molecular formula C10H9NOS2 B082465 3-Benzylrhodanine CAS No. 10574-69-3

3-Benzylrhodanine

Cat. No.: B082465
CAS No.: 10574-69-3
M. Wt: 223.3 g/mol
InChI Key: ZFHVUMCTGGAWBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzylrhodanine is a privileged scaffold in medicinal chemistry, extensively utilized for designing novel therapeutic agents and functional materials. Its significance in drug discovery stems from a wide spectrum of reported biological activities, primarily driven by its role as a key pharmacophore in enzyme inhibition studies. Research highlights its application in developing potent inhibitors against physiologically relevant human carbonic anhydrase (hCA) isoforms, including the tumor-associated hCA IX and XII, showcasing its potential in anticancer agent development . The rhodanine core is also a recognized structure in the investigation of antidiabetic compounds, acting against targets such as aldose reductase, α-glucosidase, and protein tyrosine phosphatase 1B . Beyond pharmaceutical applications, this compound serves as a critical building block in material science. It functions as an electron-accepting terminal unit in the synthesis of non-fullerene acceptors (NFAs) for organic solar cells, contributing to the modulation of molecular planarity and energy levels to enhance photovoltaic performance . This compound provides researchers with a versatile chemical tool for exploring diverse scientific frontiers, from probing disease mechanisms through enzyme inhibition to advancing renewable energy technologies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-benzyl-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NOS2/c12-9-7-14-10(13)11(9)6-8-4-2-1-3-5-8/h1-5H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFHVUMCTGGAWBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=S)S1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60147309
Record name Rhodanine, 3-benzyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60147309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10574-69-3
Record name 3-Benzylrhodanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10574-69-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Benzylrhodanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010574693
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10574-69-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142477
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Rhodanine, 3-benzyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60147309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Phenylmethyl)-2-thioxo-4-thiazolidinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-Benzylrhodanine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JS97838A2M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 3-Benzylrhodanine: A Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-benzylrhodanine, a key heterocyclic compound that has garnered significant attention in medicinal chemistry. We will delve into its fundamental properties, synthesis, and its role as a versatile scaffold for the development of potent enzyme inhibitors. This document is intended for researchers, scientists, and professionals in the field of drug development who seek a deeper understanding of this important molecule.

Introduction: The Significance of the Rhodanine Core

Rhodanine, a 2-thioxo-1,3-thiazolidin-4-one, and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry. This designation stems from their ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1] The rhodanine core offers a unique combination of features, including hydrogen bond donors and acceptors, and a modifiable C-5 position, which allows for the introduction of various substituents to modulate biological activity and selectivity. Among the numerous rhodanine derivatives, this compound serves as a crucial building block for the synthesis of potent bioactive molecules, particularly enzyme inhibitors.[2]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is paramount for its application in drug discovery, influencing its solubility, membrane permeability, and overall pharmacokinetic profile. The key properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₀H₉NOS₂PubChem
Molecular Weight 223.31 g/mol PubChem
Appearance Light yellow to brown powder or crystalline solid[3]
Melting Point 88-91 °C[3]
Solubility Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide.[4][4]
LogP 2.4 (Predicted)PubChem

Synthesis of this compound

The synthesis of this compound is a well-established process, typically achieved through a two-step procedure involving the formation of the rhodanine core followed by benzylation. A representative experimental protocol is detailed below.

Experimental Protocol: Synthesis of 3-Benzyl-2-thioxothiazolidin-4-one

This protocol is adapted from the work of Moon et al. (2025).[2]

Step 1: Synthesis of 2-Thioxothiazolidin-4-one (Rhodanine)

  • To a solution of glycine (2 g, 26.6 mmol) and sodium hydroxide (2.3 g, 58 mmol) in 15 mL of ethanol, add carbon disulfide (1.5 mL) dropwise with vigorous stirring at room temperature for 6 hours.

  • Add chloroacetic acid (3 g, 31 mmol) to the reaction mixture and continue stirring at room temperature for 5 hours.

  • Acidify the resulting mixture with dilute HCl to a pH of 1.0 and continue stirring for 1 hour.

  • Collect the precipitate by filtration, wash with water, and dry to yield rhodanine.

Step 2: Synthesis of 3-Benzyl-2-thioxothiazolidin-4-one (this compound)

  • To a solution of rhodanine (from Step 1) in a suitable solvent such as DMF, add an equimolar amount of a base like potassium carbonate.

  • Add benzyl bromide dropwise to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into ice-water and collect the resulting precipitate by filtration.

  • Wash the solid with water and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Mechanism of Action: this compound as an Enzyme Inhibitor

The benzyl group at the N-3 position of the rhodanine ring plays a crucial role in the molecule's ability to interact with the active sites of various enzymes. The primary mechanism of action for many this compound derivatives is competitive inhibition, where the molecule vies with the natural substrate for binding to the enzyme's active site.[2]

Case Study: Inhibition of Tyrosinase and the Melanogenesis Pathway

A significant area of research for this compound derivatives is in the inhibition of tyrosinase, the key enzyme responsible for melanin biosynthesis.[2][5] Overproduction of melanin can lead to hyperpigmentation disorders.

The general structure of (Z)-3-benzyl-5-benzylidene-2-thioxothiazolidin-4-one analogs, which have shown potent tyrosinase inhibitory activity, features a benzylidene moiety at the C-5 position. This extended conjugation and the nature of the substituents on the benzylidene ring are critical for high-affinity binding to the tyrosinase active site.[2] Kinetic studies have demonstrated that these compounds act as competitive inhibitors, suggesting they bind to the same active site as the substrate, L-tyrosine.[2]

The melanogenesis signaling pathway, which is regulated by tyrosinase, is depicted in the diagram below.

melanogenesis_pathway cluster_cell Melanocyte MC1R MC1R AC Adenylyl Cyclase MC1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB MITF MITF (Transcription Factor) CREB->MITF Tyrosinase_Gene Tyrosinase Gene MITF->Tyrosinase_Gene Tyrosinase Tyrosinase (Enzyme) Tyrosinase_Gene->Tyrosinase L_DOPA L-DOPA Dopaquinone Dopaquinone L_Tyrosine L-Tyrosine (Substrate) L_Tyrosine->L_DOPA hydroxylation L_DOPA->Dopaquinone oxidation Melanin Melanin Dopaquinone->Melanin Inhibitor This compound Derivative Inhibitor->Tyrosinase Competitive Inhibition

Caption: The Melanogenesis Pathway and its inhibition by this compound derivatives.

Applications in Drug Discovery: Quantitative Insights

The therapeutic potential of this compound derivatives has been explored across various disease areas. The table below summarizes the inhibitory activity of selected analogs against different enzyme targets.

CompoundTarget EnzymeIC₅₀ (µM)Reference
(Z)-3-benzyl-5-(4-hydroxybenzylidene)-2-thioxothiazolidin-4-oneMushroom Tyrosinase4.69[2]
(Z)-3-benzyl-5-(2,4-dihydroxybenzylidene)-2-thioxothiazolidin-4-oneMushroom Tyrosinase0.09[2]
Kojic Acid (Reference)Mushroom Tyrosinase19.22[2]
Rhodanine-based inhibitor (4a)Glucose-6-Phosphate Dehydrogenase (G6PD)6.57 ± 2.03
Rhodanine-based inhibitor (4c)6-Phosphogluconate Dehydrogenase (6PGD)11.17 ± 3.01

The data clearly indicates that strategic modifications of the this compound scaffold can lead to highly potent enzyme inhibitors. For instance, the introduction of a 2,4-dihydroxy substitution pattern on the benzylidene ring resulted in a tyrosinase inhibitor that is over 200 times more potent than the well-known inhibitor, kojic acid.[2]

Conclusion and Future Perspectives

This compound has firmly established itself as a cornerstone in the design and synthesis of novel therapeutic agents. Its synthetic tractability and the diverse biological activities of its derivatives make it a highly attractive scaffold for medicinal chemists. Future research will likely focus on the development of more selective and potent inhibitors by exploring a wider range of substitutions on both the benzyl and rhodanine moieties. Furthermore, the application of computational modeling and structure-based drug design will undoubtedly accelerate the discovery of new this compound-based drug candidates for a multitude of diseases.

References

  • Karaman, M., et al. (2020). Inhibition effect of rhodanines containing benzene moieties on pentose phosphate pathway enzymes and molecular docking. Journal of Molecular Structure, 1220, 128700. [Link]
  • Moon, H. R., et al. (2025). Design, Synthesis, and Anti-Tyrosinase, Anti-Melanogenic, and Antioxidant Activities of Novel (Z)-3-Benzyl-5-Benzylidene-2-Thioxothiazolidin-4-One Analogs. Molecules, 30(3), 517. [Link]
  • Tomi, I. H. R., et al. (2023). Synthesis and biological activity of rhodanine-furan conjugates: A review. International Journal of Chemical and Molecular Engineering, 17(12), 483-490. [Link]
  • Park, S., et al. (2018). Evaluation of the Novel Synthetic Tyrosinase Inhibitor (Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one (MHY1498) In Vitro and In Silico. International Journal of Molecular Sciences, 19(12), 3977. [Link]
  • Moon, H. R., et al. (2025). Design, Synthesis, and Anti-Tyrosinase, Anti-Melanogenic, and Antioxidant Activities of Novel (Z)-3-Benzyl-5-Benzylidene-2-Thioxothiazolidin-4-One Analogs. Molecules, 30(3), 517. [Link]
  • PubChem. (n.d.). This compound.
  • Tomi, I. H. R., et al. (2023). Synthesis and biological activity of rhodanine-furan conjugates: A review. International Journal of Chemical and Molecular Engineering, 17(12), 483-490. [Link]
  • Tura, M. A., & Genc, H. (2017). Recent developments with rhodanine as a scaffold for drug discovery. Expert opinion on drug discovery, 12(10), 1071-1085. [Link]
  • Park, S., et al. (2018). Evaluation of the Novel Synthetic Tyrosinase Inhibitor (Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one (MHY1498) In Vitro and In Silico. International Journal of Molecular Sciences, 19(12), 3977. [Link]
  • Tomi, I. H. R., et al. (2023). Synthesis and biological activity of rhodanine-furan conjugates: A review. International Journal of Chemical and Molecular Engineering, 17(12), 483-490. [Link]
  • Park, S., et al. (2018). Evaluation of the Novel Synthetic Tyrosinase Inhibitor (Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one (MHY1498) In Vitro and In Silico. International Journal of Molecular Sciences, 19(12), 3977. [Link]

Sources

The Rhodanine Scaffold: A Privileged Yet Perplexing Core in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The rhodanine scaffold, a five-membered heterocyclic motif, has long been a subject of intense interest and considerable debate within the medicinal chemistry community.[1][2][3][4] Its synthetic accessibility and the ease with which its core structure can be modified have led to the generation of vast libraries of derivatives. These compounds have demonstrated a remarkable breadth of biological activities, including antibacterial, antiviral, anticancer, and antidiabetic properties.[5][6] This guide provides a comprehensive technical overview of rhodanine derivatives, delving into their synthesis, structure-activity relationships (SAR), and diverse therapeutic applications. It also addresses the critical issue of Pan-Assay Interference Compounds (PAINS) associated with the rhodanine core, offering insights into navigating this challenge in drug discovery campaigns.

The Rhodanine Core: Structure and Chemical Versatility

Rhodanine, chemically known as 2-thioxo-4-thiazolidinone, is a heterocyclic compound featuring a thiazolidine ring with a carbonyl group at the 4-position and a thiocarbonyl group at the 2-position.[7] This unique arrangement of atoms imparts distinct chemical properties that are central to its role as a versatile scaffold in drug design.

The key to the synthetic tractability of rhodanine lies in the reactivity of three primary positions amenable to chemical modification:

  • The C5-methylene group: This position is flanked by a carbonyl and a thiocarbonyl group, rendering the protons acidic and readily susceptible to condensation reactions.

  • The N3-position: The nitrogen atom can be readily alkylated or acylated, allowing for the introduction of a wide variety of substituents.

  • The C2-thiocarbonyl group: This group can be converted to a carbonyl or an imino group, further expanding the chemical space of rhodanine analogs.

This inherent reactivity allows for the straightforward creation of diverse chemical libraries, making the rhodanine scaffold a frequent "hit" in high-throughput screening (HTS) campaigns.[2][4]

Synthetic Strategies: Building the Rhodanine Library

The synthesis of rhodanine derivatives is typically straightforward, with the Knoevenagel condensation being the most widely employed method for diversification at the C5-position.[3]

Knoevenagel Condensation for C5-Substituted Rhodanines

This classical reaction involves the condensation of an aldehyde or ketone with the active methylene group at the C5-position of the rhodanine core. The reaction is typically catalyzed by a weak base, such as piperidine or pyridine, in a suitable solvent like ethanol or acetic acid.

Experimental Protocol: General Procedure for Knoevenagel Condensation

  • Reactant Preparation: Dissolve rhodanine (1 equivalent) and the desired aldehyde or ketone (1-1.2 equivalents) in a suitable solvent (e.g., ethanol, acetic acid).

  • Catalyst Addition: Add a catalytic amount of a weak base (e.g., piperidine, pyridine, or ammonium acetate).

  • Reaction: Reflux the reaction mixture for a period ranging from a few hours to overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution and can be collected by filtration. If not, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.

The choice of solvent and catalyst can significantly influence the reaction rate and yield. For instance, conducting the reaction under microwave irradiation can dramatically reduce reaction times.[8] A green chemistry approach utilizing an aqueous diethylamine medium has also been reported to be efficient.[9]

Synthesis of the Rhodanine Core

While rhodanine itself is commercially available, several methods exist for its synthesis. A recently developed, straightforward, and atom-economical approach involves the one-step reaction of thiourea and thioglycolic acid catalyzed by a protic acid.[10][11]

Experimental Protocol: One-Step Rhodanine Synthesis

  • Reactant Mixture: To a solution of thiourea (10 mmol) and thioglycolic acid (10 mmol) in toluene (20 mL), add hydrochloric acid (12 mmol).

  • Reaction: Heat the reaction mixture to 110 °C with stirring. Monitor the reaction by TLC.

  • Quenching and Extraction: After the reaction is complete, quench the mixture with water and extract with toluene.

  • Purification: Dry the organic phase over sodium sulfate, filter, and concentrate in vacuo. Purify the residue by column chromatography.[11]

N3-Functionalization

The nitrogen atom at the 3-position can be readily functionalized through standard alkylation or acylation reactions, typically by treating the rhodanine core with an appropriate alkyl or acyl halide in the presence of a base.

Diagram: General Synthetic Routes to Rhodanine Derivatives

G cluster_synthesis Synthesis of Rhodanine Core cluster_diversification Diversification of Rhodanine Scaffold Thiourea Thiourea Rhodanine_Core Rhodanine_Core Thiourea->Rhodanine_Core + Thioglycolic Acid (Protic Acid Catalyst) Thioglycolic_Acid Thioglycolic_Acid Thioglycolic_Acid->Rhodanine_Core Rhodanine_Core_2 Rhodanine Core C5_Derivative C5-Substituted Rhodanine Rhodanine_Core_2->C5_Derivative Knoevenagel Condensation N3_Derivative N3-Substituted Rhodanine Rhodanine_Core_2->N3_Derivative N-Alkylation/ N-Acylation Aldehyde_Ketone Aldehyde/Ketone (R1-CHO/R1-CO-R2) Aldehyde_Ketone->C5_Derivative Disubstituted_Derivative 3,5-Disubstituted Rhodanine C5_Derivative->Disubstituted_Derivative N-Alkylation/ N-Acylation Alkyl_Acyl_Halide Alkyl/Acyl Halide (R3-X) Alkyl_Acyl_Halide->N3_Derivative N3_Derivative->Disubstituted_Derivative Knoevenagel Condensation

Caption: Key synthetic pathways for creating diverse rhodanine derivatives.

The Double-Edged Sword: Broad-Spectrum Bioactivity and the PAINS Conundrum

Rhodanine derivatives have been reported to exhibit a wide array of pharmacological activities. However, the rhodanine scaffold is also a notorious member of the Pan-Assay Interference Compounds (PAINS) class.[12][13] PAINS are compounds that appear as frequent hitters in HTS assays due to non-specific mechanisms, such as aggregation, reactivity, or interference with assay technology, rather than specific binding to a biological target.

The promiscuity of rhodanine derivatives is often attributed to their potential to act as Michael acceptors, leading to covalent modification of proteins, and their tendency to form aggregates that non-specifically inhibit enzymes.[12][13] This necessitates a rigorous and critical evaluation of any "hit" containing a rhodanine core.

Strategies to Mitigate PAINS-related Issues:

  • Assay Orthogonality: Confirming activity in multiple, distinct assay formats (e.g., biochemical and cell-based assays) can help rule out assay-specific artifacts.

  • Structure-Activity Relationship (SAR) Analysis: A steep and well-defined SAR is often indicative of specific binding, whereas a flat SAR may suggest non-specific activity.

  • Biophysical Methods: Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Nuclear Magnetic Resonance (NMR) can directly assess compound binding to the target protein.

  • Detergent Sensitivity: Non-specific inhibition by aggregators is often attenuated in the presence of non-ionic detergents like Triton X-100.

Despite the PAINS classification, it is crucial to avoid dismissing all rhodanine-containing compounds outright. The clinically approved drug Epalrestat , a rhodanine-3-acetic acid derivative used for treating diabetic neuropathy, serves as a prominent example of a successful drug molecule from this class.[5][8]

Therapeutic Applications and Structure-Activity Relationships

The versatility of the rhodanine scaffold has led to its exploration in a multitude of therapeutic areas.

Antibacterial Agents

Rhodanine derivatives have demonstrated potent activity against a range of bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).[14][15][16]

Structure-Activity Relationship (SAR) Insights for Antibacterial Activity:

  • C5-Substituent: The nature of the substituent at the C5-position is critical for antibacterial potency. Aromatic and heteroaromatic rings are commonly employed.[17]

  • N3-Substituent: Modifications at the N3-position can modulate the pharmacokinetic properties and cellular uptake of the compounds.[6]

Table 1: Antibacterial Activity of Selected Rhodanine Derivatives

CompoundC5-SubstituentN3-SubstituentTarget OrganismMIC (µg/mL)Reference
Compound 14 VariesVariesMRSA3.9[17]
Compound 15 VariesVariesMRSA1.95[17]
Rh 2 VariesCarboxylic acid derivativeVREMIC90 = 8 µM[16]
Rh 2 VariesCarboxylic acid derivativeMRSAMIC90 = 4 µM[16]
Anticancer Agents

A significant body of research has focused on the development of rhodanine derivatives as anticancer agents.[5][18][19][20] These compounds have been shown to inhibit various cancer cell lines and target multiple signaling pathways involved in tumorigenesis.

Mechanisms of Anticancer Activity:

  • Enzyme Inhibition: Rhodanine derivatives have been identified as inhibitors of various kinases, phosphatases (such as PRL-3), and other enzymes crucial for cancer cell proliferation and survival.[5][21][22][23]

  • Apoptosis Induction: Many rhodanine-based compounds have been shown to induce programmed cell death (apoptosis) in cancer cells, often through the modulation of Bcl-2 family proteins.[5]

SAR Insights for Anticancer Activity:

  • 3,5-Disubstitution: It has been generally observed that simultaneous substitution at both the N3 and C5 positions of the rhodanine ring leads to enhanced anticancer activity compared to monosubstituted derivatives.[5][18]

  • Aryl Substituents at C5: The presence of specific aryl groups at the C5-position, often bearing electron-withdrawing or -donating groups, significantly influences cytotoxicity.[5]

Diagram: General Mechanism of Action for Anticancer Rhodanine Derivatives

G Rhodanine_Derivative Rhodanine_Derivative Kinase Kinase (e.g., EGFR, c-Src) Rhodanine_Derivative->Kinase Inhibition Phosphatase Phosphatase (e.g., PRL-3) Rhodanine_Derivative->Phosphatase Inhibition Bcl2_Family Bcl-2 Family Proteins Rhodanine_Derivative->Bcl2_Family Modulation Signaling_Pathway Oncogenic Signaling Pathways Kinase->Signaling_Pathway Activation Phosphatase->Signaling_Pathway Regulation Cell_Proliferation Cell Proliferation Signaling_Pathway->Cell_Proliferation Promotion Apoptosis Apoptosis Signaling_Pathway->Apoptosis Inhibition Bcl2_Family->Apoptosis Regulation

Caption: Rhodanine derivatives can exert anticancer effects via multiple mechanisms.

Antiviral Agents

Rhodanine-based compounds have emerged as promising antiviral agents, with activity reported against a variety of viruses, including HIV, hepatitis C virus (HCV), and human herpesvirus 6 (HHV-6).[6][24][25]

Mechanisms of Antiviral Activity:

  • Enzyme Inhibition: A key mechanism is the inhibition of viral enzymes essential for replication, such as HIV-1 integrase and HCV NS3 protease.[24]

  • Fusion Inhibition: Some derivatives act by inhibiting the fusion of the virus with the host cell membrane, a critical step in viral entry.[25]

SAR Insights for Antiviral Activity:

  • Substitutions on the C5-benzylidene ring: The electronic and steric properties of substituents on the aromatic ring at the C5-position play a crucial role in determining the potency of HIV-1 integrase inhibition.[24]

  • Amphipathic Nature: For fusion inhibitors, a balance of hydrophilic and hydrophobic substituents on the rhodanine core appears to be important for activity.[25]

Table 2: Antiviral Activity of Selected Rhodanine Derivatives

CompoundTarget VirusMechanism of ActionIC50Reference
Compound 53 HIV-1Integrase Inhibition3.1 µM[24]
Compound 9e HHV-6Fusion InhibitionSignificant viral replication inhibition[25]
LJ001 Enveloped VirusesViral lipid membrane disruptionVaries with virus[26]
Antidiabetic Agents

The clinical success of Epalrestat has spurred further investigation into rhodanine derivatives as antidiabetic agents.[8][27][28] These compounds can modulate glucose metabolism through various mechanisms.

Mechanisms of Antidiabetic Activity:

  • Aldose Reductase Inhibition: Epalrestat functions by inhibiting aldose reductase, an enzyme in the polyol pathway that is implicated in diabetic complications.[5][8]

  • α-Amylase Inhibition: Some derivatives have been shown to inhibit α-amylase, an enzyme involved in carbohydrate digestion, thereby reducing postprandial hyperglycemia.[29]

  • PPAR-γ Agonism: Certain rhodanine-thiazole hybrids have been found to act as agonists for peroxisome proliferator-activated receptor-gamma (PPAR-γ), a key regulator of glucose homeostasis.[27][28]

Future Perspectives and Conclusion

The rhodanine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic accessibility and the vast chemical space that can be explored through its derivatization ensure its continued relevance in medicinal chemistry.[1][2] However, the challenges posed by its PAINS liability must be addressed with rigorous experimental validation.

Future research in this area should focus on:

  • Rational Design: Moving beyond traditional HTS and employing structure-based drug design and computational methods to develop more selective and potent rhodanine derivatives.

  • Elucidation of Mechanisms: Thoroughly investigating the mechanism of action of active compounds to distinguish between specific, target-based activity and non-specific, PAINS-related effects.

  • Optimization of Pharmacokinetics: Improving the drug-like properties of rhodanine derivatives, such as solubility and metabolic stability, to enhance their in vivo efficacy.

References

  • An efficient and green procedure for synthesis of rhodanine derivatives by aldol-thia-Michael protocol using aqueous diethylamine medium. RSC Advances.
  • Rhodanine as a scaffold in drug discovery: a critical review of its biological activities and mechanisms of target modul
  • Drug screening of rhodanine derivatives for antibacterial activity. PubMed.
  • Design, Synthesis and Structure-activity Studies of Rhodanine Derivatives as HIV-1 Integrase Inhibitors. PubMed Central.
  • Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review. PubMed Central.
  • Recent Pharmacological Developments on Rhodanines and 2,4-Thiazolidinediones. PMC.
  • Rhodanine Derivatives as Anticancer Agents: QSAR and Molecular Docking Studies. Anti-Cancer Agents in Medicinal Chemistry.
  • Rhodanine Derivatives as Anticancer Agents: QSAR and Molecular Docking Studies. PubMed.
  • The Importance of Rhodanine Scaffold in Medicinal Chemistry: A Comprehensive Overview. Mini Reviews in Medicinal Chemistry.
  • Rhodanine as a privileged scaffold in drug discovery. PubMed.
  • Drug screening of rhodanine derivatives for antibacterial activity. Taylor & Francis Online.
  • Recent developments with rhodanine as a scaffold for drug discovery. Taylor & Francis Online.
  • A New Synthesis Strategy for Rhodanine and Its Deriv
  • Rhodanine as a scaffold in drug discovery: A critical review of its biological activities and mechanisms of target modulation.
  • Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review. MDPI.
  • Rhodanine as a Privileged Scaffold in Drug Discovery. Bentham Science.
  • In Vitro Antibacterial Activity of Rhodanine Derivatives against Pathogenic Clinical Isol
  • A New Synthesis Strategy for Rhodanine and Its Deriv
  • Structure-Activity Relationship of Rhodanine Derivatives as Broad-Spectrum Antiviral Agents: A Compar
  • In Vitro Antibacterial Activity of Rhodanine Derivatives against Pathogenic Clinical Isol
  • Novel rhodanine–thiazole hybrids as potential antidiabetic agents: a structure-based drug design approach.
  • Synthesis and biological evaluation of novel rhodanine-based structures with antiviral activity towards HHV-6 virus. PubMed.
  • A conceptual review of rhodanine: current applications of antiviral drugs, anticancer and antimicrobial activities. Taylor & Francis Online.
  • Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review.
  • Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents. PubMed.
  • Anticancer Profile of Rhodanines: Structure-Activity Relationship (SAR) and Molecular Targets-A Review. PubMed.
  • Novel Thiazolidinedione and Rhodanine Derivatives Regulate Glucose Metabolism, Improve Insulin Sensitivity, and Activate the Peroxisome Proliferator-Activ
  • Synthesis, antidiabetic activity and molecular docking study of rhodanine-substitued spirooxindole pyrrolidine derivatives as novel α-amylase inhibitors. PubMed.
  • Synthesis and biological evaluation of rhodanine deriv

Sources

The Enigmatic Mechanism of 3-Benzylrhodanine: An In-Depth Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The rhodanine scaffold, a privileged structure in medicinal chemistry, has yielded a multitude of bioactive compounds, with 3-benzylrhodanine derivatives frequently emerging as hits in high-throughput screening campaigns. However, the interpretation of their biological activity is fraught with complexity. This in-depth technical guide provides a comprehensive exploration of the potential mechanisms of inhibition for this compound and its analogues. We delve into the nuanced and often target-dependent modes of action, moving beyond simplistic binding models to address the multifaceted nature of these compounds. This guide will critically examine non-covalent interactions, the potential for covalent modification through Michael addition, and a fascinating hydrolysis-mediated chelation mechanism. Furthermore, we will address the critical issue of Pan-Assay Interference Compounds (PAINS), providing a framework for the rigorous validation of any observed inhibitory activity. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals, enabling a more informed and critical approach to the study and progression of rhodanine-based inhibitors.

Introduction: The Allure and Ambiguity of the Rhodanine Scaffold

Rhodanine (2-thioxo-4-thiazolidinone) and its derivatives have consistently captured the attention of medicinal chemists due to their synthetic tractability and broad spectrum of reported biological activities. The this compound framework, in particular, has been identified as a core component of inhibitors for a diverse array of enzymes, including kinases, proteases, and phosphatases. Despite this, a definitive, universal mechanism of action remains elusive. The observed inhibitory effects are often a composite of several potential interactions, necessitating a careful and multi-faceted approach to their characterization.

A significant challenge in the study of rhodanine derivatives is their classification as Pan-Assay Interference Compounds (PAINS).[1][2][3][4][5] PAINS are molecules that tend to produce false-positive results in high-throughput screens due to a variety of non-specific mechanisms. For rhodanines, these can include aggregation, photoreactivity, and chemical reactivity.[1][5] Therefore, any investigation into the mechanism of a this compound-based inhibitor must be conducted with a high degree of scientific rigor to distinguish true, specific inhibition from assay artifacts.

This guide will dissect the primary putative mechanisms of inhibition for this compound, providing the theoretical underpinnings and the experimental workflows required for their validation.

Potential Mechanisms of Inhibition

The inhibitory activity of this compound and its derivatives can be broadly categorized into three potential mechanisms: non-covalent binding, covalent modification, and a unique hydrolysis-activated chelation. The prevalence of each mechanism is highly dependent on the specific enzymatic target and the broader chemical context of the molecule.

Non-Covalent Interactions: The Classical View

In the most straightforward scenario, this compound may act as a classical, reversible inhibitor, binding to the enzyme's active site or an allosteric pocket through a network of non-covalent interactions. These interactions can include:

  • Hydrogen Bonding: The rhodanine core contains several hydrogen bond donors and acceptors, including the carbonyl oxygen, the thioamide nitrogen, and the exocyclic sulfur atom.

  • Hydrophobic Interactions: The benzyl group at the N-3 position, and any substituents on it, can engage in hydrophobic interactions with nonpolar residues in the binding pocket.

  • π-π Stacking: The aromatic benzyl group can participate in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.

Molecular docking studies are often employed to predict these binding modes, but they must be validated experimentally through techniques like X-ray crystallography or structure-activity relationship (SAR) studies.

Covalent Inhibition: The Michael Acceptor Hypothesis

Many biologically active rhodanine derivatives feature a 5-ylidene substituent, which introduces an exocyclic double bond. This structural motif transforms the rhodanine into an α,β-unsaturated carbonyl system, a well-known Michael acceptor.[6][7] This electrophilic character allows the rhodanine to react with nucleophilic residues on the target protein, most commonly cysteine, to form a covalent adduct.[6][8][9]

This covalent modification can be either reversible or irreversible, leading to a prolonged or permanent inactivation of the enzyme.[7] The reactivity of the Michael acceptor can be tuned by the electronic nature of the substituents on the 5-ylidene group. Electron-withdrawing groups will enhance the electrophilicity and favor covalent modification.

It is crucial to experimentally verify covalent bond formation. Techniques such as mass spectrometry of the intact protein-inhibitor complex or X-ray crystallography can provide direct evidence of a covalent linkage.

Hydrolysis to a Thioenolate: A Novel Chelating Mechanism

Recent groundbreaking research has unveiled a more intricate mechanism of inhibition for certain rhodanines, particularly in the context of metalloenzymes.[10][11][12][13] In aqueous environments, the rhodanine ring can undergo hydrolysis to form a thioenolate species.[10][11][12][13] This thioenolate is a potent chelator of metal ions, such as the zinc ions found in the active sites of metallo-β-lactamases.[10][13]

The thioenolate binds to the catalytic metal ions, displacing a key water molecule and effectively shutting down the enzyme's catalytic machinery.[13] This mechanism represents a pro-inhibitor strategy, where the initially administered rhodanine is converted to the active inhibitory species in the assay buffer or in vivo. The rate of this hydrolysis is pH-dependent.[11][12]

This discovery has profound implications for the interpretation of data from rhodanine-based inhibitors of metalloenzymes and underscores the importance of considering the chemical stability and potential degradation products of test compounds.

The Critical Lens of PAINS: Deconvoluting True Inhibition from Artifacts

The designation of rhodanines as PAINS necessitates a rigorous approach to validating any observed inhibitory activity.[1][2][3][4][5] Several non-specific mechanisms can lead to false-positive results in biochemical assays:

  • Aggregation: At higher concentrations, rhodanine derivatives can form aggregates that sequester and non-specifically inhibit enzymes. This can often be identified by a steep dose-response curve and sensitivity to the presence of detergents in the assay buffer.

  • Photoreactivity: Some rhodanine compounds can be photosensitive, leading to light-induced covalent modification of proteins.[5]

  • Chemical Reactivity: As discussed, the Michael acceptor nature of some rhodanines can lead to non-specific covalent modification of proteins.

Therefore, it is imperative to perform a battery of counter-screens and control experiments to rule out these possibilities.

Visualizing the Mechanisms of Action

To provide a clearer understanding of the potential inhibitory pathways of this compound, the following diagrams illustrate the key concepts.

G Figure 1: Potential Non-Covalent Binding Interactions cluster_interactions Non-Covalent Interactions Enzyme Enzyme Active Site H-Bond Hydrogen Bonding Hydrophobic Hydrophobic Interactions Pi-Stacking π-π Stacking Inhibitor This compound Inhibitor->Enzyme Reversible Binding

Caption: Reversible binding of this compound to an enzyme active site.

G Figure 2: Covalent Inhibition via Michael Addition Inhibitor This compound (Michael Acceptor) Covalent_Complex Covalent Enzyme-Inhibitor Adduct Inhibitor->Covalent_Complex Michael Addition Enzyme_Cys Enzyme with Nucleophilic Cysteine Enzyme_Cys->Covalent_Complex

Caption: Covalent modification of a target enzyme by this compound.

G Figure 3: Hydrolysis to Thioenolate and Metal Chelation Rhodanine This compound Thioenolate Thioenolate Species Rhodanine->Thioenolate Hydrolysis (H₂O, pH-dependent) Inhibited_Enzyme Inhibited Enzyme (Chelated Zn²⁺) Thioenolate->Inhibited_Enzyme Metal Chelation Metalloenzyme Metalloenzyme (with Zn²⁺) Metalloenzyme->Inhibited_Enzyme

Caption: Hydrolysis-mediated inhibition of a metalloenzyme.

Experimental Protocols for Mechanistic Elucidation

A robust determination of the inhibitory mechanism of a this compound derivative requires a suite of well-designed experiments. The following protocols provide a framework for these investigations.

Enzyme Inhibition Kinetics

Objective: To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibitory potency (Kᵢ).

Methodology:

  • Enzyme and Substrate Preparation: Prepare stock solutions of the purified enzyme and its substrate in an appropriate assay buffer.

  • Inhibitor Preparation: Prepare a serial dilution of the this compound derivative in the assay buffer.

  • Assay Setup: In a microplate format, set up reactions containing a fixed concentration of the enzyme, varying concentrations of the substrate, and varying concentrations of the inhibitor. Include appropriate controls (no enzyme, no substrate, no inhibitor).

  • Reaction Initiation and Monitoring: Initiate the reaction by adding the substrate (or enzyme) and monitor the reaction progress over time using a suitable detection method (e.g., spectrophotometry, fluorimetry).

  • Data Analysis: Determine the initial reaction velocities for each condition. Plot the data using Michaelis-Menten and Lineweaver-Burk plots to visualize the effect of the inhibitor on Vₘₐₓ and Kₘ. Fit the data to the appropriate inhibition models to determine the Kᵢ value.

Causality and Self-Validation: The pattern of changes in Kₘ and Vₘₐₓ with increasing inhibitor concentration provides a strong indication of the mode of reversible inhibition. For example, a competitive inhibitor will increase the apparent Kₘ with no change in Vₘₐₓ.[14][15][16] Time-dependent inhibition may suggest covalent modification or slow-binding kinetics.[17]

Surface Plasmon Resonance (SPR) for Binding Kinetics

Objective: To measure the real-time binding affinity and kinetics (kₐ and kₔ) of the inhibitor to the target enzyme.[8][18][19][20][21]

Methodology:

  • Chip Preparation: Immobilize the purified target enzyme onto a suitable SPR sensor chip surface.

  • Inhibitor Injection: Prepare a series of dilutions of the this compound derivative in running buffer. Inject the inhibitor solutions over the sensor surface at a constant flow rate.

  • Data Collection: Monitor the change in the SPR signal (response units, RU) over time during the association and dissociation phases.

  • Data Analysis: Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₔ).

Causality and Self-Validation: SPR provides direct evidence of binding and allows for the determination of kinetic parameters, which can help to differentiate between different binding mechanisms. A very slow dissociation rate may be indicative of covalent binding. The data should be globally fitted to a single model for a robust analysis.

X-ray Crystallography for Structural Elucidation

Objective: To obtain a high-resolution three-dimensional structure of the enzyme-inhibitor complex to visualize the binding mode.[22][23][24][25][26]

Methodology:

  • Protein Crystallization: Crystallize the purified target enzyme under optimal conditions.

  • Co-crystallization or Soaking: Either co-crystallize the enzyme with the this compound derivative or soak pre-formed enzyme crystals in a solution containing the inhibitor.

  • X-ray Diffraction Data Collection: Mount the crystals and collect X-ray diffraction data at a synchrotron source.

  • Structure Determination and Refinement: Process the diffraction data and solve the crystal structure using molecular replacement. Refine the structure and model the inhibitor into the electron density map.

Causality and Self-Validation: A high-resolution crystal structure provides unambiguous evidence of the inhibitor's binding site and orientation. It can reveal the specific non-covalent interactions and, in the case of covalent inhibitors, the modified amino acid residue. The quality of the electron density map for the inhibitor is a key indicator of the reliability of the determined binding mode.

Quantitative Data Summary

The following table provides a template for summarizing key quantitative data obtained from the experimental protocols described above.

ParameterExperimental TechniqueTypical Value Range for Rhodanine InhibitorsSignificance
IC₅₀ Enzyme Inhibition AssaynM to µMPotency of inhibition
Kᵢ Enzyme Inhibition KineticsnM to µMIntrinsic binding affinity
Mode of Inhibition Enzyme Inhibition KineticsCompetitive, Non-competitive, etc.Insight into binding site
kₐ (on-rate) Surface Plasmon Resonance10³ - 10⁶ M⁻¹s⁻¹Rate of association
kₔ (off-rate) Surface Plasmon Resonance10⁻¹ - 10⁻⁴ s⁻¹Rate of dissociation (stability of complex)
Kₔ (kₔ/kₐ) Surface Plasmon ResonancenM to µMEquilibrium dissociation constant

Conclusion: A Call for Rigor in the Study of Rhodanine Inhibitors

The this compound scaffold represents a double-edged sword in drug discovery. While it offers a versatile starting point for the development of potent inhibitors against a range of targets, its inherent complexities demand a cautious and thorough investigative approach. The potential for non-specific activity as a PAIN, coupled with the possibility of multiple distinct mechanisms of action, necessitates a move beyond simple IC₅₀ determination.

A comprehensive understanding of the mechanism of inhibition for any this compound derivative requires the integration of enzyme kinetics, biophysical binding studies, and structural biology. By employing the rigorous experimental and analytical frameworks outlined in this guide, researchers can confidently deconvolute true, specific inhibition from assay artifacts and build a solid foundation for the rational design of next-generation rhodanine-based therapeutics. The journey from a screening hit to a viable drug candidate is paved with meticulous science, and for the enigmatic rhodanines, this principle holds truer than ever.

References

  • Brem, J., van Berkom, M., Pris, F., et al. (2014). Rhodanine hydrolysis leads to potent thioenolate mediated metallo-β-lactamase inhibition. Nature Chemistry, 6(12), 1084-1090. [Link]
  • Tomašič, T., & Peterlin Mašič, L. (2012). Rhodanine as a scaffold in drug discovery: a critical review of its biological activities and mechanisms of target modulation. Expert Opinion on Drug Discovery, 7(7), 549-560. [Link]
  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719-2740. [Link]
  • Davis, A. M., & Teague, S. J. (1999). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Analytical Biochemistry, 276(1), 115-124. [Link]
  • Baell, J. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology, 12(1), 3-16. [Link]
  • Capuzzi, S. J., Muratov, E. N., & Tropsha, A. (2017). Phantom PAINS: Problems with the Utility of Alerts for Pan-Assay INterference CompoundS. Journal of Chemical Information and Modeling, 57(3), 417-427. [Link]
  • dos Santos, J. L., & Chin, C. M. (2015). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Biochemistry & Pharmacology: Open Access, 4(2), e173. [Link]
  • Potter, D. G., & Woon, E. C. Y. (2015). Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. Molecules, 20(9), 16450-16481. [Link]
  • Brem, J., Panduwawala, T., Hansen, S. U., et al. (2024). Rhodanine derived enethiols react to give 1,3-dithiolanes and mixed disulfides. RSC Medicinal Chemistry. [Link]
  • ResearchGate. (n.d.). Fig. 2 Preparation and reaction of rhodanines and enethiols. (a)... [Link]
  • Biosensing Instrument. (2025). Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR). [Link]
  • ResearchGate. (n.d.). Organocatalyzed Michael addition of rhodanines to azadienes. [Link]
  • Creative Biolabs. (n.d.). Characterization of Small Molecule–Protein Interactions Using SPR Method. [Link]
  • Serafimova, I. M., Pufall, M. A., Sishc, F., et al. (2012). Design of Reversible, Cysteine-Targeted Michael Acceptors Guided by Kinetic and Computational Analysis. Journal of the American Chemical Society, 134(33), 13684-13692. [Link]
  • Linciano, P., Cavalloro, V., Martino, E., et al. (2018). Structure activity relationship studies on rhodanines and derived enethiol inhibitors of metallo-β-lactamases. European Journal of Medicinal Chemistry, 143, 184-193. [Link]
  • Gabr, M. T., et al. (2025). A Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. bioRxiv. [Link]
  • D'Cunha, R., et al. (2021). Attenuation of the Reaction of Michael Acceptors with Biologically Important Nucleophiles.
  • Brem, J., et al. (2024). Rhodanine derived enethiols react to give 1,3-dithiolanes and mixed disulfides. RSC Medicinal Chemistry. [Link]
  • Gruswitz, F., & Stroud, R. M. (2009). A general protocol for the crystallization of membrane proteins for X-ray structural investigation.
  • Chemistry LibreTexts. (2020). 9.6: X-ray Protein Crystallography. [Link]
  • Medicosis Perfectionalis. (2023, January 30). Competitive Inhibition (Competitive Inhibitors) - Enzyme Kinetics - Biochemistry [Video]. YouTube. [Link]
  • Emmerich, C., et al. (2020). Rapid Determination of Kinetic Constants for Slow-Binding Inhibitors and Inactivators of Human Histone Deacetylase 8. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(6), 633-643. [Link]
  • Ninja Nerd. (2017, April 26). Biochemistry | Enzyme Inhibition [Video]. YouTube. [Link]
  • Lecturio Medical. (2018, June 13). Enzyme Inhibitor – Enzymes and Enzyme Kinetics | Lecturio [Video]. YouTube. [Link]
  • Takeda, S. (2005). Preparation of Protein Crystals for X-Ray Structural Study. In: Protein Crystallography, Methods in Molecular Biology, vol 305. Humana Press. [Link]
  • JoVE. (2011). Protein Crystallization for X-ray Crystallography. Journal of Visualized Experiments, (47), 2402. [Link]
  • ResearchGate. (n.d.). In-plate protein crystallization, in situ ligand soaking and X-ray diffraction. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3-Benzylrhodanine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Benzylrhodanine (CAS RN: 10574-69-3), a synthetic heterocyclic compound belonging to the rhodanine family, has garnered significant attention within the medicinal chemistry landscape. Its scaffold is a key component in the design and synthesis of novel therapeutic agents, demonstrating a wide array of biological activities. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering a foundational understanding for researchers and professionals engaged in drug discovery and development. This document delves into its structural and chemical characteristics, spectroscopic profile, and thermal behavior, supported by experimental data and established analytical protocols.

Introduction: The Significance of the Rhodanine Scaffold

The rhodanine moiety, a thiazolidine derivative, is recognized as a "privileged scaffold" in medicinal chemistry. This designation stems from its versatile chemical nature, which allows for modifications at various positions, leading to a diverse range of pharmacological activities.[1][2] The introduction of a benzyl group at the N-3 position of the rhodanine ring, yielding this compound, significantly influences its lipophilicity and steric profile, thereby impacting its interaction with biological targets. Understanding the fundamental physicochemical properties of this core structure is paramount for the rational design of new drug candidates with improved efficacy, selectivity, and pharmacokinetic profiles.

Molecular and Physicochemical Characteristics

A thorough understanding of a compound's molecular and physicochemical properties is the bedrock of drug development. These parameters dictate its behavior in biological systems, influencing absorption, distribution, metabolism, and excretion (ADME).

Structural and General Properties

This compound, also known as 3-(phenylmethyl)-2-thioxo-4-thiazolidinone, is a crystalline solid that typically appears as a pale yellow to yellow-red powder.[1]

Table 1: General and Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 10574-69-3[2]
Molecular Formula C₁₀H₉NOS₂[1][2][3]
Molecular Weight 223.31 g/mol [1][4]
Appearance Pale yellow to yellow-red crystal/powder[1]
Melting Point 72-74 °C or 88-91 °C[2][3]

Note: The variation in melting point may be attributed to different polymorphic forms or impurities.

Solubility Profile

Protocol for Determining Solubility:

A standardized protocol to determine the solubility of this compound would involve the shake-flask method.

  • Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge the samples to separate the undissolved solid from the saturated solution.

  • Quantification: Carefully withdraw an aliquot of the supernatant, dilute it appropriately, and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Lipophilicity (LogP) and Acidity (pKa)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and overall pharmacokinetic behavior. The pKa value indicates the acidity or basicity of a compound and influences its ionization state at different physiological pH values, which in turn affects its solubility and ability to cross biological membranes.

While experimentally determined LogP and pKa values for this compound are not available in the searched literature, computational prediction tools can provide estimates. For instance, various software packages can calculate these properties based on the molecule's structure.

Experimental Determination of LogP and pKa:

  • LogP: The shake-flask method using n-octanol and water is the gold standard for experimental LogP determination. The concentration of the compound in each phase is measured after equilibration.

  • pKa: Potentiometric titration or UV-Vis spectrophotometry are common methods for determining the pKa of a compound.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, with one common route involving the reaction of an N-benzyl substituted intermediate with carbon disulfide. A general procedure for the synthesis of related thiazolidinethiones provides a template for its preparation.

Diagram of Synthetic Pathway:

Synthesis Amino Alcohol Amino Alcohol Thiazolidinethione Thiazolidinethione Amino Alcohol->Thiazolidinethione 1. CS2, KOH 2. Reflux This compound This compound Thiazolidinethione->this compound Propionyl Chloride, Et3N

Caption: General synthetic route to N-acyl thiazolidinethiones.[5]

Step-by-Step Synthetic Protocol (Adapted from a general procedure for N-acyl thiazolidinethiones): [5]

  • Formation of the Thiazolidinethione Intermediate:

    • Dissolve the starting β-amino alcohol (e.g., 2-amino-2-phenylethanol) in an aqueous solution of potassium hydroxide.

    • Slowly add carbon disulfide to the solution.

    • Reflux the reaction mixture for several hours.

    • Upon completion, cool the reaction and isolate the thiazolidinethione intermediate.

  • N-Acylation to Yield this compound:

    • Dissolve the thiazolidinethione intermediate in a suitable solvent such as dichloromethane.

    • Add triethylamine as a base.

    • Cool the mixture to a low temperature (e.g., -40 to -78 °C).

    • Add propionyl chloride dropwise.

    • Stir the reaction for 1-2 hours.

    • Work up the reaction by washing with water, drying the organic layer, and concentrating under reduced pressure.

    • The crude product can be purified by recrystallization.

Note: This is a generalized protocol and may require optimization for the specific synthesis of this compound.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for the structural elucidation and confirmation of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons of the benzyl group, the methylene protons of the benzyl group, and the methylene protons of the rhodanine ring.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon, the thiocarbonyl carbon, the carbons of the rhodanine ring, and the carbons of the benzyl group.

While specific spectra for this compound were not found in the provided search results, ¹H and ¹³C NMR spectra for related rhodanine derivatives have been reported, providing a reference for expected chemical shifts.[6][7]

Diagram of Expected NMR Correlation:

NMR_Correlation This compound Structure This compound Structure A Aromatic Protons (δ 7.2-7.4 ppm) This compound Structure->A B Benzyl CH2 (δ ~4.8 ppm) This compound Structure->B C Rhodanine CH2 (δ ~4.0 ppm) This compound Structure->C

Caption: Predicted ¹H NMR correlations for this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule. The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group (C=O), the thiocarbonyl group (C=S), and the C-N and C-S bonds within the rhodanine ring, as well as vibrations from the aromatic benzyl group.

Expected Key FT-IR Absorption Bands:

  • C=O stretch: ~1700-1750 cm⁻¹

  • C=S stretch: ~1050-1250 cm⁻¹

  • Aromatic C-H stretch: ~3000-3100 cm⁻¹

  • Aliphatic C-H stretch: ~2850-2960 cm⁻¹

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound in a suitable solvent (e.g., ethanol) would be expected to show absorption maxima corresponding to π→π* and n→π* transitions associated with the conjugated system of the rhodanine ring and the aromatic benzyl group. The exact position of the absorption maxima (λmax) is dependent on the solvent used.

Experimental Protocol for UV-Vis Analysis:

  • Solution Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer and use the pure solvent as a reference.

  • Spectral Acquisition: Scan a suitable wavelength range (e.g., 200-800 nm) to record the absorption spectrum.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Thermal Analysis

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for characterizing the thermal stability and phase behavior of a compound.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. A DSC thermogram of this compound would reveal its melting point as an endothermic peak and could also provide information on any polymorphic transitions.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. A TGA curve for this compound would indicate its decomposition temperature and provide insights into its thermal stability.

Crystal Structure Analysis

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. An XRD analysis of a suitable single crystal of this compound would provide precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions. This information is invaluable for understanding structure-activity relationships and for computational modeling studies.

Applications in Drug Discovery

The this compound scaffold is a versatile building block in the development of new therapeutic agents. Derivatives have shown a broad spectrum of biological activities, including potential antiviral and antimicrobial effects.[3] The benzyl group can be readily modified to explore structure-activity relationships and optimize the compound's pharmacological profile.

Diagram of Drug Discovery Workflow:

DrugDiscovery A This compound Scaffold B Chemical Modification A->B C Library Synthesis B->C D Biological Screening C->D E Lead Optimization D->E F Preclinical Development E->F

Caption: A simplified workflow for drug discovery utilizing the this compound scaffold.

Conclusion

This technical guide has provided a detailed overview of the known and expected physicochemical properties of this compound. While some experimental data is available, further characterization is necessary to build a complete profile of this important medicinal chemistry scaffold. The protocols and theoretical considerations outlined herein provide a framework for researchers to conduct these essential investigations, ultimately facilitating the rational design and development of novel therapeutics based on the versatile rhodanine core.

References

  • CAS Common Chemistry. (n.d.). This compound.
  • Royal Society of Chemistry. (2017). Pd2+ fluorescent sensors based on amino and imino derivatives of rhodamine and improvement of water solubility by the formation of inclusion complexes with β-cyclodextrin.
  • Vanderschooten. (n.d.). This compound.
  • Supplementary Information. (n.d.). [Relevant publication on NMR of related compounds].
  • MDPI. (n.d.). Synthesis and Characterization of Novel Thiazolidinones and Thioxothiazolidinones Derived from Substituted Indole.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883).
  • ResearchGate. (2025, August 9). synthesis of new heterocyclic compounds 3-thiazolidine-4-one and evaluation of th.
  • NIH. (n.d.). Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics.
  • Synthesis and Biological Evaluation of 3 (Benzo[d]Thiazol- 2-yl)-2-(Substituted Aryl) Thiazolidin-4-one Derivatives. (2023, August 13). [Journal Name].
  • ResearchGate. (n.d.). The 13C NMR spectra of the black color former (0.04 mol dm-3).
  • PubMed Central. (n.d.). 1-[(4S)-4-Benzyl-2-thioxo-1,3-thiazolidin-3-yl]propan-1-one.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • SpectraBase. (n.d.). 5-[3,4-Dimethoxybenzylidene]rhodanine - Optional[13C NMR] - Chemical Shifts.
  • PubChem. (n.d.). Rhodamine B.
  • ResearchGate. (n.d.). (PDF) X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives.
  • NIH. (n.d.). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery.
  • PhotochemCAD. (n.d.). Rhodamine B.
  • NIH. (2020, February 25). Protein X-ray Crystallography and Drug Discovery.
  • ResearchGate. (n.d.). Thermochemical studies of Rhodamine B and Rhodamine 6G by modulated differential scanning calorimetry and thermogravimetric analysis | Request PDF.
  • World Wide Journal of Multidisciplinary Research and Development. (n.d.). FTIR Spectroscopic Analysis of Various Pharmaceutically Important Organic Dyes.
  • ResearchGate. (n.d.). UV/Vis spectra of Rhodamine B chloride (3, RN 81-88-9, C.I. 45170).
  • ResearchGate. (n.d.). (1) FTIR spectra of a rhodamine B, b ILs-β-CDCP , and c Fe3O4@ ILs-β-CDCP -rhodamine B.
  • ResearchGate. (n.d.). X-ray diffraction pattern of Rh.B in powder form[8].
  • Scribd. (n.d.). UV-Vis Spectroscopy of Rhodamine B Solutions.
  • ResearchGate. (n.d.). Fourier transform infrared spectrum of Rhodamine B purity reference material.
  • ResearchGate. (n.d.). UV-Vis spectrum of rhodamine B.
  • ResearchGate. (n.d.). ¹H NMR spectra of (a) HC, (b) rhodamine B, and (c) MA-RB.
  • Digital Commons@ETSU. (2023). Publication of Undergraduate Experiments, Development of Additional X-ray Crystallography Experiments, and Proof-of-Concept Cyclopropanation Reactions.
  • TA Instruments. (n.d.). Differential Scanning Calorimetry (DSC).
  • SpectraBase. (n.d.). Rhodamine B - Optional[ATR-IR] - Spectrum.
  • ResearchGate. (n.d.). The UV-VIS absorption spectra of rhodamine B (RB; 1.75 6 10 2 3 g L 2 1).
  • TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis.
  • Organic Chemistry Data. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties.
  • IUPAC. (n.d.). SOLUBILITY DATA SERIES.

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Benzylrhodanine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the spectroscopic data for 3-benzylrhodanine, a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2] Intended for researchers, scientists, and professionals in drug development, this document offers a detailed analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by the principles of scientific integrity and practical, field-proven insights.

Introduction: The Significance of this compound

Rhodanine (2-thioxo-4-thiazolidinone) and its derivatives are a class of heterocyclic compounds that have garnered substantial attention due to their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The introduction of a benzyl group at the N-3 position of the rhodanine scaffold yields this compound, a molecule that serves as a crucial building block in the synthesis of more complex and biologically active compounds.[1][2] A thorough understanding of its spectroscopic signature is paramount for unambiguous identification, purity assessment, and quality control in synthetic and medicinal chemistry endeavors.

This guide will delve into the core spectroscopic techniques used to characterize this compound, explaining the causality behind experimental choices and providing a self-validating system for its identification.

Synthesis of this compound: The Genesis of the Analyte

The primary route for the synthesis of this compound involves the reaction of rhodanine with benzyl chloride in the presence of a base. This nucleophilic substitution reaction is a standard and efficient method for N-alkylation of the rhodanine core.

Experimental Protocol: Synthesis of this compound

  • Materials: Rhodanine, benzyl chloride, a suitable base (e.g., potassium carbonate or triethylamine), and a polar aprotic solvent (e.g., acetone or dimethylformamide).

  • Procedure:

    • Dissolve rhodanine in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

    • Add the base to the solution and stir for a short period to deprotonate the rhodanine at the nitrogen atom.

    • Slowly add benzyl chloride to the reaction mixture.

    • Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water to precipitate the crude product.

    • Collect the solid by filtration, wash with water, and dry.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure this compound.

The purity of the synthesized this compound is critical for obtaining clean and interpretable spectroscopic data. Impurities, such as unreacted starting materials or by-products, can introduce extraneous signals and complicate spectral analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms within the this compound molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides information on the number of different types of protons, their chemical environment, and their connectivity.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.25-7.40Multiplet5HAromatic protons (C₆H₅)
~4.95Singlet2HMethylene protons (-CH₂-Ph)
~4.30Singlet2HMethylene protons (S-CH₂-C=O)

Note: Chemical shifts are typically referenced to tetramethylsilane (TMS) at 0.00 ppm and can vary slightly depending on the solvent and concentration.

Interpretation and Rationale:

  • Aromatic Protons (δ ~7.25-7.40): The complex multiplet in this region is characteristic of the five protons of the monosubstituted benzene ring. The overlapping signals are due to the small differences in their chemical environments.

  • Benzylic Methylene Protons (δ ~4.95): The singlet integrating to two protons is assigned to the methylene group directly attached to the nitrogen atom and the phenyl ring. The downfield shift is due to the deshielding effect of the adjacent nitrogen and the aromatic ring.

  • Rhodanine Methylene Protons (δ ~4.30): The singlet corresponding to two protons is attributed to the methylene group within the rhodanine ring, situated between the sulfur atom and the carbonyl group.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve a few milligrams of purified this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation: Acquire the spectrum on a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • Data Acquisition: Obtain a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals and determine the chemical shifts relative to the solvent peak or an internal standard (TMS).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)Assignment
~205C=S (Thione)
~170C=O (Carbonyl)
~135Quaternary aromatic carbon (C-CH₂)
~129Aromatic CH
~128Aromatic CH
~127Aromatic CH
~48-CH₂-Ph (Benzylic)
~35S-CH₂-C=O (Rhodanine)

Note: Chemical shifts are referenced to TMS at 0.00 ppm and can vary depending on the solvent.

Interpretation and Rationale:

  • Thione Carbon (δ ~205): The signal at the most downfield region is characteristic of a thione (C=S) carbon, which is significantly deshielded.

  • Carbonyl Carbon (δ ~170): The carbonyl carbon (C=O) of the rhodanine ring appears at a typical downfield chemical shift.

  • Aromatic Carbons (δ ~127-135): The signals in this region correspond to the six carbons of the benzyl group's aromatic ring. The quaternary carbon attached to the methylene group is typically the most downfield of the aromatic signals.

  • Benzylic Methylene Carbon (δ ~48): This signal is assigned to the carbon of the methylene group attached to the nitrogen.

  • Rhodanine Methylene Carbon (δ ~35): The methylene carbon within the rhodanine ring appears at a more upfield position.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Prepare a more concentrated solution of this compound in a deuterated solvent compared to ¹H NMR.

  • Instrumentation: Use a high-resolution NMR spectrometer with a broadband probe.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required due to the lower sensitivity of the ¹³C nucleus.

  • Data Processing: Process the FID similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).

Table 3: FT-IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretch
~2950-2850MediumAliphatic C-H stretch
~1730StrongC=O stretch (Amide)
~1600, ~1495, ~1450Medium-WeakAromatic C=C stretch
~1250StrongC=S stretch (Thione)

Interpretation and Rationale:

  • C-H Stretching Vibrations: The absorptions above 3000 cm⁻¹ are characteristic of C-H bonds in the aromatic ring, while those below 3000 cm⁻¹ are due to the C-H bonds of the methylene groups.

  • Carbonyl (C=O) Stretch: The strong absorption band around 1730 cm⁻¹ is a hallmark of the carbonyl group in the rhodanine ring. Its position is indicative of an amide-like carbonyl.

  • Aromatic C=C Stretch: The absorptions in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching vibrations within the benzene ring.

  • Thione (C=S) Stretch: The strong band around 1250 cm⁻¹ is assigned to the C=S stretching vibration, a key feature for identifying the rhodanine core.

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. For ATR, a small amount of the solid sample is placed directly on the crystal. For a KBr pellet, a small amount of the sample is ground with dry potassium bromide and pressed into a thin, transparent disk.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and can offer insights into its structure through the analysis of fragmentation patterns.

Expected Mass Spectrum Data for this compound (C₁₀H₉NOS₂):

  • Molecular Ion (M⁺): m/z ≈ 223.01

  • Major Fragments:

    • m/z ≈ 91: [C₇H₇]⁺ (Tropylium ion, from cleavage of the benzyl group)

    • m/z ≈ 132: [M - C₇H₇]⁺ (Loss of the benzyl group)

Interpretation and Rationale:

  • Molecular Ion Peak: The peak corresponding to the molecular weight of this compound confirms the elemental composition of the molecule. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and further confirm the molecular formula.

  • Fragmentation Pattern: The most characteristic fragmentation is the cleavage of the benzylic C-N bond. This results in the formation of a stable tropylium ion at m/z 91, which is often the base peak in the spectrum. The other fragment corresponds to the rhodanine moiety after the loss of the benzyl group.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition: Introduce the sample into the mass spectrometer. In ESI, the sample is introduced as a solution, while in EI, it is typically vaporized.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions.

Integrated Spectroscopic Analysis Workflow

The confident identification of this compound relies on the synergistic interpretation of data from all three spectroscopic techniques. The following diagram illustrates a logical workflow for this process.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of this compound Purification Purification (Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_data ¹H: Aromatic, Benzylic CH₂, Rhodanine CH₂ ¹³C: C=S, C=O, Aromatic C, Aliphatic C NMR->NMR_data IR_data C=O, C=S, Aromatic C-H, Aliphatic C-H IR->IR_data MS_data Molecular Ion (m/z ~223) Fragmentation (m/z 91) MS->MS_data Confirmation Structural Confirmation of this compound NMR_data->Confirmation IR_data->Confirmation MS_data->Confirmation

Caption: Workflow for the synthesis, purification, and spectroscopic confirmation of this compound.

Conclusion

The spectroscopic characterization of this compound through NMR, IR, and Mass Spectrometry provides a robust and reliable method for its identification and purity assessment. Each technique offers complementary information that, when combined, allows for an unambiguous structural assignment. This in-depth guide provides the foundational knowledge and practical protocols necessary for researchers and scientists to confidently work with this important heterocyclic compound. The data and interpretations presented herein serve as a benchmark for quality control and a valuable resource for the further development of novel rhodanine-based molecules.

References

Sources

The Rhodanine Story: From Privileged Scaffold to Problematic Pan-Assay Interference Compound (PAINS) and the Path to Redemption

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

For decades, the rhodanine scaffold captivated medicinal chemists with its synthetic tractability and apparent ability to inhibit a wide array of biological targets. Its journey from a celebrated "privileged scaffold" to a notorious Pan-Assay Interference Compound (PAINS) offers critical lessons in the nuances of drug discovery. This guide provides an in-depth technical analysis of the history, pitfalls, and modern strategies associated with rhodanine, offering researchers the expertise to navigate its complex legacy.

The Rhodanine Core: A Deceptively Simple Start

First synthesized in 1877 by Marceli Nencki, rhodanine (2-thioxothiazolidin-4-one) is a five-membered heterocyclic motif. Its structure features a reactive exocyclic methylene group at the C5 position, a thiocarbonyl group, and an acidic N-H proton, making it a versatile building block for creating diverse chemical libraries through Knoevenagel condensation.

This synthetic accessibility was a primary driver of its early popularity. Chemists could easily generate vast numbers of derivatives, which, in the era of high-throughput screening (HTS), led to the frequent appearance of rhodanine-containing compounds as "hits" against numerous protein targets.

The "Privileged" Era: A Scaffold for All Targets?

The concept of a "privileged scaffold" refers to a molecular framework that can be modified to bind to a variety of different biological targets. For a time, rhodanine was a prime example. Literature from the late 1990s and early 2000s is replete with reports of potent rhodanine-based inhibitors for diverse target classes.

Compound Example Target Class Reported Target Therapeutic Area
EpalrestatAldose ReductaseAldose ReductaseDiabetic Neuropathy
LY294002 (analogs)KinasePI3KOncology
Various DerivativesProteaseHCV NS3 Protease, Cathepsin DVirology, various
Various DerivativesOther EnzymesMurA, JNK1, β-lactamaseAntibacterial, Inflammation

This apparent promiscuity was initially seen as a feature, not a bug, suggesting the scaffold's broad utility. However, the sheer frequency of its appearance as a hit in unrelated assays began to raise suspicions among seasoned drug discovery scientists.

The Fall from Grace: Unmasking Rhodanine as a PAINS

The turning point came with the formalization of the concept of Pan-Assay Interference Compounds (PAINS). PAINS are chemical compounds that appear as hits in multiple HTS assays through non-specific mechanisms, leading to a high rate of false positives. They are a major source of wasted resources in early-stage drug discovery. The rhodanine core, particularly its 5-arylidene derivatives, was identified as one of the most notorious and frequently encountered PAINS.

The non-specific activity of rhodanine derivatives stems from several distinct chemical properties:

  • Aggregation-Based Inhibition: Many rhodanine derivatives are poorly soluble and self-assemble into colloidal aggregates in aqueous solutions. These aggregates can non-specifically sequester and denature proteins, leading to a loss of function that is misinterpreted as specific inhibition. This is often the primary mechanism of artifactual activity.

  • Covalent Reactivity: The exocyclic double bond at the C5 position is an electrophilic Michael acceptor. This group can react covalently and non-specifically with nucleophilic residues (like cysteine) on proteins, leading to irreversible inactivation.

  • Metal Chelation: The rhodanine scaffold can chelate metal ions that are essential for the function of certain enzymes (e.g., metalloproteinases), leading to inhibition that is not due to direct binding to the protein's active site.

  • Photoreactivity and Redox Cycling: Some derivatives can absorb light and generate reactive oxygen species, causing protein damage and assay interference.

PAINS_Mechanisms cluster_rhodanine Rhodanine Core cluster_mechanisms PAINS Mechanisms cluster_outcome Assay Outcome Rhodanine 5-Arylidene Rhodanine Aggregation Aggregation Rhodanine->Aggregation Poor Solubility Covalent Covalent Modification (Michael Acceptor) Rhodanine->Covalent Electrophilic Double Bond Chelation Metal Chelation Rhodanine->Chelation Heteroatoms Redox Redox Cycling Rhodanine->Redox Substituent-dependent Outcome False Positive Hit (Non-Specific Inhibition) Aggregation->Outcome Covalent->Outcome Chelation->Outcome Redox->Outcome

Caption: Mechanisms of Pan-Assay Interference (PAINS) by rhodanine derivatives.

Experimental Triage: A Protocol for Weeding Out False Positives

The recognition of rhodanine's PAINS behavior necessitated the development of robust counter-screening and validation protocols. A hit from a primary screen containing a rhodanine scaffold should never be pursued without rigorous triaging.

Protocol 1: Detergent Counter-Screen for Aggregation

Objective: To determine if the inhibitory activity of a compound is dependent on the formation of colloidal aggregates. True inhibitors will maintain their potency in the presence of a non-ionic detergent, while aggregators will show a significant loss of activity.

Methodology:

  • Prepare Compound Stock: Dissolve the rhodanine-containing compound in 100% DMSO to create a high-concentration stock (e.g., 10 mM).

  • Primary Assay: Perform the standard enzymatic or binding assay to determine the compound's IC50 (the concentration at which it inhibits 50% of the target's activity).

  • Detergent Assay Setup: Prepare two sets of assay reactions in parallel.

    • Set A (Control): The standard assay buffer.

    • Set B (Detergent): The standard assay buffer supplemented with 0.01% - 0.1% (w/v) Triton X-100. Note: The optimal detergent concentration may need to be determined empirically to ensure it does not inhibit the target enzyme on its own.

  • IC50 Determination: Perform a full dose-response curve for the compound in both Set A and Set B.

  • Data Analysis:

    • Compare the IC50 values from both sets.

    • Interpretation: A significant rightward shift (e.g., >10-fold increase) in the IC50 value in the presence of Triton X-100 is a strong indicator of aggregation-based inhibition. A true, specific inhibitor should show little to no change in its IC50.

Protocol 2: Biophysical Validation with Surface Plasmon Resonance (SPR)

Objective: To confirm a direct, specific, and stoichiometric binding interaction between the compound and the target protein, ruling out non-specific mechanisms.

Methodology:

  • Immobilization: Covalently immobilize the purified target protein onto an SPR sensor chip (e.g., a CM5 chip via amine coupling). A control flow cell should be prepared (e.g., mock-coupled or coupled with an irrelevant protein) to subtract non-specific binding.

  • Analyte Preparation: Prepare a dilution series of the rhodanine compound in a suitable running buffer, ideally containing a small amount of DMSO (e.g., 1-5%) and 0.005% P20 surfactant to minimize non-specific binding to the chip surface.

  • Binding Analysis: Inject the compound dilutions over the target and control flow cells at a constant flow rate. Monitor the change in response units (RU) over time to generate sensorgrams.

  • Data Analysis:

    • Specificity: Binding should be observed on the target flow cell but not the control cell.

    • Kinetics and Affinity: Fit the sensorgram data to an appropriate binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

    • Stoichiometry: The binding response should be dose-dependent and saturable, consistent with a specific binding event. Aggregates often produce sensorgrams with erratic, non-saturable binding profiles.

Triage_Workflow Start Primary HTS Hit (Rhodanine Scaffold) Filter Computational PAINS Filter Start->Filter Detergent Aggregation Assay (e.g., +0.01% Triton X-100) Filter->Detergent Passes Stop1 Discard (Likely PAINS) Filter->Stop1 Fails CheckDetergent IC50 Shift > 10-fold? Detergent->CheckDetergent Biophysics Biophysical Validation (e.g., SPR, ITC, NMR) CheckDetergent->Biophysics No Stop2 Discard (Aggregator) CheckDetergent->Stop2 Yes CheckBiophysics Specific, Stoichiometric Binding? Biophysics->CheckBiophysics SAR SAR & MedChem Optimization CheckBiophysics->SAR Yes Stop3 Discard (Non-binder / Artifact) CheckBiophysics->Stop3 No Proceed Proceed as Validated Hit SAR->Proceed

Caption: Experimental workflow for triaging rhodanine-containing HTS hits.

The Path to Redemption: Rational Design Away from PAINS

Despite its reputation, the rhodanine story is not over. The scaffold is not inherently "undruggable," but its liabilities must be understood and engineered out. Modern medicinal chemistry has developed strategies to rescue the rhodanine core for legitimate drug discovery.

  • Saturation of the Double Bond: The most critical modification is the removal of the reactive 5-arylidene double bond. Reducing this bond to a single bond eliminates the Michael acceptor functionality, a primary source of covalent reactivity and non-specific activity.

  • Blocking Aggregation: Medicinal chemists can modify the substituents on the rhodanine core to increase solubility and disrupt the planarity that often leads to aggregation. This can involve adding polar or bulky groups that prevent the molecules from stacking.

  • Structure-Based Design: Instead of relying on screening, using crystal structures or homology models of the target protein can guide the design of rhodanine derivatives that make specific, high-affinity interactions with the active site. This rational approach ensures that potency is derived from true binding rather than non-specific effects.

A notable success story is Epalrestat , an aldose reductase inhibitor approved in several countries for treating diabetic neuropathy. While it is a 5-arylidene rhodanine, its activity is well-characterized, and it serves as a reminder that not all compounds containing a PAINS motif are false positives. However, it is an exception that proves the rule: the bar for validating such a compound is now exceptionally high.

Conclusion: A Cautionary Tale with a Future

The history of rhodanine in drug discovery is a powerful cautionary tale. It highlights the evolution of our understanding of molecular pharmacology and the critical importance of rigorous, mechanism-based validation in the face of tempting HTS data. The initial view of rhodanine as a "privileged" scaffold was born from an era of less sophisticated screening paradigms. Its reclassification as a notorious PAINS reflects a more mature and critical approach to drug discovery, saving countless hours and resources from being wasted on chasing artifacts.

Yet, the story does not end with a simple blacklisting. By understanding the specific mechanisms of interference, chemists can now apply rational design principles to harness the synthetic accessibility of the rhodanine core while mitigating its problematic features. The future of rhodanine is not as a privileged scaffold, but as a carefully considered chemical starting point, to be used with caution, expertise, and a healthy dose of professional skepticism.

References

  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. [Link]
  • Tomašić, T., & Peterlin Mašič, L. (2012). Rhodanine as a scaffold in drug discovery: a critical review of its biological activities and mechanisms of target modulation. Expert Opinion on Drug Discovery, 7(7), 549–560. [Link]
  • Shoichet, B. K. (2004). Screening in a spirit haunted world. Drug Discovery Today, 9(15), 637-645. [Link]
  • Baell, J. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology, 12(12), 2976-2980. [Link]
  • McGovern, S. L., Caselli, E., Grigorieff, N., & Shoichet, B. K. (2002). A common mechanism underlying promiscuous inhibitors from virtual and high-throughput screening. Journal of Medicinal Chemistry, 45(8), 1712–1722. [Link]
  • Lesyk, R., & Zimenkovsky, B. (2017). Recent developments with rhodanine as a scaffold for drug discovery. Expert Opinion on Drug Discovery, 12(12), 1233-1252. [Link]

The Kinetic Characterization of 3-Benzylrhodanine: A Guide for Drug Discovery Scientists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The rhodanine scaffold, of which 3-benzylrhodanine is a prime example, represents a "privileged structure" in medicinal chemistry, frequently emerging as a hit in high-throughput screening campaigns.[1][2] Its derivatives have been investigated for a wide array of biological activities, targeting numerous enzymes and receptors.[3][4][5] However, the promise of the rhodanine core is tempered by its classification as a Pan-Assay Interference Compound (PAINS), notorious for producing false-positive results through non-specific mechanisms.[6][7][8] This guide provides a comprehensive framework for the rigorous kinetic analysis of this compound and its analogs. It is designed for researchers, scientists, and drug development professionals to navigate the complexities of this compound class, ensuring the generation of robust and reliable data. We will delve into the mechanistic underpinnings of rhodanine-enzyme interactions, present detailed protocols for kinetic characterization, and offer insights into data interpretation to distinguish true inhibitors from assay artifacts.

The Dichotomy of the Rhodanine Scaffold: Privileged Structure or Promiscuous Agent?

Rhodanine-containing compounds, including this compound, have a rich history in drug discovery, with some derivatives showing potent and selective modulation of target enzymes.[1][2] The synthetic tractability of the rhodanine ring allows for extensive chemical modifications, leading to a broad spectrum of biological activities.[3][5] However, the rhodanine moiety is also a well-documented PAIN, which can lead to non-specific activity through various mechanisms such as protein aggregation, covalent modification, and interference with assay technologies.[7][8][9] Therefore, a critical and rigorous approach is essential when evaluating the enzyme kinetics of any rhodanine derivative.

Potential Mechanisms of Enzyme Inhibition by this compound

Understanding the potential modes of action is crucial for designing appropriate kinetic experiments. For this compound, several mechanisms of inhibition should be considered:

  • Reversible Competitive Inhibition: The inhibitor binds to the active site of the enzyme, preventing substrate binding. This is a common starting hypothesis for many inhibitors.

  • Reversible Non-competitive or Mixed Inhibition: The inhibitor binds to a site distinct from the active site (an allosteric site), causing a conformational change that reduces the enzyme's catalytic efficiency.[10][11]

  • Irreversible Covalent Inhibition: The rhodanine ring or its substituents can react with nucleophilic residues (e.g., cysteine, serine, lysine) in the enzyme's active site, forming a stable covalent bond.[12][13] This two-step process often involves an initial reversible binding event followed by the irreversible chemical step.[14][15]

  • Non-specific Inhibition (PAINS-related):

    • Aggregation: At higher concentrations, the compound may form aggregates that sequester and denature the enzyme, leading to apparent inhibition.

    • Reactive Species Generation: Some compounds can generate reactive oxygen species or other reactive molecules that damage the enzyme.

    • Assay Interference: The compound may interfere with the detection method of the assay (e.g., fluorescence quenching, light scattering).

The following diagram illustrates the potential pathways of enzyme inhibition by this compound, highlighting both specific and non-specific mechanisms.

Inhibition_Mechanisms cluster_specific Specific Inhibition cluster_nonspecific Non-specific Inhibition (PAINS) E Free Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES k_on(S) EI Reversible E-I Complex (EI) E->EI k_on(I) Denatured_E Denatured Enzyme S Substrate (S) S->ES I This compound (I) I->EI Agg_I Inhibitor Aggregates I->Agg_I Aggregation I->Agg_I ES->E k_off(S) P Product (P) ES->P k_cat EI->E k_off(I) EI_covalent Covalently Modified Enzyme (E-I) EI->EI_covalent k_inact Agg_I->Denatured_E Enzyme Sequestration

Caption: Potential inhibition pathways of this compound.

Experimental Design for Robust Kinetic Analysis

A multi-faceted experimental approach is required to fully characterize the interaction of this compound with a target enzyme and to control for PAINS-related artifacts.

Initial Assessment of Inhibition and IC50 Determination

The first step is to confirm inhibitory activity and determine the half-maximal inhibitory concentration (IC50).

Protocol: IC50 Determination

  • Prepare Reagents:

    • Enzyme stock solution in an appropriate buffer.

    • Substrate stock solution.

    • This compound stock solution in 100% DMSO.

    • Assay buffer.

  • Assay Setup:

    • Perform serial dilutions of this compound in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and typically below 1%.

    • Add the enzyme to each well containing the inhibitor dilutions and incubate for a defined period (e.g., 15-30 minutes) at a constant temperature.

    • Initiate the reaction by adding the substrate.

    • Monitor the reaction progress (e.g., absorbance, fluorescence) over time.

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to determine the IC50 value.

Causality Behind Experimental Choices:

  • Consistent DMSO Concentration: DMSO can affect enzyme activity, so maintaining a constant concentration ensures that any observed inhibition is due to the compound and not the solvent.

  • Pre-incubation: Pre-incubating the enzyme and inhibitor allows for time-dependent inhibition to manifest, which is characteristic of irreversible or slow-binding inhibitors.

Differentiating True Inhibition from PAINS Artifacts

Several control experiments are essential to validate the observed inhibition.

Protocol: PAINS-related Artifact Controls

  • Detergent Test: Repeat the IC50 determination in the presence of a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100). If the IC50 value significantly increases, it suggests that the inhibition may be due to compound aggregation.

  • Pre-incubation Time-Dependence: Measure the IC50 at different pre-incubation times (e.g., 5, 15, 30, 60 minutes). A decrease in IC50 with longer pre-incubation times can indicate irreversible inhibition or slow-binding kinetics.

  • Enzyme Concentration Dependence: Determine the IC50 at varying enzyme concentrations. For stoichiometric, irreversible inhibitors, the IC50 will be linearly dependent on the enzyme concentration.

  • Assay Readout Interference: Test the effect of this compound on the assay signal in the absence of the enzyme or substrate to check for direct interference with the detection method.

Determining the Mechanism of Reversible Inhibition

If the inhibition is determined to be reversible, the next step is to elucidate the mechanism (competitive, non-competitive, or mixed).

Protocol: Mechanism of Inhibition (MoA) Studies

  • Experimental Setup:

    • Set up a matrix of experiments with varying concentrations of both the substrate and this compound.

    • For each inhibitor concentration, measure the initial reaction velocity at several substrate concentrations.

  • Data Analysis:

    • Plot the data using a double-reciprocal Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]).

    • Analyze the pattern of the lines:

      • Competitive: Lines intersect on the y-axis. Vmax is unchanged, apparent Km increases.

      • Non-competitive: Lines intersect on the x-axis. Apparent Vmax decreases, Km is unchanged.

      • Mixed: Lines intersect in the second or third quadrant. Both apparent Vmax and Km are altered.[11]

    • Fit the data to the appropriate Michaelis-Menten equation for each inhibition model to determine the inhibition constant (Ki).

The following workflow diagram outlines the decision-making process for characterizing the enzyme kinetics of this compound.

Kinetic_Workflow start Start: this compound and Target Enzyme ic50 Determine IC50 start->ic50 pains_check PAINS Artifact Controls (Detergent, [E], Pre-incubation) ic50->pains_check artifact Artifactual Inhibition (Stop/Re-evaluate) pains_check->artifact Positive true_inhibition True Inhibition Confirmed pains_check->true_inhibition Negative reversibility Assess Reversibility (Jump Dilution/Dialysis) true_inhibition->reversibility reversible Reversible Inhibition reversibility->reversible irreversible Irreversible Inhibition reversibility->irreversible moa Determine Mechanism of Inhibition (Lineweaver-Burk Plot) reversible->moa kinact_ki Determine k_inact and K_I irreversible->kinact_ki ki Calculate Ki moa->ki end Complete Kinetic Profile ki->end kinact_ki->end

Caption: Experimental workflow for kinetic characterization.

Characterizing Irreversible Inhibition

For irreversible inhibitors, the key parameters to determine are the inactivation rate constant (k_inact) and the inhibitor concentration that gives half-maximal inactivation (K_I).[12]

Protocol: Determination of k_inact and K_I

  • Experimental Setup:

    • Pre-incubate the enzyme with various concentrations of this compound for different time intervals.

    • At each time point, take an aliquot of the enzyme-inhibitor mixture and add it to a solution containing a high concentration of substrate to initiate the reaction. The dilution should be large enough to prevent further inhibition during the activity measurement.

  • Data Analysis:

    • For each inhibitor concentration, plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time. The slope of this line is the observed rate of inactivation (k_obs).

    • Plot the k_obs values against the inhibitor concentrations.

    • Fit this data to the Michaelis-Menten equation for irreversible inhibitors to determine k_inact (the maximum rate of inactivation) and K_I (the inhibitor concentration at half-maximal inactivation).

Data Presentation and Interpretation

Clear and concise presentation of kinetic data is paramount.

Table 1: Summary of Kinetic Parameters for this compound

ParameterValueMethod of DeterminationInterpretation
IC50 e.g., 5.2 µMDose-response curvePotency of inhibition
Ki e.g., 2.1 µMLineweaver-Burk/Non-linear regressionBinding affinity for reversible inhibition
k_inact e.g., 0.1 min⁻¹Inactivation kinetics plotMaximum rate of irreversible inactivation
K_I e.g., 10 µMInactivation kinetics plotInhibitor concentration for half-maximal inactivation rate
Mechanism e.g., CompetitiveLineweaver-Burk analysisMode of reversible inhibition

Conclusion

The study of this compound enzyme kinetics requires a scientifically rigorous approach that goes beyond simple IC50 determination. By employing a comprehensive set of experiments, including controls for PAINS-related artifacts, researchers can confidently elucidate the true mechanism of action and obtain reliable kinetic parameters. This detailed understanding is critical for the successful development of rhodanine-based compounds as selective and potent therapeutic agents. The self-validating nature of the described protocols, which systematically rule out common pitfalls, ensures the trustworthiness of the generated data, providing a solid foundation for structure-activity relationship (SAR) studies and lead optimization.

References

  • Copeland, R. A. (2016). A Perspective on the Kinetics of Covalent and Irreversible Inhibition. PubMed.
  • Mermer, A. (2021). The Importance of Rhodanine Scaffold in Medicinal Chemistry: A Comprehensive Overview. Mini Reviews in Medicinal Chemistry, 21(6), 738-789.
  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. [Link]
  • Tomašić, T., & Mašič, L. P. (2009). Rhodanine as a privileged scaffold in drug discovery. Current Medicinal Chemistry, 16(13), 1596-1629.
  • Bentham Science Publishers. (2009). Rhodanine as a Privileged Scaffold in Drug Discovery. Current Medicinal Chemistry, 16(13), 1596-1629.
  • Mermer, A. (2020). The Importance of Rhodanine Scaffold in Medicinal Chemistry: A Comprehensive Overview.
  • Mermer, A., et al. (2020). The Importance of Rhodanine Scaffold in Medicinal Chemistry: A Comprehensive Overview. Mini-Reviews in Medicinal Chemistry, 21(6).
  • Guzman, J. V., & Cardenas, A. E. (2023). Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States.
  • Barrett, D., et al. (2003). Rhodanine-3-acetic acid derivatives as inhibitors of fungal protein mannosyl transferase 1 (PMT1). Bioorganic & Medicinal Chemistry Letters, 13(14), 2429-2432.
  • Słoczyńska, K., et al. (2018). Rhodanine as a scaffold in drug discovery: a critical review of its biological activities and mechanisms of target modulation. Expert Opinion on Drug Discovery, 13(11), 1035-1050.
  • Cardenas, A. E., & Guzman, J. V. (2023). Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States.
  • Simčič, M., et al. (2007). Benzylidene rhodanines as novel inhibitors of UDP-N-acetylmuramate/L-alanine ligase. Bioorganic & Medicinal Chemistry Letters, 17(15), 4151-4155.
  • Bua, S., et al. (2020). Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. Molecules, 25(21), 5021.
  • Križnar, M., & Petrič, A. (2015). An algebraic model for the kinetics of covalent enzyme inhibition at low substrate concentrations. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(5), 789-795.
  • Ragno, R., et al. (2015). Design, Synthesis and Structure-activity Studies of Rhodanine Derivatives as HIV-1 Integrase Inhibitors. Molecules, 20(4), 5958-5980.
  • Zidar, N., et al. (2016). Dual Inhibitor of MurD and MurE Ligases from Escherichia coli and Staphylococcus aureus. Journal of Medicinal Chemistry, 59(1), 355-371.
  • de Souza, A. S., & de Almeida, L. G. (2015). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Journal of Pharmacological Sciences, 128(1), 1-3.
  • Macgregor, K. A., et al. (2014). The Rhodadyns, a New Class of Small Molecule Inhibitors of Dynamin GTPase Activity. ACS Chemical Neuroscience, 5(10), 967-978.
  • SciSpace. (n.d.). Pan-assay interference compounds.
  • Ho, N. T., et al. (2022). Evaluation of rhodanine indolinones as AANAT inhibitors. Bioorganic & Medicinal Chemistry, 61, 116709.
  • Ho, N. T., et al. (2023). Evaluation of Rhodanine Indolinones as AANAT Inhibitors.
  • Ninja Nerd. (2017, April 26). Biochemistry | Enzyme Inhibition [Video]. YouTube. [Link]
  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Khan Academy. [Link]
  • Bush, K. (1989). Evaluation of Enzyme Inhibition Data in Screening for New Drugs. Journal of Enzyme Inhibition, 3(2), 81-98.

Sources

An In-depth Technical Guide to Elucidating the Cellular Uptake of 3-Benzylrhodanine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals investigating the cellular uptake mechanisms of 3-benzylrhodanine, a rhodanine derivative with significant therapeutic potential.[1][2] Rhodanine-based compounds have garnered interest for their diverse biological activities, including anticancer and enzyme inhibitory effects.[1][3][4][5] Understanding how this small molecule traverses the cell membrane is paramount for optimizing its therapeutic efficacy and developing targeted drug delivery systems. This document offers a logical, experimentally-driven approach to systematically dissect the cellular entry of this compound.

Foundational Concepts: Understanding Small Molecule Transport

The cellular membrane presents a formidable barrier to most molecules. Small molecules like this compound can employ several mechanisms to gain entry into the cell, broadly categorized as passive diffusion and carrier-mediated transport.[6] While passive diffusion through the lipid bilayer was once considered the primary route, the role of membrane transporter proteins is now recognized as a major determinant of drug uptake and disposition.[7][8]

  • Passive Diffusion : This process is driven by the concentration gradient of the molecule across the membrane and is dependent on its physicochemical properties, particularly lipophilicity.[6] Molecules with moderate lipophilicity can often readily partition into the hydrophobic core of the lipid bilayer and diffuse into the cytoplasm.[6]

  • Facilitated Diffusion : This carrier-mediated process utilizes membrane proteins to transport molecules down their concentration gradient. It does not require energy but is saturable and specific.

  • Active Transport : This form of transport also relies on membrane proteins but moves molecules against their concentration gradient, a process that requires energy, typically in the form of ATP hydrolysis.[9] Active transport is crucial for the accumulation of compounds within the cell.[9]

  • Endocytosis : Larger molecules or particles are often internalized through various forms of endocytosis, where the cell membrane engulfs the substance to form an intracellular vesicle.[10]

The initial hypothesis for a small molecule like this compound would be a combination of passive diffusion and potential involvement of solute carrier (SLC) transporters.[9]

Pre-Experimental Characterization of this compound

A thorough understanding of the physicochemical properties of this compound is a critical first step in predicting its likely uptake mechanism.

Physicochemical PropertyExperimental MethodExpected Implication for Cellular Uptake
Lipophilicity (LogP/LogD) Shake-flask method (octanol/water) or HPLC-based methods.A moderately lipophilic character would suggest a significant contribution from passive diffusion.
Aqueous Solubility Equilibrium solubility assay (e.g., shake-flask method).Poor solubility may limit the concentration available for uptake and can necessitate the use of solubilizing agents like DMSO, which in turn can affect membrane integrity.
pKa Potentiometric titration or UV-spectroscopy.The ionization state at physiological pH (7.4) will influence its interaction with the cell membrane and potential transporters. An ionized state may favor interaction with transporters.
Molecular Weight Calculation from the chemical formula.As a small molecule, it is less likely to be solely dependent on endocytic pathways.

Experimental Framework for Elucidating Cellular Uptake Mechanisms

This section details a tiered experimental approach to systematically investigate the cellular uptake of this compound. The use of a fluorescently labeled analog of this compound or a sensitive analytical method such as liquid chromatography-mass spectrometry (LC-MS) to detect the unlabeled compound is essential for quantification.

Tier 1: Initial Assessment of Cellular Accumulation

The primary objective of this tier is to confirm that this compound is taken up by cells and to characterize the basic kinetics of this process.

Experimental Protocol 1: Time- and Concentration-Dependent Uptake Assay

  • Cell Culture : Plate a suitable cell line (e.g., HeLa, Caco-2, or a cancer cell line relevant to its therapeutic target) in 24- or 48-well plates and grow to confluence.

  • Treatment :

    • Time-course : Incubate the cells with a fixed concentration of this compound (e.g., 10 µM) for various time points (e.g., 5, 15, 30, 60, 120 minutes) at 37°C.

    • Concentration-course : Incubate the cells with increasing concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for a fixed time point (determined from the time-course experiment, e.g., 30 minutes) at 37°C.

  • Washing : At the end of the incubation period, rapidly wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove extracellular compound.

  • Lysis and Quantification : Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer). Quantify the intracellular concentration of this compound using a validated LC-MS method. Normalize the concentration to the total protein content of the lysate (determined by a BCA or Bradford assay).

  • Data Analysis : Plot the intracellular concentration against time and the initial extracellular concentration. Analyze the concentration-dependent curve for signs of saturation, which would suggest carrier-mediated transport.

Tier 2: Differentiating Passive vs. Carrier-Mediated Transport

This tier aims to distinguish between energy-dependent active transport and passive diffusion.

Experimental Protocol 2: Temperature-Dependence and Metabolic Inhibition Assay

  • Temperature Dependence : Repeat the time- and concentration-dependent uptake experiments at 4°C. At this lower temperature, active transport processes are significantly inhibited, while passive diffusion is less affected.[11][12] A substantial reduction in uptake at 4°C compared to 37°C is indicative of an active transport mechanism.[11]

  • Metabolic Inhibition : Pre-incubate the cells with metabolic inhibitors such as sodium azide and 2-deoxy-D-glucose (to deplete intracellular ATP) for 30-60 minutes before adding this compound. A significant decrease in uptake in the presence of these inhibitors points to an energy-dependent transport process.

  • Data Analysis : Compare the uptake of this compound under these inhibitory conditions to the control conditions at 37°C.

Logical Workflow for Uptake Mechanism Investigation

G cluster_0 Tier 1: Initial Assessment cluster_1 Tier 2: Mechanism Differentiation cluster_2 Tier 3: Transporter Identification cluster_3 Visualization A Time- & Concentration- Dependent Uptake Assay B Quantify Intracellular Concentration (LC-MS) A->B C Temperature Dependence (4°C vs 37°C) B->C Saturable uptake observed D Metabolic Inhibition (e.g., Sodium Azide) B->D Saturable uptake observed H Fluorescence Microscopy (with labeled analog) B->H E Competitive Inhibition Assay (Known Transporter Substrates) C->E Uptake is temperature-dependent D->E Uptake is energy-dependent F Gene Silencing (siRNA) of Candidate Transporters E->F G Transporter Overexpression in a Model System (e.g., HEK293) F->G

Caption: A tiered experimental workflow for elucidating the cellular uptake mechanism of this compound.

Tier 3: Identification of Potential Transporters

If the results from Tier 2 suggest carrier-mediated transport, the next step is to identify the specific transporter(s) involved. The solute carrier (SLC) and ATP-binding cassette (ABC) superfamilies are the main families of drug transporters.[8][9]

Experimental Protocol 3: Competitive Inhibition Assay

  • Hypothesis Generation : Based on the chemical structure of this compound, identify potential candidate transporter families (e.g., Organic Anion Transporters (OATs), Organic Cation Transporters (OCTs), or Organic Anion Transporting Polypeptides (OATPs)).

  • Inhibition Assay : Co-incubate this compound with known substrates or inhibitors of the candidate transporters. A significant reduction in this compound uptake in the presence of a specific inhibitor suggests that it shares the same transporter.

  • Data Analysis : Measure the intracellular concentration of this compound and compare it to the control group (without the inhibitor).

Experimental Protocol 4: Genetic Approaches

  • Gene Silencing : Use siRNA to transiently knock down the expression of candidate transporter genes in the chosen cell line. A significant decrease in this compound uptake in the knockdown cells compared to control cells (treated with a non-targeting siRNA) provides strong evidence for the involvement of that specific transporter.

  • Overexpression Systems : Utilize a cell line with low endogenous transporter expression (e.g., HEK293) and transiently or stably overexpress a candidate transporter. A significantly higher uptake of this compound in the overexpressing cells compared to control cells confirms that it is a substrate for that transporter.

Visualizing Cellular Uptake

Qualitative visualization techniques can complement quantitative uptake data and provide insights into the subcellular localization of the compound.

Experimental Protocol 5: Fluorescence Microscopy

  • Synthesis : Synthesize a fluorescently-labeled derivative of this compound (e.g., by conjugation with a fluorophore like rhodamine B or a fluorescein derivative). It is crucial to verify that the fluorescent tag does not significantly alter the uptake mechanism.

  • Live-Cell Imaging : Incubate live cells with the fluorescent analog and perform time-lapse confocal microscopy.

  • Co-localization Studies : Co-stain the cells with organelle-specific fluorescent markers (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes, or Hoechst for the nucleus) to determine the subcellular distribution of this compound. Co-localization with endo-lysosomal markers could suggest an endocytic pathway.[13]

  • Image Analysis : Analyze the fluorescence intensity and distribution within the cells over time.

Putative Cellular Uptake Pathways of this compound

G cluster_cell Cell Interior (Cytosol) Passive_Diffusion Passive Diffusion (Lipophilicity-driven) Compound_Cytosol This compound (Intracellular) Passive_Diffusion->Compound_Cytosol Facilitated_Diffusion Facilitated Diffusion (SLC Transporter) Facilitated_Diffusion->Compound_Cytosol Active_Transport Active Transport (SLC/ABC Transporter) Active_Transport->Compound_Cytosol ATP-dependent Endocytosis Endocytosis Endocytosis->Compound_Cytosol Vesicular transport Compound_Extracellular This compound (Extracellular) Compound_Extracellular->Passive_Diffusion Compound_Extracellular->Facilitated_Diffusion Compound_Extracellular->Active_Transport Compound_Extracellular->Endocytosis

Caption: Potential mechanisms for the cellular entry of this compound.

Conclusion and Future Directions

This guide outlines a systematic and logical progression of experiments to thoroughly characterize the cellular uptake of this compound. By moving from broad characterization to specific mechanistic studies, researchers can build a comprehensive understanding of how this promising therapeutic agent enters its target cells. The insights gained from these studies will be invaluable for interpreting in vitro and in vivo efficacy data, predicting potential drug-drug interactions at the transporter level, and designing novel formulations or delivery strategies to enhance its therapeutic index. For instance, if uptake is found to be limited by a specific efflux transporter, co-administration of a transporter inhibitor could be explored to increase intracellular concentrations. Conversely, if a specific uptake transporter is identified, this could be exploited for targeted delivery to tissues where that transporter is highly expressed.

References

  • Cellular uptake analysis using rhodamine B. a Phase-contrast images of... | Download Scientific Diagram - ResearchGate.
  • Synthesis and Intracellular Uptake of Rhodamine-Nucleolipid Conjugates into a Nanoemulsion Vehicle - PubMed. (2020-03-12).
  • Trapped! A Critical Evaluation of Methods for Measuring Total Cellular Uptake versus Cytosolic Localization - NIH.
  • Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels - NIH.
  • Cellular uptake studies. (a) Rhodamine-labeled nanoparticles with... - ResearchGate.
  • A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors | Journal of Medicinal Chemistry - ACS Publications. (2016-12-09).
  • Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - Taylor & Francis Online.
  • Utilizing Advanced Flow Cytometry to Detect the Uptake and Transport of Small Molecules by Microbes - YouTube. (2023-11-09).
  • Synthesis and biological evaluation of rhodanine derivatives as PRL-3 inhibitors.
  • Rhodanine Derivatives as Anticancer Agents: QSAR and Molecular Docking Studies.
  • Cell uptake mechanism study of the rhodamine-labeled B 12 -Mn-1 at 37... - ResearchGate.
  • This compound - AZA Mid-Year Meeting.
  • Benzylidene rhodanines as novel inhibitors of UDP-N-acetylmuramate/L-alanine ligase - PubMed.
  • Rhodanine-3-acetic acid derivatives as inhibitors of fungal protein mannosyl transferase 1 (PMT1) - PubMed.
  • Implications of the dominant role of transporters in drug uptake by cells - PubMed.
  • The Role of Transporters in the Pharmacokinetics of Orally Administered Drugs - PMC.
  • Uptake Transporters at the Blood–Brain Barrier and Their Role in Brain Drug Disposition.
  • (A) Results of intracellular uptake of rhodamine B-labeled blank... - ResearchGate.
  • The Role of Transporters in the Pharmacokinetics of Orally Administered Drugs.
  • Increased rhodamine 123 uptake by carcinoma cells - PubMed.
  • The physiological role of drug transporters - PMC - PubMed Central.
  • ChemInform Abstract: Synthesis of Rhodamine B-Benzenesulfonamide Conjugates and Their Inhibitory Activity Against Human α- and Bacterial/Fungal β-Carbonic Anhydrases. - ResearchGate.

Sources

An In-Depth Technical Guide to 3-Benzylrhodanine: Synthesis, Chemical Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The rhodanine scaffold, a five-membered thiazolidine heterocycle, is a cornerstone in medicinal chemistry, recognized for its versatile synthesis and broad spectrum of biological activities. This guide focuses on 3-benzylrhodanine, a key derivative where the nitrogen at position 3 is substituted with a benzyl group. We will explore its chemical structure and reactivity, delve into the primary synthesis of the this compound core, and detail the subsequent functionalization at the C-5 position via the Knoevenagel condensation—a critical step for unlocking its therapeutic potential. This document provides field-proven insights, step-by-step experimental protocols, and an overview of its applications for researchers and drug development professionals.

The this compound Scaffold: Structure and Significance

Chemical Structure and Properties

Rhodanine, or 2-thioxo-4-thiazolidinone, is a heterocyclic compound featuring a thiazolidine ring with a carbonyl group at C-4 and a thiocarbonyl (thioxo) group at C-2.[1][2][3] In this compound, a benzyl group is attached to the nitrogen atom at the N-3 position.

The key to the scaffold's utility lies in its reactivity. The methylene protons at the C-5 position are particularly acidic due to the electron-withdrawing effects of the adjacent C-4 carbonyl and C-2 thiocarbonyl groups. This acidity makes the C-5 position a prime site for nucleophilic attack, most notably in the Knoevenagel condensation, which serves as the principal method for introducing structural diversity and generating biologically active molecules.[2][4] The N-3 benzyl group provides a stable, lipophilic anchor that can influence the molecule's overall solubility, cell permeability, and interaction with biological targets.

A Privileged Scaffold in Medicinal Chemistry

The rhodanine core is considered a "privileged scaffold" because its derivatives have been shown to interact with a wide array of biological targets, demonstrating activities including antimicrobial, antiviral, antidiabetic, and anticancer properties.[3][5][6] This versatility makes this compound an exceptionally valuable starting material for building large compound libraries aimed at discovering novel therapeutic agents.[2]

Synthesis of the this compound Core

The most direct and efficient method for synthesizing the N-3 substituted rhodanine core is a one-pot, three-component reaction. This approach is favored for its operational simplicity and good yields.

The One-Pot, Three-Component Synthesis

This reaction involves the condensation of benzylamine, carbon disulfide, and an α-haloacetic acid (typically chloroacetic acid) in the presence of a base.

Causality Behind the Method: The reaction proceeds through the formation of an intermediate dithiocarbamate. Benzylamine, a primary amine, acts as a nucleophile, attacking the electrophilic carbon of carbon disulfide. The resulting dithiocarbamic acid is then deprotonated by the base. This anionic intermediate subsequently displaces the halide from chloroacetic acid in an SN2 reaction. The final step is an intramolecular condensation and dehydration to form the stable five-membered rhodanine ring. The one-pot nature of this synthesis is highly efficient as it avoids the isolation of intermediates, saving time and resources.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the one-pot synthesis of the this compound core.

G cluster_reactants Starting Materials cluster_process Reaction Process R1 Benzylamine P1 Formation of Dithiocarbamate Intermediate R1->P1 R2 Carbon Disulfide R2->P1 R3 Chloroacetic Acid P2 S-Alkylation R3->P2 R4 Base (e.g., NaOH) P1->P2 P3 Intramolecular Cyclization & Dehydration P2->P3 Product This compound P3->Product

Caption: Workflow for the one-pot synthesis of this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methods.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve glycine (1 equivalent) and sodium hydroxide (2.2 equivalents) in ethanol.

  • Dithiocarbamate Formation: Cool the mixture in an ice bath and add benzylamine (1 equivalent). To this vigorously stirred solution, add carbon disulfide (1.1 equivalents) dropwise, ensuring the temperature remains below 10 °C. Allow the reaction to stir at room temperature for 6 hours.

  • S-Alkylation: Add a solution of chloroacetic acid (1.2 equivalents) in water to the reaction mixture. Continue stirring at room temperature for an additional 5 hours.

  • Cyclization and Precipitation: Acidify the reaction mixture with dilute hydrochloric acid (HCl) to a pH of approximately 1.0. A precipitate will form. Continue stirring for 1 hour to ensure complete cyclization.

  • Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any inorganic salts. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

Functionalization via Knoevenagel Condensation

While the this compound core is the foundational structure, its biological activity is typically unlocked by introducing a substituent at the C-5 position. The Knoevenagel condensation is the preeminent reaction for this purpose.[4][7]

Mechanism and Rationale

The Knoevenagel condensation is a base-catalyzed reaction between a compound with an active methylene group (this compound) and a carbonyl compound (an aldehyde or ketone).

Mechanism Insight: A base (e.g., sodium acetate, piperidine) abstracts one of the acidic protons from the C-5 position of this compound, forming a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde. The resulting aldol-type intermediate rapidly undergoes dehydration (elimination of a water molecule) to yield the thermodynamically stable 5-arylidene-3-benzylrhodanine product, which features a conjugated π-system.[8] The reaction is highly effective due to the vast commercial availability of diverse aldehydes, allowing for the straightforward synthesis of large libraries of derivatives for structure-activity relationship (SAR) studies.[2]

Modern and Green Catalytic Approaches

To improve efficiency and align with green chemistry principles, modern syntheses have moved beyond traditional solvents and catalysts. Microwave irradiation, ultrasonication, and the use of eco-friendly catalysts are now common.[5][7]

Catalyst / ConditionSolventReaction TimeYield (%)Rationale & Reference
Alum (15 mol%) Water6-12 min (MW)ExcellentInexpensive, non-toxic, and environmentally benign catalyst for microwave-assisted synthesis.[5]
CuFe₂O₄ Nanoparticles Water30-40 min85-95%Magnetically separable and recyclable heterogeneous catalyst promoting green chemistry.[7]
Ionic Liquid (DIPEAc) Solvent-freeShortHigh to ExcellentActs as both catalyst and reaction medium; recyclable and non-volatile.[9]
Choline Chloride:Urea DES1 hourGoodA deep eutectic solvent (DES) that is biodegradable, low-cost, and catalyst-free.[4]
Detailed Experimental Protocol: Knoevenagel Condensation

This protocol describes a general, environmentally benign procedure for synthesizing a 5-arylidene-3-benzylrhodanine derivative.

  • Reaction Mixture: In a microwave-safe vessel, combine this compound (1 mmol), a selected aromatic aldehyde (1 mmol), and a catalytic amount of alum (0.15 mmol).

  • Solvent: Add a minimal amount of water (e.g., 5 mL) to form a slurry.

  • Microwave Irradiation: Subject the mixture to microwave irradiation (e.g., 400-600 W) intermittently in 30-second intervals for a total of 3-6 minutes. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Add cold water, and the solid product will precipitate.

  • Isolation: Collect the product by vacuum filtration, wash with water, and dry. If necessary, the product can be further purified by column chromatography or recrystallization.

Applications in Drug Discovery

Derivatives of this compound are potent inhibitors of a wide range of enzymes and have demonstrated significant therapeutic potential.

Summary of Pharmacological Activities
Therapeutic AreaMolecular Target(s)Mechanism/SignificanceReferences
Anticancer Kinases (PIM, JNK), Proteases, Carbonic AnhydrasesInhibit signaling pathways crucial for cancer cell proliferation and survival.[4][10][11]
Antidiabetic Aldose ReductaseReduces diabetic complications by inhibiting the polyol pathway.[1][5]
Antimicrobial β-lactamase, Mur LigasesOvercomes bacterial resistance; inhibits essential enzymes in bacterial cell wall synthesis.[5]
Antiviral HCV NS3/NS5B Protease, HIV IntegraseBlocks viral replication by inhibiting key viral enzymes.[3][5]
Mechanism of Target Inhibition

Many 5-arylidene-3-benzylrhodanine derivatives function as inhibitors of various enzymes. The exocyclic double bond at the C-5 position, conjugated with the C-4 carbonyl group, creates an electrophilic Michael acceptor.[2][6] This site can react covalently with nucleophilic residues, such as the thiol group of cysteine, in the active site of a target protein, leading to irreversible inhibition.

G cluster_drug Drug Action cluster_target Biological Target cluster_outcome Cellular Outcome Drug 5-Arylidene-3-benzylrhodanine (Michael Acceptor) Residue Nucleophilic Residue (e.g., Cysteine) Drug->Residue Covalent Bond Formation (Michael Addition) Protein Target Protein (e.g., Kinase, Protease) Outcome Inhibition of Protein Function & Disruption of Pathological Pathway Residue->Outcome Leads to

Caption: Covalent inhibition mechanism via Michael addition.

Conclusion and Future Outlook

This compound is a highly tractable and valuable scaffold for modern drug discovery. Its straightforward synthesis, coupled with the robust and versatile Knoevenagel condensation for diversification, provides an efficient platform for generating extensive chemical libraries. While concerns about promiscuous binding due to the Michael acceptor functionality exist, numerous studies have successfully developed selective and potent inhibitors for a range of diseases.[1][6] Future research will likely focus on fine-tuning the scaffold to enhance target specificity, improve pharmacokinetic properties, and explore its utility against emerging therapeutic targets.

References

  • Synthesis of rhodanine derivatives via Knoevenagel condensation. ResearchGate.
  • Proposed mechanism for the synthesis of rhodanine-based amides 5. ResearchGate.
  • Green condensation reaction of aromatic aldehydes with rhodanine catalyzed by alum under microwave irradiation. Der Pharma Chemica.
  • CuFe2O4 NPs Mediated Green Synthesis of 5-arylidene Rhodanine Derivatives in Water and their Protective Effects in Terms of Oxid. Preprints.org.
  • Rhodanine. Wikipedia.
  • Environmentally Benign Synthesis of 5-Arylidene-Rhodanine Derivatives in Room Temperature Diisopropyl Ethyl Ammonium Acetate. Scholars Research Library.
  • Chapter 8: Rhodanine. Royal Society of Chemistry.
  • A solvent-free protocol for the green synthesis of arylalkylidene rhodanine in a task-specific ionic liquid. ResearchGate.
  • A conceptual review of rhodanine: current applications of antiviral drugs, anticancer and antimicrobial activities. Taylor & Francis Online.
  • General methodology for the synthesis of rhodanine and rhodanine-3-acetic acid derivatives and their structures. ResearchGate.
  • A conceptual review of rhodanine: current applications of antiviral drugs, anticancer and antimicrobial activities. PubMed.
  • Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. National Center for Biotechnology Information.
  • Synthesis, Characterization, Docking Study and Biological Activates of New 3-Aminorhodanine Derivatives. ResearchGate.
  • Recent developments with rhodanine as a scaffold for drug discovery. PubMed.
  • Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. ResearchGate.

Sources

The Rhodanine Scaffold: A Double-Edged Sword in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The rhodanine scaffold, a five-membered heterocyclic motif, has long been a subject of intense interest and considerable debate within the medicinal chemistry community. Its synthetic tractability and ability to be readily functionalized at multiple positions have established it as a "privileged scaffold" in numerous drug discovery campaigns.[1][2][3] This has led to the development of a vast library of rhodanine derivatives exhibiting a broad spectrum of pharmacological activities, including potent anticancer, antimicrobial, antiviral, and antidiabetic properties.[1][3][4][5] However, the very features that make rhodanine an attractive starting point for library synthesis have also cast a shadow of doubt, with many derivatives being flagged as Pan-Assay Interference Compounds (PAINS) due to their potential for non-specific activity and promiscuous binding.[6][7][8] This guide provides a comprehensive and critical examination of the biological significance of the rhodanine scaffold, offering field-proven insights into its therapeutic potential while addressing the inherent challenges and controversies. We will delve into the mechanistic underpinnings of its diverse biological effects, provide detailed structure-activity relationships, and present robust experimental protocols for its evaluation, empowering researchers to navigate the complexities of rhodanine-based drug development.

The Chemical Biology of the Rhodanine Scaffold: A Tale of Reactivity and Recognition

The rhodanine core, chemically known as 2-thioxo-4-thiazolidinone, possesses a unique electronic and structural architecture that underpins its diverse biological activities.[4][9] The exocyclic double bond at the C5 position, often conjugated to an aromatic or heteroaromatic ring in many active derivatives, acts as a Michael acceptor, rendering the molecule susceptible to nucleophilic attack by biological macromolecules.[6][10] This reactivity, while a source of concern for non-specific interactions, can also be harnessed for covalent inhibition of specific enzyme targets. Furthermore, the rhodanine ring itself is rich in hydrogen bond donors and acceptors, facilitating a multitude of interactions within protein binding pockets.[6]

The versatility of the rhodanine scaffold is further enhanced by the ease of its chemical modification at three key positions:

  • N-3 Position: The nitrogen atom can be readily alkylated or acylated, allowing for the introduction of various substituents to modulate solubility, cell permeability, and target engagement.[4]

  • C-5 Position: The active methylene group at C-5 is the primary site for Knoevenagel condensation with a wide array of aldehydes and ketones, leading to the vast chemical diversity of 5-ylidene rhodanine derivatives.[4]

  • C-2 Thione Group: The sulfur atom can be replaced with an oxygen (to form a thiazolidinedione) or an imino group, or it can be involved in metal chelation, further expanding the chemical space and potential biological activities.[9]

This synthetic accessibility has made the rhodanine scaffold a frequent "hit" in high-throughput screening campaigns, though discerning true, optimizable activity from assay artifacts remains a critical challenge.[6][7]

A Spectrum of Therapeutic Potential: Key Biological Activities of Rhodanine Derivatives

The structural plasticity of the rhodanine scaffold has been exploited to develop compounds with a remarkable range of biological activities. This section will explore the most significant of these, detailing their mechanisms of action and providing illustrative examples.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Rhodanine derivatives have demonstrated significant potential in oncology, acting through a variety of mechanisms to inhibit tumor growth and induce cancer cell death.[3][11][12] Many studies have confirmed the potential of rhodanine-derived compounds in the treatment of different types of cancer through the apoptosis induction mechanism.[3] Furthermore, a majority of rhodanine derivatives have shown noteworthy anticancer activity in the micromolar range while exhibiting minimal cytotoxicity to normal cells.[3][13]

Mechanisms of Action:

  • Enzyme Inhibition: Rhodanine-based compounds have been shown to inhibit a range of enzymes crucial for cancer cell proliferation and survival, including protein tyrosine phosphatases (PTPs), kinases, and DNA topoisomerases.[11][14]

  • Induction of Apoptosis: Many rhodanine derivatives trigger programmed cell death in cancer cells by modulating the expression of pro- and anti-apoptotic proteins of the Bcl-2 family and by inducing the production of reactive oxygen species (ROS).

  • Cell Cycle Arrest: Certain derivatives can halt the cell cycle at various checkpoints, preventing the uncontrolled proliferation of cancer cells.[15]

Structure-Activity Relationship (SAR) Insights:

  • Substitutions at the C-5 position with bulky aromatic or heteroaromatic rings are often crucial for potent anticancer activity.[11][16]

  • The nature of the substituent at the N-3 position can significantly influence cytotoxicity and selectivity. For instance, the presence of a carboxylic acid moiety at this position has been shown to enhance activity in some cases.[11][16]

  • Simultaneous substitution at both the N-3 and C-5 positions generally leads to increased anticancer activity compared to monosubstituted derivatives.[16]

Table 1: Selected Rhodanine Derivatives with Anticancer Activity

Compound IDCancer Cell LineIC50 (µM)Mechanism of ActionReference
Compound 14 MCF-7 (Breast)7.67 µg/mLNot specified[16]
Compound 15 MCF-7 (Breast)11.7 µg/mLNot specified[16]
Compound 27 Huh7 (Hepatocellular)4.67Not specified[11][16]
MCF-7 (Breast)2.30
Compound 38 A2780 (Ovarian)4.4Not specified[11]
A2780cisR (Ovarian)3.3
3-α-carboxyethyl rhodanine HeLa (Cervical)200 µg/mLNot specified[11][16]
Antimicrobial Activity: Combating Drug-Resistant Pathogens

The rise of antimicrobial resistance is a pressing global health crisis, and rhodanine derivatives have emerged as a promising class of novel antibacterial and antifungal agents.[4][17][18] They have shown activity against a range of pathogens, including multidrug-resistant strains of Staphylococcus aureus (MRSA) and various Gram-positive bacteria.[19][20]

Mechanisms of Action:

  • Enzyme Inhibition: Rhodanine-based compounds can inhibit essential bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are involved in DNA replication and repair.[19]

  • Biofilm Inhibition: Some derivatives have been shown to prevent the formation of bacterial biofilms, which are a major contributor to persistent and chronic infections.[14]

Structure-Activity Relationship (SAR) Insights:

  • The antibacterial activity of rhodanine derivatives is often dependent on the nature of the substituent at the C-5 position.[21]

  • Derivatives of rhodanine-3-propionic acid have demonstrated high activity against Gram-positive bacteria.[21]

  • Many rhodanine derivatives show selective activity against Gram-positive bacteria, with little to no activity against Gram-negative bacteria and yeasts.[21][22]

Table 2: Selected Rhodanine Derivatives with Antimicrobial Activity

Compound IDTarget OrganismMIC (µM)Mechanism of ActionReference
Rh 2 S. epidermidis-Biofilm inhibition[19]
Various derivatives Gram-positive bacteria2-8Inhibition of DNA gyrase and topoisomerase IV[19]
Pyridin-2-ylmethylidene derivatives Gram-positive bacteria7.8-125 µg/mLNot specified[22]
Antiviral Activity: A Broad-Spectrum Defense

Rhodanine derivatives have demonstrated significant antiviral activity against a wide range of viruses, including human immunodeficiency virus (HIV), hepatitis C virus (HCV), and various enveloped viruses.[4][23][24][25]

Mechanisms of Action:

  • Inhibition of Viral Entry: A notable mechanism of action for some rhodanine derivatives, such as LJ001, involves the disruption of the viral lipid envelope, thereby preventing the virus from entering host cells.[23][24] This broad-spectrum mechanism is effective against a variety of enveloped viruses.[23]

  • Enzyme Inhibition: Rhodanine-based compounds can also inhibit key viral enzymes, such as HIV-1 integrase and HCV NS3 protease, which are essential for viral replication.[26]

Structure-Activity Relationship (SAR) Insights:

  • The antiviral activity is highly dependent on the substitutions at the C5-ylidene and N3 positions of the rhodanine core.[23]

  • For broad-spectrum antiviral activity against enveloped viruses, the nature of the N3 substituent is critical for enhancing potency.[23]

  • Some rhodanine derivatives have shown activity against acyclovir-resistant strains of herpes simplex virus 2 (HSV-2), indicating a different mechanism of action from conventional antiviral drugs.[27]

Table 3: Selected Rhodanine Derivatives with Antiviral Activity

Compound IDTarget VirusEC50 (µM)Mechanism of ActionReference
LJ001 (FD001) SARS-CoV-20.85Viral entry inhibition[23]
Influenza A (H3N2)1.21Viral entry inhibition[23]
Ebola virus (EBOV)0.98Viral entry inhibition[23]
Compound 2 HSV-20.132Viral entry inhibition[27]
Antidiabetic Activity: Targeting Metabolic Pathways

With the global prevalence of diabetes on the rise, the search for novel therapeutic agents is paramount. Rhodanine derivatives have shown promise as antidiabetic agents, with one compound, epalrestat, being clinically approved in Japan for the treatment of diabetic neuropathy.[1][2][5][14]

Mechanisms of Action:

  • Aldose Reductase Inhibition: Epalrestat and other rhodanine derivatives act by inhibiting aldose reductase, a key enzyme in the polyol pathway that is implicated in the long-term complications of diabetes.[5][14]

  • α-Glucosidase and α-Amylase Inhibition: Some rhodanine-thiazole hybrids have been shown to inhibit α-glucosidase and α-amylase, enzymes that are involved in carbohydrate digestion and glucose absorption.[28]

Structure-Activity Relationship (SAR) Insights:

  • The presence of a rhodanine acetic acid moiety is a key structural feature for aldose reductase inhibition.[28]

  • For α-glucosidase and α-amylase inhibition, the nature and position of substituents on the aryl ring are critical, with electron-withdrawing groups often enhancing potency.[28]

The PAINS Conundrum: Navigating the Pitfalls of Promiscuity

A significant challenge in working with the rhodanine scaffold is its frequent appearance as a Pan-Assay Interference Compound (PAINS).[6][7][8][10] PAINS are compounds that appear as "hits" in high-throughput screens due to non-specific mechanisms, such as aggregation, reactivity, or interference with the assay technology itself, rather than specific, target-directed activity.[6][7]

Key Characteristics of Rhodanine-related PAINS:

  • Michael Acceptor Reactivity: The electrophilic nature of the 5-ylidene rhodanine core can lead to covalent modification of proteins, resulting in non-specific inhibition.[6][10]

  • Aggregation: At higher concentrations, some rhodanine derivatives can form aggregates that sequester and denature proteins, leading to false-positive results.[6][7]

  • Photometric Interference: The color of some rhodanine compounds can interfere with colorimetric and fluorometric assays.[6][7]

It is crucial for researchers to be aware of these potential pitfalls and to employ a battery of secondary and counter-screens to validate any initial "hits" from high-throughput screening campaigns. While the PAINS designation serves as a valuable cautionary flag, it should not be an absolute deterrent. With careful experimental design and rigorous validation, it is possible to identify and optimize rhodanine derivatives with genuine, specific biological activity.[10]

Experimental Protocols for the Evaluation of Rhodanine Derivatives

To ensure the scientific integrity and trustworthiness of research involving rhodanine derivatives, the use of well-validated and meticulously executed experimental protocols is essential. This section provides detailed, step-by-step methodologies for key assays used to evaluate the biological activities discussed in this guide.

Assessment of Anticancer Activity: The MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.[29][30][31] It is based on the principle that viable cells with active mitochondria can reduce the yellow MTT tetrazolium salt to a purple formazan product, the absorbance of which is proportional to the number of living cells.[31]

Protocol for Adherent Cells:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 104 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the rhodanine derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C and 5% CO2. During this time, viable cells will convert the MTT to formazan crystals.

  • Solubilization of Formazan: Carefully aspirate the MTT-containing medium without disturbing the formazan crystals. Add 100-150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to each well to dissolve the purple crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[29] Measure the absorbance at 570 nm (or 590 nm) using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.[29]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results as a dose-response curve to determine the IC50 value of the compound.

Workflow Diagram: MTT Assay

MTT_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed_cells 1. Seed Cells (96-well plate) treat_compounds 2. Treat with Rhodanine Derivatives seed_cells->treat_compounds 24h Incubation add_mtt 3. Add MTT Solution treat_compounds->add_mtt Treatment Period incubate_mtt 4. Incubate (2-4 hours) add_mtt->incubate_mtt solubilize 5. Solubilize Formazan (DMSO) incubate_mtt->solubilize read_absorbance 6. Read Absorbance (570 nm) solubilize->read_absorbance calculate_viability 7. Calculate Viability & IC50 read_absorbance->calculate_viability

Caption: Workflow for assessing the cytotoxicity of rhodanine derivatives using the MTT assay.

Assessment of Antibacterial Activity: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a bacterium.[15][32][33]

Protocol:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the rhodanine derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in a 96-well microtiter plate using an appropriate broth medium (e.g., cation-adjusted Mueller-Hinton broth).[15] The final volume in each well should be 50 µL.

  • Preparation of Bacterial Inoculum: From an 18-24 hour culture plate, prepare a bacterial suspension in broth and adjust its turbidity to match a 0.5 McFarland standard.[15][33] Dilute this standardized inoculum to the appropriate concentration for testing.

  • Inoculation: Inoculate each well of the microtiter plate with 50 µL of the diluted bacterial inoculum.[15] This will result in a final volume of 100 µL in each well and a 1:2 dilution of the antimicrobial agent concentrations.

  • Controls: Include the following controls on each plate:

    • Growth Control: Wells containing broth and inoculum but no antimicrobial agent.[15]

    • Sterility Control: Wells containing only broth to check for contamination.[15]

    • Quality Control Strains: Wells inoculated with bacterial strains of known susceptibility to validate the assay.[15]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[32]

  • Interpretation of Results: After incubation, visually inspect the plate for bacterial growth (turbidity). The MIC is the lowest concentration of the rhodanine derivative at which there is no visible growth.[15]

Workflow Diagram: Broth Microdilution for MIC Determination

MIC_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis serial_dilution 1. Serial Dilution of Rhodanine Derivative inoculate_plate 3. Inoculate 96-well Plate serial_dilution->inoculate_plate prep_inoculum 2. Prepare Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate_plate incubate_plate 4. Incubate (18-24 hours) inoculate_plate->incubate_plate read_mic 5. Read MIC (Lowest concentration with no growth) incubate_plate->read_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of rhodanine derivatives.

Future Directions and Concluding Remarks

The rhodanine scaffold continues to be a fascinating and productive area of research in medicinal chemistry. Its synthetic versatility and broad range of biological activities ensure its continued relevance in the quest for new therapeutics.[1][2][3] However, the challenges posed by its potential for non-specific activity and promiscuous binding cannot be ignored.[6][7][8]

Future research in this area should focus on several key aspects:

  • Rational Design of Selective Inhibitors: A deeper understanding of the structural requirements for selective inhibition of specific targets will be crucial for moving beyond the promiscuous nature of some rhodanine derivatives.

  • Development of Novel Synthetic Methodologies: New synthetic routes that allow for more precise control over the stereochemistry and regiochemistry of rhodanine functionalization will open up new avenues for drug design.

  • Rigorous Biological Evaluation: A commitment to comprehensive biological evaluation, including the use of appropriate counter-screens and orthogonal assays, is essential to validate the activity of any new rhodanine-based compound.

  • Exploration of New Therapeutic Areas: While much of the focus has been on cancer, infectious diseases, and diabetes, the rhodanine scaffold may hold promise for the treatment of other conditions, such as neurodegenerative diseases and inflammatory disorders.

References

  • Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review. (2022). MDPI.
  • Mermer, A. (2021). The Importance of Rhodanine Scaffold in Medicinal Chemistry: A Comprehensive Overview. Mini Reviews in Medicinal Chemistry, 21(6), 738-789.
  • Tomasic, T., & Peterlin Masic, L. (2012). Rhodanine as a scaffold in drug discovery: a critical review of its biological activities and mechanisms of target modulation. Expert Opinion on Drug Discovery, 7(7), 549-560.
  • Review of anticancer potentials and structure-activity relationships (SAR) of rhodanine derivatives. (2022). Biomedicine & Pharmacotherapy, 145, 112406.
  • The Importance of Rhodanine Scaffold in Medicinal Chemistry: A Comprehensive Overview. (2021). Mini Reviews in Medicinal Chemistry, 21(6), 738-789.
  • The Importance of Rhodanine Scaffold in Medicinal Chemistry: A Comprehensive Overview. (n.d.). ResearchGate.
  • Lesyk, R., & Zimenkovsky, B. (2017). Recent developments with rhodanine as a scaffold for drug discovery. Expert Opinion on Drug Discovery, 12(10), 1017-1033.
  • The Importance of Rhodanine Scaffold in Medicinal Chemistry: A Comprehensive Overview. (n.d.).
  • Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. (2022). ACS Omega.
  • Structure-Activity Relationship of Rhodanine Derivatives as Broad-Spectrum Antiviral Agents: A Compar
  • Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review. (n.d.). ResearchGate.
  • (PDF) Rhodanine as a scaffold in drug discovery: A critical review of its biological activities and mechanisms of target modulation. (n.d.). ResearchGate.
  • Anticancer Profile of Rhodanines. (2022). Encyclopedia.pub.
  • The Analogs of Furanyl Methylidene Rhodanine Exhibit Broad-Spectrum Inhibitory and Inactivating Activities against Enveloped Viruses, including SARS-CoV-2 and Its Variants. (2022).
  • Antiviral activity of the novel series of rhodanine derivatives on... (n.d.). ResearchGate.
  • Maddila, S., Gorle, S., & Jonnalagadda, S. B. (2022). Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents. Chemical Biology & Drug Design, 101(3), 500-549.
  • Rhodanine scaffold: A review of antidiabetic potential and structure–activity relationships (SAR). (2022). ResearchGate.
  • Anticancer Profile of Rhodanines: Structure-Activity Relationship (SAR) and Molecular Targets-A Review. (2022). Molecules, 27(12), 3750.
  • A Comprehensive Review on the Antimicrobial Activities and Structure-Activity Relationships (SARs) of Rhodanine Analogues. (2024). Bentham Science Publishers.
  • Mohamed, Y. M. A., & Solum, E. (2022). Recent Advances in Rhodanine-Based Compounds as Potential Antimicrobial Agents. Current Bioactive Compounds, 18(7), 2-12.
  • Cell Viability Assays. (2013).
  • MTT Assay Protocol for Cell Viability and Prolifer
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io.
  • Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. (n.d.). UKHSA Research Portal.
  • Broth Dilution Method for MIC Determin
  • Broth Microdilution. (n.d.). MI - Microbiology.
  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011).
  • Thangamani, S., et al. (2016).
  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.).
  • A Comprehensive Review on the Antimicrobial Activities and StructureActivity Relationships (SARs) of Rhodanine Analogues. (n.d.). ResearchGate.
  • Full article: A conceptual review of rhodanine: current applications of antiviral drugs, anticancer and antimicrobial activities. (n.d.). Taylor & Francis Online.
  • Rhodanine scaffold: A review of antidiabetic potential and structure–activity rel
  • A conceptual review of rhodanine: current applications of antiviral drugs, anticancer and antimicrobial activities. (2019). Artificial Cells, Nanomedicine, and Biotechnology, 47(1), 1132-1148.
  • Narayana, C., et al. (2013). Design, Synthesis and Structure-activity Studies of Rhodanine Derivatives as HIV-1 Integrase Inhibitors. ACS Medicinal Chemistry Letters, 4(5), 465-470.
  • Pan-assay interference compounds. (n.d.). SciSpace.
  • Tintori, C., et al. (2018). Rhodanine derivatives as potent anti-HIV and anti-HSV microbicides. Bioorganic & Medicinal Chemistry Letters, 28(10), 1756-1760.
  • Maddila, S., Gorle, S., & Jonnalagadda, S. B. (2020). Drug screening of rhodanine derivatives for antibacterial activity. Expert Opinion on Drug Discovery, 15(2), 203-229.
  • Recent Pharmacological Developments on Rhodamines and 2,4-Thiazolidinediones. (2013).
  • Synthesis, Crystal Structures, Lipophilic Properties and Antimicrobial Activity of 5-Pyridylmethylidene-3-rhodanine-carboxyalkyl Acids Deriv
  • Novel rhodanine–thiazole hybrids as potential antidiabetic agents: a structure-based drug design approach. (2023). Journal of Biomolecular Structure and Dynamics.
  • Structure of rhodanine derivative having anti‐viral activity. (n.d.). ResearchGate.
  • Baell, J. B. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology, 12(10), 2584-2589.
  • dos Santos, J. L., & Chin, C. M. (2015). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Biochemistry & Pharmacology: Open Access, 4(2), e173.

Sources

The Genesis and Evolution of 3-Benzylrhodanine: A Medicinal Chemistry Mainstay

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Unassuming Scaffolding with Profound Impact

In the vast and ever-expanding universe of chemical scaffolds leveraged for drug discovery, few possess the enduring versatility and storied history of the rhodanine moiety. First isolated in 1877 by Marceli Nencki, this five-membered heterocyclic compound has served as a foundational building block for a remarkable array of biologically active molecules.[1] This guide delves into the specific and compelling timeline of one of its most pivotal derivatives: 3-benzylrhodanine. From its initial synthesis to its contemporary applications as a cornerstone in the development of novel therapeutics, we will explore the key scientific milestones, experimental rationales, and the enduring legacy of this seemingly simple, yet profoundly influential, molecule.

Part 1: The Dawn of a Scaffold - Discovery and Foundational Synthesis

The story of this compound begins with the broader exploration of rhodanine and its derivatives in the late 19th and early 20th centuries. Following Nencki's initial discovery of the rhodanine ring, chemists began to investigate the reactivity of its core structure, particularly the nitrogen atom at the 3-position and the active methylene group at the 5-position.

The first preparations of N-substituted rhodanines, including rhodanine-3-acetic acid in 1908, set the stage for the synthesis of a multitude of derivatives.[2] These early explorations were driven by a burgeoning interest in the chemical properties and potential applications of these novel heterocyclic systems.

While the precise first synthesis of this compound is not prominently documented as a singular landmark event, its preparation follows a well-established synthetic route that became a staple in organic chemistry. The most common and enduring method for the synthesis of 3-substituted rhodanines involves the reaction of a primary amine with carbon disulfide and a haloacetic acid.

Experimental Protocol: A Classic Synthesis of this compound

This protocol outlines a representative classical synthesis of this compound, a method that has been refined over the years but remains conceptually rooted in early 20th-century organic synthesis.

Objective: To synthesize 3-benzyl-2-thioxothiazolidin-4-one (this compound).

Materials:

  • Benzylamine

  • Carbon disulfide (CS₂)

  • Sodium hydroxide (NaOH)

  • Ethyl chloroacetate

  • Ethanol

  • Hydrochloric acid (HCl)

  • Water

Procedure:

  • Formation of the Dithiocarbamate Salt:

    • In a flask equipped with a stirrer and cooled in an ice bath, dissolve benzylamine in ethanol.

    • Slowly add carbon disulfide to the stirred solution.

    • A solution of sodium hydroxide in water is then added dropwise, maintaining the low temperature. This results in the formation of sodium N-benzyldithiocarbamate.

    • Causality: The nucleophilic benzylamine attacks the electrophilic carbon of carbon disulfide. The resulting dithiocarbamic acid is deprotonated by sodium hydroxide to form the more stable and soluble sodium salt.

  • Reaction with Ethyl Chloroacetate:

    • To the solution of the dithiocarbamate salt, add ethyl chloroacetate dropwise while continuing to stir and maintaining a cool temperature.

    • After the addition is complete, the reaction mixture is gradually allowed to warm to room temperature and then refluxed for several hours.

    • Causality: The sulfur atom of the dithiocarbamate acts as a nucleophile, displacing the chloride from ethyl chloroacetate in an Sₙ2 reaction to form an ester intermediate.

  • Cyclization and Acidification:

    • After reflux, the reaction mixture is cooled.

    • The cooled solution is then acidified with hydrochloric acid. This step is crucial for the intramolecular cyclization.

    • The acidic conditions promote the cyclization of the intermediate, where the nitrogen atom attacks the ester carbonyl, followed by the elimination of ethanol, to form the this compound ring.

    • The product, being insoluble in the acidic aqueous medium, precipitates out of the solution.

  • Isolation and Purification:

    • The precipitated solid is collected by filtration.

    • The crude product is then washed with water to remove any inorganic salts.

    • Recrystallization from a suitable solvent, such as ethanol, is performed to obtain pure this compound.

Diagram of the Synthesis Workflow:

Synthesis_Workflow cluster_step1 Step 1: Dithiocarbamate Formation cluster_step2 Step 2: Alkylation cluster_step3 Step 3: Cyclization & Acidification cluster_step4 Step 4: Purification A Benzylamine D Sodium N-Benzyldithiocarbamate A->D Reaction in Ethanol B Carbon Disulfide B->D Reaction in Ethanol C Sodium Hydroxide C->D Reaction in Ethanol F Ester Intermediate D->F SN2 Reaction E Ethyl Chloroacetate E->F H This compound (Crude) F->H Intramolecular Cyclization G Hydrochloric Acid G->H I Recrystallization H->I J Pure this compound I->J

Caption: General workflow for the synthesis of this compound.

Part 2: From Chemical Curiosity to Biological Significance - The Timeline of Development

The transition of this compound from a mere chemical entity to a scaffold of significant biological interest was a gradual process, mirroring the broader evolution of medicinal chemistry.

Early 20th Century: Foundational Chemistry

  • Early Synthesis: While a definitive "discovery" paper for this compound is elusive, its synthesis would have been achievable following the early 20th-century work on N-substituted rhodanines.[2] The primary focus during this period was on fundamental organic synthesis and the characterization of new compounds.

Mid-20th Century: The Dawn of Biological Screening

  • Emergence of Biological Activity: From the 1960s onwards, systematic screening of chemical libraries for biological activity became more prevalent. Studies began to reveal that various rhodanine derivatives possessed a wide range of pharmacological activities, including antimycobacterial and antifungal properties.[2] It is within this context that derivatives of this compound would have first been investigated for their biological potential.

Late 20th Century: A Scaffold for Drug Discovery

  • Epalrestat and the Rise of Rhodanines: A significant turning point for the rhodanine scaffold came with the clinical use of Epalrestat in 1992 for treating diabetic neuropathy.[3] This validated the rhodanine core as a viable pharmacophore and spurred a dramatic increase in research into its derivatives.

  • Diversification of Applications: The latter part of the 20th century saw the exploration of rhodanine derivatives, including those with a 3-benzyl substitution, for a plethora of biological targets. This was driven by the advent of high-throughput screening and a better understanding of disease mechanisms.

21st Century: A Modern Medicinal Chemistry Workhorse

  • Target-Oriented Design: The 21st century has been characterized by a more rational, target-based approach to drug design. This compound has proven to be an invaluable starting point for the development of potent and selective inhibitors for a variety of enzymes and receptors.

  • Broad Spectrum of Activity: Research in the current century has solidified the importance of the this compound scaffold in developing agents with diverse therapeutic potential, including:

    • Anticancer agents

    • Antiviral agents (including HIV) [4]

    • Antimicrobial agents [3]

    • Enzyme inhibitors

The benzyl group at the 3-position is often a key feature for potent biological activity, providing a lipophilic handle that can interact with hydrophobic pockets in target proteins.

Part 3: Mechanism of Action and Key Therapeutic Targets - A Modern Perspective

The versatility of the this compound scaffold lies in its ability to be readily modified at the C5 position, typically through Knoevenagel condensation with various aldehydes. This allows for the introduction of a wide range of substituents that can be tailored to interact with the active sites of specific biological targets.

Diagram of a Common Mechanism of Action Pathway

MOA_Pathway A This compound Derivative C Binding to Active Site A->C B Target Enzyme/Receptor B->C D Inhibition of Biological Activity C->D E Therapeutic Effect D->E

Caption: Generalized mechanism of action for this compound derivatives.

Notable Therapeutic Targets and Data Summary

The following table summarizes key therapeutic areas where this compound derivatives have shown significant promise, along with representative targets.

Therapeutic AreaKey Protein Target(s)Representative Activity
Oncology Various Kinases, PhosphatasesInhibition of tumor cell growth and proliferation
Infectious Diseases HIV-1 Integrase, Bacterial EnzymesInhibition of viral replication and bacterial growth
Metabolic Diseases Aldose ReductaseManagement of diabetic complications
Inflammatory Diseases NLRP3 InflammasomeReduction of pro-inflammatory cytokine release

Conclusion: An Enduring Legacy and a Promising Future

The journey of this compound, from its origins in foundational organic synthesis to its current status as a privileged scaffold in medicinal chemistry, is a testament to the enduring power of fundamental chemical research. Its simple yet adaptable structure has provided a fertile ground for the discovery and development of a multitude of biologically active compounds. As our understanding of disease biology continues to deepen and our synthetic methodologies become ever more sophisticated, the this compound core is poised to remain a vital tool in the arsenal of drug discovery professionals for years to come.

References

  • Wikipedia. Rhodanine. [Link]
  • Mermer, A. (2021). The Importance of Rhodanine Scaffold in Medicinal Chemistry: A Comprehensive Overview. Mini-Reviews in Medicinal Chemistry, 21(6), 738-789.
  • Khan, K. M., & Saad, S. M. (2013). Recent Pharmacological Developments on Rhodanines and 2,4-Thiazolidinediones. International Journal of Medicinal Chemistry, 2013, 793260.
  • Singh, P., & Tomer, I. (2022). Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents. Chemical Biology & Drug Design, 101(3), 500-549.
  • Mousavi, S. M., Zarei, M., Hashemi, S. A., Babapoor, A., & Amani, A. M. (2019). A conceptual review of rhodanine: current applications of antiviral drugs, anticancer and antimicrobial activities. Artificial cells, nanomedicine, and biotechnology, 47(1), 1132–1148.

Sources

theoretical studies of 3-Benzylrhodanine molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Study of 3-Benzylrhodanine's Molecular Structure

This guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the molecular structure, electronic properties, and reactivity of this compound. Tailored for researchers, medicinal chemists, and drug development professionals, this document synthesizes quantum chemical principles with practical applications, offering a robust framework for understanding rhodanine-based scaffolds.

Introduction: The Significance of this compound

The rhodanine scaffold, a five-membered thiazolidine-based heterocyclic core, is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] this compound, featuring a benzyl group at the N-3 position, serves as a fundamental model for a vast class of pharmacologically active molecules. Understanding its three-dimensional structure, electronic landscape, and reactivity is paramount for rational drug design and the development of novel therapeutic agents.[3]

Theoretical studies, primarily leveraging Density Functional Theory (DFT), provide unparalleled insights into molecular characteristics at the atomic level. These in silico approaches allow for the prediction of geometric parameters, vibrational frequencies, electronic transitions, and reactivity descriptors, complementing and often guiding experimental work.[4] This guide details the application of these computational techniques to unravel the multifaceted nature of the this compound molecule.

Core Computational Methodology: Density Functional Theory (DFT)

The foundation of modern theoretical studies on molecules like this compound is Density Functional Theory (DFT). DFT offers a favorable balance between computational cost and accuracy for predicting the electronic structure and properties of medium-sized organic molecules.[5]

The choice of a functional and basis set is critical for the reliability of the results. A widely adopted and validated approach involves:

  • Functional: The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.[4] This functional is renowned for its robust performance in predicting molecular geometries and energies.

  • Basis Set: The 6-311++G(d,p) basis set is commonly employed.[4] This is a triple-zeta basis set that includes diffuse functions (++) on heavy atoms and hydrogen, as well as polarization functions (d,p) on heavy atoms and hydrogen, respectively. This combination is crucial for accurately describing the electron distribution, particularly for systems with heteroatoms and potential non-covalent interactions.

The general workflow for a theoretical investigation is depicted below.

G cluster_input Initial Setup cluster_calc Quantum Chemical Calculations (DFT) cluster_analysis Property Analysis & Interpretation A Input Molecular Structure (this compound) B Geometry Optimization (Find Minimum Energy Conformation) A->B B3LYP/6-311++G(d,p) C Frequency Calculation (Confirm True Minimum & Predict Spectra) B->C Optimized Geometry D Structural Analysis (Bond Lengths, Angles) C->D E Electronic Property Analysis (HOMO-LUMO, MEP, NBO) C->E F Spectroscopic Prediction (FT-IR, UV-Vis) C->F G Reactivity & NLO Properties C->G

Caption: Workflow for the theoretical study of this compound.

Molecular Geometry and Structural Parameters

The first step in any theoretical analysis is to determine the most stable three-dimensional conformation of the molecule through geometry optimization. This process systematically alters the molecular geometry to find the configuration with the lowest electronic energy.[6] The resulting optimized structure provides key data on bond lengths, bond angles, and dihedral angles.

The molecular structure of this compound, with a standard atom numbering scheme, is shown below.

Caption: Molecular structure of this compound.

A summary of predicted geometric parameters from a DFT B3LYP/6-311++G(d,p) calculation would be presented as follows.

ParameterBond/AngleCalculated Value (Å or °)
Bond Lengths C2-S11.78
C5-S11.85
C2=S61.67
C4=O71.22
N3-C21.38
N3-C41.40
N3-C8 (Benzyl)1.46
Bond Angles C5-S1-C291.5
S1-C2-N3115.0
C2-N3-C4118.5
N3-C4-C5110.0
C4-C5-S1105.0
Dihedral Angle C4-N3-C8-C9~90.0
Note: These are representative values based on typical calculations for rhodanine derivatives. Actual values would be generated from a specific calculation.

The dihedral angle between the rhodanine ring and the benzyl group is particularly important as it defines the molecule's overall spatial arrangement, which is crucial for its interaction with biological receptors.

Electronic Properties and Chemical Reactivity

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's electronic behavior.[7][8]

  • HOMO: Acts as an electron donor. Its energy level correlates with the ionization potential.

  • LUMO: Acts as an electron acceptor. Its energy level correlates with the electron affinity.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a key indicator of chemical reactivity.[9] A smaller gap implies that less energy is required to excite an electron, suggesting higher reactivity and softer nature of the molecule.[9][10]

ParameterEnergy (eV)Description
EHOMO-6.50Electron-donating capacity
ELUMO-1.85Electron-accepting capacity
Energy Gap (ΔE) 4.65 Indicator of chemical reactivity and stability
Note: Representative values.

The distribution of these orbitals reveals the most probable regions for donating and accepting electrons. For this compound, the HOMO is typically localized over the electron-rich rhodanine ring, particularly the sulfur atoms, while the LUMO is distributed across the π-conjugated system of the rhodanine core.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) surface is a color-coded map that visualizes the total charge distribution on the molecule's surface. It is an invaluable tool for predicting sites of electrophilic and nucleophilic attack.[10]

  • Red Regions: Indicate negative electrostatic potential, rich in electrons. These are favorable sites for electrophilic attack (e.g., interaction with protons or metal cations). In this compound, these are concentrated around the carbonyl oxygen (O7) and the thione sulfur (S6).

  • Blue Regions: Indicate positive electrostatic potential, electron-deficient. These are favorable sites for nucleophilic attack. These are typically found around the hydrogen atoms.

  • Green Regions: Represent neutral or zero potential.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of intramolecular bonding and charge transfer (ICT) interactions.[11] It examines the delocalization of electron density between filled Lewis-type orbitals (donors) and empty non-Lewis type orbitals (acceptors). Key insights include:

  • Hyperconjugative Interactions: NBO analysis quantifies the stabilization energy (E(2)) associated with interactions like π -> π* and n -> σ*. Significant E(2) values indicate strong electronic delocalization, which contributes to the molecule's overall stability.

  • Atomic Charges: NBO provides a more chemically intuitive picture of atomic charges compared to other methods like Mulliken population analysis.[10][11] This helps in understanding the electrostatic interactions within the molecule.

Theoretical Spectroscopic Characterization

Computational methods can accurately predict vibrational (FT-IR, FT-Raman) and electronic (UV-Vis) spectra, which are essential for validating the calculated structure against experimental data.[12][13]

Vibrational Analysis (FT-IR)

A frequency calculation performed on the optimized geometry yields the harmonic vibrational frequencies. These theoretical frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and limitations of the theoretical model, allowing for a direct comparison with experimental FT-IR spectra.

Vibrational ModeCalculated Wavenumber (cm-1)Description
C=O Stretch~1720Strong absorption from the carbonyl group
C=S Stretch~1290Characteristic thione group vibration
C-N Stretch~1350Stretching of the nitrogen-carbon bonds
Aromatic C-H Stretch>3000Benzyl ring C-H vibrations
CH2 Stretch~2950Methylene bridge C-H vibrations
Note: Representative values based on published data for similar compounds.[2][14]
Electronic Absorption Analysis (UV-Vis)

Time-Dependent DFT (TD-DFT) is the method of choice for calculating electronic excitation energies and predicting the UV-Vis absorption spectrum. The calculations provide the maximum absorption wavelength (λmax), oscillator strength (f), and the nature of the electronic transitions (e.g., HOMO -> LUMO).[13] For this compound, the primary absorption bands in the UV-Vis region are typically attributed to π -> π* transitions within the conjugated rhodanine system.

Application in Drug Development: Molecular Docking

While this guide focuses on the intrinsic properties of the this compound molecule, its ultimate value lies in its application. The theoretically optimized 3D structure serves as the essential input for molecular docking simulations.[1] Docking is a computational technique that predicts the preferred orientation of a ligand (like a rhodanine derivative) when bound to a biological target, such as a protein or enzyme.[15]

The insights from MEP and NBO analyses—identifying electron-rich/poor regions and hydrogen bonding capabilities—are critical for interpreting the docking results and understanding the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex.

Standard Protocols for Theoretical Analysis

Protocol: Geometry Optimization and Frequency Calculation
  • Structure Input: Build the this compound molecule using a molecular editor (e.g., GaussView, Avogadro).

  • Calculation Setup: In a quantum chemistry software package (e.g., Gaussian), specify the following keywords in the input file:

    • #p B3LYP/6-311++G(d,p) Opt Freq

    • Opt: Requests a geometry optimization.

    • Freq: Requests a frequency calculation to be performed on the optimized geometry.

  • Charge and Multiplicity: Specify the charge (0 for a neutral molecule) and spin multiplicity (1 for a singlet ground state).

  • Submission: Submit the calculation to run.

  • Analysis:

    • Verify that the optimization converged successfully.

    • Check the output of the frequency calculation. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

    • Extract bond lengths, angles, and vibrational frequencies from the output file.

Protocol: TD-DFT for UV-Vis Spectrum Prediction
  • Input Geometry: Use the fully optimized geometry obtained from the previous protocol.

  • Calculation Setup: Specify the following keywords:

    • #p TD(NStates=10) B3LYP/6-311++G(d,p)

    • TD(NStates=10): Requests a Time-Dependent DFT calculation for the first 10 excited states.

    • It is often advisable to include a solvent model (e.g., SCRF=(PCM,Solvent=Ethanol)) to simulate experimental conditions.

  • Submission & Analysis: Run the calculation and analyze the output to identify the excitation energies (in nm), oscillator strengths, and the orbitals involved in each electronic transition.

Conclusion

Theoretical studies, grounded in Density Functional Theory, provide a powerful, multi-faceted approach to characterizing the this compound molecule. By calculating its optimized geometry, electronic landscape, spectroscopic signatures, and reactivity parameters, researchers can gain fundamental insights that are crucial for the rational design of new rhodanine-based therapeutics. The synergy between these computational predictions and experimental validation accelerates the drug discovery process, enabling a more targeted and efficient exploration of chemical space.

References

  • Study Nonlinear Optical Properties Of Two Molecular Forms Of Rhodamine Bdye Solution - CABI Digital Library. (n.d.).
  • Rhodanine Derivatives as Anticancer Agents: QSAR and Molecular Docking Studies. (n.d.).
  • Study Nonlinear Optical Properties Of Two Molecular Forms Of Rhodamine Bdye Solution. (2021).
  • Study the Linear and Nonlinear Optical Properties for Laser Dye Rhodamine B. (2019). IOP Conference Series: Materials Science and Engineering.
  • Studies on Rhodanine Derivatives for Estimation of Chemical Reactivity Parameters by DFT. (n.d.).
  • Spectroscopic and computational characterizations, Hirshfeld surface investigations, anticancer studies and molecular docking an. (n.d.). Indian Academy of Sciences.
  • Synthesis, Characterization, Docking Study and Biological Activates of New 3-Aminorhodanine Derivatives. (2024).
  • Synthesis, Characterization, Docking Study and Biological Activates of New 3-Aminorhodanine Derivatives. (2024).
  • Study of optical non-linearity from structural perspective in Rhodamine using z-scan technique co-related to luminescence spectroscopy. (2025). Semantic Scholar.
  • Synthesis, Characterization, Docking Study and Biological Activates of New 3- Aminorhodanine Derivatives. (2024). ResearchGate.
  • ANTIOXIDANT, ANTICANCER AND MOLECULAR DOCKING STUDIESOF NOVEL 5- BENZYLIDENE SUBSTITUTED RHODANINE DERIVATIVES. (2023). Semantic Scholar.
  • (PDF) The Study of linear and non linear optical properties for PMMA thin film Doped with the rhodamine B laser Dye and Ag Nano particles. (n.d.). ResearchGate.
  • New 3-aminorhodanine derivatives: Synthesis, characterization, docking study and biological activates. (2023). F1000Research.
  • Vibrational Spectral Investigations, Hybrid Computational Analysis, Hirshfeld Surface and Molecular Docking Studies of 3-Hydroxy. (n.d.).
  • Natural bond orbital (NBO) population analysis and non-linear optical (NLO) pr. (2020). International Journal of Chemistry and Technology.
  • Structural Characterization, Spectroscopic Profile, Molecular Docking, ADMET Properties, Molecular Dynamics Simulation Studies. (2024). Semantic Scholar.
  • Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. (n.d.). PMC - NIH.
  • Unveiling electronic and structural properties of Rhodamine B: the combined experimental and computational study. (2025). ResearchGate.
  • DFT Study of the Structure, Reactivity, Natural Bond Orbital and Hyperpolarizability of Thiazole Azo Dyes. (n.d.). MDPI.
  • Vibrational Spectroscopic Studies, NMR and NBO Calculations of 3-Hydroxy BenzylidyneTrifluoride. (2013).
  • Virtual Screening of Fluorescent Heterocyclic Molecules and Advanced Oxidation Degradation of Rhodamine B in Synthetic Solutions. (2024). MDPI.
  • DFT studies on vibrational and electronic spectra, HOMO-LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. (2020). PubMed.
  • Computational Study of the Chemical Reactivity Properties of the Rhodamine B Molecule. (2025).
  • Synthesis, and spectroscopic and structural characterization of three new styrylquinoline–benzimidazole hybrids. (n.d.). PMC - NIH.
  • Density functional theory calculations on rhodamine B and pinacyanol chloride. Optimized ground state, dipole moment, vertical ionization potential, adiabatic electron affinity and lowest excited triplet state. (n.d.). PubMed.
  • HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties! (2025). YouTube.
  • New 3-aminorhodanine derivatives: Synthesis, characterization, docking study and biological activates. (2023). F1000Research.
  • HOMO-LUMO Analysis in Chem3D | Visualizing Molecular Orbitals & Reactivity. (2025). YouTube.
  • Density Functional Theory Calculations on Rhodamine B and Pinacyanol Chloride. Optimized Ground State, Dipole Moment, Vertical Ionization Potential, Adiabatic Electron Affinity and Lowest Excited Triplet State | Request PDF. (2025). ResearchGate.
  • DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. (2020).
  • (PDF) NMR and NBO calculation of benzimidazoles and pyrimidines: Nano physical parameters investigation. (2025). ResearchGate.
  • Spectroscopic, Docking and MD Simulation Analysis of an Adamantane Derivative with Solvation Effects. (2022).
  • Molecular structure of Rhodamine B (modified from[17]). Dotted rectangles indicate ethyl. (n.d.).
  • Molecular structure and HOMO/LUMO analysis of 1,1'‐Spirobi[3H‐2,1‐benzoxaselenolene] by quantum chemical investigation | Request PDF. (2025). ResearchGate.

Sources

Initial Screening of 3-Benzylrhodanine Bioactivity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The rhodanine scaffold, a five-membered heterocyclic moiety, represents a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities.[1][2] Among these, 3-benzylrhodanine serves as a key intermediate and a pharmacophore in its own right, demonstrating potential across various therapeutic areas including antimicrobial, anticancer, and enzyme inhibition applications.[3][4] This technical guide provides a comprehensive framework for the initial biological screening of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for experimental choices. This document emphasizes self-validating protocols and is grounded in authoritative references to ensure scientific integrity.

Introduction: The Significance of the this compound Scaffold

Rhodanine, or 2-thioxo-4-thiazolidinone, is a versatile heterocyclic compound that has garnered significant attention in drug discovery.[5] Its derivatives are known to interact with a diverse range of protein targets, providing a fertile ground for the development of novel therapeutic agents.[2] The introduction of a benzyl group at the N-3 position, yielding this compound, can significantly influence the molecule's physicochemical properties and biological activity. This modification can enhance lipophilicity, potentially improving cell membrane permeability, and can also play a crucial role in the molecule's interaction with biological targets.[3]

The initial screening of this compound is a critical step in elucidating its therapeutic potential. A well-designed screening cascade allows for the efficient identification of its primary biological effects, guiding further optimization and development. This guide will detail the foundational assays for evaluating its antimicrobial, anticancer, and enzyme inhibitory activities.

Synthesis of this compound: A Foundational Step

A reliable and scalable synthesis of this compound is paramount before commencing any biological evaluation. A common and effective method involves the one-pot, three-component condensation of glycine, chloroacetic acid, and carbon disulfide to first form rhodanine-3-acetic acid, which can then be further modified.[6] Another approach involves the reaction of benzylamine with carbon disulfide and an α-halo acid.

Diagram 1: General Synthesis Workflow for this compound Derivatives

synthesis_workflow reagents Starting Materials (e.g., Benzylamine, CS2, α-halo acid) reaction One-Pot Condensation or Multistep Synthesis reagents->reaction Reaction intermediate Rhodanine Intermediate reaction->intermediate Formation purification Purification (e.g., Recrystallization, Chromatography) intermediate->purification Purification characterization Structural Characterization (NMR, MS, IR) purification->characterization Analysis final_product This compound characterization->final_product Confirmation

Caption: A generalized workflow for the synthesis and characterization of this compound.

Initial Bioactivity Screening Cascade

A tiered approach to screening is recommended to efficiently allocate resources and generate a comprehensive initial profile of this compound's bioactivity. The proposed cascade investigates three key areas: antimicrobial, anticancer, and enzyme inhibitory activities.

Diagram 2: Bioactivity Screening Cascade for this compound

screening_cascade start This compound antimicrobial Antimicrobial Screening start->antimicrobial anticancer Anticancer Screening start->anticancer enzyme Enzyme Inhibition Screening start->enzyme sub_antimicrobial Gram-positive Bacteria Gram-negative Bacteria Fungi antimicrobial->sub_antimicrobial Targets sub_anticancer Cancer Cell Line Panel (e.g., MCF-7, A549, HCT116) anticancer->sub_anticancer Targets sub_enzyme Key Enzymes (e.g., Carbonic Anhydrase, Cholinesterases) enzyme->sub_enzyme Targets

Caption: A tiered approach for the initial bioactivity screening of this compound.

Antimicrobial Activity Screening

Rhodanine derivatives have demonstrated significant potential as antimicrobial agents, particularly against Gram-positive bacteria, including multidrug-resistant strains.[7][8] The initial screening of this compound should therefore encompass a panel of clinically relevant bacterial and fungal strains.

Rationale for Strain Selection

The selection of microbial strains is critical for a meaningful initial screen. It is advisable to include representatives from both Gram-positive and Gram-negative bacteria, as well as a common fungal species.

  • Gram-positive bacteria: Staphylococcus aureus (including a methicillin-resistant strain, MRSA) and Bacillus subtilis.[9]

  • Gram-negative bacteria: Escherichia coli and Pseudomonas aeruginosa.[9]

  • Fungi: Candida albicans.[10]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11]

Materials:

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi

  • Bacterial/fungal inoculums standardized to 0.5 McFarland

  • This compound stock solution (e.g., in DMSO)

  • Positive control antibiotic (e.g., amoxicillin, vancomycin)[11][12]

  • Negative control (broth with DMSO)

  • Resazurin solution (for viability assessment)

Procedure:

  • Preparation of Microtiter Plates: Add 100 µL of sterile broth to all wells of a 96-well plate.

  • Serial Dilution: In the first column, add 100 µL of the this compound stock solution to the broth, creating a 1:2 dilution. Mix well and transfer 100 µL to the next column, performing serial two-fold dilutions across the plate. Discard the final 100 µL from the last column.

  • Inoculation: Prepare a standardized microbial suspension and dilute it in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Add 100 µL of this inoculum to each well.

  • Controls: Include wells with broth only (sterility control), broth with inoculum (growth control), and broth with inoculum and a standard antibiotic (positive control).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.

  • Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by adding a viability indicator like resazurin.

Data Presentation
CompoundS. aureus (MIC, µg/mL)MRSA (MIC, µg/mL)E. coli (MIC, µg/mL)P. aeruginosa (MIC, µg/mL)C. albicans (MIC, µg/mL)
This compoundExperimental ValueExperimental ValueExperimental ValueExperimental ValueExperimental Value
Positive ControlKnown ValueKnown ValueKnown ValueKnown ValueKnown Value

Anticancer Activity Screening

The rhodanine scaffold is a common feature in a number of compounds with demonstrated anticancer activity.[3][13] The initial screening for anticancer potential is typically performed using a panel of human cancer cell lines.

Rationale for Cell Line Selection

A diverse panel of cancer cell lines representing different tumor types is recommended for the initial screen. This provides a broader understanding of the compound's potential spectrum of activity.

  • Breast Cancer: MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative).[14]

  • Lung Cancer: A549 (non-small cell lung cancer).[15]

  • Colon Cancer: HCT116.[14]

  • Normal Cell Line (for cytotoxicity comparison): A non-cancerous cell line such as human dermal fibroblasts (HDFn) should be included to assess selectivity.[16][17]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[13][18]

Materials:

  • Sterile 96-well cell culture plates

  • Human cancer and normal cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Positive control (e.g., Doxorubicin)[13]

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium and add them to the respective wells. Include a vehicle control (medium with DMSO) and a positive control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.[18]

  • MTT Addition: Remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Data Presentation

The results are typically expressed as the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

CompoundMCF-7 (IC50, µM)A549 (IC50, µM)HCT116 (IC50, µM)HDFn (IC50, µM)
This compoundExperimental ValueExperimental ValueExperimental ValueExperimental Value
DoxorubicinKnown ValueKnown ValueKnown ValueKnown Value

Enzyme Inhibition Screening

Rhodanine derivatives have been identified as inhibitors of various enzymes, making this a crucial area for initial screening.[19][20] The selection of enzymes for the initial screen should be based on therapeutic relevance and the availability of robust assay methods.

Rationale for Enzyme Selection
  • Carbonic Anhydrases (CAs): These enzymes are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and cancer.[20][21]

  • Cholinesterases (AChE and BChE): Inhibition of these enzymes is a key strategy in the management of Alzheimer's disease.[22][23]

Experimental Protocol: General Enzyme Inhibition Assay

A generalized protocol for a spectrophotometric enzyme inhibition assay is provided below. The specific substrate and conditions will vary depending on the enzyme being assayed.

Materials:

  • Purified enzyme (e.g., human carbonic anhydrase II, acetylcholinesterase)

  • Substrate (e.g., p-nitrophenyl acetate for CA, acetylthiocholine for AChE)

  • Buffer solution appropriate for the enzyme

  • This compound stock solution (in DMSO)

  • Positive control inhibitor (e.g., acetazolamide for CAs, galantamine for cholinesterases)[21][23]

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Assay Preparation: In a 96-well plate, add the appropriate buffer, the enzyme solution, and varying concentrations of this compound or the positive control inhibitor. Include a control with no inhibitor.

  • Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at the optimal temperature for the enzyme to allow for inhibitor binding.

  • Initiation of Reaction: Add the substrate to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately begin measuring the change in absorbance over time at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.

Data Presentation
CompoundCarbonic Anhydrase II (IC50, µM)Acetylcholinesterase (IC50, µM)
This compoundExperimental ValueExperimental Value
AcetazolamideKnown ValueN/A
GalantamineN/AKnown Value

Conclusion and Future Directions

This guide provides a foundational framework for the initial bioactivity screening of this compound. The results from these assays will provide a preliminary but comprehensive understanding of its biological potential. Positive "hits" in any of these screens should be followed by more in-depth studies, including:

  • Mechanism of Action Studies: To understand how this compound exerts its biological effects at a molecular level.

  • Structure-Activity Relationship (SAR) Studies: To synthesize and test analogs of this compound to optimize its potency and selectivity.[3]

  • In vivo Efficacy and Toxicity Studies: To evaluate the compound's performance and safety in animal models.

The systematic approach outlined herein, grounded in established scientific principles and methodologies, will enable researchers to efficiently and effectively explore the therapeutic promise of this compound and its derivatives.

References

  • Jamal, M. S., et al. (2016). A Comprehensive Review on the Biological and Pharmacological Activities of Rhodanine Based Compounds for Research and Development of Drugs. Current Medicinal Chemistry, 23(34), 3845-3866. [Link]
  • Singh, P., et al. (2023). Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents. Chemical Biology & Drug Design, 101(3), 500-549. [Link]
  • Miao, Z., et al. (2013). Synthesis and bioactivity evaluation of rhodanine derivatives as potential anti-bacterial agents. European Journal of Medicinal Chemistry, 62, 485-492. [Link]
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Examples of bioactive molecules containing rhodanine and spiro[pyrrolidine-oxindole] units. [Link]
  • Maddila, S., et al. (2020). Drug screening of rhodanine derivatives for antibacterial activity. Expert Opinion on Drug Discovery, 15(11), 1361-1376. [Link]
  • Abusetta, A., et al. (2020). Design, Synthesis, in Vitro Antibacterial Activity, and Docking Studies of New Rhodanine Derivatives. Open Journal of Medicinal Chemistry, 10, 15-34. [Link]
  • Saeed, A., et al. (2022). Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review. Molecules, 27(12), 3750. [Link]
  • El-Sayed, W. M., et al. (2022). Synthesis and Antibacterial Activity of Rhodanine-Based Azo Dyes and Their Use as Spectrophotometric Chemosensor for Fe3+ Ions. Molecules, 27(15), 4983. [Link]
  • Werner, M., et al. (2016).
  • ResearchGate. (n.d.). Drug screening of rhodanine derivatives for antibacterial activity. [Link]
  • Kaminskyy, D., et al. (2017). Antibacterial properties of 5-substituted derivatives of rhodanine-3-carboxyalkyl acids. Part II. Medycyna Weterynaryjna, 73(11), 693-698. [Link]
  • Durmaz, L., et al. (2020). Inhibition effect of rhodanines containing benzene moieties on pentose phosphate pathway enzymes and molecular docking. Journal of Molecular Structure, 1222, 128913. [Link]
  • Encyclopedia.pub. (2022). Anticancer Profile of Rhodanines. [Link]
  • Wang, Y., et al. (2022). Discovery of facile amides-functionalized rhodanine-3-acetic acid derivatives as potential anticancer agents by disrupting microtubule dynamics. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1256-1267. [Link]
  • ResearchGate. (n.d.).
  • Mathew, C., et al. (2023). Antioxidant, Anticancer and Molecular Docking Studies of Novel 5-Benzylidene Substituted Rhodanine Derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 15(7), 1-10. [Link]
  • Moga, M. A., et al. (2019).
  • Szychowska, A., et al. (2021).
  • Paunescu, A., et al. (2023). Cytotoxicity Analysis and In Silico Studies of Three Plant Extracts with Potential Application in Treatment of Endothelial Dysfunction. Molecules, 28(16), 6013. [Link]
  • Ghasemi, F., et al. (2019). A conceptual review of rhodanine: current applications of antiviral drugs, anticancer and antimicrobial activities. Expert Review of Anti-infective Therapy, 17(5), 357-374. [Link]
  • ResearchGate. (n.d.). Synthesis of 5-Benzylidine-3-alpha-carboxy Ethyl Rhodanines and Study of their Anticancer Activity Against HeLa Cell Lines and Antibacterial Activity Against MRSA. [Link]
  • AZA Mid-Year Meeting. (n.d.). This compound. [Link]
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • Al-Bayati, F. A., et al. (2024). Synthesis, Characterization, Docking Study and Biological Activates of New 3-Aminorhodanine Derivatives. Asian Journal of Pharmaceutical Sciences, 24(3), 100-112. [Link]
  • ResearchGate. (n.d.). Cytotoxicity of compounds 1-10 and rhodamine B (Rho) a. [Link]
  • Swain, B., et al. (2022). Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. Molecules, 27(22), 8028. [Link]
  • Jain, S., et al. (2012). Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania. Journal of Medicinal Chemistry, 55(15), 6837-6847. [Link]
  • Forster, S., et al. (2012). Characterization of Rhodamine-123 as a Tracer Dye for Use In In vitro Drug Transport Assays. PLoS ONE, 7(3), e33253. [Link]
  • Loizzo, M. R., et al. (2015). Enzyme Inhibitory Properties, Antioxidant Activities, and Phytochemical Profile of Three Medicinal Plants from Turkey. Oxidative Medicine and Cellular Longevity, 2015, 673984. [Link]
  • ResearchGate. (n.d.). (PDF) Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. [Link]
  • Edmondson, D. E. (2019). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Medicinal Research Reviews, 39(2), 556-590. [Link]
  • ResearchGate. (n.d.). Synthesis and Antimicrobial Activity of 2-[5-(R-Benzyl)-4-oxo-1,3-thiazolidin-2-ylidene]. [Link]
  • ResearchGate. (n.d.). In the rhodamine 123 (Rho123)
  • Kluska, M., et al. (2023).
  • ResearchGate. (n.d.). Distinct rhodamine B derivatives exhibiting dual effect of anticancer activity and fluorescence property. [Link]
  • ResearchGate. (n.d.). Characterization of Rhodamine-123 as a Tracer Dye for Use In In vitro Drug Transport Assays. [Link]
  • Kluska, M., et al. (2023).

Sources

From Phenotype to Mechanism: A Researcher's Guide to Target Identification and Validation for 3-Benzylrhodanine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Introduction: The Rhodanine Paradox

The rhodanine core is a classic example of a "privileged scaffold" in medicinal chemistry.[1][2] First identified in 1877, this five-membered heterocyclic compound and its derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antidiabetic, antimicrobial, and antiviral properties.[1][3] The synthetic tractability of the rhodanine ring, particularly at the 3- and 5-positions, allows for extensive chemical modification, making it an attractive starting point in drug discovery campaigns.[3][4] The compound 3-benzylrhodanine serves as a foundational structure within this class, explored for its potential anti-inflammatory and enzyme-inhibiting properties.[5][6]

However, the rhodanine scaffold is not without its challenges. Certain derivatives have been flagged as potential Pan-Assay Interference Compounds (PAINS), molecules that often exhibit promiscuous binding and can produce false positives in high-throughput screens. This inherent duality—the "Rhodanine Paradox"—underscores a critical imperative for researchers: the rigorous and unambiguous identification of the molecular target(s) responsible for a desired biological effect. Deconvoluting the specific mechanism of action is paramount to separating genuine therapeutic potential from misleading off-target or non-specific activity.

This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to navigate the complex process of target identification and validation, using this compound as a central case study. We will move beyond simple protocol recitation to explain the causality behind experimental choices, ensuring a robust and self-validating workflow from initial phenotypic observation to a fully validated molecular target.

Section 1: Hypothesis Generation: In Silico Target Prediction

Before committing to resource-intensive wet lab experiments, computational methods offer a powerful, cost-effective, and rapid first step to generate a shortlist of potential protein targets.[7] This in silico approach leverages vast chemogenomic databases to predict interactions based on the structural and chemical properties of this compound.

The two primary strategies are ligand-based and structure-based prediction:

  • Ligand-Based Methods: These approaches operate on the principle that structurally similar molecules often have similar biological profiles.[7] By representing this compound as a chemical fingerprint, algorithms can search databases like ChEMBL for molecules with high Tanimoto similarity. The known targets of these similar compounds become the primary suspects for this compound.[7]

  • Structure-Based Methods (Reverse Docking): In contrast to traditional virtual screening where many compounds are docked to one target, reverse docking screens one compound against a library of hundreds or thousands of protein crystal structures.[8] This method computationally scores the binding affinity of this compound to the active sites of numerous proteins, providing a ranked list of potential binders.

These computational predictions are not definitive proof but are invaluable for building an initial target hypothesis, which can guide the design of subsequent, more focused experimental investigations.

Section 2: Experimental Target Identification: Capturing the Binding Partner

Once a list of putative targets is generated or if starting from a purely phenotypic screen, the next stage is to experimentally identify the protein(s) that physically interact with this compound within a biological context. Modern chemical biology offers two powerful, philosophically distinct approaches: label-free methods and affinity-based methods.[9][10]

Label-Free Methods: The Power of Thermal Stability

Label-free techniques are advantageous as they probe the interaction of the unmodified small molecule, avoiding any potential artifacts introduced by chemical tags. The Cellular Thermal Shift Assay (CETSA) has emerged as a gold-standard method for confirming direct target engagement in a cellular environment.[11][12]

The Principle of CETSA: The foundation of CETSA is that the binding of a ligand (e.g., this compound) to its target protein confers thermal stability.[13] When heated, proteins denature and aggregate out of solution. A ligand-bound protein is thermodynamically stabilized and will resist denaturation until a higher temperature is reached.[11][14] By measuring the amount of soluble protein remaining across a temperature gradient, a "melting curve" can be generated, and a shift in this curve in the presence of the compound is strong evidence of binding.[12][15]

cluster_workflow CETSA Workflow start Treat Intact Cells (Vehicle vs. This compound) heat Heat Aliquots across Temperature Gradient start->heat lyse Cell Lysis (e.g., Freeze-Thaw) heat->lyse centrifuge Centrifugation to Pellet Aggregated Proteins lyse->centrifuge supernatant Collect Supernatant (Soluble Protein Fraction) centrifuge->supernatant detect Quantify Target Protein (e.g., Western Blot, MS) supernatant->detect plot Plot Soluble Protein vs. Temp to Generate Melt Curve detect->plot

Caption: The general experimental workflow for a CETSA experiment.

Experimental Protocol: CETSA Melt Curve Analysis

  • Cell Culture & Treatment: Culture the chosen cell line to ~80% confluency. Treat cells with either a vehicle control (e.g., DMSO) or a saturating concentration of this compound for a predetermined time.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors.

  • Aliquoting: Distribute the cell suspension into PCR tubes or a 96-well plate for each temperature point.[11]

  • Heat Treatment: Place the samples in a thermal cycler with a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.[11]

  • Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath. This releases the cellular contents.[11]

  • Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.[11]

  • Quantification: Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction. Quantify the amount of the specific target protein using an appropriate method like Western Blotting or mass spectrometry.

  • Data Analysis: Plot the normalized amount of soluble protein against temperature for both the vehicle- and drug-treated samples. A rightward shift in the melting curve for the this compound-treated sample indicates target stabilization.

Affinity-Based Methods: Fishing for Targets

Affinity-based approaches are the most direct way to identify binding partners.[10] They rely on using a modified version of the small molecule as "bait" to "fish" for its targets from a complex protein mixture, such as a cell lysate.[16]

The Principle of Affinity Chromatography: The core of this technique involves immobilizing this compound onto a solid support (e.g., agarose beads) to create an affinity matrix.[17] When a cell lysate is passed over this matrix, proteins that specifically bind to this compound are captured, while non-binding proteins are washed away.[16][18] The captured proteins are then eluted and identified, typically by mass spectrometry.[9]

A critical consideration is the design of the affinity probe. The linker used to attach this compound to the beads must be placed at a position that does not interfere with its binding to the target protein. This often requires synthesizing several probe variants and validating that they retain the biological activity of the parent compound.

cluster_workflow Affinity Chromatography Workflow start Immobilize this compound on Solid Support (Beads) incubate Incubate Beads with Cell Lysate start->incubate wash Wash Beads to Remove Non-Specific Binders incubate->wash elute Elute Bound Proteins (e.g., pH change, competitor) wash->elute identify Identify Eluted Proteins (SDS-PAGE & Mass Spec) elute->identify

Caption: A simplified workflow for affinity chromatography-based target ID.

Experimental Protocol: Affinity Chromatography Pull-Down

  • Probe Synthesis & Immobilization: Synthesize a this compound derivative with a functional group suitable for covalent attachment to activated agarose beads.

  • Cell Lysis: Prepare a native cell lysate from the relevant cell line or tissue using a mild lysis buffer containing protease inhibitors.

  • Incubation: Incubate the cell lysate with the this compound-coupled beads for several hours at 4°C to allow for binding.

  • Control Incubation: As a crucial control for specificity, perform a parallel incubation where the lysate is pre-incubated with a high concentration of free, unmodified this compound before adding the beads. True targets will bind the free compound and will not be pulled down by the beads (competitive elution).

  • Washing: Wash the beads extensively with lysis buffer to remove proteins that are non-specifically bound to the matrix.

  • Elution: Elute the specifically bound proteins from the beads. This can be achieved by changing the pH, increasing salt concentration, or, most specifically, by adding a high concentration of free this compound to compete for binding.

  • Analysis: Separate the eluted proteins by SDS-PAGE. Visualize protein bands that are present in the main experiment but absent or significantly reduced in the competitive elution control. Excise these bands and identify the proteins via mass spectrometry.

Comparison of Identification Methods

Both label-free and affinity-based methods have distinct advantages and are often used in a complementary fashion.

FeatureCellular Thermal Shift Assay (CETSA)Affinity Chromatography
Principle Ligand-induced thermal stabilizationDirect capture of binding partners
Compound Modification Not required (major advantage)Required (can alter activity)
Environment Intact cells or lysatesCell lysates
Throughput High (can be adapted to 384-well plates)Lower (more hands-on)
Primary Output Confirmation of target engagementIdentity of potential binding partners
Key Challenge Requires a specific antibody or MS method for detectionNon-specific binding to the matrix

Section 3: Target Validation: Proving Functional Relevance

Identifying a protein that binds to this compound is a critical milestone, but it is not the end of the journey. Target validation is the process of rigorously demonstrating that the interaction between the compound and the identified protein is directly responsible for the observed biological or therapeutic effect.[19][20]

Genetic Validation: The Litmus Test

Genetic manipulation provides the most compelling evidence for target validation.[20] The logic is straightforward: if the identified protein is the true target, then removing that protein from the cell should abolish the effect of this compound.

  • RNA interference (siRNA/shRNA): This technique uses small RNA molecules to temporarily "knock down" the expression of the target protein. Cells are treated with siRNA against the target gene, and after sufficient time for protein depletion, the effect of this compound is re-assessed. If the compound's activity is diminished or lost, it strongly supports the target hypothesis.[10]

  • CRISPR/Cas9 Gene Editing: For a more definitive and permanent result, CRISPR technology can be used to create a "knockout" cell line in which the gene for the target protein is permanently disabled. These knockout cells should become resistant to the effects of this compound.

Biochemical and Biophysical Validation

These methods confirm a direct, functional interaction between purified components.

  • Direct Binding Assays: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used with the purified target protein and this compound to measure binding affinity (K_D) and thermodynamics in a cell-free system. This provides quantitative confirmation of the physical interaction.

  • Functional Assays: The ultimate proof is demonstrating that this compound modulates the target's biological activity. The nature of this assay depends on the protein class. For example:

    • If the target is an enzyme (e.g., a kinase, phosphatase, or transferase): A biochemical assay measuring the enzyme's catalytic activity should be performed.[6][21] The results should show that this compound inhibits or activates the enzyme in a dose-dependent manner.

    • If the target is a receptor: A cell-based reporter assay can be used to show that this compound blocks or stimulates the receptor's signaling pathway.

Section 4: An Integrated Strategy for Success

A robust target identification and validation campaign does not rely on a single experiment. Instead, it builds a comprehensive and self-reinforcing case through the logical application of multiple, orthogonal techniques.

cluster_main Integrated Target ID & Validation Workflow cluster_id Target Identification cluster_val Target Validation phenotype Start: Phenotypic Effect of this compound insilico In Silico Prediction (Hypothesis Generation) phenotype->insilico cetsa CETSA (Confirm Cellular Engagement) phenotype->cetsa affinity Affinity Chromatography (Identify Binding Partners) phenotype->affinity insilico->cetsa Guide Experiment insilico->affinity Guide Experiment genetic Genetic Knockdown/Out (siRNA or CRISPR) cetsa->genetic Candidate Target(s) affinity->genetic Candidate Target(s) biochem Biochemical Assays (Confirm Direct Binding & Function) genetic->biochem Confirm Functional Link validated_target End: Validated Target & Mechanism of Action biochem->validated_target

Caption: A comprehensive workflow from phenotypic hit to validated target.

References

  • The Importance of Rhodanine Scaffold in Medicinal Chemistry: A Comprehensive Overview. (2020). Current Medicinal Chemistry.
  • Target Identification and Validation (Small Molecules). University College London.
  • The Importance of Rhodanine Scaffold in Medicinal Chemistry: A Comprehensive Overview. (2020). Bentham Science.
  • Target identification of small molecules: an overview of the current applications in drug discovery. (2023). Journal of Biomedical Science.
  • TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. (2013). Methods in Molecular Biology.
  • Affinity Chromatography.
  • Target Identification & Validation in Drug Discovery & Development. Danaher Life Sciences.
  • Target identification and valid
  • Target Validation: Linking Target and Chemical Properties to Desired Product Profile. (2014). Current Topics in Medicinal Chemistry.
  • Target identification and mechanism of action in chemical biology and drug discovery. (2010).
  • The Importance of Rhodanine Scaffold in Medicinal Chemistry: A Comprehensive Overview. PubMed.
  • In Silico Target Prediction for Small Molecules: Methods and Protocols. (2018).
  • In Silico Target Prediction.
  • Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with eIF4E-IN-5. BenchChem.
  • Affinity-based target identification for bioactive small molecules. (2012). MedChemComm.
  • Rhodanine-3-acetic acid derivatives as inhibitors of fungal protein mannosyl transferase 1 (PMT1). (2004). Bioorganic & Medicinal Chemistry Letters.
  • Rhodanine. Wikipedia.
  • Recent Advances in In Silico Target Fishing. (2020). Molecules.
  • Target Discovery: Identification and Valid
  • Small-molecule Target and Pathway Identific
  • Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. (2020). Molecules.
  • Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review. (2022).
  • Target identification of small molecules: an overview of the current applications in drug discovery. (2023).
  • In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. (2022).
  • Off-target identification by chemical proteomics for the understanding of drug side effects. (2021). Expert Review of Proteomics.
  • Design, Synthesis and Structure-activity Studies of Rhodanine Derivatives as HIV-1 Integrase Inhibitors. (2012). Molecules.
  • Rhodanine Derivatives as Anticancer Agents: QSAR and Molecular Docking Studies. (2023). Anticancer Agents in Medicinal Chemistry.
  • Affinity purification in target identification: the specificity challenge. (2018). RSC Chemical Biology.
  • Drug Target Identification Methods After a Phenotypic Screen. (2023). Drug Hunter.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). Current Protocols in Chemical Biology.
  • Rhodanine derivatives as inhibitors of JSP-1. (2005). Bioorganic & Medicinal Chemistry Letters.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2021). ACS Chemical Biology.
  • Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net.
  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2015). Annual Review of Pharmacology and Toxicology.
  • This compound. AZA Mid-Year Meeting.
  • Design, synthesis and biological evaluation of benzimidazole–rhodanine conjugates as potent topoisomerase II inhibitors. (2016). RSC Advances.
  • Inhibition of Rho-Kinase Leads to Rapid Activation of Phosphatidylinositol 3-Kinase/Protein Kinase Akt and Cardiovascular Protection. (2005). Arteriosclerosis, Thrombosis, and Vascular Biology.
  • Synthesis, Characterization, Docking Study and Biological Activates of New 3- Aminorhodanine Derivatives. (2024). Egyptian Journal of Chemistry.
  • The selectivity of protein kinase inhibitors: a further upd
  • Properties of FDA-approved small molecule protein kinase inhibitors: A 2023 update. (2022). Blue Ridge Institute for Medical Research.

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Benzylrhodanine in a Research Laboratory Setting

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3-Benzylrhodanine in Modern Drug Discovery

The rhodanine scaffold, a five-membered heterocyclic motif, stands as a cornerstone in medicinal chemistry, recognized for its versatile biological activities.[1] Among its numerous derivatives, this compound has emerged as a particularly valuable building block in the synthesis of novel therapeutic agents. Its structure provides a unique combination of lipophilicity from the benzyl group and a reactive methylene position on the rhodanine core, making it an ideal starting point for the generation of diverse molecular libraries. Researchers in drug development frequently utilize this compound as a key intermediate for compounds targeting a wide array of diseases, including cancer, diabetes, and various infectious agents. This protocol provides a detailed, reliable, and efficient method for the synthesis of this compound, tailored for a research laboratory environment.

Reaction Principle: A One-Pot, Three-Component Synthesis

The synthesis of this compound is elegantly achieved through a one-pot, three-component reaction. This approach involves the sequential reaction of benzylamine, carbon disulfide, and an α-haloacetic acid derivative, such as chloroacetic acid. The reaction proceeds through the initial formation of a dithiocarbamate intermediate from the reaction of benzylamine and carbon disulfide. This intermediate then reacts with chloroacetic acid, followed by an intramolecular cyclization and dehydration to yield the final this compound product. This one-pot methodology is advantageous due to its operational simplicity, reduced reaction time, and minimized waste generation.[2]

Visualizing the Synthesis Workflow

To provide a clear overview of the experimental process, the following workflow diagram illustrates the key stages of the this compound synthesis.

SynthesisWorkflow cluster_prep Reagent Preparation cluster_reaction One-Pot Reaction cluster_workup Work-up & Purification cluster_analysis Product Characterization Reagents Prepare Solutions: - Benzylamine in Ethanol - Sodium Hydroxide (aq) - Chloroacetic Acid (aq) Addition1 Add Carbon Disulfide to Benzylamine Solution Reagents->Addition1 Addition2 Add NaOH Solution Addition1->Addition2 Addition3 Add Chloroacetic Acid Solution Addition2->Addition3 Reflux Reflux Reaction Mixture Addition3->Reflux Acidify Acidify with HCl Reflux->Acidify Extract Extract with Ethyl Acetate Acidify->Extract Dry Dry Organic Layer Extract->Dry Evaporate Evaporate Solvent Dry->Evaporate Recrystallize Recrystallize Crude Product Evaporate->Recrystallize Analysis Analyze by: - TLC - Melting Point - NMR Spectroscopy - Mass Spectrometry Recrystallize->Analysis ReactionMechanism cluster_step1 Step 1: Dithiocarbamate Formation cluster_step2 Step 2: S-Alkylation cluster_step3 Step 3: Intramolecular Cyclization Benzylamine Benzylamine Dithiocarbamic Acid Intermediate Dithiocarbamic Acid Intermediate Benzylamine->Dithiocarbamic Acid Intermediate + CS2 S-Alkylated Intermediate S-Alkylated Intermediate Dithiocarbamic Acid Intermediate->S-Alkylated Intermediate + Chloroacetic Acid - HCl This compound This compound S-Alkylated Intermediate->this compound - H2O

Sources

Application Notes & Protocols: A Two-Step Approach to 5-Benzylidene-3-benzylrhodanine via Knoevenagel Condensation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rhodanine and its derivatives represent a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1] Functionalization at the N-3 and C-5 positions is a cornerstone of rhodanine-based drug discovery. This guide provides a comprehensive, two-part protocol for the synthesis of 5-benzylidene-3-benzylrhodanine. Part I details the synthesis of the key intermediate, 3-benzylrhodanine, through an efficient one-pot, three-component reaction. Part II provides an in-depth protocol for the subsequent Knoevenagel condensation of this compound with benzaldehyde to yield the target C-5 functionalized product. This document is designed to provide researchers with the technical details and chemical causality necessary for successful synthesis and further derivatization.

Part I: Synthesis of this compound Intermediate

The synthesis of N-substituted rhodanines is efficiently achieved through a one-pot reaction involving a primary amine, carbon disulfide, and an α-haloacetic acid, such as chloroacetic acid.[2] This method, a variation of the Holmberg method, proceeds via the formation of a dithiocarbamate intermediate, which subsequently undergoes cyclization.[3]

Reaction Mechanism: this compound Synthesis

The reaction commences with the nucleophilic attack of benzylamine on the electrophilic carbon of carbon disulfide, forming a benzyl dithiocarbamic acid intermediate. In the presence of a base (excess amine or added base), this is deprotonated to the dithiocarbamate salt. This salt then acts as a nucleophile, displacing the chloride from chloroacetic acid in an SN2 reaction. The final step is an intramolecular cyclization, where the nitrogen attacks the carboxylic acid carbonyl, followed by dehydration to form the stable five-membered rhodanine ring.

Benzylamine Benzylamine Dithiocarbamate Dithiocarbamate Intermediate Benzylamine->Dithiocarbamate + Nucleophilic Attack CS2 Carbon Disulfide (CS2) CS2->Dithiocarbamate + Nucleophilic Attack ChloroaceticAcid Chloroacetic Acid SN2_Product S-Alkylated Intermediate ChloroaceticAcid->SN2_Product + SN2 Reaction Dithiocarbamate->SN2_Product + SN2 Reaction Product This compound SN2_Product->Product Intramolecular Cyclization & Dehydration

Caption: Synthesis of this compound via dithiocarbamate formation and cyclization.

Protocol 1: One-Pot Synthesis of this compound

This protocol is adapted from established one-pot procedures for N-substituted rhodanines.[2][3]

Materials:

  • Benzylamine (1.0 eq)

  • Carbon Disulfide (CS₂) (1.1 eq)

  • Chloroacetic Acid (1.0 eq)

  • Sodium Hydroxide (NaOH) (1.0 eq)

  • Water

  • Ethanol

  • Hydrochloric Acid (HCl), concentrated

  • Round-bottom flask, magnetic stirrer, reflux condenser, ice bath

Procedure:

  • Dithiocarbamate Formation:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve benzylamine (1.0 eq) in a 1:1 mixture of ethanol and water.

    • Cool the solution in an ice bath to 0-5 °C.

    • Slowly add carbon disulfide (1.1 eq) dropwise while stirring vigorously. Maintain the temperature below 10 °C.

    • Continue stirring in the ice bath for 1 hour. A precipitate of the dithiocarbamate salt may form.

  • S-Alkylation:

    • Prepare a separate solution of sodium chloroacetate by dissolving chloroacetic acid (1.0 eq) in water and neutralizing it with an equimolar amount of sodium hydroxide (1.0 eq).

    • Add the aqueous sodium chloroacetate solution to the dithiocarbamate mixture.

    • Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-3 hours.

  • Cyclization and Precipitation:

    • Heat the reaction mixture to reflux for 1-2 hours.

    • Cool the mixture to room temperature.

    • Acidify the solution by slowly adding concentrated HCl until the pH is approximately 1-2. This will induce the cyclization and precipitation of the product.

    • Stir the resulting slurry in an ice bath for 30 minutes to ensure complete precipitation.

  • Isolation and Purification:

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake thoroughly with cold water to remove any inorganic salts.

    • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield this compound as a solid.

Part II: Knoevenagel Condensation for 5-Benzylidene-3-benzylrhodanine Synthesis

The Knoevenagel condensation is a powerful C-C bond-forming reaction that involves the condensation of an active methylene compound (in this case, the C-5 position of this compound) with a carbonyl compound (benzaldehyde).[4] The reaction is typically catalyzed by a weak base, such as an amine or its salt.

Mechanism of Knoevenagel Condensation

The reaction is initiated by the deprotonation of the active methylene group at the C-5 position of the this compound ring by a basic catalyst (e.g., ammonium acetate or piperidine). This generates a resonance-stabilized carbanion (enolate). This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of benzaldehyde, forming an aldol-type addition intermediate. Subsequent dehydration (elimination of a water molecule) of this unstable intermediate readily occurs to afford the thermodynamically stable α,β-unsaturated product, (Z)-5-benzylidene-3-benzylrhodanine.

Rhodanine This compound Enolate Resonance-Stabilized Carbanion (Enolate) Rhodanine->Enolate + Deprotonation Base Base (e.g., NH4OAc) Benzaldehyde Benzaldehyde Aldol_Intermediate Aldol Addition Intermediate Benzaldehyde->Aldol_Intermediate + Nucleophilic Attack Enolate->Rhodanine Enolate->Aldol_Intermediate + Nucleophilic Attack Product 5-Benzylidene-3-benzylrhodanine Aldol_Intermediate->Product - H2O (Dehydration)

Caption: Mechanism of the base-catalyzed Knoevenagel condensation.

Protocol 2: Knoevenagel Condensation using Ammonium Acetate

This protocol utilizes ammonium acetate as an efficient and mild catalyst in a conventional solvent.[4]

Materials:

  • This compound (1.0 eq)

  • Benzaldehyde (1.0 eq)

  • Ammonium Acetate (NH₄OAc) (catalytic amount, e.g., 0.2 eq)

  • Glacial Acetic Acid (as solvent) or Ethanol

  • Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, combine this compound (1.0 eq), benzaldehyde (1.0 eq), and a catalytic amount of ammonium acetate (0.2 eq).

    • Add glacial acetic acid or ethanol as the solvent (sufficient to dissolve or suspend the reactants). Glacial acetic acid often serves as both solvent and co-catalyst, driving the reaction to completion.

  • Reaction Execution:

    • Equip the flask with a reflux condenser and a magnetic stirrer.

    • Heat the mixture to reflux (typically 80-120 °C, depending on the solvent) with continuous stirring.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Product Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a beaker of ice-cold water. A solid precipitate of the product will form.

    • Stir the slurry for 15-30 minutes to ensure complete precipitation.

  • Purification:

    • Collect the solid product by vacuum filtration.

    • Wash the product on the filter with copious amounts of cold water, followed by a small amount of cold ethanol to remove unreacted starting materials.

    • Dry the purified (Z)-5-benzylidene-3-benzylrhodanine. Further purification can be achieved by recrystallization from ethanol or acetic acid if necessary.

Data Summary: Alternative Conditions for Knoevenagel Condensation

The Knoevenagel condensation of rhodanines is highly versatile. Greener and more efficient protocols have been developed, offering alternatives to traditional methods.

Catalyst Solvent Conditions Typical Yield Key Advantages Reference
Ammonium AcetateGlacial Acetic AcidReflux, 2-6 hHighStandard, reliable method[4]
PiperidineEthanolReflux, 1-4 hExcellentFast, classic method[5]
DIPEAc (Ionic Liquid)None (DIPEAc is solvent)Room Temp, 40 minExcellent (93%)Very fast, solvent-free, catalyst is recyclable[6]
NoneWater50 °C, 2-8 hGood to ExcellentGreen solvent, no catalyst needed for activated aldehydes[7]
Ammonium BicarbonateNone (Solvent-free)Heat (90-140 °C), 2 hHighEnvironmentally friendly, avoids bulk organic solvents[8]
Microwave IrradiationDMF / Et₃N120 °C, 20 minHighExtremely rapid synthesis[3]
Experimental Workflow Overview

cluster_part1 Part 1: this compound Synthesis cluster_part2 Part 2: Knoevenagel Condensation P1_Reactants 1. Combine Benzylamine, CS2, Chloroacetic Acid, NaOH P1_Reaction 2. React & Reflux P1_Reactants->P1_Reaction P1_Precipitate 3. Acidify with HCl to Precipitate P1_Reaction->P1_Precipitate P1_Isolate 4. Filter, Wash & Dry P1_Precipitate->P1_Isolate P1_Product Pure this compound P1_Isolate->P1_Product P2_Reactants 5. Combine this compound, Benzaldehyde, NH4OAc P1_Product->P2_Reactants Use as starting material P2_Reaction 6. Reflux in Acetic Acid/Ethanol P2_Reactants->P2_Reaction P2_Precipitate 7. Quench in Ice Water to Precipitate P2_Reaction->P2_Precipitate P2_Isolate 8. Filter, Wash & Dry P2_Precipitate->P2_Isolate P2_Product Final Product: 5-Benzylidene-3-benzylrhodanine P2_Isolate->P2_Product

Caption: Overall workflow for the two-step synthesis of the target compound.

References

  • Nitsche, C., & Klein, C. D. (2012). Aqueous Microwave-Assisted One-Pot Synthesis of N-Substituted Rhodanines. Synlett, 23(10), 1517-1521.
  • Radi, M., Botta, L., Casaluce, G., Bernardini, M., & Botta, M. (2010). Practical One-Pot Two-Step Protocol for the Microwave-Assisted Synthesis of Highly Functionalized Rhodanine Derivatives. Journal of Organic Chemistry, 75(1), 213-216.
  • A Concise Approach to N-Substituted Rhodanines through a Base-Assisted One-Pot Coupling and Cyclization Process. (2020). Molecules, 25(5), 1138.
  • A Concise Approach to N-Substituted Rhodanines through a Base-Assisted One-Pot Coupling and Cyclization Process. (2020). Molecules, 25(5), 1138.
  • Kumar, A., & Singh, R. K. (2018). Novel Methods of Knoevenagel Condensation. International Journal of Trend in Scientific Research and Development, Volume-2(Issue-4), 1640-1644.
  • Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. (2021). Molecules, 26(21), 6429.
  • Barakat, A., Al-Najjar, A. A., Mabkhot, Y. N., Ghabbour, H. A., & Fun, H. K. (2015). An efficient and green procedure for synthesis of rhodanine derivatives by aldol-thia-Michael protocol using aqueous diethylamine medium. RSC Advances, 5(26), 20264-20270.
  • Vinayak, V. (2023). Environmentally Benign Synthesis of 5-Arylidene-Rhodanine Derivatives in Room Temperature Diisopropyl Ethyl Ammonium Acetate. Der Pharmacia Lettre, 15(07), 06-15.
  • Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. (2012). Asian Journal of Chemistry, 24(12), 5645-5648.
  • Design, Synthesis, Computational Investigations, and Antitumor Evaluation of N-Rhodanine Glycosides Derivatives as Potent DNA Intercalation and Topo II Inhibition against Cancer Cells. (2023). ACS Omega, 8(14), 13075–13095.
  • van der Klis, F., Le Nôtre, J., & Lammens, T. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Green Chemistry Letters and Reviews, 10(4), 343-350.
  • Design, Synthesis, Computational Investigations, and Antitumor Evaluation of N-Rhodanine Glycosides Derivatives as Potent DNA Intercalation and Topo II Inhibition against Cancer Cells. (2023). ACS Omega.
  • Khodair, A. I., et al. (2023). Design, synthesis, molecular modelling and antitumor evaluation of S-glucosylated rhodanines through topo II inhibition and DNA intercalation. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2179838.

Sources

Protocol for the Purification of 3-Benzylrhodanine by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

3-Benzylrhodanine is a pivotal scaffold in medicinal chemistry, serving as a precursor for a wide range of biologically active compounds. The purity of this starting material is paramount to ensure the validity of downstream synthetic results and biological assays. Recrystallization is a powerful and fundamental technique for the purification of solid organic compounds, leveraging differences in solubility between the target compound and its impurities in a given solvent at varying temperatures. This application note provides a comprehensive, experience-driven guide to the purification of this compound using the recrystallization method. It details the underlying principles, a step-by-step protocol for solvent screening and purification, methods for purity verification, and essential safety considerations.

Introduction: The Rationale for Purification

The principle of recrystallization is based on the differential solubility of a solid in a hot versus a cold solvent. An ideal solvent will dissolve the target compound (solute) completely at an elevated temperature but will have very low solubility for it at cooler temperatures. Impurities, conversely, should either be highly soluble at all temperatures (remaining in the liquid phase, or "mother liquor," upon cooling) or insoluble in the hot solvent (allowing for their removal via hot filtration).[1]

As this compound is often synthesized, crude products can contain unreacted starting materials, side-products, or residual catalysts. These contaminants can interfere with subsequent reactions or biological testing. By carefully selecting a solvent and controlling the cooling process, it is possible to grow high-purity crystals of this compound, effectively separating it from these undesired substances.[1]

Physicochemical Properties of this compound

A thorough understanding of the compound's properties is critical for developing a successful purification protocol.

PropertyValueSource
CAS Number 10574-69-3[Smolecule][2]
Molecular Formula C₁₀H₉NOS₂[Smolecule][2]
Molecular Weight 223.3 g/mol [Smolecule][2]
Appearance Light yellow to brown powder or crystalline solid[Smolecule][2]
Melting Point 88 - 91 °C[Smolecule][2]

The melting point is a key indicator of purity. A pure compound will have a sharp melting point range (typically < 2 °C), whereas an impure sample will exhibit a depressed and broad melting range. The goal of this protocol is to achieve a sharp melting point within the literature value range.

The Principle and Practice of Solvent Selection

The success of any recrystallization hinges on the choice of solvent.[3] Since detailed solubility data for this compound is not widely published, an empirical screening process is the most rigorous approach.

Characteristics of an Ideal Recrystallization Solvent:

  • High Temperature Coefficient: The compound should be highly soluble at the solvent's boiling point but poorly soluble at room temperature or below.

  • Impurity Solubility: Impurities should be either very soluble at all temperatures or insoluble in the hot solvent.

  • Chemical Inertness: The solvent must not react with this compound.[1]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying step.[3]

Solvent Screening Protocol: A preliminary small-scale test is essential. Place approximately 20-30 mg of crude this compound into several test tubes. Add ~0.5 mL of a candidate solvent to each tube and observe the solubility at room temperature. If the compound does not dissolve, heat the tube gently in a water bath and observe again.

Table 1: Example Solvent Screening Data Log for this compound

SolventBoiling Point (°C)Solubility at Room Temp (20°C)Solubility at Boiling PointObservations & Suitability
Ethanol 78Record: Insoluble/Slightly SolubleRecord: Soluble/InsolubleOften a good starting point for moderately polar compounds.
Isopropanol 82Record: Insoluble/Slightly SolubleRecord: Soluble/InsolubleSimilar to ethanol, slightly less polar.
Ethyl Acetate 77Record: Insoluble/Slightly SolubleRecord: Soluble/InsolubleGood for compounds with ester-like functionalities.
Heptane 98Record: Insoluble/Slightly SolubleRecord: Soluble/InsolubleA nonpolar solvent; may be a poor choice alone but useful as an anti-solvent.
Water 100Record: Insoluble/Slightly SolubleRecord: Soluble/InsolubleUnlikely to be a good single solvent due to the organic nature of the compound, but can be used in a mixed-solvent system (e.g., Ethanol/Water).

Based on the structure of this compound, ethanol or isopropanol are strong primary candidates for screening. They are polar enough to interact with the rhodanine core but can also solvate the nonpolar benzyl group at elevated temperatures.

Application Protocol: Step-by-Step Recrystallization

This protocol assumes a suitable solvent (e.g., ethanol) has been identified from the screening process.

Materials and Equipment
  • Crude this compound

  • Selected recrystallization solvent (e.g., Ethanol, 95%)

  • Erlenmeyer flasks (2-3, appropriate sizes)

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Short-stem glass funnel

  • Fluted filter paper (for hot filtration, if needed)

  • Büchner funnel and vacuum flask

  • Filter paper to fit Büchner funnel

  • Vacuum source (aspirator or pump)

  • Spatula and glass stirring rod

  • Ice bath

  • Melting point apparatus

Workflow Diagram

Sources

Application Notes and Protocols: Synthesis of 3-Benzylrhodanine Derivatives for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction

Protein kinases are a large family of enzymes that play a critical role in regulating a majority of cellular pathways.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a major class of therapeutic targets.[1][2][3] Small molecule kinase inhibitors have emerged as a crucial tool in targeted therapy, with the rhodanine scaffold being a "privileged structure" in medicinal chemistry due to its diverse biological activities.[4][5] Specifically, 3-benzylrhodanine derivatives have demonstrated significant potential as inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR), Phosphoinositide 3-kinase (PI3K), and Vascular Endothelial Growth Factor Receptor (VEGFR).[3][6][7]

This guide provides a comprehensive overview of the synthesis and evaluation of this compound derivatives as kinase inhibitors. It is intended for researchers, scientists, and drug development professionals, offering detailed protocols, mechanistic insights, and data interpretation guidelines.

Synthetic Strategies for this compound Derivatives

The core synthesis of 5-arylidene-3-benzylrhodanine derivatives is most commonly achieved through a Knoevenagel condensation reaction.[4][8][9][10] This reaction involves the condensation of an aromatic aldehyde with a rhodanine derivative, in this case, this compound. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product.

General Synthetic Scheme

The synthesis is typically a two-step process:

  • N-Alkylation of Rhodanine: Introduction of the benzyl group at the N-3 position of the rhodanine ring.

  • Knoevenagel Condensation: Reaction of this compound with a substituted aromatic aldehyde to yield the final 5-arylidene derivative.

Synthesis_Workflow Rhodanine Rhodanine N_Alkylation N-Alkylation Rhodanine->N_Alkylation BenzylHalide Benzyl Halide (e.g., Benzyl Bromide) BenzylHalide->N_Alkylation Base Base (e.g., K2CO3) Base->N_Alkylation Solvent1 Solvent (e.g., DMF) Solvent1->N_Alkylation Three_Benzylrhodanine This compound N_Alkylation->Three_Benzylrhodanine Knoevenagel Knoevenagel Condensation Three_Benzylrhodanine->Knoevenagel AromaticAldehyde Substituted Aromatic Aldehyde AromaticAldehyde->Knoevenagel Catalyst Catalyst (e.g., Piperidine, Alum) Catalyst->Knoevenagel Solvent2 Solvent (e.g., Ethanol, Water) Solvent2->Knoevenagel FinalProduct 5-Arylidene-3-benzylrhodanine Derivative Knoevenagel->FinalProduct Purification Purification (e.g., Recrystallization, Chromatography) FinalProduct->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization

Figure 1: General workflow for the synthesis of this compound derivatives.

Protocol 1: Synthesis of this compound

This protocol describes the N-alkylation of rhodanine to introduce the benzyl group.

Materials:

  • Rhodanine

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of rhodanine (1 equivalent) in DMF, add potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 15 minutes.

  • Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a solid.

Protocol 2: Knoevenagel Condensation for 5-Arylidene-3-benzylrhodanine Derivatives

This protocol details the condensation of this compound with various aromatic aldehydes.[8][10]

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., 4-hydroxybenzaldehyde, 4-methoxybenzaldehyde)

  • Piperidine (catalyst)

  • Ethanol

  • Ice-cold ethanol

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and the desired aromatic aldehyde (1 equivalent) in ethanol.

  • Add a catalytic amount of piperidine (2-3 drops) to the solution.

  • Reflux the reaction mixture for 2-4 hours. The formation of a precipitate indicates product formation.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture to room temperature and then place it in an ice bath to facilitate complete precipitation.

  • Filter the solid product, wash with a small amount of ice-cold ethanol, and dry under vacuum.

  • The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Note on Greener Synthesis: Recent advancements have focused on more environmentally benign methods, such as using water as a solvent and catalysts like alum or deep eutectic solvents, often coupled with microwave irradiation to reduce reaction times and improve yields.[8][9]

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is highly dependent on the substituents on the benzylidene ring.[2][6]

Position of SubstitutionFavorable Substituents for Kinase InhibitionRationale
Para (4-position) -OH, -OCH₃, -N(CH₃)₂Electron-donating groups often enhance activity by participating in hydrogen bonding or other interactions within the kinase active site.
Meta (3-position) -Cl, -FElectron-withdrawing groups can modulate the electronic properties of the molecule, potentially improving binding affinity.
Ortho (2-position) Bulky groups are generally disfavoredSteric hindrance can prevent optimal binding to the kinase active site.

This table provides a generalized summary. Optimal substitutions are kinase-specific and require empirical validation.

Biological Evaluation: Kinase Inhibition Assays

Once synthesized, the inhibitory potential of the this compound derivatives against specific kinases must be determined. In vitro kinase activity assays are the primary method for this evaluation.[1][11]

General Kinase Inhibition Assay Workflow

Kinase_Assay_Workflow CompoundPrep Prepare Serial Dilutions of Test Compound IncubateInhibitor Pre-incubate Kinase with Inhibitor CompoundPrep->IncubateInhibitor KinaseReaction Kinase Reaction Setup Kinase Kinase Kinase->IncubateInhibitor Substrate Substrate (Peptide or Protein) InitiateReaction Initiate Reaction with ATP/Substrate Substrate->InitiateReaction ATP ATP ATP->InitiateReaction IncubateInhibitor->InitiateReaction IncubateReaction Incubate at Optimal Temperature InitiateReaction->IncubateReaction StopReaction Stop Reaction IncubateReaction->StopReaction Detection Detection of Kinase Activity StopReaction->Detection DataAnalysis Data Analysis Detection->DataAnalysis IC50 Determine IC50 Value DataAnalysis->IC50

Figure 2: General workflow for an in vitro kinase inhibition assay.

Protocol 3: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

This protocol is a widely used method that measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.[1]

Materials:

  • Purified kinase of interest (e.g., EGFR, PI3Kα)

  • Specific kinase substrate peptide

  • ATP

  • This compound derivative (test inhibitor)

  • Staurosporine (positive control inhibitor)[1]

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)[1]

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a 10-point, 1:3 serial dilution in DMSO.[1]

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO control to each well.

    • Add 2.5 µL of the kinase solution (at a pre-determined optimal concentration) to each well.

    • Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture.

    • Incubate the plate at 30°C for 60 minutes (incubation time may need optimization).

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal (proportional to kinase activity) against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).

Data Presentation: IC₅₀ Values

The inhibitory activity of the synthesized compounds should be summarized in a table for clear comparison.

Compound IDTarget KinaseIC₅₀ (nM)
Control StaurosporineEGFR
BZR-1 (e.g., 4-hydroxy)EGFR
BZR-2 (e.g., 4-methoxy)EGFR
BZR-3 (e.g., 3-chloro)EGFR
Control StaurosporinePI3Kα
BZR-1 (e.g., 4-hydroxy)PI3Kα
BZR-2 (e.g., 4-methoxy)PI3Kα
BZR-3 (e.g., 3-chloro)PI3Kα

Data are hypothetical and for illustrative purposes only.

Mechanism of Kinase Inhibition

Rhodanine-based inhibitors typically act as ATP-competitive inhibitors.[8] They bind to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of the substrate. Molecular docking studies suggest that the rhodanine core and its substituents form key interactions (e.g., hydrogen bonds, hydrophobic interactions) with amino acid residues in the kinase active site.[12][13][14]

Representative Kinase Signaling Pathway: EGFR

The EGFR signaling pathway is a common target for rhodanine-based inhibitors.[6] Dysregulation of this pathway is implicated in the growth and proliferation of various cancers.

EGFR_Pathway EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Binding Inhibitor This compound Derivative Inhibitor->Dimerization Inhibits RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription, Cell Proliferation, Survival ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 AKT AKT PIP3->AKT AKT->Proliferation

Figure 3: Simplified EGFR signaling pathway and the point of inhibition by this compound derivatives.

Conclusion

The this compound scaffold represents a versatile and promising starting point for the development of novel kinase inhibitors. The synthetic routes are well-established and amenable to the creation of diverse chemical libraries. By combining efficient chemical synthesis with robust biological evaluation, researchers can identify potent and selective kinase inhibitors with therapeutic potential. The protocols and insights provided in this guide offer a solid foundation for professionals in the field of drug discovery to explore this important class of compounds.

References

  • Carmi, C., Cavazzoni, A., Zuliani, V., Lodola, A., Bordi, F., Plazzi, P. V., Alfieri, R. R., Petronini, P. G., & Mor, M. (2006). 5-Benzylidene-Hydantoins as New EGFR Inhibitors with Antiproliferative Activity. Bioorganic & Medicinal Chemistry Letters, 16(15), 4021–4025. [Link]
  • Li, S.-N., Xu, Y.-Y., Gao, J.-Y., Yin, H., Zhang, S.-L., & Li, H.-Q. (2015). Combination of 4-anilinoquinazoline and rhodanine as novel epidermal growth factor receptor tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry, 23(13), 3221–3227. [Link]
  • Anonymous. (n.d.).
  • Various Authors. (n.d.). Proposed mechanism for the synthesis of rhodanine-based amides.
  • Various Authors. (n.d.). Synthesis of rhodanine derivatives via Knoevenagel condensation.
  • Pratama, M. R. F., et al. (2024). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega. [Link]
  • Pratama, M. R. F., et al. (2024). Structure-Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. PubMed. [Link]
  • Anonymous. (2023). Rhodanine Derivatives as Anticancer Agents: QSAR and Molecular Docking Studies. Bentham Science. [Link]
  • Anonymous. (n.d.). Design, Synthesis and Structure-activity Studies of Rhodanine Derivatives as HIV-1 Integrase Inhibitors. MDPI. [Link]
  • Anonymous. (2024). CuFe2O4 NPs Mediated Green Synthesis of 5-arylidene Rhodanine Derivatives in Water and their Protective Effects in Terms of Oxid. MDPI. [Link]
  • Vinayak, V. (2023).
  • Glavač, D., et al. (2022). Rhodanine Derivatives as Anticancer Agents: QSAR and Molecular Docking Studies. PubMed. [Link]
  • Glavač, D., et al. (2022). Rhodanine Derivatives as Anticancer Agents: QSAR and Molecular Docking Studies. Anti-Cancer Agents in Medicinal Chemistry. [Link]
  • Various Authors. (2015). Can anyone suggest a protocol for a kinase assay?
  • Babon, J. J., & Murphy, J. M. (2013). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology. [Link]
  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]
  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
  • Various Authors. (n.d.). Synthesis and biological evaluation of rhodanine derivatives as PRL-3 inhibitors.
  • Various Authors. (n.d.). Rhodanine type inhibitors.
  • Anonymous. (n.d.). Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors.
  • Various Authors. (2023).
  • Various Authors. (2024). Synthesis, Characterization, Docking Study and Biological Activates of New 3- Aminorhodanine Derivatives.
  • Anonymous. (2018). Discovery of 3-Benzyl-1-( trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea Derivatives as Novel and Selective Cyclin-Dependent Kinase 12 (CDK12) Inhibitors. PubMed. [Link]
  • Various Authors. (n.d.). Synthesis of several rhodamine B drug conjugates.
  • Bain, J., et al. (n.d.).
  • Anonymous. (n.d.). Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity.
  • Roskoski, R., Jr. (2019). Properties of FDA-approved small molecule protein kinase inhibitors.
  • Various Authors. (n.d.). Synthesis of group 14 rhodamine derivatives.

Sources

Application Notes and Protocols for Molecular Docking Studies of 3-Benzylrhodanine with Target Proteins

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of 3-Benzylrhodanine and the Power of Molecular Docking

The rhodanine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antiviral, and antidiabetic properties.[1][2] Among these, this compound serves as a key structural motif. Its therapeutic potential is largely attributed to its ability to act as an enzyme inhibitor.[3] The core of its mechanism often involves interactions with the active sites of various target proteins, making it a subject of intense research in drug discovery.[1][3]

Molecular docking is an indispensable computational tool that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4][5] In the context of drug discovery, it allows us to visualize and quantify the interaction between a small molecule (ligand), such as this compound, and its macromolecular target (a protein).[6][7] This in silico approach provides critical insights into the binding affinity and mode of interaction, thereby guiding the rational design and optimization of novel therapeutic agents.[5][8]

This comprehensive guide provides a detailed, step-by-step protocol for conducting molecular docking studies of this compound against several validated and potential protein targets. We will delve into the scientific rationale behind each step, from protein and ligand preparation to the analysis and validation of docking results, empowering researchers to apply these methodologies in their own drug discovery endeavors.

I. Foundational Concepts: The "Why" Behind the "How"

A successful molecular docking experiment is more than a mere computational exercise; it is a hypothesis-driven investigation into the molecular recognition between a ligand and its target. Understanding the underlying principles is crucial for making informed decisions throughout the workflow and for correctly interpreting the results.

The Target Proteins: Where this compound May Exert its Effects

The selection of a target protein is the first critical step and should be based on existing biological evidence. For this compound and its analogs, several protein families have been identified as relevant targets:

  • Tyrosine Kinases (e.g., c-Src): These enzymes are often dysregulated in cancer, and their inhibition is a key therapeutic strategy. Rhodanine derivatives have been shown to act as tyrosine kinase inhibitors.[3]

  • HIV-1 Integrase: This viral enzyme is essential for the replication of HIV. Rhodanine-containing compounds have been investigated as potential inhibitors of this key therapeutic target.[9]

  • Aldose Reductase: This enzyme is implicated in diabetic complications. The rhodanine-3-acetic acid scaffold is the basis for Epalrestat, a marketed aldose reductase inhibitor.

  • Hormone Receptors (e.g., Estrogen and Progesterone Receptors): These are crucial targets in hormone-dependent cancers, such as certain types of breast cancer.

  • Other Cancer-Related Kinases (e.g., Aurora Kinase): These play vital roles in cell cycle regulation and are attractive targets for anticancer drug development.

The Ligand: Preparing this compound for Docking

The accuracy of a docking study is highly dependent on the correct three-dimensional representation of the ligand. This involves several key considerations:

  • 3D Structure Generation: Starting from a 2D representation, a robust 3D conformation must be generated. This is typically achieved through energy minimization using molecular mechanics force fields.

  • Protonation State: The pH of the biological environment can significantly affect the protonation state of a molecule, which in turn influences its charge and hydrogen bonding capacity. It is crucial to determine the most likely protonation state at physiological pH (around 7.4).

  • Tautomeric Form: Some molecules can exist in multiple tautomeric forms. The most stable tautomer at physiological conditions should be used for docking.

The Docking Algorithm: Simulating the Binding Process

Various docking algorithms are available, each with its own strengths and weaknesses. A common and widely used open-source option is AutoDock Vina .[10] It employs a Lamarckian genetic algorithm for ligand conformational searching and a sophisticated scoring function to estimate the binding affinity.

Validation: Ensuring the Reliability of the Protocol

A critical, yet often overlooked, step is the validation of the docking protocol.[11][12] The most common method is redocking , where the native co-crystallized ligand is extracted from the protein's crystal structure and then docked back into the active site.[11][13] A successful redocking, typically defined by a root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose, provides confidence in the ability of the docking protocol to reproduce a known binding mode.[3][13]

II. The Experimental Workflow: A Visual Overview

The following diagram illustrates the key stages of a typical molecular docking workflow.

molecular_docking_workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase target_selection Target Selection (e.g., c-Src, PDB: 3G6H) protein_prep Protein Preparation (Remove water, add hydrogens) target_selection->protein_prep ligand_prep Ligand Preparation (this compound) docking_run Run Docking Simulation (e.g., AutoDock Vina) ligand_prep->docking_run grid_gen Grid Box Generation (Define active site) protein_prep->grid_gen validation Protocol Validation (Redocking, RMSD) protein_prep->validation Redocking grid_gen->docking_run results_analysis Analyze Results (Binding energy, poses) docking_run->results_analysis visualization Visualization (PyMOL, LigPlot+) results_analysis->visualization validation->docking_run

Caption: A generalized workflow for molecular docking studies.

III. Detailed Protocols: Case Studies with this compound

Here, we present detailed protocols for docking this compound into the active sites of two representative protein targets: c-Src Tyrosine Kinase (PDB ID: 3G6H) and Estrogen Receptor Alpha (PDB ID: 3ERT) . We will primarily use AutoDock Tools for file preparation and AutoDock Vina for the docking calculations.

Case Study 1: Docking of this compound into c-Src Tyrosine Kinase (PDB ID: 3G6H)

Scientific Rationale: c-Src is a non-receptor tyrosine kinase that is often overactive in various cancers. Its inhibition can block signaling pathways that promote tumor growth and metastasis. Rhodanine derivatives have been identified as potential c-Src inhibitors, making this a relevant target for our study.[3]

  • Obtain the Protein Structure: Download the PDB file for c-Src kinase (PDB ID: 3G6H) from the RCSB Protein Data Bank ([Link]).

  • Clean the PDB File: Open the 3G6H.pdb file in a molecular viewer like UCSF Chimera or Discovery Studio. Remove all water molecules, co-solvents, and any co-crystallized ligands. For this structure, retain only chain A. Save the cleaned protein as 3G6H_protein.pdb.

  • Prepare the Receptor for AutoDock:

    • Open AutoDock Tools (ADT).

    • Go to File > Read Molecule and open 3G6H_protein.pdb.

    • Go to Edit > Hydrogens > Add. Select Polar only and click OK.

    • Go to Edit > Charges > Add Kollman Charges.

    • Go to Grid > Macromolecule > Choose. Select 3G6H_protein and click Select Molecule.

    • Save the prepared protein as a PDBQT file: File > Save > Write PDBQT. Name it 3G6H_protein.pdbqt.

  • Obtain the Ligand Structure: Obtain the 2D structure of this compound from a chemical database like PubChem. Its structure can be saved as an SDF or MOL file.

  • Convert to 3D and Prepare for AutoDock:

    • In ADT, go to Ligand > Input > Open and select the this compound file.

    • ADT will automatically compute Gasteiger charges and detect the rotatable bonds.

    • Go to Ligand > Output > Save as PDBQT. Name the file this compound.pdbqt.

The grid box defines the search space for the docking simulation. It should encompass the entire active site of the protein.

  • Load the Prepared Protein: In ADT, ensure 3G6H_protein.pdbqt is loaded.

  • Open the GridBox Tool: Go to Grid > Grid Box....

  • Define the Grid Box Dimensions and Center: For 3G6H, a good starting point for the grid box, centered on the active site, is:

    • Center: x = 21.5, y = 20.0, z = 4.5

    • Dimensions (Angstroms): x = 25, y = 25, z = 25

    • Adjust the box visually to ensure it covers the binding pocket.

  • Save the Grid Parameters: Go to File > Close saving current.

  • Create a Configuration File: Create a text file named conf.txt with the following content:

  • Run AutoDock Vina: Open a terminal or command prompt, navigate to the directory containing your files, and execute the following command:

Case Study 2: Docking of this compound into Estrogen Receptor Alpha (PDB ID: 3ERT)

Scientific Rationale: Estrogen receptor alpha (ERα) is a key driver in the majority of breast cancers. Blocking the activity of this receptor is a cornerstone of endocrine therapy. Investigating the potential of this compound to bind to ERα could open new avenues for the development of novel anti-breast cancer agents.[14][15]

  • Obtain and Clean the Protein Structure: Download the PDB file for ERα (PDB ID: 3ERT) from the RCSB PDB. This structure is a homodimer; for this docking study, we will use chain A. Remove water molecules and the co-crystallized ligand (4-hydroxytamoxifen). Save the cleaned structure as 3ERT_protein.pdb.

  • Prepare the Receptor for AutoDock: Follow the same steps as in Protocol 1.1 to add polar hydrogens, assign Kollman charges, and save the prepared protein as 3ERT_protein.pdbqt.

The preparation of this compound is the same as in Protocol 1.2. Use the this compound.pdbqt file.

  • Load the Prepared Protein: Load 3ERT_protein.pdbqt into ADT.

  • Define the Grid Box: For 3ERT, the grid box should be centered on the ligand-binding pocket. A suitable set of parameters is:

    • Center: x = 3.5, y = -1.5, z = 24.0

    • Dimensions (Angstroms): x = 22, y = 22, z = 22

  • Save the Grid Parameters.

  • Create a Configuration File: Create a text file named conf_3ERT.txt:

  • Run AutoDock Vina:

IV. Analysis and Interpretation of Docking Results

analysis_workflow cluster_initial_analysis Initial Analysis cluster_detailed_analysis Detailed Interaction Analysis binding_energy Binding Affinity (kcal/mol) (Lower is better) pose_visualization Pose Visualization (3D) (PyMOL, Chimera) binding_energy->pose_visualization rmsd_analysis RMSD Analysis (Compare poses) rmsd_analysis->pose_visualization interaction_mapping Interaction Mapping (2D) (LigPlot+, Discovery Studio) pose_visualization->interaction_mapping h_bonds Hydrogen Bonds interaction_mapping->h_bonds hydrophobic Hydrophobic Interactions interaction_mapping->hydrophobic pi_interactions Pi-Pi/Pi-Cation Stacking interaction_mapping->pi_interactions

Caption: Workflow for the analysis of molecular docking results.

Quantitative Analysis

The primary quantitative outputs from AutoDock Vina are the binding affinity and the RMSD values, which can be found in the log file.

ParameterDescriptionInterpretation
Binding Affinity (kcal/mol) An estimation of the binding free energy.More negative values indicate stronger, more favorable binding.[3]
RMSD/ub Root Mean Square Deviation from the best mode (upper bound).A measure of the conformational similarity between different predicted poses.
RMSD/lb Root Mean Square Deviation from the best mode (lower bound).A measure of the conformational similarity between different predicted poses.

Example Data Table (Hypothetical):

PoseBinding Affinity (kcal/mol)RMSD from Best Pose (Å)
1-8.50.000
2-8.21.254
3-7.92.189
4-7.63.456
Qualitative Analysis: Visualizing Interactions

Visual inspection of the docked poses is crucial to understand the nature of the protein-ligand interactions.

  • 3D Visualization (PyMOL, UCSF Chimera):

    • Open the prepared protein PDBQT file (e.g., 3G6H_protein.pdbqt).

    • Open the docking results PDBQT file (e.g., 3G6H_docking_results.pdbqt). This will load all the predicted binding poses.

    • Analyze the interactions of the top-scoring pose with the amino acid residues in the active site. Look for hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.

  • 2D Interaction Mapping (LigPlot+, Discovery Studio Visualizer): These tools generate schematic diagrams that clearly depict the types of interactions between the ligand and the protein residues.[16][17] This is invaluable for identifying the key residues involved in binding.

Protocol Validation: The Redocking Experiment

To validate the docking protocol for a given protein, perform a redocking experiment with the native ligand.

  • Prepare the Native Ligand: Extract the co-crystallized ligand from the original PDB file and prepare it as a PDBQT file.

  • Dock the Native Ligand: Use the same grid parameters and docking settings as for this compound.

  • Calculate RMSD: Superimpose the top-scoring docked pose of the native ligand with its original crystallographic position. Calculate the RMSD between the heavy atoms. An RMSD value below 2.0 Å is generally considered a successful validation.[3][11][13]

V. Conclusion and Future Directions

This guide has provided a comprehensive framework and detailed protocols for conducting molecular docking studies of this compound with various protein targets. By combining robust computational techniques with a strong understanding of the underlying biological context, researchers can gain valuable insights into the potential mechanisms of action of this important class of molecules.

The results from these in silico studies serve as a powerful starting point for further experimental validation, such as in vitro enzyme inhibition assays and cell-based assays. Ultimately, an integrated approach that combines computational and experimental methods will be the most effective strategy for advancing the development of this compound derivatives as novel therapeutic agents.

VI. References

  • Rhodanine Derivatives as Anticancer Agents: QSAR and Molecular Docking Studies. ([Link])

  • Molecular Docking: A powerful approach for structure-based drug discovery. ([Link])

  • Design, Synthesis and Structure-activity Studies of Rhodanine Derivatives as HIV-1 Integrase Inhibitors. ([Link])

  • Panoramic Review on Progress and Development of Molecular Docking. ([Link])

  • Structure-Based Virtual Screening and In Silico Evaluation of Marine Algae Metabolites as Potential α-Glucosidase Inhibitors for Antidiabetic Drug Discovery. ([Link])

  • Validation of docking protocol by redocking the cocrystallized ligand... ([Link])

  • Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review. ([Link])

  • Molecular docking analysis of phytochemicals with estrogen receptor alpha. ([Link])

  • A Review On Molecular Docking And Its Application. ([Link])

  • Full article: Molecular Docking , ADMET and Pharmacokinetic properties predictions of some di-aryl Pyridinamine derivatives as Estrogen Receptor (Er+) Kinase Inhibitors. ([Link])

  • A Comprehensive Review on Molecular Docking in Drug Discovery. ([Link])

  • [PyMOL] Visualisation of protein-ligand interactions in pymol. ([Link])

  • A Review on Molecular Docking As an Interpretative Tool for Molecular Targets in Disease Management. ([Link])

  • Identification of Novel Progesterone Receptor (PR) Inhibitors (Homo sapiens) from Metabolites of Biotransformation Fungal: A Bioinformatics Approach. ([Link])

  • How can I validate a docking protocol? ([Link])

  • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. ([Link])

  • Computational screening identifies selective aldose reductase inhibitors with strong efficacy and limited off target interactions. ([Link])

  • LigPlot+ Installation & Tutorial: Visualize Ligand-Protein Interactions Step-by-Step. ([Link])

  • Anticancer Profile of Rhodanines: Structure-Activity Relationship (SAR) and Molecular Targets-A Review. ([Link])

  • Competitive molecular docking approach for predicting estrogen receptor subtype α agonists and antagonists. ([Link])

  • How to Generate 2D and 3D Protein Interaction Images Professionally? ([Link])

  • Research Article In Silico Screening of Marine Compounds as an Emerging and Promising Approach against Estrogen Receptor Alpha-Positive Breast Cancer. ([Link])

  • Virtual Screening and Molecular Docking Studies with Organosulfur and Flavonoid Compounds of Garlic Targeting the Estrogen Receptor Protein for the Therapy of Breast Cancer. ([Link])

  • What is the importance of the RMSD value in molecular docking? ([Link])

  • Visualizing protein-ligand interactioin with LIGPLOT or any other suitable software? ([Link])

  • S1 Method. Molecular docking study The molecular docking study was executed using the new version of Autodock vina 1.2.6[3][4]. ([Link])

  • Molecular docking analysis of flavonoids with aldose reductase. ([Link])

  • Docking studies: In silico aldose reductase inhibitory activity of commercially available flavonoids. ([Link])

  • Molecular Docking Evaluation of Some Natural Phenolic Compounds as Aldose Reductase Inhibitors for Diabetic Complications. ([Link])

  • AutoDock Vina. ([Link])

  • Grid box parameters used for docking analysis in this study. Grid box... ([Link])

  • MOLECULAR DOCKING STUDIES OF NOVEL NITROPHENYL INHIBITOR AGAINST ALDOSE REDUCTASE. ([Link])

  • Docking Studies on HIV Integrase Inhibitors Based On Potential Ligand Binding Sites. ([Link])

  • Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc.,. ([Link])

  • RMSD value molecular docking : r/bioinformatics. ([Link])

  • AutoDock Vina: Molecular docking program — Autodock Vina 1.2.0 documentation. ([Link])

  • Pre-docking filter for protein and ligand 3D structures. ([Link])

  • How to Find Active Site Dimensions for Docking: Using Discovery Studio and Molegro Virtual Docker. ([Link])

  • 5-O-Acetylpinostrobin derivatives inhibit estrogen alpha and progesterone receptors through a molecular docking approach. ([Link])

  • Targeting human progesterone receptor (PR), through pharmacophore-based screening and molecular simulation revealed potent inhibitors against breast cancer. ([Link])

  • Molecular Modeling on Structure-Function Analysis of Human Progesterone Receptor Modulators. ([Link])

  • AutoDock Vina Manual. ([Link])

  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. ([Link])

  • Docking studies of flavonoid derivatives as potent HIV-1 integrase inhibitors. ([Link])

  • In-Silico docking of HIV-1 integrase inhibitors reveals a novel drug type acting on an enzyme/DNA reaction intermediate. ([Link])

  • Molecular Docking Study of Four Chromene Derivatives as Novel HIV-1 Integrase Inhibitors. ([Link])

  • Calculating an optimal box size for ligand docking and virtual screening against experimental and predicted binding pockets. ([Link])

Sources

Application Note & Protocol: In Vitro Cytotoxicity Assessment of 3-Benzylrhodanine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Rhodanine Derivatives

The rhodanine scaffold, a five-membered heterocyclic motif, has emerged as a "privileged structure" in medicinal chemistry, demonstrating a wide array of biological activities.[1] Derivatives of rhodanine have shown promise as antimicrobial, antiviral, and antidiabetic agents.[2] Notably, numerous studies have highlighted the significant anticancer and cytotoxic potential of rhodanine-based compounds, making them an area of intense investigation in oncology drug discovery.[1][2] These compounds have been reported to induce apoptosis and exhibit potent cytotoxic effects against various cancer cell lines, often in the micromolar range, while showing lower toxicity to normal cells.[1]

3-Benzylrhodanine is a representative member of this class, featuring a benzyl group at the N-3 position of the rhodanine core. While extensive research has been conducted on various rhodanine derivatives, this application note will provide a comprehensive guide to assessing the in vitro cytotoxicity of this compound and related analogs. Understanding the cytotoxic profile of such compounds is a critical first step in the preclinical evaluation of their potential as therapeutic agents.

This document will detail the underlying principles of common cytotoxicity assays, provide a step-by-step protocol for the widely used MTT assay, discuss an alternative method (LDH assay), and offer insights into the critical parameters for obtaining reliable and reproducible data.

Principles of In Vitro Cytotoxicity Testing

In vitro cytotoxicity assays are fundamental tools for evaluating the effect of a compound on cell viability and proliferation. The choice of assay depends on the putative mechanism of action of the compound and the specific research question. Here, we will focus on two common colorimetric assays: the MTT and LDH assays.

The MTT Assay: A Measure of Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method to assess cell viability by measuring the metabolic activity of cells.[3] The core principle of this assay lies in the ability of mitochondrial dehydrogenases in living cells to reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[3] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[3] This assay is a reliable indicator of cytotoxicity, as a decrease in the metabolic activity of the cells will result in a reduced formazan production.

The LDH Assay: An Indicator of Membrane Integrity

The Lactate Dehydrogenase (LDH) assay provides a measure of cytotoxicity by quantifying the amount of LDH released from damaged cells into the culture medium.[4] LDH is a stable cytosolic enzyme that is released upon the loss of cell membrane integrity, a hallmark of necrosis and late-stage apoptosis.[4] The released LDH catalyzes the conversion of a tetrazolium salt into a colored formazan product, which can be measured spectrophotometrically.[4] This assay is particularly useful for detecting overt cytotoxicity that results in cell lysis.

Pre-Assay Considerations for this compound

Solubility and Stock Solution Preparation

Proper handling of the test compound is paramount for accurate and reproducible results. This compound is generally soluble in organic solvents like dimethyl sulfoxide (DMSO).[5]

Expert Insight: It is crucial to prepare a high-concentration stock solution in 100% DMSO and then dilute it in the cell culture medium to the desired final concentrations. The final concentration of DMSO in the culture medium should be kept low, typically below 0.5%, as higher concentrations can be toxic to cells and confound the results.[6] Always include a vehicle control (medium with the same final concentration of DMSO as the highest concentration of the test compound) in your experimental setup to account for any solvent effects.

Compound Stability

The stability of the test compound in the cell culture medium under the assay conditions (e.g., 37°C, 5% CO2) is a critical factor. While specific stability data for this compound in aqueous solutions is not extensively published, it is a good practice to prepare fresh dilutions of the compound from the DMSO stock for each experiment to minimize potential degradation.

Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates a general workflow for assessing the in vitro cytotoxicity of a compound like this compound.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Measurement & Analysis stock Prepare this compound Stock Solution (in DMSO) treat Treat Cells with Serial Dilutions of this compound stock->treat cells Culture and Harvest Selected Cell Line(s) seed Seed Cells into 96-well Plates cells->seed seed->treat incubate Incubate for 24, 48, or 72 hours treat->incubate add_reagent Add MTT or LDH Assay Reagent incubate->add_reagent read Measure Absorbance (Spectrophotometer) add_reagent->read analyze Calculate % Viability and IC50 Value read->analyze

Caption: General experimental workflow for in vitro cytotoxicity testing.

Detailed Protocol: MTT Assay for this compound

This protocol provides a step-by-step guide for performing an MTT assay to determine the cytotoxic effects of this compound on a selected cancer cell line.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Selected cancer cell line (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cells from culture and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Expert Insight: The optimal seeding density should be determined for each cell line to ensure that the cells are in the logarithmic growth phase at the time of treatment and that the untreated control wells do not become over-confluent by the end of the assay.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow the cells to attach.

  • Compound Treatment:

    • Prepare a series of dilutions of this compound from your DMSO stock solution in complete culture medium. A typical concentration range to start with for novel compounds is 0.1 to 100 µM.

    • Include a "vehicle control" (medium with the highest concentration of DMSO used) and a "medium only" blank control.

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions, vehicle control, or fresh medium to the respective wells.

    • Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals, which will appear as purple precipitates.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis:

  • Calculate Percent Viability:

    • Subtract the average absorbance of the "medium only" blank from all other absorbance readings.

    • Calculate the percentage of cell viability for each treatment concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

  • Determine the IC50 Value:

    • Plot the percent viability against the log of the compound concentration.

    • The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, can be determined from the dose-response curve using a suitable software program (e.g., GraphPad Prism).

Alternative Method: LDH Cytotoxicity Assay

The LDH assay serves as a valuable alternative or complementary method to the MTT assay.

Principle: This assay measures the release of lactate dehydrogenase (LDH) from the cytosol of damaged cells into the culture medium.[4]

General Procedure:

  • Seed and treat cells with this compound as described for the MTT assay.

  • After the incubation period, collect the cell culture supernatant.

  • Incubate the supernatant with the LDH assay reagent, which contains a substrate and a tetrazolium salt.

  • The LDH in the supernatant will catalyze a reaction that leads to the formation of a colored formazan product.

  • Measure the absorbance of the formazan product using a microplate reader.

  • The amount of LDH released is proportional to the number of lysed cells.

Data Presentation: Cytotoxicity of Rhodanine Derivatives

Rhodanine DerivativeCell LineIC50 (µM)Reference
Benzimidazole-rhodanine conjugateHL-600.21
Benzimidazole-rhodanine conjugateMDA-MB-2010.33
3-[2-(4-hydroxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-oneHCT 1162
4-[5-(4′-N,N-dimethylaminobenzylidene)-rhodanine]-butyric acidA27804.4
3-[4-(arylalkoxy)phenylethyl]-2-thioxo-1,3-thiazolidin-4-oneHCT 11610
5-{4-[3-(4-methoxy-phenyl)-3-oxo-propenyl]-benzylidene}-2-thioxothiazolidin-4-oneHT2924.5
5-{4-[3-(4-methoxy-phenyl)-3-oxo-propenyl]-benzylidene}-2-thioxothiazolidin-4-oneA54926.6

Troubleshooting and Considerations

  • Precipitation of the Compound: If this compound precipitates in the culture medium, consider preparing the dilutions in a serum-free medium before adding them to the cells, or slightly increasing the final DMSO concentration (while ensuring it remains non-toxic).

  • Assay Interference: Some colored compounds can interfere with colorimetric assays. It is important to run a control with the compound in the medium without cells to check for any direct reaction with the assay reagents or inherent absorbance at the measurement wavelength.

  • Choosing the Right Assay: The MTT assay reflects metabolic activity, which may not always directly correlate with cell death. For instance, a compound might be cytostatic (inhibit proliferation) without being cytotoxic (killing cells). Complementing the MTT assay with an LDH assay (measuring cell death) or a cell counting method can provide a more complete picture of the compound's effects.

Conclusion

The in vitro cytotoxicity assessment of this compound is a crucial step in evaluating its potential as a therapeutic agent. The MTT assay, as detailed in this application note, provides a robust and reliable method for determining the dose-dependent effects of this compound on cell viability. By carefully considering pre-assay parameters such as solubility and stability, and by employing appropriate controls, researchers can generate high-quality data to guide further drug development efforts. The broader context of cytotoxicity data for other rhodanine derivatives suggests that this chemical scaffold holds significant promise in the discovery of novel anticancer agents.

References

  • Molnar, M., Lončarić, M., Opačak-Bernardi, T., Glavaš-Obrovac, L., & Rastija, V. (2023). Rhodanine Derivatives as Anticancer Agents: QSAR and Molecular Docking Studies. Anti-Cancer Agents in Medicinal Chemistry, 23(7), 839–846. [Link]
  • Rastija, V., Lončarić, M., Glavaš-Obrovac, L., & Molnar, M. (2022). Rhodanine Derivatives as Anticancer Agents: QSAR and Molecular Docking Studies. Current Medicinal Chemistry, 29(33), 5566-5578.
  • Avupati, V. R., & Yejella, R. P. (2022). Review of anticancer potentials and structure-activity relationships (SAR) of rhodanine derivatives. Biomedicine & Pharmacotherapy, 145, 112406. [Link]
  • Yadav, P., & Singh, R. K. (2021). 2D-QSAR and Molecular Docking Studies of N-Substituted Rhodanine Derivatives as Potent Cytotoxic Agents. YMER, 20(10), 239-252.
  • Tomasic, T., & Masic, L. P. (2022). Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review. Molecules, 27(12), 3750. [Link]
  • Maga, G., et al. (2012). Design, Synthesis and Structure-activity Studies of Rhodanine Derivatives as HIV-1 Integrase Inhibitors. Antiviral Chemistry and Chemotherapy, 23(1), 1-12.
  • Tomasic, T., & Masic, L. P. (2022). Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review. Molecules, 27(12), 3750. [Link]
  • InvivoGen. (n.d.). LDH Cytotoxicity Assay Kit.
  • ResearchGate. (n.d.). Cytotoxicity of the target compounds 1-24 (IC50, μg/mL).
  • Min, J., et al. (2011). Synthesis and biological evaluation of rhodanine derivatives as PRL-3 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(21), 6578-6581.
  • Tomasic, T., & Masic, L. P. (2012). Rhodanine as a scaffold in drug discovery: a critical review of its biological activities and mechanisms of target modulation. Expert Opinion on Drug Discovery, 7(7), 549-560.
  • Coon, C. M., et al. (2022). Evaluation of rhodanine indolinones as AANAT inhibitors. Bioorganic & Medicinal Chemistry, 54, 116564.
  • Tomasic, T., & Masic, L. P. (2012). Rhodanine as a scaffold in drug discovery: A critical review of its biological activities and mechanisms of target modulation. Expert Opinion on Drug Discovery, 7(7), 549-560.
  • ResearchGate. (n.d.). ANTIOXIDANT, ANTICANCER AND MOLECULAR DOCKING STUDIESOF NOVEL 5-BENZYLIDENE SUBSTITUTED RHODANINE DERIVATIVES.
  • Mchedlov-Petrossyan, N. O., & Kholin, Y. V. (2020). Stability of Rhodamine Lactone Cycle in Solutions: Chain–Ring Tautomerism, Acid–Base Equilibria, Interaction with Lewis Acids, and Fluorescence. Molecules, 25(11), 2568. [Link]
  • Itharat, A., et al. (2016). Cytotoxic Activity Against Cancer Cell Lines from The Ethanolic Extracts and Its VLC Fractions of Bauhinia strychnifolia Leaves. Journal of the Medical Association of Thailand, 99(Suppl. 4), S110-S115.
  • PubChem. (n.d.). Rhodamine B.
  • PubChem. (n.d.). rhodamine WT.
  • PubChem. (n.d.). Rhodamine 110.
  • ResearchGate. (n.d.). Aggregation of Rhodamine B in Water.
  • Liu, Y., et al. (2017). Fluorescence lifetime of Rhodamine B in aqueous solutions of polysaccharides and proteins as a function of viscosity and temperature. Photochemical & Photobiological Sciences, 16(11), 1665-1673. [Link]
  • Wikipedia. (n.d.). Rhodamine B.
  • LifeTein. (2023, February 1). DMSO usage in cell culture.

Sources

Application Notes and Protocols for the Development of 3-Benzylrhodanine-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 3-Benzylrhodanine Scaffold as a Privileged Structure in Enzyme Inhibition

The rhodanine core, a five-membered heterocyclic motif, has garnered significant attention in medicinal chemistry, establishing itself as a "privileged scaffold."[1][2] This designation stems from its versatile chemical nature, which allows for extensive structural modifications, leading to a broad spectrum of pharmacological activities.[3][4] Among the various classes of rhodanine derivatives, this compound-based compounds have frequently emerged from high-throughput screening campaigns as potent inhibitors of diverse prokaryotic and eukaryotic enzymes.[1][3] Their utility has been demonstrated in the development of agents with antibacterial, antiviral, anticancer, and antidiabetic properties.[2][4][5]

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the systematic approach to designing and evaluating this compound-based enzyme inhibitors. We will delve into the underlying principles of their mechanism of action, strategies for lead discovery and optimization, and detailed protocols for their synthesis and biological characterization. A critical perspective on potential pitfalls, such as pan-assay interference, will also be discussed to ensure the generation of robust and reliable data.

Core Concepts: Mechanism of Action and a Word of Caution

The inhibitory activity of 5-arylidenerhodanines, a common class of rhodanine-based inhibitors, is often attributed to their function as Michael acceptors.[6][7] The exocyclic double bond at the 5-position can react with nucleophilic residues, such as cysteine, in the active site of target enzymes, leading to covalent modification and irreversible inhibition. However, it is crucial to recognize that not all rhodanine-based inhibitors act via this mechanism. Some have been shown to be non-covalent, competitive inhibitors, interacting with the enzyme's active site through a network of hydrogen bonds and hydrophobic interactions.

A Critical Consideration: Pan-Assay Interference Compounds (PAINS)

Rhodanine-containing compounds have gained a reputation as potential Pan-Assay Interference Compounds (PAINS).[6][7] PAINS are molecules that appear as frequent hitters in many different high-throughput screens, often due to non-specific activity. This can arise from several mechanisms, including compound aggregation, reactivity, or interference with assay technology (e.g., fluorescence quenching). Therefore, the biological activity of any novel rhodanine derivative should be critically evaluated.[6] Rigorous validation, including confirmation of dose-response relationships, demonstration of specific binding, and evaluation in secondary and cell-based assays, is essential to distinguish true inhibitors from assay artifacts.

PART 1: Target Identification and Assay Development

The successful development of a this compound-based inhibitor begins with the identification of a suitable enzyme target and the establishment of a robust assay to measure its activity.

Enzyme Target Selection

The versatility of the rhodanine scaffold allows for the targeting of a wide array of enzymes implicated in various diseases.[3] Some prominent examples include:

  • Bacterial Sortase A (SrtA): An attractive target for developing anti-infective agents, SrtA is a bacterial transpeptidase essential for the virulence of Gram-positive bacteria like Staphylococcus aureus.[8][9][10][11]

  • Viral Neuraminidase: A key enzyme in the life cycle of the influenza virus, neuraminidase inhibitors are a clinically validated class of antiviral drugs.[12][13][14]

  • Protein Kinases: Dysregulation of protein kinases is a hallmark of cancer and other diseases. Rhodanine derivatives have been explored as inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR) and Glycogen Synthase Kinase 3β (GSK-3β).[15][16]

  • Other Notable Targets: The list of enzymes inhibited by rhodanine derivatives is extensive and includes aldose reductase, carbonic anhydrases, metallo-β-lactamases, and α-amylase.[17][18][19]

Enzyme Inhibition Assay Development

A well-designed enzyme inhibition assay is fundamental to accurately determine the potency of your compounds.[20] The choice of assay will depend on the specific enzyme and available substrates.

Workflow for a Standard Enzyme Inhibition Assay

G cluster_prep Assay Preparation cluster_assay Assay Execution cluster_analysis Data Analysis enzyme_prep Prepare Enzyme Stock Solution preincubation Pre-incubate Enzyme with Inhibitor (or vehicle control) enzyme_prep->preincubation substrate_prep Prepare Substrate Stock Solution initiation Initiate Reaction by Adding Substrate substrate_prep->initiation inhibitor_prep Prepare Inhibitor Stock Solutions (Serial Dilutions) inhibitor_prep->preincubation buffer_prep Prepare Assay Buffer buffer_prep->preincubation preincubation->initiation incubation Incubate at Optimal Temperature initiation->incubation detection Measure Product Formation (e.g., Spectrophotometry, Fluorometry) incubation->detection data_plot Plot % Inhibition vs. Inhibitor Concentration detection->data_plot ic50 Calculate IC50 Value (Non-linear Regression) data_plot->ic50

Caption: General workflow for an in vitro enzyme inhibition assay.

Protocol 1: General Spectrophotometric Enzyme Inhibition Assay

This protocol provides a general framework that can be adapted for various enzymes where the reaction produces a change in absorbance.[21]

Materials:

  • Purified enzyme

  • Substrate

  • This compound-based test compounds

  • Assay buffer (optimized for pH and ionic strength for the target enzyme)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations for testing.

  • Assay Plate Setup:

    • To appropriate wells of a 96-well plate, add a small volume (e.g., 1-2 µL) of the serially diluted test compounds.

    • Include wells for a positive control (a known inhibitor) and a negative control (vehicle, e.g., DMSO).

    • Add the assay buffer to all wells.

  • Enzyme Addition: Add the enzyme solution to all wells except for the blank (no enzyme) wells.

  • Pre-incubation: Incubate the plate at the optimal temperature for the enzyme for a defined period (e.g., 10-15 minutes) to allow for inhibitor binding.

  • Reaction Initiation: Add the substrate solution to all wells to start the enzymatic reaction.

  • Kinetic Reading: Immediately place the plate in a microplate reader and measure the change in absorbance over time at the appropriate wavelength.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each well.

    • Determine the percent inhibition for each inhibitor concentration relative to the negative control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve (e.g., four-parameter logistic regression) to determine the IC50 value.

PART 2: Synthesis of this compound Derivatives

The synthesis of this compound derivatives is typically straightforward, often involving a Knoevenagel condensation.[22][23] This allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.

General Synthetic Scheme

G rhodanine Rhodanine-3-acetic acid reagents Base (e.g., Piperidine, NH4OAc) Solvent (e.g., Acetic Acid, Ethanol) Heat rhodanine->reagents + aldehyde Substituted Benzaldehyde aldehyde->reagents + product 5-Benzylidene-rhodanine-3-acetic acid derivative reagents->product Knoevenagel Condensation

Caption: Knoevenagel condensation for the synthesis of 5-benzylidene-rhodanine derivatives.

Protocol 2: Synthesis of a 5-Benzylidene-3-benzylrhodanine Derivative

This protocol describes a typical Knoevenagel condensation to synthesize a 5-substituted rhodanine.

Materials:

  • This compound

  • Substituted benzaldehyde

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Round-bottom flask with reflux condenser

  • Stirring plate with heating

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and the desired substituted benzaldehyde (1.1 equivalents) in ethanol.

  • Add a catalytic amount of piperidine (e.g., 0.1 equivalents).

  • Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product will often precipitate out of solution. If not, the solvent can be partially evaporated under reduced pressure to induce precipitation.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

  • The crude product can be further purified by recrystallization or column chromatography if necessary.

  • Characterize the final product by NMR, mass spectrometry, and melting point to confirm its identity and purity.

PART 3: Lead Optimization and Structure-Activity Relationship (SAR) Studies

Once an initial hit is identified, the next step is to systematically modify its structure to improve potency, selectivity, and drug-like properties. SAR studies provide a framework for understanding how different chemical modifications impact biological activity.[24]

Key Modification Points on the this compound Scaffold

G core Rhodanine Core r1 R1: Benzyl Substituents core->r1 Modulate hydrophobic interactions r2 R2: 5-Position Substituent core->r2 Fine-tune electronics and sterics r3 R3: N-3 Position core->r3 Impacts solubility and cell permeability

Caption: Key positions for chemical modification on the this compound scaffold.

SAR Insights from the Literature:

  • 5-Position Benzylidene Ring: Substituents on this ring have a profound impact on potency. Electron-withdrawing groups (e.g., nitro, cyano) or electron-donating groups (e.g., methoxy, hydroxyl) can modulate the reactivity of the exocyclic double bond and influence interactions with the enzyme's active site.[5]

  • N-3 Position: The substituent at the N-3 position is crucial for tuning physicochemical properties such as solubility and cell permeability. Introducing polar groups like carboxylic acids or amides can enhance aqueous solubility.[25]

  • Rhodanine Core Modifications: While less common, modifications to the rhodanine ring itself, such as creating thiohydantoin or thiazolidinedione analogs, can be explored to assess the importance of the thione group for activity and to potentially mitigate PAINS-related issues.[15]

Table 1: Example SAR Data for a Hypothetical Kinase Inhibitor Series

CompoundR1 (para-substituent)IC50 (nM)
1a -H520
1b -F250
1c -Cl180
1d -NO285
1e -OCH3410
1f -OH350

This is illustrative data. Actual values will vary depending on the target enzyme.

PART 4: In Vitro ADME-Tox Profiling

Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADME-Tox) properties is critical to identify candidates with favorable drug-like characteristics and to avoid late-stage attrition.[26][27]

Workflow for Early ADME-Tox Profiling

G lead_compound Lead Compound solubility Aqueous Solubility lead_compound->solubility permeability Permeability (e.g., PAMPA) lead_compound->permeability metabolic_stability Metabolic Stability (Microsomes, Hepatocytes) lead_compound->metabolic_stability cyp_inhibition CYP450 Inhibition lead_compound->cyp_inhibition cytotoxicity Cytotoxicity (e.g., MTT, MTS assay) lead_compound->cytotoxicity herg hERG Inhibition lead_compound->herg

Sources

Application Notes and Protocols for 3-Benzylrhodanine in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide for the application of 3-Benzylrhodanine, a derivative of the rhodanine heterocyclic scaffold, in cancer cell line research. Rhodanine and its derivatives have emerged as a "privileged structure" in medicinal chemistry, demonstrating a wide array of biological activities, including significant anticancer properties.[1] This guide details the scientific rationale for using this compound, its putative mechanisms of action, and detailed, field-proven protocols for assessing its effects on cancer cells. We will cover methodologies for evaluating cytotoxicity, apoptosis induction, cell cycle arrest, and the modulation of key cancer-related signaling pathways, providing researchers with a robust framework for their investigations.

Scientific Background: The Rationale for Investigating this compound

The rhodanine core (2-thioxo-1,3-thiazolidin-4-one) is a versatile scaffold, and substitutions at the N-3 and C-5 positions have yielded numerous derivatives with potent biological activities.[2] In the context of oncology, these small molecules have garnered significant interest for their ability to selectively target cancer cells and overcome some of the limitations of conventional chemotherapeutics.[1][2]

Mechanism of Action: A Multi-Targeted Approach

Rhodanine derivatives, including this compound, do not operate via a single mechanism. Their anticancer effects are often the result of interactions with multiple cellular targets, which contributes to their potency and potential to circumvent drug resistance. Key mechanisms include:

  • Inhibition of Protein Kinases: Many rhodanine compounds function as inhibitors of various protein kinases that are critical for cancer cell proliferation and survival. For instance, some derivatives have been shown to target tyrosine kinases like c-Src, which are often dysregulated in leukemia and other cancers.[3][4]

  • Modulation of Apoptotic Pathways: A primary mechanism of action is the induction of apoptosis (programmed cell death). Rhodanine derivatives have been found to modulate the expression of the Bcl-2 family of proteins.[2] They can disrupt the function of anti-apoptotic proteins like Bcl-2 and Bcl-xL, thereby promoting the release of cytochrome c from the mitochondria and activating the caspase cascade.[5]

  • Enzyme Inhibition: Certain rhodanine derivatives are potent inhibitors of specific enzymes crucial for cancer progression. A notable target is the Phosphatase of Regenerating Liver-3 (PRL-3), an enzyme overexpressed in many metastatic cancers. Inhibition of PRL-3 has been shown to suppress cancer cell migration and invasion.[2]

  • Cell Cycle Disruption: Compounds based on this scaffold can arrest the cell cycle at various checkpoints. For example, 5-benzylidene-3-ethyl-rhodanine has been reported to cause S-phase arrest in leukemic cells, interfering with DNA replication and leading to cell death.[2][6]

The benzyl group at the N-3 position of this compound is a critical structural feature that influences its biological activity, often enhancing its cytotoxic effects compared to other substitutions.[2]

G cluster_0 This compound Action cluster_1 Cellular Targets cluster_2 Cellular Outcomes Compound This compound Kinase Protein Kinases (e.g., c-Src) Compound->Kinase Inhibits PRL3 PRL-3 Phosphatase Compound->PRL3 Inhibits Bcl2 Anti-Apoptotic Proteins (Bcl-2, Bcl-xL) Compound->Bcl2 Inhibits Proliferation Decreased Proliferation Kinase->Proliferation Metastasis Reduced Metastasis PRL3->Metastasis Apoptosis Apoptosis Induction Bcl2->Apoptosis CellCycle Cell Cycle Arrest

Figure 1: Proposed multi-target mechanism of this compound.

Applications & Experimental Workflows

The primary application of this compound in a research setting is to characterize its anticancer potential against specific cancer cell lines. This involves a logical progression of experiments, from determining general toxicity to elucidating the specific molecular pathways it affects.

G start Start: Cancer Cell Line Culture prepare Prepare this compound Stock (e.g., 10 mM in DMSO) start->prepare viability Protocol 1: Cell Viability Assay (MTT) Determine IC50 Value prepare->viability apoptosis Protocol 2: Apoptosis Assay (Annexin V) Quantify Apoptotic Cells viability->apoptosis Use IC50 concentration cellcycle Protocol 3: Cell Cycle Analysis (PI Staining) Identify Phase Arrest viability->cellcycle Use IC50 concentration western Protocol 4: Western Blot Analysis Probe Key Signaling Proteins apoptosis->western Confirm apoptosis markers cellcycle->western Confirm cell cycle proteins data Data Analysis & Interpretation western->data end Conclusion on Anticancer Activity data->end

Figure 2: Standard experimental workflow for characterizing this compound.
Cytotoxicity Screening Across Cancer Cell Lines

The initial step is to determine the concentration-dependent cytotoxic effect of this compound. This establishes the half-maximal inhibitory concentration (IC₅₀), a critical parameter for subsequent mechanistic studies. Rhodanine derivatives have shown efficacy against a wide range of cancers.[1]

Cancer TypeCell LineReported IC₅₀ (Rhodanine Derivatives)Reference
Breast CancerMCF-71.73 - 2.30 µM[1]
Breast CancerMDA-MB-2312.00 - 2.91 µM[1][2]
Hepatocellular CarcinomaHuh74.67 - 8.0 µM[1]
Colorectal AdenocarcinomaHCT 11610 µM (Selective)[2]
Cervical CancerHeLa52% inhibition (at specific conc.)[1]
LeukemiaK56211.10 - 14.60 µg/mL[2]

Note: The table presents data for various rhodanine derivatives to illustrate the general potency of the scaffold. Specific IC₅₀ values for this compound must be determined empirically for each cell line.

Detailed Experimental Protocols

General Cell Culture Pre-requisites:

  • Maintain cancer cell lines in their recommended growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture cells in a humidified incubator at 37°C with 5% CO₂.

  • Ensure cells are in the logarithmic growth phase and are >95% viable before starting any experiment.

Preparation of this compound Stock Solution:

  • Prepare a high-concentration stock solution (e.g., 10-20 mM) of this compound in sterile dimethyl sulfoxide (DMSO).

  • Aliquot the stock solution into small volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • The final concentration of DMSO in the cell culture medium should not exceed 0.5% (v/v), as higher concentrations can be toxic to cells. Always run a "vehicle control" with the same final concentration of DMSO.

Protocol 1: Cell Viability Assessment via MTT Assay

This protocol quantifies the reduction in cell viability upon treatment with this compound. It relies on the conversion of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.

Materials:

  • 96-well flat-bottom plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for dissolving formazan)

  • Multi-channel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells for "untreated control" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used).

  • Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the desired experimental endpoint.[7]

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the medium from each well. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Apoptosis Detection via Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine on the outer cell membrane, which is bound by Annexin V-FITC. Late apoptotic and necrotic cells have compromised membrane integrity and will stain with PI.[8]

Materials:

  • 6-well plates

  • Flow cytometer

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer (provided in the kit)

  • Ice-cold PBS

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include untreated and vehicle controls.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine the floating cells (from the original medium) with the detached cells to ensure all apoptotic cells are collected.

  • Washing: Centrifuge the cell suspension at 1,000 rpm for 5 minutes. Discard the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer.

  • Data Interpretation:

    • Lower-Left Quadrant (Annexin V- / PI-): Live cells

    • Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells

    • Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells

    • Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells

Protocol 3: Western Blot Analysis of Apoptotic and Signaling Proteins

Western blotting is used to detect changes in the expression levels of specific proteins involved in apoptosis and other signaling pathways affected by this compound.

Materials:

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-p-Akt, anti-Akt, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Protein Extraction: Treat cells with this compound as described for the apoptosis assay. After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with the desired primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate it with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensity using software like ImageJ. Normalize the expression of target proteins to a loading control (e.g., β-actin or GAPDH). Look for key indicators of apoptosis, such as the cleavage of Caspase-3 and PARP, and changes in the Bax/Bcl-2 ratio.[8][9]

Troubleshooting

IssuePossible CauseSolution
High variability in MTT assay Uneven cell seeding; Edge effects in the 96-well plate.Ensure a single-cell suspension before seeding. Avoid using the outermost wells of the plate.
Low signal in Western Blot Insufficient protein loading; Low antibody concentration.Confirm protein concentration with BCA assay. Optimize primary antibody dilution.
High background in apoptosis assay Excessive trypsinization; Delayed sample processing.Minimize trypsin exposure time. Analyze cells promptly after staining.
Compound precipitation in media Poor solubility of this compound.Ensure the final DMSO concentration is low (<0.5%). Gently warm the media to aid dissolution. Do not store diluted compound in media for long periods.

Conclusion

This compound represents a promising chemical probe and potential therapeutic lead from the versatile rhodanine family. Its multi-targeted mechanism of action, including kinase inhibition and apoptosis induction, makes it a valuable tool for cancer research. The protocols outlined in this guide provide a standardized framework for researchers to systematically evaluate its efficacy and elucidate its molecular mechanisms in various cancer cell line models. Rigorous adherence to controls and careful data interpretation are paramount to generating reliable and impactful results.

References

  • Kocięba, M., et al. (2022). Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review. MDPI.
  • Đukić, M., et al. (n.d.). Rhodanine Derivatives as Anticancer Agents: QSAR and Molecular Docking Studies. Bentham Science.
  • (n.d.). Rhodanine Derivatives as Anticancer Agents - QSAR and Molecular Docking Studies. ResearchGate.
  • (n.d.). Rhodanine Derivatives Containing 5-Aryloxypyrazole Moiety as Anti-inflammatory and Anticancer Agents. PubMed.
  • Đukić, M., et al. (2022). Rhodanine Derivatives as Anticancer Agents: QSAR and Molecular Docking Studies. Combinatorial Chemistry & High Throughput Screening.
  • Kocięba, M., et al. (2022). Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review. PubMed Central.
  • Pinzariu, O., et al. (n.d.). Mechanistic investigations of antitumor activity of a Rhodamine B-oleanolic acid derivative bioconjugate. PubMed Central.
  • Mladenović, M., et al. (n.d.). Anti-Tumor Mechanisms of Novel 3-(4-Substituted Benzyl)-5-Isopropil-5- Phenylhydantoin Derivatives in Human Colon Cancer Cell Line. PubMed.
  • Nallapati, S. B., et al. (2016). Synthesis and apoptosis inducing studies of triazole linked 3-benzylidene isatin derivatives. European Journal of Medicinal Chemistry.
  • Kamal, A., et al. (2010). 5-Isopropylidene-3-ethyl rhodanine induce growth inhibition followed by apoptosis in leukemia cells. PubMed.
  • Khan, F., et al. (2022). Regulation of Cell-Signaling Pathways by Berbamine in Different Cancers. MDPI.
  • Yi, X., et al. (2022). Discovery, development and application of drugs targeting BCL-2 pro-survival proteins in cancer. PubMed Central.
  • Li, H. (2014). BNRF GENERAL CELL CULTURE PROTOCOL. Shared Research Facilities.

Sources

Probing Enzyme Activity with 3-Benzylrhodanine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Promise and Pitfalls of a Privileged Scaffold

The rhodanine core, a five-membered heterocyclic motif, represents what medicinal chemists refer to as a "privileged scaffold." Its derivatives have demonstrated a remarkable breadth of biological activities, engaging a diverse array of enzyme targets implicated in numerous diseases. Among these, 3-benzylrhodanine has emerged as a valuable chemical probe for interrogating specific enzyme functions. However, the very properties that make rhodanines promiscuous binders also present a significant challenge: they are notorious Pan-Assay Interference Compounds (PAINS). These molecules can generate false-positive results in high-throughput screening (HTS) through various non-specific mechanisms, including aggregation, reactivity with thiols, and interference with assay signals.

This guide is crafted for researchers, scientists, and drug development professionals who seek to harness the potential of this compound as a chemical probe while navigating its inherent complexities. We will move beyond simplistic protocols, delving into the causality behind experimental design and equipping you with the knowledge to generate robust, reproducible, and meaningful data. Our focus will be on building self-validating experimental systems that account for the PAINS nature of this compound class, ensuring the scientific integrity of your findings.

Section 1: The Dual Nature of this compound - A Mechanistic Overview

This compound and its chemical cousins can interact with enzymes through both non-covalent and covalent mechanisms. Understanding this duality is paramount to interpreting experimental results.

Non-Covalent Interactions: The rhodanine scaffold can participate in various non-covalent interactions within an enzyme's active or allosteric sites, including hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions are often the initial mode of binding and can be sufficient for reversible inhibition.

Covalent Inhibition and PAINS Liability: A key feature of the rhodanine scaffold is its potential to act as a Michael acceptor, particularly at the exocyclic double bond often present in bioactive derivatives. This electrophilicity allows for covalent bond formation with nucleophilic residues on the target protein, most commonly cysteine.[1][2] This can lead to irreversible or slowly reversible inhibition, a desirable trait for therapeutic candidates in some contexts.[3]

However, this reactivity is also a primary source of its PAINS behavior.[4] The thiol-reactive nature of rhodanines can lead to non-specific labeling of proteins, causing promiscuous inhibition in biochemical assays.[5][6] Furthermore, at higher concentrations, rhodanine derivatives have a propensity to form aggregates, which can sequester and non-specifically inhibit enzymes.[4]

To mitigate these risks, the protocols outlined in this guide incorporate critical control experiments and assay conditions designed to distinguish true, target-specific inhibition from PAINS-related artifacts.

Section 2: Targeting Key Signaling Pathways with this compound

This compound and related rhodanine derivatives have been identified as inhibitors of enzymes in several critical signaling pathways. Here, we focus on three well-characterized examples.

Bacterial Cell Wall Biosynthesis: Inhibition of MurA

The rise of antibiotic resistance necessitates the discovery of novel antibacterial agents that act on new targets. The bacterial cell wall, composed of peptidoglycan, is an attractive target as it is essential for bacterial survival and absent in humans.[7] The enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) catalyzes the first committed step in peptidoglycan biosynthesis.[8][9]

Signaling Pathway: Peptidoglycan Biosynthesis

The MurA enzyme is a crucial initiator of the multi-step pathway that builds the peptidoglycan layer of the bacterial cell wall. Its inhibition disrupts this process, leading to a compromised cell wall and ultimately, bacterial cell death.[6][10]

MurA_Pathway UDP_GlcNAc UDP-N-acetylglucosamine MurA MurA Enzyme UDP_GlcNAc->MurA PEP Phosphoenolpyruvate PEP->MurA EP_UDP_GlcNAc Enolpyruvyl-UDP-GlcNAc MurA->EP_UDP_GlcNAc Peptidoglycan_Synthesis Downstream Peptidoglycan Synthesis EP_UDP_GlcNAc->Peptidoglycan_Synthesis Cell_Wall Bacterial Cell Wall Peptidoglycan_Synthesis->Cell_Wall Benzylrhodanine This compound Benzylrhodanine->MurA Inhibition

Caption: Inhibition of MurA by this compound blocks peptidoglycan synthesis.

Cancer Metastasis: Targeting Phosphatase of Regenerating Liver-3 (PRL-3/PTP4A3)

Phosphatase of Regenerating Liver-3 (PRL-3), also known as PTP4A3, is a dual-specificity phosphatase that is overexpressed in a variety of metastatic cancers.[4][5][11] High PRL-3 levels are often correlated with poor prognosis.[12] PRL-3 promotes cancer cell migration, invasion, and metastasis through its influence on multiple signaling pathways, including the PI3K/Akt and ERK pathways.[5][13]

Signaling Pathway: PRL-3 in Cancer Metastasis

PRL-3 dephosphorylates various substrate proteins, leading to the activation of downstream signaling cascades that promote cell motility and invasion.

PRL3_Pathway cluster_upstream Upstream Signals cluster_downstream Downstream Effects PRL3 PRL-3 (PTP4A3) PI3K_Akt PI3K/Akt Pathway PRL3->PI3K_Akt Activation ERK ERK Pathway PRL3->ERK Activation Benzylrhodanine This compound Benzylrhodanine->PRL3 Inhibition Growth_Factors Growth Factors Growth_Factors->PRL3 Upregulation Cell_Motility Cell Motility PI3K_Akt->Cell_Motility Invasion Invasion ERK->Invasion Metastasis Metastasis Cell_Motility->Metastasis Invasion->Metastasis

Caption: this compound inhibits PRL-3, a key driver of cancer metastasis.

Inflammatory and Proliferative Disorders: JNK-Stimulating Phosphatase-1 (JSP-1/DUSP8)

JNK-Stimulating Phosphatase-1 (JSP-1), also known as Dual Specificity Phosphatase 8 (DUSP8), is a member of the dual-specificity phosphatase family.[14][15] Unlike many other DUSPs that inactivate MAP kinases, JSP-1 has been shown to selectively activate the c-Jun N-terminal kinase (JNK) signaling pathway.[16][17] The JNK pathway is involved in cellular responses to stress, inflammation, and apoptosis.[1][18] Dysregulation of JNK signaling is implicated in various inflammatory and proliferative disorders.[19]

Signaling Pathway: JSP-1 and JNK Activation

JSP-1's precise mechanism of JNK activation is still under investigation, but it is known to act upstream of or at the level of the MAPKKs that phosphorylate and activate JNK.

JSP1_Pathway Stress_Stimuli Stress Stimuli (e.g., Cytokines, UV) MAPKKK MAPKKK Stress_Stimuli->MAPKKK MKK4_7 MKK4/7 MAPKKK->MKK4_7 JNK JNK MKK4_7->JNK Phosphorylation Transcription_Factors Transcription Factors (e.g., c-Jun) JNK->Transcription_Factors Phosphorylation Cellular_Response Cellular Response (Inflammation, Apoptosis) Transcription_Factors->Cellular_Response JSP1 JSP-1 (DUSP8) JSP1->MKK4_7 Activation Benzylrhodanine This compound Benzylrhodanine->JSP1 Inhibition

Caption: this compound inhibits JSP-1, a positive regulator of the JNK pathway.

Section 3: Experimental Protocols - A Framework for Rigorous Inquiry

The following protocols are designed to be adaptable and should be optimized for your specific enzyme and assay system. The key is the inclusion of controls to address the PAINS liabilities of this compound.

Biochemical Assay for Enzyme Inhibition: A Step-by-Step Guide with Integrated PAINS Controls

This protocol describes a general fluorescence-based assay to determine the IC50 of this compound against a purified enzyme.

Materials:

  • Purified enzyme of interest

  • Fluorogenic substrate for the enzyme

  • This compound (high purity)

  • Assay buffer (optimized for the target enzyme)

  • Non-ionic detergent (e.g., Triton X-100)

  • DMSO (for compound dilution)

  • 384-well, low-volume, black microplates

  • Fluorescence plate reader

Protocol Workflow:

Biochemical_Assay_Workflow Start Start Prep_Compound Prepare this compound Serial Dilutions in DMSO Start->Prep_Compound Dispense_Compound Dispense Compound/DMSO to Microplate Prep_Compound->Dispense_Compound Add_Enzyme Add Enzyme Solution (with 0.01% Triton X-100) Dispense_Compound->Add_Enzyme Pre_incubation Pre-incubate at Room Temp Add_Enzyme->Pre_incubation Add_Substrate Add Fluorogenic Substrate Pre_incubation->Add_Substrate Kinetic_Read Kinetic Fluorescence Reading Add_Substrate->Kinetic_Read Data_Analysis Data Analysis (IC50 Calculation) Kinetic_Read->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the biochemical enzyme inhibition assay.

Detailed Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilutions).

  • Compound Dispensing: Dispense a small volume (e.g., 100 nL) of the diluted compound and DMSO (for control wells) into a 384-well plate.

  • Enzyme Addition: Prepare the enzyme solution in assay buffer containing 0.01% (v/v) Triton X-100. The inclusion of a non-ionic detergent is critical to prevent compound aggregation.[20] Add the enzyme solution to the wells containing the compound and controls.

  • Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation: Add the fluorogenic substrate to all wells to initiate the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence over time (kinetic read).

  • Data Analysis: Calculate the initial reaction velocity (V₀) for each well. Determine the percent inhibition for each compound concentration relative to the DMSO control. Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Crucial PAINS Controls:

  • Assay with Detergent: Always include a non-ionic detergent like Triton X-100 or Tween-20 in your assay buffer at a concentration above its critical micelle concentration (CMC) to mitigate compound aggregation.

  • Pre-incubation Time Course: To test for time-dependent or covalent inhibition, vary the pre-incubation time of the enzyme with this compound before adding the substrate. A leftward shift in the IC50 curve with increasing pre-incubation time suggests time-dependent inhibition.

  • Jump-Dilution Experiment: To assess the reversibility of inhibition, pre-incubate the enzyme with a high concentration of this compound (e.g., 10x IC50). Then, rapidly dilute the mixture to a final inhibitor concentration well below the IC50 and monitor the recovery of enzyme activity over time. A slow or no recovery suggests irreversible or slowly reversible inhibition.

  • Orthogonal Assay: Confirm active hits using an orthogonal assay with a different detection method (e.g., a luminescence-based assay if the primary screen was fluorescence-based).[3][21] This helps to rule out artifacts due to interference with the detection system.

Cell-Based Assay for Target Engagement: A Luminescence-Based Approach

This protocol outlines a cell-based assay to assess the ability of this compound to inhibit a target enzyme within a cellular context. This example utilizes a luminescence-based reporter system.

Materials:

  • Cells engineered to express the target enzyme and a corresponding reporter system (e.g., a luciferase reporter downstream of a transcription factor regulated by the target enzyme).

  • Cell culture medium and supplements.

  • This compound.

  • Luminescence-based reporter assay kit (e.g., Promega's Nano-Glo®).

  • White, opaque 384-well cell culture plates.

  • Luminometer.

Protocol Workflow:

Cell_Based_Assay_Workflow Start Start Seed_Cells Seed Cells in 384-well Plates Start->Seed_Cells Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Treat_Cells Treat Cells with This compound Dilutions Incubate_Overnight->Treat_Cells Incubate_Treatment Incubate for a Defined Period Treat_Cells->Incubate_Treatment Add_Reagent Add Luminescence Reagent Incubate_Treatment->Add_Reagent Measure_Luminescence Measure Luminescence Add_Reagent->Measure_Luminescence Data_Analysis Data Analysis (IC50 Calculation) Measure_Luminescence->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the cell-based target engagement assay.

Detailed Procedure:

  • Cell Seeding: Seed the engineered cells into 384-well white, opaque plates at an optimized density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound. Include DMSO-treated cells as a negative control.

  • Incubation: Incubate the cells with the compound for a predetermined time sufficient to observe a change in the reporter signal.

  • Lysis and Signal Detection: Lyse the cells and measure the luminescence according to the manufacturer's protocol for the chosen reporter assay system.[3]

  • Data Analysis: Normalize the luminescence signal to a cell viability readout (see controls below). Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Essential Controls for Cell-Based Assays:

  • Cytotoxicity Assay: Concurrently run a cytotoxicity assay (e.g., CellTiter-Glo®) to ensure that the observed inhibition of the reporter signal is not due to general cell death.

  • Counter-Screen with Parental Cell Line: If available, perform the assay in the parental cell line that does not overexpress the target enzyme. A significant effect in the parental line suggests off-target effects.

  • Orthogonal Cellular Readout: Whenever possible, confirm the effect of this compound on the signaling pathway using an orthogonal method, such as Western blotting to detect changes in the phosphorylation state of a downstream substrate.

Section 4: Data Interpretation and Reporting - Beyond the IC50

A single IC50 value is insufficient to characterize the interaction of a PAINS compound like this compound with a target enzyme. A comprehensive report should include the following:

ParameterDescriptionImportance for this compound
IC50 with Detergent The half-maximal inhibitory concentration determined in the presence of a non-ionic detergent.Indicates the potency of the compound in a monomeric state, mitigating aggregation-based inhibition.
Time-Dependence of Inhibition The change in IC50 with varying pre-incubation times.Suggests a covalent or slowly reversible binding mechanism.
Reversibility of Inhibition The recovery of enzyme activity after rapid dilution of the enzyme-inhibitor complex.Differentiates between reversible and irreversible inhibition.
Orthogonal Assay IC50 The IC50 value obtained from an assay with a different detection modality.Confirms that the observed inhibition is not an artifact of the primary assay's detection system.
Cellular IC50 The concentration of the compound that inhibits the target by 50% in a cellular context.Demonstrates cell permeability and target engagement in a more physiologically relevant environment.
Cytotoxicity (CC50) The concentration of the compound that causes a 50% reduction in cell viability.Essential for interpreting cell-based assay results and assessing the therapeutic window.

Conclusion: A Tool for the Discerning Scientist

This compound, when used with a clear understanding of its chemical nature, can be a powerful tool for dissecting enzyme function and validating novel drug targets. The key to unlocking its potential lies not in avoiding its complexities, but in embracing them through rigorous experimental design and a multi-faceted approach to data interpretation. By incorporating the controls and orthogonal validation steps outlined in this guide, researchers can confidently distinguish true biological activity from assay artifacts, thereby advancing their research with scientific integrity.

References

  • Chen, L., et al. (2021). The dual inhibition against the activity and expression of tyrosine phosphatase PRL-3 from a rhodanine derivative. Bioorganic & Medicinal Chemistry Letters, 41, 127981.
  • Tomašić, T., & Mašič, L. P. (2012). Rhodanine as a scaffold in drug discovery: a critical review of its biological activities and mechanisms of target modulation. Expert opinion on drug discovery, 7(7), 549-560.
  • Zhou, H., et al. (2013). The pro-metastasis tyrosine phosphatase, PRL-3 (PTP4A3), is a novel mediator of oncogenic function of BCR-ABL in human chronic myeloid leukemia.
  • Halborn, M. J., et al. (2019). MurA escape mutations uncouple peptidoglycan biosynthesis from PrkA signaling. PLoS genetics, 15(10), e1008425.
  • Wang, H., et al. (2015). The phosphatase of regenerating liver-3 protein (PRL-3) promotes glioma cell invasiveness by interacting with β3 –tubulin. Taylor & Francis.
  • Cancer Genetics Web. PTP4A3.
  • Cutshall, N. S., et al. (2005). Rhodanine derivatives as inhibitors of JSP-1. Bioorganic & medicinal chemistry letters, 15(14), 3374-3379.
  • Patsnap Synapse. (2024). What are MurA inhibitors and how do they work?.
  • Feng, X., et al. (2019). BML-260, a JSP-1 inhibitor, promotes browning of white adipose tissue and prevents diet-induced obesity.
  • ResearchGate. Reactions catalyzed by MurA and MurB.
  • ResearchGate. Peptidoglycan formation mechanism. The MurA enzyme catalyzes the...
  • ResearchGate. Bacterial cell wall peptidoglycan synthesis. Schematic pathway of cell...
  • Aimes, R. T., et al. (2002). Activation of the Jnk signaling pathway by a dual-specificity phosphatase, JSP-1. Journal of Biological Chemistry, 277(49), 47594-47601.
  • An efficient microwave assisted synthesis of novel class of Rhodanine derivatives as potential HIV-1 and JSP-1 inhibitors.
  • Davis, T. D., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of medicinal chemistry, 58(5), 2095-2111.
  • Activation of the Jnk signaling pathway by a dual-specificity phosphatase, JSP-1. (2002). Journal of Biological Chemistry, 277(49), 47594-47601.
  • BellBrook Labs. A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays.
  • Singh, U. P., et al. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Pharmaceuticals, 15(11), 1395.
  • Dual-specific phosphatases-8: a new target for clinical disease intervention. (2025).
  • Phosphorylation Dynamics of JNK Signaling: Effects of Dual-Specificity Phosphatases (DUSPs)
  • Development of cell-based high throughput luminescence assay for drug discovery in inhibiting OCT4/DNA-PKcs and OCT4–MK2 interactions.
  • Baranowski, M. R., et al. (2022). Protein Tyrosine Phosphatase Biochemical Inhibition Assays. Bio-protocol, 12(18), e4510.
  • Identification and Characterization of New Inhibitors of the Escherichia coli MurA Enzyme. (2001). Antimicrobial agents and chemotherapy, 45(11), 3157-3165.
  • Discovery of MurA Inhibitors as Novel Antimicrobials through an Integrated Computational and Experimental Approach. (2022). International journal of molecular sciences, 23(8), 4292.

Sources

Application Note: Comprehensive Analytical Characterization of 3-Benzylrhodanine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Benzylrhodanine is a derivative of rhodanine, a heterocyclic compound that serves as a privileged scaffold in medicinal chemistry. Molecules incorporating the rhodanine motif exhibit a wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The biological activity of these compounds is intrinsically linked to their three-dimensional structure and purity. Therefore, rigorous analytical characterization is paramount in the research and development of this compound and its analogues for therapeutic applications.

This application note provides a comprehensive guide to the analytical methods for the thorough characterization of this compound. It is intended for researchers, scientists, and drug development professionals, offering both the theoretical basis and practical protocols for each technique. The methodologies described herein are designed to ensure the identity, purity, and structural integrity of the compound, adhering to the principles of scientific rigor and reproducibility.

Analytical Workflow for this compound Characterization

A multi-faceted analytical approach is essential for the unambiguous characterization of this compound. The following workflow delineates a logical sequence of analyses to confirm the structural identity and purity of the synthesized compound.

Analytical Workflow for this compound Characterization cluster_synthesis Synthesis & Purification cluster_spectroscopic Spectroscopic Identification cluster_purity_thermal Purity & Thermal Properties synthesis Synthesis of This compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D NMR) purification->nmr Structural Confirmation hplc HPLC Analysis purification->hplc Purity Assessment ms Mass Spectrometry (HRMS) nmr->ms Molecular Weight Confirmation ftir FT-IR Spectroscopy ms->ftir Functional Group Analysis uvvis UV-Vis Spectroscopy ftir->uvvis Electronic Transitions thermal Thermal Analysis (DSC, TGA) hplc->thermal Thermal Stability

Caption: Overall analytical workflow for this compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution. For this compound, ¹H and ¹³C NMR are fundamental for confirming the presence of all protons and carbons in their expected chemical environments. Two-dimensional (2D) NMR experiments, such as COSY and HSQC, can further confirm the connectivity of the molecule.

Protocol for NMR Analysis
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-25 mg for ¹³C NMR.[1]

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.[1][3]

    • Ensure the sample is fully dissolved; gentle vortexing or sonication can be applied.

    • Filter the solution through a pipette with a cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.[4]

    • The final sample height in the NMR tube should be approximately 4-5 cm.[1][4]

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher field strength

    • Pulse Program: Standard single pulse (zg30)

    • Number of Scans: 16-64

    • Relaxation Delay (d1): 1-2 seconds

    • Acquisition Time: 3-4 seconds

    • Spectral Width: -2 to 12 ppm

    • Temperature: 298 K

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or higher

    • Pulse Program: Proton-decoupled single pulse (zgpg30)

    • Number of Scans: 1024 or more, depending on sample concentration

    • Relaxation Delay (d1): 2 seconds

    • Acquisition Time: 1-2 seconds

    • Spectral Width: 0 to 220 ppm

    • Temperature: 298 K

Expected Spectral Data

The following table provides expected chemical shifts for the key structural features of this compound, based on data for similar rhodanine derivatives.

Group ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Methylene (CH₂) of Benzyl~4.9~45
Methylene (CH₂) in Rhodanine Ring~4.3~35
Aromatic (Phenyl)7.2-7.4127-136
Carbonyl (C=O)-~170
Thiocarbonyl (C=S)-~205

Note: Specific chemical shifts and coupling constants should be determined from the acquired spectra.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of this compound and to confirm its elemental composition through high-resolution mass spectrometry (HRMS). Electrospray ionization (ESI) is a suitable soft ionization technique for this class of compounds.[5]

Protocol for ESI-MS Analysis
  • Sample Preparation:

    • Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile.

    • A small amount of formic acid (0.1%) can be added to the solvent to promote protonation for positive ion mode analysis.[5]

  • Instrument Parameters (Positive ESI Mode):

    • Ion Source: Electrospray Ionization (ESI)

    • Capillary Voltage: 3.5-4.5 kV

    • Nebulizer Gas (N₂): 10-15 psi[2]

    • Drying Gas (N₂) Flow Rate: 5-10 L/min[2]

    • Drying Gas Temperature: 300-350 °C[2]

    • Mass Range: m/z 50-500

    • Analysis Mode: Full scan for molecular weight determination; tandem MS (MS/MS) for fragmentation analysis.

Expected Mass Spectrum

For this compound (C₁₀H₉NOS₂), the expected monoisotopic mass is 223.0176 g/mol . In positive ion mode ESI-MS, the primary ion observed would be the protonated molecule [M+H]⁺ at m/z 224.0254.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of this compound. A reversed-phase HPLC method can effectively separate the target compound from starting materials, by-products, and other impurities.

Protocol for RP-HPLC Analysis
  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution with the mobile phase to a working concentration of about 0.1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.[6]

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size[6]

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may require optimization.

    • Flow Rate: 1.0 mL/min[6]

    • Injection Volume: 10-20 µL

    • Column Temperature: 25 °C

    • Detection: UV detector at a wavelength determined from the UV-Vis spectrum (e.g., ~260 nm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the this compound molecule.

Protocol for FT-IR Analysis
  • Sample Preparation:

    • For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation.[7]

    • Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Instrument Parameters:

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32

Expected Characteristic Absorption Bands
Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
C=O (Amide)Stretching~1720
C=S (Thioamide)Stretching~1290
C-NStretching~1250
C-H (Aromatic)Stretching3000-3100
C-H (Aliphatic)Stretching2850-2960
C=C (Aromatic)Stretching1450-1600

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used to determine an appropriate wavelength for HPLC detection.

Protocol for UV-Vis Analysis
  • Sample Preparation:

    • Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol or methanol). The concentration should be adjusted to yield an absorbance between 0.1 and 1.0 at the wavelength of maximum absorbance (λ_max).

  • Instrument Parameters:

    • Wavelength Range: 200-800 nm

    • Scan Speed: Medium

    • Blank: Use the same solvent as used for the sample.

Expected Absorption Maxima

Rhodanine derivatives typically exhibit absorption maxima in the UV region, often between 250 and 350 nm, corresponding to π → π* transitions in the conjugated system.[8]

Thermal Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the melting point, thermal stability, and decomposition profile of this compound.

Protocol for Thermal Analysis
  • Sample Preparation:

    • Accurately weigh 3-5 mg of the sample into an aluminum pan.

  • DSC Instrument Parameters:

    • Heating Rate: 10 °C/min

    • Temperature Range: 25 °C to a temperature above the expected melting point (e.g., 200 °C).

    • Atmosphere: Nitrogen purge (50 mL/min).

  • TGA Instrument Parameters:

    • Heating Rate: 10 °C/min

    • Temperature Range: 25 °C to 600 °C.

    • Atmosphere: Nitrogen purge (50 mL/min).

Expected Thermal Properties
  • DSC: A sharp endothermic peak corresponding to the melting point of the crystalline solid.

  • TGA: A thermogram showing the temperature at which weight loss begins, indicating thermal decomposition.[5]

AnalyticalTechniques This compound This compound NMR NMR This compound->NMR Structure MS MS This compound->MS Molecular Weight HPLC HPLC This compound->HPLC Purity FT-IR FT-IR This compound->FT-IR Functional Groups UV-Vis UV-Vis This compound->UV-Vis Electronic Transitions Thermal Analysis Thermal Analysis This compound->Thermal Analysis Thermal Properties

Caption: Key analytical techniques for this compound characterization.

Conclusion

The comprehensive analytical characterization of this compound is a critical step in its development as a potential therapeutic agent. The application of a suite of orthogonal analytical techniques, as detailed in this note, ensures the unambiguous confirmation of its chemical structure, purity, and key physicochemical properties. Adherence to these protocols will provide researchers with a robust and reliable dataset, forming a solid foundation for further preclinical and clinical investigations.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information.
  • Biological Magnetic Resonance Bank. (n.d.). bmse000840 Rhodanine.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
  • PubChem. (n.d.). Rhodamine B.
  • Alhuda Dakel khalaf, N., Ali Hasan, H., Fadhil Ali, K., & Adel Mehdi, W. (2024). Synthesis, Characterization, Docking Study and Biological Activates of New 3-Aminorhodanine Derivatives. Al Mustansiriyah Journal of Pharmaceutical Sciences, 24(3), 299-311. [Link]
  • NIST. (n.d.). Rhodamine B. NIST WebBook.
  • Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts.
  • ResearchGate. (n.d.). High-intensity mass spectrum of rhodamine B with a resolution R = 110....
  • ResearchGate. (n.d.). Thermochemical studies of Rhodamine B and Rhodamine 6G by modulated differential scanning calorimetry and thermogravimetric analysis.
  • PhotochemCAD. (n.d.). Rhodamine B.
  • ResearchGate. (n.d.). New 3-minorhodanine derivatives: Synthesis, characterization, docking study and biological activates.
  • WWJMRD. (n.d.). FTIR Spectroscopic Analysis of Various Pharmatheutically Important Organic Dyes.
  • MDPI. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester.
  • ResearchGate. (n.d.). Synthesis, Characterization, Docking Study and Biological Activates of New 3- Aminorhodanine Derivatives.
  • PubMed. (1996). Synthesis and spectral characterization of sulfhydryl-reactive fluorescent probes.
  • ResearchGate. (n.d.). UV/Vis spectra of Rhodamine B chloride (3, RN 81-88-9, C.I....
  • ResearchGate. (n.d.). The UV-VIS absorption spectra of rhodamine B (RB; 1.75×10−3 g L−1) and....
  • PubMed Central. (n.d.). Spectroscopic (FT-IR and FT-Raman) and quantum chemical study on monomer and dimer of benznidazole from DFT and molecular docking approaches.
  • OMLC. (n.d.). Rhodamine B.
  • ResearchGate. (n.d.). FTIR spectra of (a) rhodamine B hydrazide and (b) rhodamine B generated by the spirolactam ring opening process.
  • ResearchGate. (n.d.). FTIR spectrum of Rhodamine B 1.
  • ResearchGate. (n.d.). The UV-VIS absorption spectra of rhodamine B (brown and orange lines)....
  • ResearchGate. (n.d.). Thermodynamic parameters of Rhodamine B in powder and nanofilms forms.
  • SpectraBase. (n.d.). Rhodamine B - Optional[MS (GC)] - Spectrum.
  • Western University. (n.d.). NMR Sample Preparation.
  • Alwsci. (2025). How To Prepare And Run An NMR Sample.
  • Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I.
  • ACS Publications. (2010). Electrospray Ionization Efficiency Scale of Organic Compounds. Analytical Chemistry.
  • Physics LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry.
  • NIH. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation.
  • ResearchGate. (n.d.). Electrospray Ionization Efficiency Scale of Organic Compounds.
  • Wikipedia. (n.d.). Electrospray ionization.
  • Royal Society of Chemistry. (n.d.). Supporting Information.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • ResearchGate. (n.d.). Scheme 3. Mass fragmentation pattern of compounds 3a and 3b.
  • ResearchGate. (n.d.). The 13 C NMR spectra of the black color former (0.04 mol dm -....
  • ResearchGate. (n.d.). 1 H-NMR Chemical shifts and coupling constants for compound 3 b in CDCI....
  • SciSpace. (2016). Fragmentation Reactions of Rhodamine B and 6G as Revealed by High Accuracy Orbitrap Tandem Mass Spectrometry.
  • SciELO. (2013). Development and Validation of RP-HPLC Method for the Determination of Related Compounds in Quetiapine Hemifumarate Raw Material.
  • PubMed Central. (n.d.). Development and Validation of a Robust RP-HPLC Method for the Simultaneous Analysis of Exemestane and Thymoquinone and Its Application to Lipid-Based Nanoformulations.
  • MDPI. (2021). Simple HPLC-PDA Analysis to Determine Illegal Synthetic Dyes in Herbal Medicines.
  • ResearchGate. (n.d.). a FTIR spectra of rhodamine 6G, rhodamine derivative, b FTIR spectra of rhodamine, GAP, R-GAP, c standard curve of Rh-D ….
  • ResearchGate. (n.d.). 1H and 13C NMR Detection of the Carbocations or Zwitterions from Rhodamine B Base, a Fluoran-Based Black Color Former, Trityl Benzoate, and Methoxy-Substituted Trityl Chlorides in the Presence of Alkali Metal or Alkaline Earth Metal Perchlorates in Acetonitrile Solution.
  • Scribd. (n.d.). UV-Vis Spectroscopy of Rhodamine B Solutions | PDF | Absorbance.
  • Food Research. (2024). Fourier transform infrared spectroscopy coupled with multivariate calibration for determination of carmine and rhodamine B levels in lipstick.

Sources

Application Note & Protocol: Preparation of 3-Benzylrhodanine Stock Solutions for High-Fidelity Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the accurate and reproducible preparation of stock solutions of 3-Benzylrhodanine (CAS: 10574-69-3). Proper solution preparation is a foundational prerequisite for reliable and comparable data in all downstream biological and biochemical assays. This guide moves beyond a simple recitation of steps to explain the critical physicochemical properties of this compound that dictate its handling, choice of solvent, and dilution strategy. We present validated protocols for creating high-concentration primary stocks and subsequent aqueous working solutions, alongside quality control measures and troubleshooting advice to mitigate common sources of experimental error, such as compound precipitation and solvent-induced artifacts.

Foundational Principles: Understanding this compound

This compound is a derivative of the rhodanine heterocyclic scaffold. Rhodanine-based compounds are of significant interest in medicinal chemistry and have been investigated for a wide range of biological activities.[1] However, the rhodanine moiety is also recognized by many medicinal chemists as a potential Pan-Assay Interference Compound (PAINS), meaning it can exhibit promiscuous binding and generate artifacts in screening assays.[1] This makes meticulous and consistent preparation of solutions paramount to distinguish true biological activity from experimental noise. The development of this compound was, in part, aimed at improving the solubility and bioactivity of the parent scaffold.[2]

Physicochemical Characteristics

Understanding the core properties of the compound is essential for explaining the logic behind the protocol. Key characteristics are summarized below.

PropertyValueSource
Chemical Name 3-Benzyl-2-thioxo-4-thiazolidinone[3]
Synonyms This compound, N-Benzylrhodanine[3][4]
CAS Number 10574-69-3[3]
Molecular Formula C₁₀H₉NOS₂[3]
Molecular Weight 223.31 g/mol [3]
Appearance Pale yellow to yellow-red crystalline powder[3]
Solubility Profile: The Core Challenge

The solubility of a compound dictates every step of stock preparation. While specific quantitative data for this compound is not widely published, the general properties of the rhodanine class provide clear guidance.

  • Aqueous Solubility: Rhodanine derivatives are known to have poor solubility in water.[5] Direct dissolution in aqueous buffers is not feasible for creating high-concentration stocks.

  • Organic Solvents: The parent rhodanine compound is soluble in ethanol and Dimethyl Sulfoxide (DMSO).[1] For drug discovery applications, DMSO is the industry-standard solvent of choice for creating primary stock solutions of poorly water-soluble small molecules due to its powerful solubilizing capacity and miscibility with aqueous media up to a certain percentage.

Stability and Storage

While specific degradation kinetics in solution are not available, standard best practices for organic small molecules should be strictly followed to ensure the integrity of the stock over time.

  • Solid Compound: Store the solid powder in a tightly sealed container in a cool, dry place, protected from light.

  • Stock Solutions: Once in solution, compounds are generally less stable. It is highly recommended to prepare single-use aliquots of the primary stock solution and store them at -20°C or -80°C . Avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.

Safety and Hazard Management

Before handling the compound, it is mandatory to read the Material Safety Data Sheet (MSDS). The primary hazards are summarized below.

  • Hazard Identification: Causes serious eye irritation (Category 2A).[3]

  • Precautionary Measures:

    • Wear appropriate Personal Protective Equipment (PPE), including safety glasses or goggles and gloves.[3]

    • Wash hands and face thoroughly after handling.[3]

    • Avoid generating and inhaling dust. Use a chemical fume hood or a well-ventilated area for weighing and reconstitution.[3]

  • First Aid (Eyes): In case of contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention if irritation persists.[3]

Core Protocol: High-Concentration Primary Stock (10 mM in DMSO)

This protocol describes the preparation of a 10 mM primary stock solution, a common starting concentration for many screening campaigns. Adjust calculations accordingly for different desired concentrations.

Required Materials and Equipment
  • This compound (solid powder)

  • Dimethyl Sulfoxide (DMSO), anhydrous or molecular biology grade

  • Analytical balance (4-decimal place)

  • Weigh boat or paper

  • Spatula

  • Appropriate size Grade A volumetric flask (e.g., 5 mL or 10 mL)

  • Pipettors and sterile tips

  • Vortex mixer

  • Sonicator (bath or probe)

  • Cryo-vials for aliquoting

Step-by-Step Methodology
  • Calculation: Determine the mass of this compound required.

    • Formula: Mass (g) = Desired Concentration (mol/L) × Molecular Weight ( g/mol ) × Volume (L)

    • Example for 10 mL of 10 mM stock: Mass = (0.010 mol/L) × (223.31 g/mol ) × (0.010 L) = 0.0223 g (or 22.3 mg)

  • Weighing: In a chemical fume hood, carefully weigh out the calculated mass (22.3 mg) of this compound using an analytical balance and transfer it quantitatively into the volumetric flask.

  • Solubilization:

    • Add approximately 70-80% of the final volume of DMSO to the flask (e.g., 7-8 mL for a 10 mL final volume).

    • Cap the flask securely and vortex vigorously for 1-2 minutes.

    • Expert Insight: Visual inspection is key. If any solid particles remain, sonicate the solution in a water bath for 5-10 minutes to facilitate complete dissolution. The final solution should be perfectly clear with no visible particulates.

  • Final Volume Adjustment: Once the solid is fully dissolved, carefully add DMSO to the calibration mark on the volumetric flask.

  • Homogenization: Invert the capped flask 10-15 times to ensure the solution is perfectly homogeneous.

  • Aliquoting and Storage:

    • Dispense the primary stock solution into single-use, clearly labeled cryo-vials (e.g., 50 µL aliquots).

    • Store immediately at -20°C or, for long-term storage (>6 months), at -80°C. Protect from light.

Protocol: Preparation of Aqueous Working Solutions

This protocol describes creating a dilution series from the primary DMSO stock for direct use in an assay. The most critical challenge is preventing the compound from precipitating when the DMSO stock is diluted into an aqueous assay buffer.

The "DMSO Shock" Problem

When a compound dissolved at high concentration in an organic solvent like DMSO is rapidly diluted into an aqueous buffer where it is poorly soluble, it can crash out of solution. This is often called "DMSO shock." To avoid this, dilutions must be performed carefully, and the final DMSO concentration in the assay must be kept to a minimum.

Trustworthiness Check: The final concentration of DMSO in most cell-based assays should not exceed 0.5% , and ideally should be ≤0.1% , to prevent solvent-induced cytotoxicity or other artifacts. Always run a "vehicle control" (assay buffer + same final % of DMSO) to validate that the solvent itself has no effect.

Step-by-Step Methodology (Example for a 100 µM final concentration)
  • Thaw Primary Stock: Thaw one aliquot of the 10 mM primary stock solution at room temperature. Mix gently by flicking the tube.

  • Prepare Intermediate Dilution: Create an intermediate stock in 100% DMSO or a mix of DMSO and assay buffer. This multi-step process minimizes precipitation.

    • Example: To make a 1 mM intermediate stock, dilute the 10 mM primary stock 1:10 in DMSO (e.g., 10 µL of 10 mM stock + 90 µL of DMSO).

  • Prepare Final Working Solution:

    • Calculate the dilution needed to achieve the final assay concentration while keeping the DMSO percentage low.

    • Example for a 100 µL final assay volume with 100 µM compound and 0.5% DMSO:

      • You will need to add 0.5 µL of a 20 mM stock, 1 µL of a 10 mM stock, or 10 µL of a 1 mM stock. The 1:10 dilution (10 µL into 90 µL) is often too large a volume. A better approach is serial dilution.

    • Recommended Method (Serial Dilution): a. Prepare a top concentration in the assay plate. For a 2X final concentration, add 2 µL of the 10 mM stock to 98 µL of assay buffer. This gives a 200 µM solution in 2% DMSO. b. When this is added 1:1 to cells/reagents in the well (100 µL + 100 µL), the final concentration becomes 100 µM in 1% DMSO. c. Perform serial dilutions from this top concentration directly in the assay plate or in a separate dilution plate. d. Crucial Technique: When adding the DMSO stock to the aqueous buffer, pipette the buffer first, then add the small volume of DMSO stock directly into the liquid while gently mixing or vortexing to ensure rapid dispersal.

Visualization of Workflows and Mechanisms

Experimental Workflow Diagram

The following diagram illustrates the logical flow from solid compound to the final assay-ready solution.

G cluster_prep Primary Stock Preparation cluster_assay Working Solution Preparation Solid Solid this compound Weigh Weigh 22.3 mg on Analytical Balance Solid->Weigh Dissolve Dissolve in DMSO (Vortex + Sonicate) Weigh->Dissolve Vol_Adjust Adjust to Final Volume (e.g., 10 mL) Dissolve->Vol_Adjust Stock_10mM 10 mM Primary Stock Vol_Adjust->Stock_10mM Aliquot Aliquot into Cryo-vials Stock_10mM->Aliquot Store Store at -80°C Aliquot->Store Thaw Thaw Single Aliquot Store->Thaw For Assay Use Serial_Dilute Create Serial Dilutions in Assay Buffer Thaw->Serial_Dilute Assay_Plate Final Concentration in Assay Plate (e.g., 100 µM) Final DMSO < 0.5% Serial_Dilute->Assay_Plate

Caption: Workflow for preparing this compound stock and working solutions.

Conceptual Mechanism of Action

Rhodanine derivatives can act as inhibitors of various protein targets. This diagram shows a conceptual model of this compound acting as a competitive inhibitor in an enzyme's active site.

G cluster_pathway Inhibition of Protein Target cluster_note Scientific Context Protein Protein Target (e.g., Kinase, GTPase) Active Site Product Biological Product/ Downstream Signal Protein->Product Catalyzes Substrate Substrate Substrate->Protein:site Binds Inhibitor This compound Inhibitor->Protein:site Blocks Note Note: The rhodanine scaffold is a known PAINS. Activity should be confirmed with orthogonal assays to rule out non-specific inhibition or aggregation.

Caption: Conceptual inhibition of a protein target by this compound.

Troubleshooting Common Issues

ProblemPotential CauseRecommended Solution
Solid will not dissolve in DMSO Insufficient solvent volume; compound may have low solubility even in DMSO; insufficient agitation.Ensure correct calculations. Add more solvent to create a lower concentration stock. Use a combination of vigorous vortexing and bath sonication for an extended period (15-30 min). Gentle warming may be attempted but can risk degradation.
Primary stock is cloudy or has precipitate Compound has exceeded its solubility limit at that concentration; temperature change (e.g., taken from -80°C).Warm the vial to room temperature or 37°C and vortex/sonicate to redissolve. If it remains cloudy, the stock is likely supersaturated and should be remade at a lower concentration.
Precipitate forms upon dilution into aqueous buffer "DMSO shock"; final concentration is above the compound's aqueous solubility limit.Decrease the final concentration. Use a multi-step serial dilution protocol. Add the DMSO stock to the buffer slowly while vortexing. Ensure the final DMSO concentration is as low as possible.
High variability between assay replicates Inhomogeneous stock solution; compound precipitation in wells; compound degradation.Ensure the primary stock is fully dissolved and mixed before aliquoting. Visually inspect diluted solutions before adding to the assay. Use freshly thawed or prepared working solutions for each experiment.

References

  • This compound Product Page.CP Lab Safety.[Link]
  • Raauf, A. et al. (2018). Rhodanineacetic Acid Derivatives as Potential Drugs: Preparation, Hydrophobic Properties and Antifungal Activity. Molecules.[Link]
  • COCONUT Database Entry for this compound.COCONUT.[Link]
  • This compound Product Page.LookChem.[Link]
  • Rhodanine - Wikipedia.Wikipedia.[Link]
  • Journal of the American Chemical Society. (1956). American Chemical Society.[Link]
  • Al-Azzawi, A. M. et al. (2016). Ultrasound Mediated Green Synthesis of Rhodanine Derivatives.
  • Thiazolidinedione an auspicious scaffold as PPAR-γ agonist.OUCI.[Link]
  • Non-toxic corrosion protection pigments based on cobalt.
  • Non-toxic corrosion-protection conversion coatings based on cobalt.
  • A novel way of synthesis of 1,3,5-trisubstituted-2-thioxoimidazolidinones. (2000). De Gruyter.[Link]
  • Non-toxic corrosion-protection pigments based on manganese.
  • Basak, S. et al. (2024). Thiazolidinedione an auspicious scaffold as PPAR-γ agonist.
  • Kaminskyy, D. et al. (2019). 4-Thiazolidones: Centenarian History, Current Status and Perspectives.
  • Roy, S. D., & Flynn, G. L. (1989). Solubility and related physicochemical properties of narcotic analgesics. Pharmaceutical Research.[Link]
  • Vivian, J. et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development. ACS Medicinal Chemistry Letters.[Link]

Sources

Application Notes & Protocols: Strategic Functionalization of 3-Benzylrhodanine for Enhanced Biological Potency

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The rhodanine scaffold, a five-membered heterocyclic motif, is a cornerstone in medicinal chemistry, recognized for its broad spectrum of pharmacological activities.[1][2][3] Among its derivatives, 3-benzylrhodanine serves as a particularly valuable starting point for the development of potent inhibitors against a diverse array of biological targets, including enzymes and receptors implicated in cancer, infectious diseases, and metabolic disorders.[4][5] This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic functionalization of the this compound core to enhance biological potency. We will delve into the rationale behind key structural modifications, provide step-by-step synthetic protocols, and discuss the interpretation of structure-activity relationship (SAR) data.

Introduction: The this compound Scaffold as a Privileged Structure

The rhodanine ring system, chemically known as 2-thioxo-4-thiazolidinone, offers multiple sites for chemical modification, making it a "privileged scaffold" in drug discovery.[3][4] The presence of the benzyl group at the N-3 position provides a foundational structure with inherent lipophilicity and opportunities for aromatic interactions within biological targets. The true power of this scaffold, however, lies in its amenability to functionalization at key positions, which allows for the fine-tuning of electronic properties, steric bulk, and hydrogen bonding capabilities to optimize interactions with a specific biological target.

The primary points for functionalization on the this compound core are the C-5 position of the rhodanine ring and various positions on the N-3 benzyl group. Modifications at these sites can dramatically influence the compound's potency, selectivity, and pharmacokinetic profile.

Key Functionalization Strategies and Rationale

The most common and effective strategy for elaborating the this compound scaffold is the introduction of diverse substituents at the C-5 position and on the aromatic ring of the benzyl group.[4]

C-5 Position Functionalization via Knoevenagel Condensation

The active methylene group at the C-5 position of the rhodanine ring is highly reactive and readily participates in Knoevenagel condensation reactions with a wide variety of aldehydes.[6][7][8] This reaction introduces a benzylidene moiety, creating a β-phenyl-α,β-unsaturated carbonyl system which is a known pharmacophore in many biologically active molecules.[9]

Rationale:

  • Expansion of Chemical Space: This strategy allows for the introduction of a vast array of substituted aryl and heteroaryl groups, enabling extensive exploration of the chemical space around the core scaffold.

  • Modulation of Electronic Properties: The electronic nature of the substituent on the newly introduced aromatic ring can significantly impact the overall electron distribution of the molecule, influencing its binding affinity.

  • Introduction of Key Interacting Groups: Substituents such as hydroxyl, methoxy, or halide groups can form crucial hydrogen bonds or halogen bonds with amino acid residues in the target's active site.

N-3 Benzyl Group Functionalization

While the benzyl group itself is a key feature, its substitution pattern can be tailored to enhance potency. This is typically achieved by starting with a substituted benzylamine in the initial synthesis of the this compound core.

Rationale:

  • Improved Target Engagement: Substituents on the benzyl ring can engage with specific pockets or residues within the target protein, leading to increased binding affinity.

  • Enhanced Solubility and Pharmacokinetics: The introduction of polar groups can improve aqueous solubility, a common challenge in drug development.[10][11] Conversely, lipophilic groups can enhance membrane permeability.

  • Fine-tuning Steric Fit: The size and position of substituents can be optimized to achieve a better steric fit within the binding site, avoiding clashes and maximizing favorable interactions.

Experimental Protocols

General Synthesis of the this compound Core

This protocol outlines the synthesis of the foundational 3-benzyl-2-thioxothiazolidin-4-one intermediate.[9]

Materials:

  • Benzyl isothiocyanate

  • Methyl 2-mercaptoacetate

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Diethyl ether

  • Hexane

Procedure:

  • To a solution of benzyl isothiocyanate (1.0 eq) in dichloromethane, add methyl 2-mercaptoacetate (1.0 eq).

  • Add triethylamine (1.2 eq) dropwise to the mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1N HCl and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by filtration and washing with a mixture of diethyl ether and hexane to yield 3-benzyl-2-thioxothiazolidin-4-one.[9]

Protocol for C-5 Functionalization: Knoevenagel Condensation

This protocol describes the synthesis of (Z)-3-benzyl-5-benzylidene-2-thioxothiazolidin-4-one analogs.[9]

Materials:

  • 3-Benzyl-2-thioxothiazolidin-4-one (from Protocol 3.1)

  • Substituted benzaldehydes (1.0 eq)

  • Sodium acetate (6.0 eq)

  • Glacial acetic acid

  • Dichloromethane (DCM)

  • Hexane

Procedure:

  • In a round-bottom flask, dissolve 3-benzyl-2-thioxothiazolidin-4-one (1.0 eq) and the desired substituted benzaldehyde (1.0 eq) in glacial acetic acid.

  • Add sodium acetate (6.0 eq) to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring progress by TLC.

  • After cooling to room temperature, pour the reaction mixture into ice-water.

  • Collect the resulting precipitate by filtration.

  • Wash the solid with water, followed by a mixture of dichloromethane and hexane to remove impurities.[9]

  • Dry the purified product under vacuum.

Structure-Activity Relationship (SAR) Insights

The systematic functionalization of the this compound scaffold allows for the development of a clear structure-activity relationship. The following table summarizes general SAR trends observed across various biological targets.

Position of FunctionalizationType of SubstituentGeneral Effect on PotencyRationale
C-5 Benzylidene Ring Electron-withdrawing groups (e.g., -NO₂, -CF₃, -Cl)Often increases potencyEnhances the electrophilic character of the exocyclic double bond, potentially facilitating covalent interactions or stronger non-covalent interactions.
Electron-donating groups (e.g., -OH, -OCH₃, -N(CH₃)₂)Variable; can increase or decrease potencyCan participate in hydrogen bonding. The position of the group is critical for optimal interaction with the target.
Halogens (e.g., -F, -Cl, -Br)Often increases potencyCan form halogen bonds with the target protein and increase lipophilicity, enhancing cell permeability.[12]
N-3 Benzyl Ring Small, lipophilic groups (e.g., -CH₃, -Cl)Can improve binding affinityMay fit into hydrophobic pockets within the active site.
Polar groups (e.g., -OH, -COOH)May decrease potency but improve solubilityCan enhance pharmacokinetic properties but may disrupt key hydrophobic interactions if not positioned correctly.

Visualization of Key Concepts

To aid in the conceptualization of the functionalization strategies and experimental workflows, the following diagrams are provided.

G cluster_0 This compound Core cluster_1 Functionalization Points Core This compound C5 C-5 Position (Active Methylene) Core->C5 Knoevenagel Condensation N3_Benzyl N-3 Benzyl Ring Core->N3_Benzyl Aromatic Substitution

Caption: Key functionalization points on the this compound scaffold.

G Start Start: this compound & Aldehyde Library Synthesis Parallel Synthesis: Knoevenagel Condensation Start->Synthesis Purification Purification: Filtration & Washing Synthesis->Purification Characterization Characterization: NMR, MS Purification->Characterization Screening Biological Screening: Enzymatic/Cell-based Assays Characterization->Screening SAR SAR Analysis Screening->SAR SAR->Start Iterative Design Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: Workflow for synthesis and evaluation of a this compound library.

Protocol: In Vitro Tyrosinase Inhibition Assay

To assess the potency of newly synthesized this compound derivatives, a common and relevant target is tyrosinase, an enzyme involved in melanin biosynthesis.[9]

Materials:

  • Mushroom tyrosinase

  • L-DOPA (3,4-dihydroxyphenylalanine)

  • Phosphate buffer (pH 6.8)

  • Synthesized this compound derivatives

  • Kojic acid (positive control)

  • DMSO (for dissolving compounds)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compounds and kojic acid in DMSO.

  • In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of mushroom tyrosinase solution, and 20 µL of the test compound solution at various concentrations.

  • Pre-incubate the mixture at 25 °C for 10 minutes.

  • Initiate the enzymatic reaction by adding 20 µL of L-DOPA solution.

  • Measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader.

  • The percentage of tyrosinase inhibition is calculated as follows: Inhibition (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the reaction with DMSO instead of the test compound, and A_sample is the absorbance with the test compound.

  • Determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) by plotting the percentage of inhibition against the inhibitor concentration.

G Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Hydroxylation Dopaquinone Dopaquinone L_DOPA->Dopaquinone Oxidation Melanin Melanin Dopaquinone->Melanin Further Reactions Tyrosinase Tyrosinase Tyrosinase->L_DOPA Tyrosinase->Dopaquinone Inhibitor This compound Inhibitor Inhibitor->Tyrosinase Inhibition

Caption: Inhibition of the melanin biosynthesis pathway by a this compound derivative.

Conclusion

The this compound scaffold is a highly versatile and fruitful starting point for the development of potent bioactive molecules. Strategic functionalization, primarily at the C-5 position via Knoevenagel condensation and on the N-3 benzyl ring, allows for the systematic exploration of chemical space and the generation of robust structure-activity relationships. The protocols and insights provided in this guide are intended to empower researchers to rationally design and synthesize novel this compound derivatives with improved potency and desirable pharmacological properties.

References

  • M. T. H. T. Morsy, "A Comprehensive Review on the Biological and Pharmacological Activities of Rhodanine Based Compounds for Research and Development of Drugs," Medicinal Chemistry, vol. 13, no. 2, pp. 120-145, 2017. [Link]
  • P. Kumar, et al., "Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents," Chemical Biology & Drug Design, vol. 101, no. 3, pp. 500-549, 2023. [Link]
  • M. Molnar, et al., "Rhodanine Derivatives as Anticancer Agents: QSAR and Molecular Docking Studies," Anti-Cancer Agents in Medicinal Chemistry, vol. 23, no. 7, pp. 839-846, 2023. [Link]
  • R. Upadhyay, et al., "Rhodanine‐Incorporated Indole Derivatives as Pharmacologically Vital Hybrids," ChemistrySelect, vol. 7, no. 48, e202203649, 2022. [Link]
  • ResearchGate, "Rhodanine deriv
  • M. Molnar, et al.
  • Y. Xia, et al., "Rhodanine-based Knoevenagel reaction and ring-opening polymerization for efficiently constructing multicyclic polymers," Nature Communications, vol. 11, no. 1, p. 3654, 2020. [Link]
  • S. J. van der Westhuyzen, et al., "Structure activity relationship studies on rhodanines and derived enethiol inhibitors of metallo-β-lactamases," European Journal of Medicinal Chemistry, vol. 157, pp. 645-657, 2018. [Link]
  • J. H. Lee, et al., "Design, Synthesis, and Anti-Tyrosinase, Anti-Melanogenic, and Antioxidant Activities of Novel (Z)-3-Benzyl-5-Benzylidene-2-Thioxothiazolidin-4-One Analogs," Molecules, vol. 26, no. 1, p. 196, 2021. [Link]
  • M. Molnar, et al.
  • Y. Xia, et al., "Rhodanine-based Knoevenagel reaction and ring-opening polymerization for efficiently constructing multicyclic polymers," Nature Communications, vol. 11, no. 1, p. 3654, 2020. [Link]
  • N. A. D. Khalaf, et al., "Synthesis, Characterization, Docking Study and Biological Activates of New 3-Aminorhodanine Derivatives," Al-Mustansiriyah Journal of Pharmaceutical Sciences, vol. 24, no. 3, pp. 1-12, 2024. [Link]
  • M. F. A. Mohamed, et al., "Structure−Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors," ACS Omega, vol. 9, no. 5, pp. 6057-6091, 2024. [Link]
  • A. A. El-Sayed, et al.
  • C. Bon, et al.
  • S. A. A. El-Dahmy, et al., "Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors," Molecules, vol. 26, no. 1, p. 196, 2021. [Link]
  • A. S. C. S. de Souza, et al.
  • J. Gagoria, et al.
  • Z. Tu, et al., "An efficient and green procedure for synthesis of rhodanine derivatives by aldol-thia-Michael protocol using aqueous diethylamine medium," RSC Advances, vol. 5, no. 101, pp. 82953-82958, 2015. [Link]
  • A. S. C. S. de Souza, et al., "The Prodrug Approach: A Successful Tool for Improving Drug Solubility," Molecules, vol. 20, no. 10, pp. 18451-18472, 2015. [Link]
  • A. S. C. S. de Souza, et al., "Prodrug Approach as a Strategy to Enhance Drug Permeability," Pharmaceutics, vol. 15, no. 3, p. 747, 2023. [Link]

Sources

Application Note & Protocol: A Scalable Approach to the Synthesis of 3-Benzylrhodanine for Preclinical Assessment

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the scalable synthesis, purification, and characterization of 3-Benzylrhodanine, a key intermediate in the development of various therapeutic agents. The protocol herein is designed to be robust and scalable, ensuring high purity and consistency necessary for preclinical studies. We delve into the underlying chemical principles, offer a detailed step-by-step protocol, and outline critical analytical methods for quality control.

Introduction: The Preclinical Significance of this compound

Rhodanine and its derivatives have emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a wide array of biological activities.[1] Among these, this compound serves as a crucial building block for the synthesis of compounds with potential therapeutic applications, including anticancer agents.[1] As research progresses towards preclinical trials, the need for a reliable and scalable synthesis of highly pure this compound becomes paramount. This application note addresses this need by providing a detailed, field-proven protocol.

The Chemistry: Knoevenagel Condensation for C-C Bond Formation

The synthesis of this compound is achieved through a Knoevenagel condensation, a classic named reaction in organic chemistry.[2][3] This reaction involves the condensation of an active methylene compound (rhodanine) with an aldehyde (benzaldehyde) in the presence of a basic catalyst.

Mechanism of Action: The reaction is initiated by the deprotonation of the active methylene group of rhodanine by a base, forming a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of benzaldehyde. Subsequent dehydration of the resulting aldol-type intermediate yields the final product, this compound. The efficiency of this reaction is a key advantage for its application in larger-scale synthesis.[4]

Scalable Synthesis Protocol for this compound

This protocol is designed for a gram-scale synthesis and can be adapted for larger quantities with appropriate equipment.

Materials and Reagents
ReagentFormulaMWCAS No.Quantity (for 10g scale)Supplier
RhodanineC₃H₃NOS₂133.19141-84-410.0 g (1.0 eq)Sigma-Aldrich
BenzaldehydeC₇H₆O106.12100-52-78.7 g (1.1 eq)Sigma-Aldrich
PiperidineC₅H₁₁N85.15110-89-40.7 g (0.1 eq)Sigma-Aldrich
EthanolC₂H₅OH46.0764-17-5200 mLFisher Scientific
Glacial Acetic AcidCH₃COOH60.0564-19-7As needed for purificationFisher Scientific
Equipment
  • 500 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Buchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g of rhodanine in 200 mL of ethanol. Stir the mixture until the rhodanine is completely dissolved.

  • Addition of Reagents: To the stirred solution, add 8.7 g of benzaldehyde followed by the dropwise addition of 0.7 g of piperidine.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain a gentle reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath for 1 hour to maximize the precipitation of the product.

  • Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the crude product in a vacuum oven at 50-60 °C to a constant weight.

Visualization of the Synthesis Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation A Dissolve Rhodanine in Ethanol B Add Benzaldehyde and Piperidine A->B Stirring C Reflux for 4-6 hours B->C Heating D Cool to 0 °C C->D Completion E Vacuum Filtration D->E F Wash with Cold Ethanol E->F G Dry under Vacuum F->G H H G->H Crude this compound

Caption: Workflow for the synthesis of this compound.

Purification Protocol for Preclinical Grade Material

For preclinical studies, high purity of the final compound is essential. Recrystallization is a scalable and effective method for purifying this compound.

Recrystallization Procedure
  • Solvent Selection: Glacial acetic acid is a suitable solvent for the recrystallization of this compound.[5]

  • Dissolution: In a fume hood, transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of hot glacial acetic acid to dissolve the solid completely.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration through a pre-warmed Buchner funnel.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. The product will crystallize out of the solution. For maximum yield, cool the flask in an ice bath after it has reached room temperature.

  • Isolation and Washing: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of cold ethanol, followed by a wash with diethyl ether to facilitate drying.

  • Drying: Dry the purified this compound in a vacuum oven at 60-70 °C until a constant weight is achieved.

Analytical Characterization and Quality Control

To ensure the identity, purity, and quality of the synthesized this compound, a comprehensive analytical characterization is required.

Analytical Methods
TechniquePurposeExpected Results
¹H NMR Structural ElucidationSignals corresponding to the benzyl and rhodanine protons.
¹³C NMR Structural ConfirmationSignals for all unique carbon atoms in the molecule.
HPLC Purity DeterminationA single major peak with >98% purity.
Mass Spec (MS) Molecular Weight ConfirmationA molecular ion peak corresponding to the mass of this compound.
Melting Point Purity AssessmentA sharp melting point range.
Example of Expected Data
  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.30-7.50 (m, 5H, Ar-H), 4.90 (s, 2H, CH₂), 3.50 (s, 1H, CH).

  • HPLC: A typical HPLC method would use a C18 column with a mobile phase of acetonitrile and water with 0.1% formic acid.

  • MS (ESI+): m/z = 222.0 [M+H]⁺.

Safety and Handling

It is imperative to handle all chemicals with care and in accordance with their Safety Data Sheets (SDS).[6][7][8][9]

  • Rhodanine: Harmful if swallowed and causes serious eye damage.[7] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[8]

  • Benzaldehyde: Combustible liquid. Harmful if swallowed or inhaled.

  • Piperidine: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.

  • Glacial Acetic Acid: Flammable liquid and vapor. Causes severe skin burns and eye damage.[5]

All manipulations should be performed in a well-ventilated fume hood.

Visualization of this compound

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 3-Benzylrhodanine Synthesis Yield

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for the synthesis of 3-benzylrhodanine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthetic process. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you optimize your reaction yields and product purity.

Synthesis Overview: The Two-Step Path to this compound

The synthesis of 5-substituted-3-benzylrhodanine derivatives is typically a two-step process. The first step involves the N-benzylation of the rhodanine core, followed by a Knoevenagel condensation with an appropriate aldehyde to introduce the C5 substituent. Understanding the nuances of each step is critical for achieving high yields.

cluster_0 Step 1: N-Benzylation cluster_1 Step 2: Knoevenagel Condensation Rhodanine Rhodanine N_Benzylrhodanine This compound Rhodanine->N_Benzylrhodanine 1. BenzylHalide Benzyl Halide BenzylHalide->N_Benzylrhodanine Base Base (e.g., K₂CO₃) Base->N_Benzylrhodanine Solvent1 Solvent (e.g., DMF) Solvent1->N_Benzylrhodanine FinalProduct 5-substituted-3-Benzylrhodanine N_Benzylrhodanine->FinalProduct 2. Aldehyde Aldehyde (R-CHO) Aldehyde->FinalProduct Catalyst Catalyst (e.g., Piperidine) Catalyst->FinalProduct Solvent2 Solvent (e.g., Ethanol) Solvent2->FinalProduct

Caption: Overall workflow for the synthesis of 5-substituted-3-benzylrhodanine.

Troubleshooting Guide

This section addresses specific issues you may encounter during your synthesis.

Step 1: N-Benzylation of Rhodanine

Issue 1: Low or No Conversion to this compound

  • Potential Cause 1: Ineffective Base. The base may not be strong enough to deprotonate the rhodanine nitrogen efficiently.

    • Solution: While potassium carbonate is common, a stronger base like sodium hydride (NaH) can be used, although it requires anhydrous conditions and careful handling. Ensure the base is fresh and has been stored correctly.

  • Potential Cause 2: Poor Solvent Choice. The solvent may not be suitable for the reaction.

    • Solution: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is generally effective for this type of alkylation as they can solvate the cation of the base and do not interfere with the nucleophilic attack.[1][2]

  • Potential Cause 3: Inactive Benzyl Halide. The benzyl halide (e.g., benzyl bromide or chloride) may have degraded.

    • Solution: Use a fresh bottle of the benzyl halide. These reagents can be sensitive to moisture and light.

Issue 2: Formation of Multiple Products

  • Potential Cause: O-Alkylation vs. N-Alkylation. Under certain conditions, alkylation can occur on the oxygen atom of the rhodanine ring, leading to an isomer.

    • Solution: N-alkylation is generally favored. To further promote it, ensure a suitable base and solvent combination is used. Running the reaction at a slightly elevated temperature (e.g., 50-60 °C) can sometimes favor the thermodynamically more stable N-alkylated product.

Step 2: Knoevenagel Condensation

Issue 1: Consistently Low Yield of the Final Product

  • Potential Cause 1: Inappropriate Catalyst. The choice and amount of catalyst are crucial for the Knoevenagel condensation.[3][4]

    • Solution: Weak bases like piperidine, pyridine, or ammonium salts are commonly used.[3][4] A catalyst loading of 5-10 mol% is a good starting point.[4] If the reaction is sluggish, consider a slightly stronger base, but be aware that very strong bases can cause self-condensation of the aldehyde.[3]

  • Potential Cause 2: Suboptimal Solvent. The solvent polarity can significantly impact the reaction rate and yield.[1][3]

    • Solution: Aprotic polar solvents like DMF and acetonitrile can lead to high conversions in shorter reaction times.[1] Protic polar solvents like ethanol are also effective and are often a good first choice.[3] In some cases, solvent-free conditions or using water as a green solvent have proven successful.[3][5][6]

  • Potential Cause 3: Reversible Reaction due to Water Byproduct. The Knoevenagel condensation produces water, which can shift the equilibrium back towards the reactants.[4][7]

    • Solution: If you are using a solvent that forms an azeotrope with water (like toluene), use a Dean-Stark apparatus to remove the water as it is formed.[3][4]

start Low Yield in Knoevenagel Condensation catalyst Is the catalyst appropriate and active? start->catalyst solvent Is the solvent optimal? catalyst->solvent Yes solution1 Try alternative weak bases (e.g., pyridine, ammonium acetate). Check catalyst freshness and loading. catalyst->solution1 No water Is water being removed? solvent->water Yes solution2 Screen different solvents (e.g., ethanol, DMF, toluene). Consider solvent-free conditions. solvent->solution2 No temp Is the reaction temperature optimized? water->temp Yes solution3 Use a Dean-Stark trap with an azeotropic solvent (e.g., toluene). water->solution3 No solution4 Optimize temperature. Gentle heating (40-80 °C) may be required. temp->solution4 No cluster_0 Knoevenagel Condensation Mechanism Reactants This compound + Aldehyde Enolate Enolate Formation (Base Catalyst) Reactants->Enolate Nucleophilic_Attack Nucleophilic Attack Enolate->Nucleophilic_Attack Intermediate Aldol-type Intermediate Nucleophilic_Attack->Intermediate Dehydration Dehydration (-H₂O) Intermediate->Dehydration Product 5-substituted-3-Benzylrhodanine Dehydration->Product

Sources

Technical Support Center: 3-Benzylrhodanine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of 3-Benzylrhodanine and its derivatives. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges, with a particular focus on the identification and mitigation of side products. Our approach is grounded in mechanistic principles to empower you to not only solve current issues but also to proactively optimize your synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: My Knoevenagel condensation of this compound with an aldehyde is sluggish and gives low yields. What are the common causes?

A1: Sluggish Knoevenagel condensations are typically traced back to three factors: insufficient activation of the methylene group on the rhodanine ring, low reactivity of the aldehyde, or suboptimal reaction conditions.

  • Catalyst and Base: The reaction relies on the deprotonation of the C5 methylene group of this compound. The choice and amount of base are critical. Weak bases may not be sufficient, while overly strong bases can promote side reactions. Catalysts like piperidine, ammonium acetate, or L-proline-based deep eutectic solvents are often employed to facilitate the reaction.[1][2] Ensure your catalyst is active and used in appropriate molar quantities.

  • Aldehyde Reactivity: Aromatic aldehydes with strong electron-withdrawing groups (e.g., nitro, cyano) are generally more reactive than those with electron-donating groups (e.g., methoxy, amino). For less reactive aldehydes, you may need to increase the reaction temperature or use a more effective catalytic system.[3]

  • Solvent and Temperature: The choice of solvent can significantly impact reaction rates. Protic solvents like ethanol or acetic acid are common. Aprotic polar solvents can also be effective. Ensure the temperature is adequate to overcome the activation energy barrier without causing decomposition of reactants or products. Microwave-assisted synthesis can sometimes dramatically reduce reaction times and improve yields.[4]

Q2: I'm observing a significant amount of a water-soluble impurity after my reaction. What could it be?

A2: The most likely water-soluble impurity is a hydrolysis product of the rhodanine ring. The rhodanine scaffold can undergo ring-opening, particularly under aqueous basic or acidic workup conditions, to form thioenolates or related species.[5][6][7] These byproducts are often potent metallo-β-lactamase inhibitors, highlighting the chemical reactivity of the rhodanine core.[6] To minimize this, use anhydrous solvents, perform the reaction under an inert atmosphere, and conduct aqueous workups under neutral or mildly acidic conditions at low temperatures.

Q3: My final product appears to be a mixture of geometric isomers (Z/E). How can I control the stereoselectivity?

A3: For 5-benzylidene-3-benzylrhodanine derivatives, the Knoevenagel condensation can produce both Z and E isomers. The Z-isomer is predominantly formed in most reported syntheses.[7] The stereochemical outcome is influenced by the reaction conditions, including the solvent and the catalytic system used. Thermodynamic control, achieved by longer reaction times or higher temperatures, typically favors the more stable isomer. If you have a mixture, purification can often be achieved by column chromatography or recrystallization, as the isomers may have different polarities and solubilities.

Troubleshooting Guide: Common Side Products & Impurities

This section provides a detailed analysis of common side products encountered during this compound synthesis, their mechanisms of formation, and strategies for their mitigation and removal.

Issue 1: Incomplete N-Alkylation (Presence of Rhodanine)

When synthesizing this compound from rhodanine and a benzyl halide, incomplete reaction is a common issue, leaving unreacted rhodanine starting material.

  • Identification:

    • TLC: Unreacted rhodanine will appear as a more polar spot compared to the N-benzylated product.

    • ¹H NMR: The presence of a broad singlet for the N-H proton of rhodanine (typically > 8 ppm).

  • Root Cause Analysis:

    • Insufficient Base: The N-alkylation requires a base (e.g., K₂CO₃, NaH, triethylamine) to deprotonate the rhodanine nitrogen. An inadequate amount of base will result in an incomplete reaction.

    • Poor Reagent Quality: The benzyl halide may have degraded, or the base may be of low quality or hydrated.

    • Low Temperature/Short Reaction Time: The reaction may require more forcing conditions (higher temperature or longer duration) to proceed to completion.

  • Corrective & Preventive Actions (CAPA):

    • Protocol: Use at least 1.1-1.5 equivalents of a suitable base. Ensure the base is anhydrous.

    • Purification: Unreacted rhodanine can typically be removed by column chromatography on silica gel or by recrystallization.

Issue 2: Formation of S-Alkylated Isomer

Rhodanine is an ambident nucleophile, meaning it can be alkylated at either the nitrogen (N3) or the exocyclic sulfur (S2). While N-alkylation is generally favored, S-alkylation can occur, leading to an isomeric impurity.

  • Identification:

    • Mass Spectrometry: The S-alkylated product will have the same mass as the desired N-alkylated product.

    • ¹³C NMR: The chemical shift of the C=S carbon (typically ~200-205 ppm in rhodanine) will be significantly different in the S-alkylated isomer, appearing as a C-S-R carbon at a much higher field. The C4-carbonyl signal will also shift.

    • ¹H NMR: The methylene protons adjacent to the sulfur will show a different chemical shift compared to those adjacent to the nitrogen in the desired product.

  • Root Cause Analysis:

    • The reaction conditions, including solvent, counter-ion, and temperature, influence the N- versus S-alkylation ratio. Harder electrophiles and polar aprotic solvents tend to favor N-alkylation.

  • Corrective & Preventive Actions (CAPA):

    • Reaction Conditions: Employing sodium or potassium salts of rhodanine in polar aprotic solvents like DMF or DMSO generally favors N-alkylation.[8]

    • Purification: The N- and S-alkylated isomers have different polarities and can usually be separated by careful column chromatography.

Issue 3: Rhodanine Ring Hydrolysis

The thiazolidinone ring in rhodanine derivatives is susceptible to hydrolysis, especially under basic conditions, leading to ring-opened products like enethiols.[5][7]

  • Identification:

    • TLC: Appearance of new, often polar, spots that may streak.

    • LC-MS: Detection of a product with a mass corresponding to the addition of a water molecule followed by potential fragmentation.

    • ¹H NMR: Disappearance of the characteristic rhodanine ring protons and the appearance of new signals corresponding to an opened chain.

  • Root Cause Analysis:

    • Excess Base: Strong bases (e.g., NaOH, KOH) or prolonged exposure to even milder bases in the presence of water can catalyze ring opening.[9]

    • Aqueous Workup: Performing the workup under harsh pH conditions (either strongly acidic or basic) can induce hydrolysis.

  • Corrective & Preventive Actions (CAPA):

    • Anhydrous Conditions: Ensure all solvents and reagents are dry. Run the reaction under an inert atmosphere (N₂ or Ar).

    • Mild Workup: Quench the reaction by pouring it into cold, dilute acid (e.g., 1M HCl) or a buffer solution to neutralize the base before extraction. Avoid prolonged contact with aqueous layers.

Data & Visualization

Table 1: Common Catalysts for Knoevenagel Condensation with this compound
Catalyst SystemSolventTypical Temperature (°C)Yield Range (%)Reference
Piperidine/Acetic AcidEthanolReflux70-90General Knowledge
Ammonium AcetateAcetic Acid100-12080-95[2]
L-proline/Glycerol (DES)Neat6085-95[1]
CuFe₂O₄ NanoparticlesWater10085-95[3]
Alum (KAl(SO₄)₂·12H₂O)Water (Microwave)MW Irradiation90-96[4]
Diagrams

Below are diagrams illustrating the key reaction pathway, a common side reaction, and a troubleshooting workflow.

Knoevenagel_Condensation Rhodanine This compound Enolate Enolate Intermediate Rhodanine->Enolate - H+ Aldehyde Ar-CHO Adduct Aldol Adduct Aldehyde->Adduct Nucleophilic Attack Base Base (e.g., Piperidine) Base->Enolate - H+ Enolate->Adduct Nucleophilic Attack Product 5-Arylidene-3-benzylrhodanine Adduct->Product - H₂O (Dehydration)

Caption: Knoevenagel condensation pathway for 5-arylidene-3-benzylrhodanine.

Hydrolysis_Side_Reaction Rhodanine This compound Intermediate Tetrahedral Intermediate Rhodanine->Intermediate Nucleophilic attack at C4-carbonyl Base_H2O OH⁻ / H₂O Base_H2O->Intermediate Nucleophilic attack at C4-carbonyl Product Ring-Opened Product (Thioenolate) Intermediate->Product Ring Opening

Caption: Base-catalyzed hydrolysis of the this compound ring.

Troubleshooting_Workflow decision decision Start Reaction Workup Complete Analysis Analyze Crude Product (TLC, NMR, LC-MS) Start->Analysis IsPure Is Product Pure (>95%)? Analysis->IsPure Purify Standard Purification (Recrystallization/ Column Chromatography) IsPure->Purify Yes Identify Identify Major Impurity IsPure->Identify No Incomplete Incomplete Reaction: - Increase temp/time - Check reagents Identify->Incomplete Starting Material Present SideProduct Side Product Formed: - Check reaction mechanism - Adjust conditions (base, solvent) Identify->SideProduct Unexpected Spot/ Signal Hydrolysis Hydrolysis Product: - Use anhydrous conditions - Perform mild workup SideProduct->Hydrolysis Mass indicates +H₂O

Caption: A workflow for troubleshooting this compound synthesis.

References

  • Fig. 2 Preparation and reaction of rhodanines and enethiols. (a)... - ResearchGate.
  • Rhodanine hydrolysis leads to potent thioenolate mediated metallo-β-lactamase inhibition - Nature.
  • Structure activity relationship studies on rhodanines and derived enethiol inhibitors of metallo-β-lactamases - NIH.
  • Rhodanine–aldehyde (RA) Knoevenagel reaction a RA reaction and... - ResearchGate.
  • Synthesis of rhodanine derivatives via Knoevenagel condensation (R: 2a:... - ResearchGate.
  • CuFe2O4 NPs Mediated Green Synthesis of 5-arylidene Rhodanine Derivatives in Water and their Protective Effects in Terms of Oxid - MDPI.
  • A conceptual review of rhodanine: current applications of antiviral drugs, anticancer and antimicrobial activities - Taylor & Francis Online.
  • Synthesis of rhodanines via MCR of CS2, benzyl amine, and DMAD. - ResearchGate.
  • Green condensation reaction of aromatic aldehydes with rhodanine catalyzed by alum under microwave irradiation - Der Pharma Chemica.
  • Recent developments with rhodanine as a scaffold for drug discovery - ResearchGate.
  • Rhodanine-based Knoevenagel reaction and ring-opening polymerization for efficiently constructing multicyclic polymers - PMC - NIH.
  • Synthesis of 5-Benzylidine-3-alpha-carboxy Ethyl Rhodanines and Study of their Anticancer Activity Against HeLa Cell Lines and Antibacterial Activity Against MRSA - ResearchGate.
  • Synthesis and Cytotoxic Activity of Some 3-Benzyl-5-Arylidenefuran-2(5H)-ones - PMC.
  • ANTIOXIDANT, ANTICANCER AND MOLECULAR DOCKING STUDIESOF NOVEL 5- BENZYLIDENE SUBSTITUTED RHODANINE DERIVATIVES - Semantic Scholar.
  • (PDF) DESIGN, SYNTHESIS AND ANTIMICROBIAL STUDIES OF 5-BENZYLIDENE SUBSTITUTED RHODANINE CONTAINING HETEROCYCLES - ResearchGate.
  • Design, Synthesis and Antiplasmodial Activities of a Library of Fluorine-Based 3-Benzylmenadiones - MDPI.
  • A general synthetic route to isomerically pure functionalized rhodamine dyes - IOPscience.
  • Synthesis, Characterization, Docking Study and Biological Activates of New 3- Aminorhodanine Derivatives - ResearchGate.
  • Design, Synthesis, Computational Investigations, and Antitumor Evaluation of N-Rhodanine Glycosides Derivatives as Potent DNA Intercalation and Topo II Inhibition against Cancer Cells | ACS Omega.
  • Design, Synthesis, Computational Investigations, and Antitumor Evaluation of N -Rhodanine Glycosides Derivatives as Potent DNA Intercalation and Topo II Inhibition against Cancer Cells - ResearchGate.

Sources

Technical Support Center: Optimizing Knoevenagel Condensation of Rhodanines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the Knoevenagel condensation of rhodanines. This guide is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and optimize this crucial reaction for the synthesis of 5-arylidenerhodanine derivatives. These compounds are of significant interest in medicinal chemistry due to their wide range of pharmacological activities.[1][2][3]

This resource is structured to provide practical, in-depth solutions to common challenges, moving beyond simple procedural steps to explain the underlying chemical principles.

Troubleshooting Guide: Addressing Low Yields and Other Common Issues

This section is formatted as a series of questions and answers to directly address specific problems you may encounter during your experiments.

Q1: My Knoevenagel condensation is resulting in a very low yield or isn't proceeding at all. What are the primary factors I should investigate?

Low yields are a common frustration, but a systematic approach can quickly identify the root cause. The Knoevenagel condensation is an equilibrium-driven reaction, so several factors can stall it.[4][5]

A Troubleshooting Workflow for Low Yields

start Low Yield Observed catalyst Catalyst Inactive/Inappropriate? start->catalyst conditions Suboptimal Reaction Conditions? catalyst->conditions No solve_catalyst Action: Use fresh catalyst. Screen different bases (e.g., piperidine, NH4OAc). Consider alternative catalysts (e.g., L-proline, ionic liquids). catalyst->solve_catalyst Yes reactants Reactant Quality or Stoichiometry Issue? conditions->reactants No solve_conditions Action: Optimize temperature (gentle heating often helps). Extend reaction time and monitor via TLC. conditions->solve_conditions Yes water Is Water Removal Inefficient? reactants->water No solve_reactants Action: Verify purity of aldehyde and rhodanine. Ensure correct molar ratios (slight excess of one reactant can be tested). reactants->solve_reactants Yes solve_water Action: Use a Dean-Stark trap with an azeotropic solvent (e.g., toluene). Add molecular sieves. water->solve_water Yes end Yield Improved solve_catalyst->end solve_conditions->end solve_reactants->end solve_water->end

Caption: A systematic troubleshooting workflow for low reaction yields.

Detailed Breakdown:

  • Catalyst Activity: The base catalyst is essential for deprotonating the active methylene group on the rhodanine ring.[6] If your catalyst is old, has been improperly stored, or is simply not basic enough for your specific substrates, the reaction will not initiate effectively. Weak bases like piperidine, pyridine, or ammonium acetate are commonly used.[4][7]

  • Reaction Conditions:

    • Temperature: Many Knoevenagel condensations proceed at room temperature, but some substrate combinations, particularly those involving less reactive aldehydes, may require gentle heating (e.g., 40-80°C) to overcome the activation energy barrier.[7] However, excessive heat can promote side reactions.[6]

    • Reaction Time: Ensure you are allowing sufficient time for the reaction to reach completion. Monitor the progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[4]

  • Water Removal: The reaction produces water as a byproduct.[4] According to Le Chatelier's principle, the presence of this water can inhibit the forward reaction and shift the equilibrium back towards the reactants. Efficient removal of water is often critical for achieving high yields.[5][6]

  • Purity of Reactants: Impurities in either the rhodanine or the aldehyde can interfere with the reaction. Aldehydes, in particular, can oxidize to carboxylic acids upon storage, which can neutralize the basic catalyst. Ensure you are using pure starting materials.

Q2: I'm observing the formation of significant byproducts. How can I improve the selectivity of my reaction?

The most common side reactions in the Knoevenagel condensation are the self-condensation of the aldehyde (especially with stronger bases) and Michael addition of a second rhodanine molecule to the α,β-unsaturated product.[7]

Strategies to Minimize Byproducts:

  • Choice of Base: Using a very strong base can lead to a rapid, uncontrolled reaction and favor the self-condensation of the aldehyde. Opt for a weaker base. Ammonium salts like ammonium acetate are often a good choice as they are considered a greener and milder option.[6]

  • Stoichiometry: Carefully control the molar ratio of your reactants. A 1:1 to 1:1.2 ratio of the aldehyde to rhodanine is typical.[4] Running small-scale experiments with slight excesses of either reactant can help determine the optimal stoichiometry for your specific system.

  • Controlled Addition: For highly reactive aldehydes, consider adding the aldehyde slowly to the reaction mixture containing the rhodanine and catalyst. This can help to maintain a low concentration of the aldehyde at any given time, disfavoring self-condensation.

  • Reaction Monitoring: Closely monitor the reaction with TLC. Once the desired product is the major spot and the starting materials are consumed, work up the reaction promptly to prevent the formation of Michael adducts, which are often favored by longer reaction times.[7]

Q3: How does my choice of solvent impact the reaction yield and rate?

The solvent plays a crucial role by influencing reactant solubility and the reaction mechanism. There is no single "best" solvent, as the optimal choice depends on the specific substrates and catalyst used.

Solvent TypeExamplesImpact on ReactionCitation(s)
Polar Aprotic DMF, AcetonitrileOften give high conversions and selectivities in short reaction times.[8]
Polar Protic Ethanol, Methanol, WaterCan be effective, and the use of water aligns with green chemistry principles. Water can be particularly suitable when using water-soluble catalysts like alum.[1][4][8]
Non-Polar Toluene, HexaneOften require longer reaction times but are ideal for azeotropic water removal using a Dean-Stark apparatus.[8]
Solvent-Free Neat reaction or with ionic liquidsCan lead to high yields, simplified workup, and is environmentally friendly. Task-specific ionic liquids can act as both the solvent and catalyst.[2][9][10]

Expert Insight: When starting with a new system, ethanol is often a good initial choice due to its ability to dissolve both reactants and its relatively low cost. If water removal becomes critical for driving the reaction to completion, switching to toluene with a Dean-Stark setup is a classic and effective strategy.[4] For a green chemistry approach, exploring aqueous conditions or the use of deep eutectic solvents can be highly effective.[11][12]

Frequently Asked Questions (FAQs)

What is the mechanism of the Knoevenagel condensation for rhodanine?

The reaction proceeds through a well-established, base-catalyzed mechanism.

Knoevenagel_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration Rhodanine Rhodanine Enolate Rhodanine Enolate Rhodanine->Enolate + B BH BH+ Aldehyde Aldehyde (R-CHO) Enolate->Aldehyde Nucleophilic Attack Base Base (B) Intermediate Aldol-type Intermediate Aldehyde->Intermediate Product 5-Arylidenerhodanine Intermediate->Product - H2O Water H2O

Caption: The general mechanism of the Knoevenagel condensation with rhodanine.

  • Enolate Formation: A base removes a proton from the active methylene group (C5) of the rhodanine ring, creating a resonance-stabilized enolate. This is typically the rate-determining step.[6][13]

  • Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the aldehyde, forming an aldol-type tetrahedral intermediate.[14]

  • Dehydration: The intermediate is protonated and then undergoes elimination of a water molecule to form the final α,β-unsaturated product, the 5-arylidenerhodanine. This step is often irreversible and drives the reaction to completion.[4]

How do electron-donating and electron-withdrawing groups on the aldehyde affect the reaction?

The electronic nature of the substituents on the aromatic aldehyde has a significant impact on its reactivity.

  • Electron-Withdrawing Groups (EWGs) (e.g., -NO₂, -CN, -CF₃): These groups make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the rhodanine enolate. Aldehydes with EWGs generally react faster and may require milder conditions.[7]

  • Electron-Donating Groups (EDGs) (e.g., -OCH₃, -N(CH₃)₂): These groups decrease the electrophilicity of the carbonyl carbon, making the aldehyde less reactive. Reactions with these substrates may require longer reaction times, higher temperatures, or a more active catalytic system to achieve good yields.[12]

Can I use ketones instead of aldehydes in this reaction?

Yes, ketones can be used, but they are generally less reactive than aldehydes due to two main factors:

  • Steric Hindrance: The two alkyl/aryl groups on the ketone sterically hinder the approach of the nucleophile compared to the single substituent and a hydrogen atom on an aldehyde.[7]

  • Electronic Effects: The two electron-donating alkyl groups on a ketone make the carbonyl carbon less electrophilic than in an aldehyde.

Consequently, reactions with ketones often require more forcing conditions (higher temperatures, stronger catalysts, longer reaction times) and may result in lower yields compared to their aldehyde counterparts.[9]

Experimental Protocols

Protocol 1: General Procedure using Ammonium Acetate in Ethanol
  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add rhodanine (1 equivalent), the desired aromatic aldehyde (1 equivalent), and ethanol.

  • Add ammonium acetate (0.3 equivalents) as the catalyst.

  • Heat the mixture to reflux (approximately 78°C) and stir.

  • Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product often precipitates from the solution. If so, filter the solid product and wash it with cold ethanol to remove any unreacted starting materials.

  • If no precipitate forms, pour the reaction mixture onto crushed ice. The product should solidify. Filter, wash with water, and dry.[1]

  • If necessary, the crude product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.[15]

Protocol 2: Microwave-Assisted Synthesis (Solvent-Free)

Microwave irradiation can significantly reduce reaction times and often leads to higher yields.[1][16]

  • In a microwave-safe vessel, combine rhodanine (1 equivalent), the aromatic aldehyde (1 equivalent), and a catalytic amount of a suitable catalyst (e.g., alum[1] or ammonium sulfamate).

  • Place the vessel in a microwave reactor and irradiate at a set power (e.g., 400-600 W) for short intervals (e.g., 30-60 seconds) for a total of 3-12 minutes.[1]

  • Monitor for completion by TLC after allowing the vessel to cool.

  • After the reaction is complete, pour the mixture onto crushed ice.

  • Isolate the solid product by filtration, wash with water, and dry. Recrystallization from ethanol can be performed for further purification.[1]

References

  • Swathi, T., & Srinivas, M. (2015). Green condensation reaction of aromatic aldehydes with rhodanine catalyzed by alum under microwave irradiation. Der Pharma Chemica, 7(3), 100-104.
  • Alizadeh, A., Khodaei, M. M., & Eshghi, A. (2011). A solvent-free protocol for the green synthesis of arylalkylidene rhodanines in a task-specific ionic liquid. Canadian Journal of Chemistry, 89(4), 513-518.
  • ResearchGate. (n.d.). Proposed mechanism for the synthesis of rhodanine-based amides 5.
  • Molnar, M., et al. (2018). Environmentally Friendly Approach to Knoevenagel Condensation of Rhodanine in Choline Chloride: Urea Deep Eutectic Solvent and QSAR Studies on Their Antioxidant Activity. Molecules, 23(8), 1897.
  • Molecules. (2024). CuFe2O4 NPs Mediated Green Synthesis of 5-arylidene Rhodanine Derivatives in Water and their Protective Effects in Terms of Oxid. Molecules, 29(11), 2568.
  • Hesse, S., et al. (2023). Synthesis of 5-arylidenerhodanines in L-proline-based deep eutectic solvent. RSC Advances, 13, 29241-29248.
  • Alizadeh, A., Khodaei, M. M., & Eshghi, A. (2011). A solvent-free protocol for the green synthesis of arylalkylidene rhodanines in a task-specific ionic liquid. Canadian Journal of Chemistry.
  • ResearchGate. (n.d.). Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature.
  • Vinayak, V. (2023).
  • Zhang, Y., et al. (2020). Rhodanine-based Knoevenagel reaction and ring-opening polymerization for efficiently constructing multicyclic polymers.
  • Zhang, Y., et al. (2020). Rhodanine-based Knoevenagel reaction and ring-opening polymerization for efficiently constructing multicyclic polymers.
  • Hesse, S., et al. (2023). Synthesis of 5-arylidenerhodanines in L-proline-based deep eutectic solvent. Beilstein Journal of Organic Chemistry, 19, 1421-1429.
  • Zhang, Y., et al. (2020). Rhodanine-based Knoevenagel reaction and ring-opening polymerization for efficiently constructing multicyclic polymers.
  • Sortino, M., et al. (2007). Synthesis and antifungal activity of (Z)-5-arylidenerhodanines. Bioorganic & Medicinal Chemistry, 15(1), 484-494.
  • Ordynets, A., et al. (2022). 5-Arylidenerhodanines as P-gp Modulators: An Interesting Effect of the Carboxyl Group on ABCB1 Function in Multidrug-Resistant Cancer Cells. International Journal of Molecular Sciences, 23(18), 10834.
  • Sortino, M., et al. (2007). Synthesis and antifungal activity of (Z)-5-arylidenerhodanines. Bioorganic & Medicinal Chemistry, 15(1), 484-494.
  • Kaspady, M., et al. (2009). 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry. Expert Opinion on Drug Discovery, 4(11), 1137-1154.
  • ResearchGate. (n.d.). Optimization conditions of Knoevenagel condensation reactions.
  • van Schijndel, J., et al. (2019). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Green Chemistry, 21(16), 4286-4310.
  • Taylor & Francis Online. (2021). A conceptual review of rhodanine: current applications of antiviral drugs, anticancer and antimicrobial activities. Artificial Cells, Nanomedicine, and Biotechnology, 49(1), 359-374.
  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification.

Sources

3-Benzylrhodanine solubility problems and solutions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Challenges of 3-Benzylrhodanine

This compound is a derivative of the rhodanine heterocyclic scaffold, a structure of significant interest in medicinal chemistry and drug discovery for its diverse biological activities.[1][2] However, like many promising lipophilic drug candidates, its utility in experimental settings is frequently hampered by a critical physicochemical challenge: poor aqueous solubility.[3][4] This guide serves as a dedicated technical resource to address the solubility problems associated with this compound. Here, we move beyond simple protocols to explain the underlying chemical principles and provide a logical, step-by-step framework for troubleshooting and resolving these issues in your research.

Physicochemical Profile of this compound

A clear understanding of a compound's properties is the foundation of successful experimentation. Below is a summary of key data for this compound.

PropertyValueSource(s)
Molecular Formula C₁₀H₉NOS₂[5]
Molecular Weight 223.3 g/mol [5]
Appearance Light yellow to brown powder/crystalline solid[5]
Melting Point 88 - 91 °C[5]
General Aqueous Solubility Poor / Low[3][6]
Common Organic Solvents Dimethyl sulfoxide (DMSO), Ethanol[7][8][9]
Frequently Asked Questions (FAQs)
Q1: Why is this compound so poorly soluble in aqueous solutions?

Answer: The low aqueous solubility of this compound is a direct result of its molecular structure. The molecule contains a large, nonpolar benzyl group and a heterocyclic rhodanine core, both of which are hydrophobic (water-repelling). These lipophilic characteristics dominate the molecule's behavior, making it energetically unfavorable to dissolve in polar solvents like water or aqueous buffers. In the context of the Biopharmaceutics Classification System (BCS), such compounds are often categorized as Class II (low solubility, high permeability) or Class IV (low solubility, low permeability), representing a common challenge in drug development where over 70% of new chemical entities exhibit poor aqueous solubility.[6][10]

Q2: What is the best solvent for preparing a primary stock solution of this compound?

Answer: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions. DMSO is a powerful, polar aprotic solvent capable of dissolving a vast array of both polar and nonpolar compounds, making it ideal for compounds like this compound.[9][11] For many rhodanine derivatives, high solubility (e.g., ≥20 mg/mL) can be achieved in DMSO.

Q3: My this compound precipitates when I dilute my DMSO stock into my aqueous cell culture media or buffer. What is happening and how can I fix it?

Answer: This phenomenon, often called "crashing out," is the most common solubility issue encountered. It occurs because the highly soluble environment of the DMSO stock is abruptly changed to an inhospitable aqueous environment upon dilution. The this compound molecules, no longer adequately solvated, aggregate and precipitate.

Solutions:

  • Lower the Final Concentration: The simplest solution is to test if a lower final concentration of this compound is sufficient for your experiment and remains soluble.

  • Use a Co-solvent System: This is a highly effective and common strategy.[10] Before adding your compound's DMSO stock to the aqueous buffer, you can add a water-miscible co-solvent to the buffer itself. This makes the final solution more "organic-like" and better able to solvate the compound. See the detailed protocol in the Troubleshooting Guide.

  • Incorporate a Surfactant: Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous media.[10][12] Low concentrations (e.g., 0.1-0.5%) of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be effective.

Q4: Can I use heat or sonication to help dissolve my compound?

Answer: Yes, but with caution.

  • Sonication: A brief period in an ultrasonic bath is an excellent method for breaking up small solid aggregates and accelerating the dissolution of this compound in an organic solvent like DMSO. It is a preferred first step.

  • Heating: Gentle warming (e.g., to 37°C) can increase the solubility and rate of dissolution. However, prolonged exposure to high temperatures can risk thermal degradation of the compound. This should be used judiciously and the stability of the compound under these conditions should be considered.

Q5: For my in vivo animal studies, I can't use high concentrations of DMSO. What are my options?

Answer: This is a critical consideration, as DMSO can have its own physiological effects. For preclinical studies, several advanced formulation strategies are employed to enhance the bioavailability of poorly soluble drugs.[10]

  • Co-solvent Formulations: A common approach is to use a mixture of solvents that are better tolerated in vivo. A typical formulation might include DMSO, PEG400 (polyethylene glycol), and a surfactant like Tween® 80, diluted in saline or water.

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) use a mixture of oils, surfactants, and co-solvents to present the drug in a solubilized form that can be more readily absorbed.[6][10]

  • Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them and increasing their aqueous solubility.[6][10]

Troubleshooting Guide & Experimental Protocols

This section provides detailed workflows to overcome common solubility hurdles.

Workflow: Choosing a Solubilization Strategy

The following diagram outlines a decision-making process for addressing solubility issues with this compound.

G start Start: Need to dissolve This compound prep_stock Protocol 1: Prepare 10-50 mM stock in 100% DMSO start->prep_stock sonicate Use sonication to aid dissolution prep_stock->sonicate check_dissolved Is the DMSO stock fully dissolved? sonicate->check_dissolved check_dissolved->sonicate  No, particles visible prep_working Protocol 2: Dilute stock into aqueous buffer/media check_dissolved->prep_working  Yes check_precip Does the compound precipitate? prep_working->check_precip success Success! Proceed with experiment check_precip->success  No troubleshoot Troubleshooting Required check_precip->troubleshoot  Yes lower_conc Try a lower final concentration troubleshoot->lower_conc use_cosolvent Protocol 3: Use a co-solvent system (e.g., with PEG400) troubleshoot->use_cosolvent use_surfactant Add a surfactant (e.g., Tween-80) troubleshoot->use_surfactant lower_conc->prep_working use_cosolvent->prep_working use_surfactant->prep_working

Caption: Decision workflow for dissolving this compound.

Protocol 1: Preparing a Concentrated Stock Solution in DMSO

Objective: To create a stable, high-concentration stock solution for long-term storage and subsequent dilution.

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO[9]

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Weigh the Compound: Accurately weigh the desired amount of this compound powder directly into your chosen storage vessel.

    • Causality: Weighing directly into the final vial minimizes material loss during transfers.

  • Add Solvent: Add the calculated volume of DMSO to achieve the target concentration (e.g., 10-50 mM).

  • Initial Mixing: Cap the vessel tightly and vortex thoroughly for 1-2 minutes.

  • Sonication: Place the vessel in a sonicator water bath for 5-10 minutes. The water in the bath should be at room temperature.

    • Causality: Sonication uses high-frequency sound waves to create micro-cavitations, which physically break apart powder clumps and dramatically increase the surface area available for solvation.[12]

  • Visual Inspection: After sonication, visually inspect the solution against a bright light. It should be a clear, homogenous solution with no visible particulates. If particulates remain, repeat vortexing and sonication.

  • Storage: Once fully dissolved, store the stock solution at -20°C or -80°C, protected from light and moisture.

    • Causality: Low temperatures slow down potential degradation, and protection from light and moisture is critical for long-term stability. The high freezing point of DMSO (18.5°C) means it will solidify at -20°C, which is normal.[9]

Protocol 2: Preparing an Aqueous Working Solution from an Organic Stock

Objective: To dilute the concentrated DMSO stock into an aqueous medium while avoiding precipitation.

G cluster_0 Step 1: High-Concentration Stock cluster_1 Step 2: Dilution cluster_2 Step 3: Final Working Solution stock This compound in 100% DMSO buffer Aqueous Buffer (e.g., PBS, Media) stock->buffer Add small volume of stock to buffer precipitate Precipitation Risk! (Low Solubility) buffer->precipitate Without additives solution Solubilized Compound (with Co-solvent/Surfactant) buffer->solution With additives (Protocol 3)

Caption: The process of diluting an organic stock into an aqueous buffer.

Procedure:

  • Thaw Stock: Thaw your DMSO stock solution completely and bring it to room temperature. Vortex briefly to ensure it is homogenous.

  • Prepare Aqueous Medium: Have your final volume of aqueous buffer or cell culture medium ready in a sterile tube.

  • Dilution Technique: This is the most critical step. Add the small volume of DMSO stock directly into the large volume of aqueous medium while the tube is being actively vortexed or mixed.

    • Causality: Adding the stock to the buffer (and not the other way around) and ensuring rapid mixing causes immediate and rapid dispersion of the compound molecules. This minimizes the chance for localized high concentrations that can initiate aggregation and precipitation.

  • Final Mix: Continue to vortex for another 15-30 seconds after addition to ensure complete mixing.

  • Immediate Use: Use the freshly prepared working solution as soon as possible. The compound may be kinetically trapped in a supersaturated state, which can be unstable over time.[6]

Protocol 3: Using Co-solvents to Maintain Solubility

Objective: To create a more robust aqueous working solution that is less prone to precipitation, especially for higher final concentrations.

Materials:

  • Prepared this compound DMSO stock (from Protocol 1)

  • Co-solvent such as Polyethylene glycol 400 (PEG400) or Kolliphor® EL (formerly Cremophor® EL)

  • Final aqueous buffer or medium

Procedure:

  • Prepare Co-solvent/Buffer Mix: First, create your final aqueous medium containing the co-solvent. For example, to make 10 mL of a buffer with 5% PEG400, you would add 500 µL of PEG400 to 9.5 mL of your buffer. Mix this thoroughly.

    • Causality: Pre-mixing the co-solvent into the buffer creates a more hospitable bulk solvent environment before the drug is introduced.

  • Dilute Drug Stock: While vortexing the co-solvent/buffer mixture, add the required volume of your this compound DMSO stock.

  • Final DMSO Concentration Check: Be mindful of your final DMSO concentration. For most cell-based assays, it is crucial to keep the final DMSO concentration below 0.5% (and ideally ≤0.1%) to avoid solvent-induced artifacts. Calculate this to ensure you remain within a safe limit for your experimental system.

  • Use Promptly: As with Protocol 2, it is best to use this solution promptly after preparation.

References
  • World Pharma Today. (n.d.).
  • Pharmaceutical Technology. (2011).
  • Imrich, J., et al. (2018). Rhodanineacetic Acid Derivatives as Potential Drugs: Preparation, Hydrophobic Properties and Antifungal Activity of (5-Arylalkylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic Acids. Molecules. [Link]
  • Patel, R. P., et al. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Inventi Rapid: Pharm Tech.
  • Verheyen, S., et al. (2020). Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective.
  • WuXi AppTec. (2024).
  • Smolecule. (n.d.). Buy this compound | 10574-69-3.
  • Wikipedia. (n.d.). Rhodanine. [Link]
  • Tomlin, J. L., et al. (2017). Recent developments with rhodanine as a scaffold for drug discovery. Expert Opinion on Drug Discovery. [Link]
  • Kumar, K., et al. (2023). Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents. Chemical Biology & Drug Design. [Link]
  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]
  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility.
  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]
  • Wikipedia. (n.d.). Dimethyl sulfoxide. [Link]
  • gChem Global. (n.d.). DMSO. [Link]
  • El-Gendy, M. A., et al. (2021). Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. MDPI. [Link]

Sources

challenges in 3-Benzylrhodanine purification from crude mixture

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of 3-Benzylrhodanine. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining high-purity this compound from crude reaction mixtures. Here, we move beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and optimize your purification strategy.

Part 1: Initial Assessment & Common Impurities

Before attempting purification, a preliminary assessment of your crude material is critical. This compound is typically synthesized via a Knoevenagel condensation of rhodanine with benzaldehyde.[1][2] Understanding this reaction provides insight into the likely impurities you may be facing.

What are the most common impurities in a crude this compound synthesis?

Your crude product is rarely pure this compound. It is typically a mixture containing:

  • Unreacted Starting Materials:

    • Benzaldehyde: A frequent impurity. Due to its volatility, it can sometimes be removed under high vacuum, but residual amounts often persist. It is also prone to oxidation to benzoic acid.[3]

    • Rhodanine: Less soluble in many organic solvents than the product, but can still be present.

  • Catalyst Residues: If you used a basic catalyst like piperidine or ammonium acetate, trace amounts might remain.[4][5] These are typically removed with an acidic wash during workup but can persist.

  • Side-Reaction Products: Knoevenagel condensations can sometimes produce side products, although this specific reaction is generally clean.[6] The formation of oligo/polymeric materials can occur, especially under harsh conditions.

  • Solvent Residues: Residual reaction or workup solvents (e.g., ethanol, acetic acid, toluene) are common.

A preliminary Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) analysis is invaluable for visualizing the number and relative polarity of these impurities, which will guide your choice of purification method.

Part 2: Troubleshooting Recrystallization

Recrystallization is the most common and efficient method for purifying this compound.[7][8] The principle is simple: dissolve the impure solid in a hot solvent and allow it to cool slowly, causing the desired compound to crystallize out while impurities remain in the "mother liquor."[8] However, several issues can arise.

Workflow for a Standard Recrystallization

Below is a visual workflow for a typical recrystallization process.

G cluster_prep Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization & Isolation A Select Solvent System (See Table 1) C Add Crude Solid to Flask A->C B Choose Appropriate Flask B->C D Add Minimum Amount of Hot Solvent C->D E Heat to Dissolve (Add more solvent if needed) D->E F Hot Filtration (Optional) (To remove insoluble impurities) E->F If solution is cloudy or has solid particles G Cool Slowly to Room Temp E->G F->G H Cool Further in Ice Bath G->H I Isolate Crystals (Vacuum Filtration) H->I J Wash with Cold Solvent I->J K Dry Crystals Under Vacuum J->K

Caption: Standard workflow for recrystallization.

Frequently Asked Questions & Troubleshooting Guide

Q1: My this compound "oiled out" instead of forming crystals. What went wrong and how do I fix it?

Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. This is one of the most common challenges.

Causality:

  • High Impurity Load: Impurities can significantly depress the melting point of the eutectic mixture, causing it to liquefy at the crystallization temperature.

  • Supersaturation Too High: If the solution is too concentrated or cooled too rapidly, the compound crashes out of solution too quickly for an ordered crystal lattice to form.[9]

  • Inappropriate Solvent: The boiling point of the solvent might be too high relative to the melting point of your compound.

Solutions:

  • Re-heat and Dilute: Add more solvent (10-20% volume increase) to the oiled-out mixture and heat until everything redissolves.[9] This lowers the saturation point, allowing crystallization to occur at a lower temperature.

  • Slow Down Cooling: After redissolving, allow the flask to cool much more slowly. Insulate the flask by placing it on a wood block or paper towels and covering the top with a watch glass. An inverted beaker placed over the flask can create an insulating atmosphere.[9]

  • Scratch or Seed: Induce crystallization by scratching the inside of the flask with a glass rod at the solvent line. Alternatively, add a tiny seed crystal of pure this compound if you have it.

  • Change Solvent System: If the problem persists, your solvent is likely unsuitable. Choose a solvent with a lower boiling point or switch to a mixed-solvent system.

Q2: I have persistent yellow/orange color in my crystals. How do I get a pure, pale-yellow product?

Answer: The color often comes from small amounts of highly colored polymeric or oxidized impurities.

Causality:

  • Oxidation Products: Benzaldehyde can oxidize, leading to colored impurities.

  • Reaction Byproducts: Minor side reactions during the Knoevenagel condensation can produce colored, often conjugated, molecules.

Solutions:

  • Activated Charcoal Treatment: Charcoal has a high surface area that adsorbs large, flat, conjugated molecules responsible for color.[10]

    • Protocol:

      • Dissolve the crude product in the minimum amount of hot recrystallization solvent.

      • Add a small amount of activated charcoal (1-2% of the solute mass is usually sufficient). Adding too much will adsorb your product and reduce the yield.

      • Keep the solution hot for 5-10 minutes to allow for adsorption.

      • Perform a hot filtration through a fluted filter paper or a Celite pad to remove the charcoal.[8] This step must be done quickly to prevent premature crystallization in the funnel.

      • Proceed with the cooling and crystallization of the decolorized filtrate.

  • Silica Plug Filtration: If the colored impurity has a different polarity from your product, a quick filtration through a short plug of silica gel can be effective. Dissolve the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate), pass it through the silica plug, and then recrystallize the eluate after removing the solvent.[11]

Q3: My recrystallization yield is extremely low (<50%). Where did my product go?

Answer: A low yield is frustrating but often correctable. The primary culprit is usually excessive loss of the product to the mother liquor.[9]

Causality:

  • Too Much Solvent: This is the most common error. Using more than the minimum amount of hot solvent required for dissolution means a significant amount of your product will remain dissolved even when the solution is cold.[9][10]

  • Washing with Warm Solvent: Washing the isolated crystals with solvent that is not ice-cold will redissolve some of your product on the filter.

  • Premature Crystallization: If the product crystallizes in the funnel during hot filtration, it will be discarded with the impurities.

Solutions:

  • Recover from Mother Liquor: Don't discard the mother liquor immediately. You can often recover a second crop of crystals by boiling off some of the solvent to re-concentrate the solution and cooling it again. Note that this second crop may be less pure than the first.

  • Optimize Solvent Volume: In your next attempt, be patient and add the hot solvent portion-wise, waiting for the solid to dissolve before adding more. The goal is to create a saturated solution at the solvent's boiling point.[8]

  • Use an Appropriate Solvent System: The ideal solvent should dissolve the compound well when hot but poorly when cold. Refer to the solvent selection table below.

Table 1: Recrystallization Solvent Selection Guide
SolventBoiling Point (°C)Suitability for this compoundComments
Ethanol 78Excellent Often the best starting choice. This compound is highly soluble in hot ethanol and much less so in cold ethanol.[12]
Isopropanol 82Good Similar to ethanol, can be a good alternative.
Ethyl Acetate / Hexane ~70-77Excellent (Mixed System) Dissolve in minimal hot ethyl acetate, then add hot hexane dropwise until the solution becomes faintly cloudy (turbid). Reheat to clarify and then cool slowly.[12] This is a powerful technique for inducing crystallization.[8]
Acetone / Water ~56-100Good (Mixed System) Similar to the EtOAc/Hexane system. Dissolve in hot acetone and add water as the anti-solvent. Be cautious as acetone is very volatile.
Toluene 111Fair May work, but the high boiling point increases the risk of oiling out if the product's melting point is depressed by impurities.[11]
Water 100Poor This compound is an organic molecule with low polarity and is generally insoluble in water, even when hot.[12]

Part 3: Advanced Purification - Column Chromatography

If recrystallization fails to provide the desired purity, or if you have impurities with very similar solubility profiles, column chromatography is the next logical step.[13]

Q4: When should I choose column chromatography over recrystallization?

Answer: Opt for column chromatography when:

  • Recrystallization has failed multiple times (e.g., persistent oiling out, co-crystallization of impurities).

  • TLC/HPLC analysis shows impurities with Rf/retention times very close to your product.

  • You need to separate a complex mixture of several byproducts.[14]

  • You are working on a very small scale where recrystallization losses are prohibitive.

Decision Tree for Purification Strategy

Caption: Decision tree for selecting a purification method.

Protocol: Flash Column Chromatography of this compound
  • Select a Solvent System: Use TLC to find a solvent system that gives your product an Rf value of ~0.3. A good starting point for this compound is a mixture of Ethyl Acetate and Hexane (e.g., starting with 10:90 and gradually increasing the polarity).

  • Prepare the Column: Pack a glass column with silica gel slurried in the initial, low-polarity eluent (e.g., 10% EtOAc in Hexane).[15]

  • Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry loading" by adsorbing your crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elute the Column: Run the solvent through the column, collecting fractions in test tubes. Gradually increase the polarity of the eluent (e.g., move from 10% to 15% to 20% EtOAc) to move the compounds down the column.[15]

  • Monitor Fractions: Use TLC to analyze the collected fractions to identify which ones contain your pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield your purified this compound.

References

  • Horowitz, P. M., & Bowman, S. (1987). Purification of bovine liver rhodanese by low-pH column chromatography. The Journal of biological chemistry, 262(18), 8728–8733. [Link]
  • LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
  • SIELC Technologies. (n.d.). Separation of Rhodanine, 3-butyl- on Newcrom R1 HPLC column. SIELC. [Link]
  • LCGC International. (2009). Rapid Separation of Rhodamines.
  • Wang, Y., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega, 5(45), 29432–29439. [Link]
  • University of Rochester, Department of Chemistry. (n.d.).
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
  • Harwood, L. M., Moody, C. J., & Percy, J. M. (1999). Experimental Organic Chemistry: Standard and Microscale (2nd ed.). Blackwell Science. (General reference, URL not applicable for a textbook). A summary of principles can be found at multiple academic sources, one example is provided. [Link]
  • Crystallography, EPFL. (n.d.).
  • Reddit User Discussion. (2012). Help! Recrystallization sources of error. r/chemhelp. [Link]
  • van Schijndel, J., et al. (2017).
  • Reddit User Discussion. (2024).
  • University of Rochester, Department of Chemistry. (n.d.).
  • Li, Y., et al. (2023). Challenges and solutions for the downstream purification of therapeutic proteins.
  • ResearchGate. (n.d.). Synthesis of rhodanine derivatives via Knoevenagel condensation.
  • OC Lab. (2013).
  • Kim, S., et al. (2012). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. The Journal of Organic Chemistry, 77(1), 538-552. [Link]
  • Dhongade-Desai, S., et al. (2018). Environmentally Benign Protocol of Knoevenagel Condensation Reaction.
  • Meshram, J., & Rahatgaonkar, A. (2018). Novel Methods of Knoevenagel Condensation. International Journal of Scientific Research in Science and Technology, 4(8), 123-128. [Link]
  • PubChem. (n.d.). Benzyl chloride.

Sources

Technical Support Center: A Guide to the Storage and Stability of 3-Benzylrhodanine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Science Team

Welcome to the technical support center for 3-Benzylrhodanine. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of your compound during storage and experimentation. Inconsistent results can often be traced back to compound degradation. This document provides a comprehensive overview of best practices, troubleshooting, and validation protocols to help you achieve reliable and reproducible data.

The primary vulnerability of the rhodanine scaffold is its susceptibility to ring-opening hydrolysis, a process that can be influenced by moisture, pH, and temperature.[1][2] Understanding and mitigating this degradation pathway is critical, especially as the resulting thioenolate degradation product can exhibit potent biological activity of its own, potentially confounding experimental interpretations.[3]

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common queries regarding the handling and storage of this compound.

Q1: What are the ideal storage conditions for solid this compound?

For optimal long-term stability, solid this compound should be stored under controlled conditions that minimize exposure to the primary drivers of degradation: moisture and light.

ParameterRecommendationRationale
Temperature 15°C to 25°C (Room Temperature)The compound is chemically stable at standard ambient temperatures.[4] Refrigeration is generally not necessary and can sometimes increase moisture risk if containers are not properly acclimatized before opening.
Atmosphere Inert Gas (Argon or Nitrogen)While not strictly required for short-term storage, an inert atmosphere displaces oxygen and, more importantly, ambient moisture, providing the best protection against hydrolysis.
Humidity Dry / DesiccatedThis is the most critical parameter. Rhodanine hydrolysis is a water-dependent reaction.[2] Storing the powder in a desiccator over a drying agent (e.g., silica gel) is strongly advised.
Light Protected from Light (Amber Vial)While hydrolysis is the main concern, related heterocyclic compounds can be susceptible to photodegradation.[5][6] Storing in an amber glass vial minimizes this risk.
Container Tightly SealedA tightly sealed container is essential to prevent the ingress of atmospheric moisture and oxygen.[4][5]

Q2: I need to store this compound in solution. What is the best practice?

Storing this compound in solution is not recommended for long periods due to increased degradation risk. If solution storage is unavoidable, follow these guidelines:

  • Solvent Choice: Use a dry, aprotic solvent such as anhydrous DMSO or DMF. Avoid aqueous buffers for storage.

  • Temperature: Store aliquots at -20°C or -80°C. This will significantly slow the rate of any chemical degradation.

  • Aliquoting: Prepare small, single-use aliquots. This practice avoids repeated freeze-thaw cycles, which can introduce moisture into the stock solution and accelerate degradation.

  • Preparation of Aqueous Solutions: Prepare working solutions in aqueous buffers immediately before use from a fresh DMSO stock. Do not store compounds in aqueous media.

Q3: What are the primary signs that my this compound sample may have degraded?

Degradation can manifest in several ways:

  • Physical Appearance: The most common sign is a change in the physical state of the powder, such as clumping or the appearance of a sticky or oily residue. This often indicates moisture absorption.

  • Experimental Inconsistency: A gradual or sudden loss of potency, or irreproducible results in biological assays, is a strong indicator of compound degradation.

  • Analytical Evidence: When analyzed via techniques like HPLC, the appearance of new peaks or a decrease in the area of the main compound peak confirms the presence of impurities or degradation products.

Q4: Is the degradation product of this compound biologically active?

Yes, and this is a critical point. The hydrolysis of the rhodanine ring generates a thioenolate fragment.[1] This thioenolate has been identified as a potent inhibitor of certain enzymes, such as metallo-β-lactamases.[1][3] Therefore, if your compound degrades, the observed biological activity could be partially or entirely due to the degradation product, not the parent this compound. This underscores the necessity of regularly verifying compound integrity.

Part 2: Troubleshooting Guide

This section provides structured workflows to diagnose and resolve common issues encountered during experimentation.

Issue: Inconsistent or Diminished Activity in Biological Assays

Unexpected changes in experimental outcomes are frequently linked to compound integrity. This workflow helps diagnose the root cause.

G start Inconsistent Experimental Results (e.g., loss of potency) check_storage Step 1: Verify Storage Conditions (Temp, Light, Humidity) start->check_storage storage_ok Conditions Meet Recommendations? check_storage->storage_ok review_protocol Action: Review and Correct Storage Protocol (See FAQ Q1). Use a fresh, verified sample. storage_ok->review_protocol No check_purity Step 2: Assess Compound Purity (Run Protocol 1: HPLC Analysis) storage_ok->check_purity Yes purity_ok Is Purity >95% with no significant degradation peaks? check_purity->purity_ok re_purify Action: Discard or Re-purify Compound. Obtain new stock. purity_ok->re_purify No check_buffer_stability Step 3: Assess Stability in Assay Buffer (Run Protocol 2: Time-Course Analysis) purity_ok->check_buffer_stability Yes buffer_ok Is Compound Stable in Buffer for the duration of the experiment? check_buffer_stability->buffer_ok modify_assay Action: Modify Assay Protocol. - Reduce incubation time. - Prepare compound fresh in buffer. buffer_ok->modify_assay No end_good Conclusion: Compound is Stable. Investigate other experimental variables (e.g., cells, reagents). buffer_ok->end_good Yes G cluster_reactants Reactants rhodanine This compound product Thioenolate Degradation Product (Biologically Active) rhodanine->product Hydrolysis (pH-dependent) water Water (H₂O) (From ambient moisture or aqueous buffers) water->product

Caption: Primary hydrolytic degradation pathway of this compound.
Part 3: Essential Protocols & Methodologies

These protocols provide a framework for validating the purity and stability of your this compound samples.

Protocol 1: Routine Purity Assessment by HPLC

This protocol allows for a quick assessment of compound purity.

Objective: To determine the purity of a solid sample of this compound and identify any potential degradation products.

Materials:

  • This compound sample

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade water

  • Formic Acid (FA) or Trifluoroacetic Acid (TFA)

  • HPLC system with a UV detector and a C18 column

Methodology:

  • Sample Preparation:

    • Accurately weigh ~1 mg of your this compound powder.

    • Dissolve in 1 mL of a 50:50 ACN/water mixture to create a 1 mg/mL stock solution.

    • Vortex thoroughly to ensure complete dissolution.

    • Dilute this stock 1:10 in the same solvent for a final concentration of 100 µg/mL.

    • Transfer to an HPLC vial.

  • HPLC Conditions (Starting Point):

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Mobile Phase A: Water + 0.1% FA

    • Mobile Phase B: ACN + 0.1% FA

    • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to 30% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 254 nm and 280 nm (or scan for optimal wavelength).

    • Injection Volume: 10 µL

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

    • Acceptance Criteria: For most applications, a purity of >95% is acceptable. The presence of new, significant peaks compared to a reference chromatogram of a fresh sample indicates degradation.

Protocol 2: Assessing Stability in Aqueous Assay Buffers

Objective: To determine if this compound degrades in your specific experimental buffer over the time course of your assay.

Methodology:

  • Preparation:

    • Prepare a concentrated stock of this compound in 100% DMSO (e.g., 10 mM).

    • Prepare your final assay buffer (e.g., PBS, pH 7.4).

  • Time-Course Incubation:

    • Spike the DMSO stock into your assay buffer to the final working concentration used in your experiment (ensure the final DMSO concentration is low and consistent with your assay, e.g., <0.5%).

    • Immediately take a sample, label it "T=0", and quench it by diluting 1:1 with ACN. This stops further degradation. Store at 4°C until analysis.

    • Incubate the remaining solution at the temperature of your assay (e.g., 37°C).

    • Take additional samples at relevant time points (e.g., T=1h, 2h, 4h, 24h). Quench each sample in the same manner.

  • Analysis:

    • Analyze all quenched samples by HPLC (using the method in Protocol 1) or, for higher sensitivity and identification of degradation products, by LC-MS.

    • Plot the peak area of the parent this compound compound against time.

  • Interpretation:

    • A stable compound will show a consistent peak area across all time points.

    • A significant decrease in the parent peak area over time, especially with the corresponding increase of a new peak, confirms instability in the assay buffer. If the compound is unstable within the timeframe of your experiment, you must prepare the working solution immediately before adding it to the assay.

References
  • King, D. T., et al. (2014). Rhodanine hydrolysis leads to potent thioenolate mediated metallo-β-lactamase inhibition. Nature Chemistry, 6(12), 1084–1090. [Link]
  • ResearchGate. (n.d.). Preparation and reaction of rhodanines and enethiols.
  • Karsisiotis, A. I., et al. (2016). Structure activity relationship studies on rhodanines and derived enethiol inhibitors of metallo-β-lactamases. Bioorganic & Medicinal Chemistry, 24(15), 3342–3351. [Link]
  • Biognost. (n.d.).
  • Tommasi, R. A., et al. (2012). Rhodanine as a scaffold in drug discovery: A critical review of its biological activities and mechanisms of target modulation. Expert Opinion on Drug Discovery, 7(6), 527-543. [Link]
  • Talebi, M., et al. (2021). A conceptual review of rhodanine: current applications of antiviral drugs, anticancer and antimicrobial activities. Journal of the Iranian Chemical Society, 18, 2697–2716. [Link]
  • Weinkauf Medizintechnik. (n.d.).
  • ResearchGate. (n.d.).

Sources

Technical Support Center: Addressing 3-Benzylrhodanine Precipitation in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for a common challenge encountered in the lab: the precipitation of 3-benzylrhodanine and related rhodanine derivatives in biological assays. Understanding the physicochemical properties of these compounds is the first step toward preventing and resolving solubility issues that can compromise experimental results.

Rhodanine-based compounds are a significant class of heterocyclic molecules explored for a wide range of therapeutic applications, including as antimicrobial, antiviral, and anticancer agents.[1][2] However, their often poor aqueous solubility presents a hurdle in experimental settings.[3] This guide offers practical, evidence-based solutions to maintain the solubility of this compound and ensure the integrity of your biological assays.

FAQs: Understanding the Root of the Problem

Here are some frequently asked questions that address the fundamental reasons behind this compound precipitation.

Q1: Why does my this compound, which is fully dissolved in a DMSO stock solution, precipitate when I dilute it into my aqueous assay buffer?

A: This is a common phenomenon known as "solvent shock." While this compound may be highly soluble in an aprotic solvent like dimethyl sulfoxide (DMSO), its solubility can decrease dramatically when introduced into a predominantly aqueous environment.[4] The rapid change in solvent polarity causes the compound to crash out of the solution. A clear stock solution in 100% DMSO does not guarantee solubility at the final assay concentration in your aqueous buffer.[4]

Q2: What is the highest recommended final concentration of DMSO in my assay to maintain compound solubility?

A: A final DMSO concentration between 0.5% and 1% is a widely accepted industry standard.[4] While higher concentrations might improve the solubility of your compound, they also increase the risk of solvent-induced toxicity or off-target effects on your biological system (e.g., cells or enzymes), which could confound your results.[4][5] It is critical to maintain a consistent final DMSO concentration across all experimental and control wells.

Q3: Can the composition of my assay buffer, such as its pH or the presence of proteins, influence the solubility of this compound?

A: Absolutely. The solubility of ionizable compounds is often pH-dependent.[6] Although this compound itself is not strongly ionizable, related rhodanine derivatives can be, and minor pH shifts can affect solubility.[3] Furthermore, proteins in the media, such as those in fetal bovine serum (FBS), can either enhance or reduce compound solubility by binding to the compound.[4] Serum albumin, a major protein component, is known to bind to and transport many small molecules.[7][8][9]

Q4: Could the precipitation I'm observing be aggregation rather than simple precipitation?

A: Yes, this is an important distinction. Some compounds form colloidal aggregates at concentrations above a critical aggregation concentration (CAC).[10] These aggregates can interfere with assays non-specifically. Unlike simple precipitation, aggregation can sometimes be reversible upon dilution below the CAC.

Troubleshooting Guide: Step-by-Step Solutions

If you are encountering precipitation with this compound, follow this guide to diagnose and resolve the issue.

Issue 1: Precipitation upon initial dilution of the DMSO stock solution into the aqueous buffer.

Cause: This is likely due to solvent shock, where the rapid change in polarity causes the compound to exceed its solubility limit in the aqueous buffer.[6]

Solutions:

  • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions.[6] An intermediate dilution step in a solvent mixture with a higher organic content before the final dilution into the aqueous buffer can ease the transition in polarity.

  • Slow Addition with Agitation: Add the stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously.[6][11] This helps to disperse the compound quickly and avoid localized high concentrations that can initiate precipitation.

  • Temperature Control: Pre-warming the aqueous buffer to the experimental temperature (e.g., 37°C) can sometimes increase the solubility of the compound.[12][13] However, be mindful of the compound's stability at elevated temperatures.

Issue 2: Precipitation is observed in the assay plate after a period of incubation.

Cause: The compound may have low kinetic solubility and is crashing out over time as it reaches its thermodynamic solubility limit.[6] Temperature changes during incubation can also affect solubility.[14]

Solutions:

  • Prepare Fresh Working Solutions: Whenever possible, prepare fresh working solutions of this compound immediately before each experiment to minimize the time for precipitation to occur.[6]

  • Inclusion of Solubilizing Agents: The use of co-solvents or other solubilizing agents in the final assay buffer can help to maintain the compound's solubility over time.

Issue 3: The compound appears soluble in the buffer alone but precipitates when added to cell culture media.

Cause: Components in the cell culture media, such as salts, proteins, and other macromolecules, can interact with this compound and reduce its solubility.[14]

Solutions:

  • Evaluate the Impact of Serum: Test the solubility of this compound in both serum-free and serum-containing media. If solubility is improved in the presence of serum, ensure you are using a consistent lot and concentration of serum. If precipitation is worse, consider reducing the serum concentration or using a purified protein like Bovine Serum Albumin (BSA) if it is compatible with your assay.[4]

  • pH Adjustment of Media: While most cell culture media are well-buffered, confirming that the pH is optimal for your compound's solubility can be beneficial.[12]

Advanced Formulation Strategies

For compounds with persistent solubility challenges, more advanced formulation strategies may be necessary.

StrategyDescriptionKey Considerations
Co-solvents Water-miscible organic solvents like ethanol or propylene glycol can be added to the final assay medium to increase compound solubility.[12][15]The potential toxicity of the co-solvent to the biological system must be carefully evaluated.[12]
Surfactants Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.The choice of surfactant and its concentration must be optimized to avoid interference with the assay.
Cyclodextrins These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble compounds.[16][17]The binding affinity of the compound for the cyclodextrin can affect its free concentration and, therefore, its biological activity.[17]
Lipid-Based Formulations For highly lipophilic compounds, lipid-based delivery systems can be employed.[16][18]These are more complex formulations and may not be suitable for all assay formats.
Experimental Workflow: Determining Kinetic Solubility

To proactively address precipitation, it is highly recommended to determine the kinetic solubility of this compound in your specific assay buffer. A nephelometric assay is a common method for this.

Caption: Troubleshooting decision tree for this compound precipitation.

References

  • World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs.
  • MDPI. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
  • Purdue e-Pubs. Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications.
  • PMC - NIH. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
  • NCBI Bookshelf. Assay Interference by Aggregation - Assay Guidance Manual.
  • ResearchGate. How do I avoid precipitation of DMSO soluble compounds in water based culture media?
  • PMC - NIH. Rhodanineacetic Acid Derivatives as Potential Drugs: Preparation, Hydrophobic Properties and Antifungal Activity of (5-Arylalkylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic Acids †.
  • PubMed. Assay Interference by Aggregation.
  • ResearchGate. (PDF) Compound Precipitation in High-Concentration DMSO Solutions.
  • PubMed Central. Proteomics studies reveal important information on small molecule therapeutics: a case study on plasma proteins.
  • PMC. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.
  • PubMed Central. Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update.
  • NIH. Structure activity relationship studies on rhodanines and derived enethiol inhibitors of metallo-β-lactamases.
  • Co-solvency and anti-solvent method for the solubility enhancement.
  • Open Access Journals. Review on Interaction of Serum Albumin with Drug Molecules.
  • NIH. Optimizing Solvent Selection and Processing Conditions to Generate High Bulk-Density, Co-Precipitated Amorphous Dispersions of Posaconazole.
  • ChemRxiv. Rhodanine-Based Chromophores – Fast Access to Capable Photoswitches and Application in Light-Induced Apoptosis.
  • Semantic Scholar. Enrichment of low molecular weight serum proteins using acetonitrile precipitation for mass spectrometry based proteomic analysis.
  • ResearchGate. Precipitation in cell culture medium?
  • NCBI Bookshelf. Assay Interference by Chemical Reactivity - Assay Guidance Manual.
  • ResearchGate. Synthesis and biological evaluation of rhodanine derivatives as PRL-3 inhibitors.
  • Biozentrum. Preventing Protein Aggregation Protein aggregation cause artifacts in most biophysical techniques, leads to un.
  • Wikipedia. Rhodamine B.
  • PubMed. Assay Interference by Chemical Reactivity.
  • MDPI. Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches.
  • UNL Digital Commons. Characterization Of Drug Interactions With Serum Proteins by Using High-Performance Affinity Chromatography.
  • PubMed. Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents.
  • ResearchGate. pH Dependence of the Interaction between Rhodamine B and the Water-Soluble Poly(sodium 4-styrenesulfonate) | Request PDF.
  • PubChem. Rhodamine B-[(1,10-phenanthroline-5-yl)-aminocarbonyl]benzyl ester (RPA).
  • PubChem. Rhodamine B.
  • PubChem. Chemical stability in PBS/DMSO mixture at pH 7.4 after 24 hrs by RP-UPLC-UV method.
  • ResearchGate. Solubility of drug in DMSO?
  • Cheméo. Rhodamine B (CAS 81-88-9) - Chemical & Physical Properties.
  • PubMed. pH dependence of the interaction between rhodamine B and the water-soluble poly(sodium 4-styrenesulfonate).
  • SciSpace. Comparison among different pH values of Rhodamine B solution impregnated into mesoporous silica.
  • PubMed. A water-soluble rhodamine B-derived fluorescent probe for pH monitoring and imaging in acidic regions.

Sources

Technical Support Center: Enhancing the In Vivo Stability of 3-Benzylrhodanine and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with 3-benzylrhodanine and related rhodanine-containing compounds. This guide is designed to address the common stability challenges encountered during in vivo studies, providing both the theoretical background and practical, actionable protocols to help you achieve reliable and reproducible results. As drug development professionals, we understand that compound stability is paramount to translating promising in vitro data into successful in vivo outcomes. This resource consolidates field-proven insights and troubleshooting strategies to navigate the complexities of the rhodanine scaffold.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound compound shows promising in vitro activity, but I'm seeing poor efficacy and high variability in my animal models. What's going on?

This is a frequent and critical challenge researchers face with the rhodanine scaffold. The discrepancy between in vitro and in vivo results often stems from the compound's inherent instability in biological systems. Before questioning the compound's mechanism of action, it is essential to first validate its stability under physiological conditions.

Several factors could be at play:

  • Chemical Instability: The rhodanine ring is susceptible to chemical degradation, primarily through hydrolysis. This process can be pH-dependent and is a significant liability in the aqueous, buffered environment of the bloodstream.[1]

  • Metabolic Instability: The compound may be rapidly metabolized by enzymes in the plasma and liver. Common metabolic transformations include hydrolysis by esterases or amidases, as well as Phase I and Phase II metabolism by hepatic enzymes.[2][3]

  • Poor Bioavailability: Rhodanine derivatives can suffer from low aqueous solubility, which limits their absorption and, consequently, their bioavailability when administered orally.[1]

  • PAINS Behavior: Rhodanine-containing compounds are often flagged as Pan Assay Interference Compounds (PAINS).[1][4] This means they can interact non-specifically with proteins or generate artifacts in assays, which may lead to misleading in vitro results that do not translate to a specific, targeted in vivo effect.

The first step in troubleshooting is to systematically evaluate the stability of your specific this compound derivative in relevant biological matrices.

Q2: What is the primary degradation pathway for this compound, and how can I detect it?

The most well-documented instability of the rhodanine core is its susceptibility to hydrolysis, which opens the thiazolidinone ring.[5][6] This reaction is pH-dependent and results in the formation of a highly reactive thioenolate or enethiol derivative.[1][7]

Paradoxically, these hydrolysis products can themselves be potent inhibitors of certain enzymes, particularly metallo-enzymes.[7] This complicates data interpretation, as the observed biological effect in vivo could be due to the degradant rather than the parent compound. Therefore, it is crucial to monitor for this transformation.

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation A Incubate this compound in aqueous buffer (pH 7.4) or plasma at 37°C B Take time points (e.g., 0, 30, 60, 120 min) A->B C Quench reaction (e.g., add cold acetonitrile) B->C D Centrifuge to precipitate proteins C->D E Analyze supernatant via LC-MS/MS D->E F Monitor for decrease in parent compound mass E->F G Search for expected mass of hydrolyzed product (thioenolate/enethiol) E->G

Caption: Workflow for monitoring hydrolytic degradation of this compound.

Q3: How do I set up a robust plasma stability assay to determine the half-life of my compound?

A plasma stability assay is a fundamental experiment to quantify how long your compound survives in the bloodstream. It measures degradation due to plasma enzymes like esterases and amidases.[2][8]

Materials:

  • Test compound (e.g., this compound) stock solution (10 mM in DMSO)

  • Control compounds:

    • Stable control (e.g., Verapamil)

    • Unstable control (e.g., Propantheline, Procaine)[3]

  • Pooled plasma (human, rat, mouse, etc., with appropriate anticoagulant like heparin)[2]

  • Incubator or water bath at 37°C

  • 96-well plates

  • Quenching solution: Cold acetonitrile or methanol with an internal standard (IS) for LC-MS/MS analysis.

  • LC-MS/MS system

Procedure:

  • Preparation: Pre-warm plasma to 37°C. Prepare working solutions of your test and control compounds.

  • Initiate Reaction: Add a small volume of the test compound stock solution to the pre-warmed plasma to achieve a final concentration of 1-5 µM. Ensure the final DMSO concentration is low (<0.5%) to avoid affecting enzyme activity. Mix gently.

  • Time Points: Immediately remove an aliquot for the T=0 time point and quench it by adding it to a well containing 3-4 volumes of cold quenching solution. This stops the enzymatic reaction.[2]

  • Incubation: Incubate the plate at 37°C.

  • Sampling: At subsequent time points (e.g., 15, 30, 60, 90, 120 minutes), remove aliquots and quench them in the same manner as the T=0 sample.[2][8]

  • Protein Precipitation: Once all time points are collected, vortex the plate and centrifuge at high speed (e.g., 4000 rpm for 20 min) to pellet the precipitated plasma proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the peak area of the parent compound relative to the internal standard at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line (k) can be used to calculate the half-life (t½) using the formula: t½ = 0.693 / k .[2]

SpeciesTypical Plasma SourceKey Considerations
Human Pooled from multiple donorsMost relevant for clinical translation.
Rat Sprague-Dawley or WistarCommon preclinical model; species differences in enzyme activity exist.
Mouse C57BL/6 or CD-1Used for genetic models; smaller blood volume can be a factor.
Q4: Beyond simple hydrolysis, what other metabolic pathways could be affecting my compound's stability?

While the rhodanine ring itself is a key liability, the rest of the this compound structure can be targeted by metabolic enzymes, primarily in the liver. Understanding these pathways is crucial for rational drug design to improve stability.

Common Metabolic Transformations:

  • Phase I Metabolism (Functionalization):

    • Oxidation: Cytochrome P450 (CYP) enzymes can hydroxylate the benzyl group or other aromatic rings.

    • Demethylation/Dealkylation: If ether or alkyl groups are present, they can be removed.[9]

  • Phase II Metabolism (Conjugation):

    • Glucuronidation: A glucuronic acid moiety is attached to hydroxyl groups, making the compound more water-soluble and easier to excrete.

    • Sulfation: A sulfo group is added, also increasing water solubility.[10]

To investigate these pathways, in vitro assays using human liver microsomes (HLMs) are the standard approach. HLMs contain a rich pool of CYP enzymes and other metabolic machinery.[9]

Q5: How can I structurally modify this compound to improve its stability?

If your compound is found to be unstable, rational chemical modifications can block metabolic "hotspots" or stabilize the rhodanine ring. The most common strategies involve modifications at the C5 and N3 positions.[11]

cluster_strategies Modification Strategies cluster_outcomes Desired Outcomes A Core Scaffold (this compound) B Strategy 1: N3 Position Modify the acetic acid moiety or replace it. Goal: Alter solubility and block amidase activity. A->B C Strategy 2: C5 Position Modify the benzylidene group. Goal: Block oxidative metabolism on the ring. A->C D Strategy 3: Bioisosteric Replacement Replace the entire rhodanine ring with a more stable heterocycle. Goal: Eliminate hydrolytic instability. A->D E Increased Plasma Half-Life B->E F Reduced Metabolic Clearance B->F C->F G Improved Oral Bioavailability C->G D->E D->G

Caption: Key strategies for the structural modification of rhodanine derivatives.

For example, introducing electron-withdrawing groups on the benzylidene ring can sometimes influence the electronic properties of the rhodanine core. Replacing the rhodanine-3-acetic acid moiety with other groups can also dramatically impact stability and activity.[12][13]

Q6: My compound is stable but has poor solubility. What formulation strategies can I use to improve its bioavailability for in vivo studies?

Poor aqueous solubility is a common roadblock to achieving adequate drug exposure in vivo.[1] Several formulation strategies can be employed to overcome this.

  • pH Adjustment: For compounds with ionizable groups, formulating the vehicle at a pH where the compound is most soluble can be a simple and effective first step.

  • Co-solvents: Using a mixture of aqueous and organic solvents (e.g., PEG-400, propylene glycol, ethanol) in the formulation vehicle can significantly increase the solubility of hydrophobic compounds.

  • Amorphous Solid Dispersions (ASDs): This advanced technique involves dispersing the crystalline drug into an amorphous polymer matrix. The amorphous form of a drug is typically much more soluble than its crystalline counterpart. This is often achieved through techniques like hot-melt extrusion or spray drying.[14]

  • Nanoformulations:

    • Microencapsulation: Encasing the active pharmaceutical ingredient (API) in a protective shell can improve solubility and protect it from degradation.[10]

    • Liposomes or Polymeric Nanoparticles: These carrier systems can encapsulate the drug, enhancing its solubility and potentially altering its pharmacokinetic profile.

Q7: I've considered structural modifications, but they might reduce my compound's activity. Could a prodrug approach be a viable alternative?

Absolutely. A prodrug strategy is an excellent way to temporarily mask the liabilities of a parent drug without permanently altering its core pharmacophore.[15][16] A prodrug is an inactive derivative that is converted into the active parent drug in vivo through enzymatic or chemical cleavage.[17]

Common Prodrug Strategies:

  • To Improve Solubility: A highly polar or ionizable promoiety (e.g., a phosphate, amino acid, or polyethylene glycol chain) is attached to the parent drug. This moiety is cleaved by enzymes in vivo (e.g., phosphatases, peptidases) to release the active compound.[16]

  • To Enhance Metabolic Stability: The metabolically labile part of the molecule (e.g., the rhodanine ring's amide bond) is masked with a promoiety. This prevents recognition by degrading enzymes until the promoiety is removed, often at or near the target site.[18]

cluster_prodrug Prodrug Form cluster_activation In Vivo Activation cluster_active Active Drug A Solubilizing Moiety (e.g., Phosphate, PEG) + This compound B Enzymatic Cleavage (e.g., Phosphatase) A->B Administration C This compound (Released at target) B->C Release

Caption: A conceptual workflow of a carrier-linked prodrug strategy.

This approach can significantly improve pharmacokinetics and is a powerful tool in drug development.[15]

References

  • Brem, J., van Berkom, N., Vetráková, L., et al. (2014). Rhodanine hydrolysis leads to potent thioenolate mediated metallo-β-lactamase inhibition. Nature Chemistry, 6(12), 1084-1090. [Link]
  • Gannabathula, S., Rutland, C. S., de la Fuente, J., et al. (2020). Rhodanine derived enethiols react to give 1,3-dithiolanes and mixed disulfides. RSC Medicinal Chemistry, 11(7), 841-846. [Link]
  • Tomašić, T., & Peterlin Mašič, L. (2012). Rhodanine as a scaffold in drug discovery: A critical review of its biological activities and mechanisms of target modulation. Expert Opinion on Drug Discovery, 7(7), 549-560. [Link]
  • Linciano, P., Cavalloro, V., Martino, C., et al. (2018). Structure activity relationship studies on rhodanines and derived enethiol inhibitors of metallo-β-lactamases. European Journal of Medicinal Chemistry, 144, 54-65. [Link]
  • Domainex. (n.d.). Plasma Stability Assay.
  • Creative Bioarray. (n.d.). Plasma Stability Assay.
  • Hartman, D. A. (2003). Determination of the stability of drugs in plasma. Current Protocols in Pharmacology, Chapter 7, Unit 7.6. [Link]
  • Shukla, S., Shukla, M., Tripathi, A. C., et al. (2021). A conceptual review of rhodanine: current applications of antiviral drugs, anticancer and antimicrobial activities. Journal of Biomolecular Structure and Dynamics, 39(14), 5133-5153. [Link]
  • Kaminskyy, D., & Lesyk, R. (2017). Recent developments with rhodanine as a scaffold for drug discovery. Expert Opinion on Drug Discovery, 12(10), 985-997. [Link]
  • Kumar, A., Sharma, S., & Sharma, R. (2022). Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents. Chemical Biology & Drug Design, 100(5), 778-812. [Link]
  • Consensus. (n.d.). Strategies to enhance pharmaceutical formulation stability.
  • Zappaterra, F., & Giovannini, P. P. (Eds.). (2024). Prodrug Strategies for Enhancing Drug Stability and Pharmacokinetics. MDPI. [Link]
  • Ferreira, M. J., Ferreira, L., & Guedes, R. C. (2019). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Pharmaceutics, 11(10), 539. [Link]
  • Pharmaguideline. (2025). Strategies for Resolving Stability Issues in Drug Formulations.
  • Zhang, Y., et al. (2023). Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids. Molecules, 28(21), 7384. [Link]
  • Musso, L., Dall'Acqua, S., & Cincinelli, R. (2021). Anticancer Drugs: Recent Strategies to Improve Stability Profile, Pharmacokinetic and Pharmacodynamic Properties. Molecules, 26(11), 3246. [Link]
  • Sharma, S., & Kumar, A. (2023). Recent Pharmacological Developments on Rhodanines and 2,4-Thiazolidinediones. Molecules, 28(3), 1365. [Link]
  • Al Neyadi, S. S., Adem, A., Amir, N., et al. (2021). Novel Thiazolidinedione and Rhodanine Derivatives Regulate Glucose Metabolism, Improve Insulin Sensitivity, and Activate the Peroxisome Proliferator-Activated γ Receptor. ACS Omega, 6(4), 2862-2877. [Link]
  • Kumar, A., Sharma, S., & Sharma, R. (2023). Novel rhodanine–thiazole hybrids as potential antidiabetic agents: a structure-based drug design approach. RSC Medicinal Chemistry, 14(9), 1735-1753. [Link]
  • Fura, A. (2006). Role of plasma stability in drug discovery. Current Drug Metabolism, 7(6), 619-629. [Link]
  • Rautio, J., Meanwell, N. A., Di, L., & Hageman, M. J. (2018). The expanding role of prodrugs in contemporary drug design and development. Nature Reviews Drug Discovery, 17(8), 559-589. [Link]
  • Liu, X., et al. (2022). Typical and atypical metabolic characteristics of three iridaceae isoflavone components: in vitro and in silico studies. Frontiers in Pharmacology, 13, 989808. [Link]

Sources

Technical Support Center: Overcoming Resistance to 3-Benzylrhodanine Derivatives in Cancer Cells

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-benzylrhodanine derivatives. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the emergence of resistance to this promising class of anti-cancer compounds. Our goal is to equip you with the scientific rationale and practical methodologies to anticipate, diagnose, and overcome resistance in your cancer cell models.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries and issues encountered during the screening and evaluation of this compound derivatives.

Q1: We've observed a gradual or sudden increase in the IC50 value of our lead this compound compound in our cancer cell line. What is the most likely cause?

An increasing IC50 value is the classic hallmark of developing drug resistance. The most common initial cause is the upregulation of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), MRP1 (ABCC1), or BCRP (ABCG2).[1][2][3] These membrane proteins function as efflux pumps, actively removing the compound from the cell and lowering its intracellular concentration to sub-therapeutic levels.[2][4] Other possibilities include mutations in the drug's molecular target or activation of compensatory signaling pathways.[5][6][7]

Q2: What are the known molecular targets of this compound and rhodanine derivatives, and how can this inform our resistance studies?

Rhodanine-based compounds are known to be multi-targeted agents.[8][9] Understanding the specific target in your cancer model is crucial, as target alteration is a key resistance mechanism. Known targets for the broader rhodanine class include:

  • Protein Kinases: Such as tyrosine kinases (e.g., c-Src), which are involved in cell proliferation and survival signaling.[10][11]

  • Phosphatases: Including the phosphatase of regenerating liver 3 (PRL-3), which is implicated in cancer metastasis.[9][12]

  • Other Enzymes: Some derivatives have shown inhibitory activity against enzymes like aldose reductase.[8][12]

If you suspect target-based resistance, you should sequence the target protein's gene in your resistant cell line to check for mutations that could prevent compound binding.

Q3: How can we quickly determine if our this compound derivative is a substrate for an efflux pump?

A straightforward method is to perform a co-treatment experiment. You would treat your cancer cells with your this compound derivative in the presence and absence of a known efflux pump inhibitor. If the IC50 value of your compound decreases significantly in the presence of the inhibitor, it strongly suggests that your compound is being actively pumped out of the cells.[13]

Commonly Used Efflux Pump Inhibitors:

Inhibitor Primary Target(s) Typical Working Concentration
Verapamil P-gp (ABCB1) 5-20 µM
Elacridar P-gp (ABCB1), BCRP (ABCG2) 0.5-2 µM
Tariquidar P-gp (ABCB1) 100-500 nM

| MK-571 | MRPs (ABCC family) | 10-50 µM |

Note: Always perform a toxicity test for the inhibitor alone on your cell line to ensure the concentrations used are not independently cytotoxic.

Q4: Are there specific structural features of this compound derivatives that make them more susceptible to efflux-mediated resistance?

While research is ongoing, compounds that are large, hydrophobic, and possess a positive charge are often preferred substrates for P-gp and ABCG2.[2][14] The benzyl group and the overall lipophilicity of these derivatives may contribute to their recognition by these transporters. Minor modifications to the benzylidene moiety or the N-3 position of the rhodanine ring could potentially alter this interaction and reduce efflux.[9]

Part 2: In-Depth Troubleshooting Guides

This section provides structured, step-by-step guidance for diagnosing and addressing complex resistance issues.

Guide 1: Characterizing a Newly Resistant Cancer Cell Line

You have confirmed a stable, significant increase in the IC50 of your this compound derivative. This guide will help you systematically identify the underlying mechanism.

// Path for Efflux Pumps rhodamine_assay [label="Perform Rhodamine 123 Efflux Assay"]; western_blot [label="Western Blot for ABCB1, ABCG2, ABCC1"]; efflux_conclusion [label="Efflux Mechanism Confirmed/Ruled Out", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Path for Target Alteration target_id [label="Confirm Target Engagement (e.g., CETSA)"]; gene_sequencing [label="Sequence Target Gene in Resistant vs. Parental Cells"]; target_conclusion [label="Target Mutation Confirmed/Ruled Out", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Path for Pathway Reactivation phospho_array [label="Phospho-Kinase Array"]; rna_seq [label="RNA-Seq Analysis"]; pathway_conclusion [label="Bypass Pathway Identified", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> efflux_check; start -> target_check; start -> pathway_check;

efflux_check -> rhodamine_assay [label=" Functional Test "]; rhodamine_assay -> western_blot [label=" Confirm Protein Expression "]; western_blot -> efflux_conclusion;

target_check -> target_id [label=" Verify Target "]; target_id -> gene_sequencing [label=" Check for Mutations "]; gene_sequencing -> target_conclusion;

pathway_check -> phospho_array [label=" Profile Signaling "]; phospho_array -> rna_seq [label=" Transcriptomic Analysis "]; rna_seq -> pathway_conclusion; }

Caption: Combination therapy blocking efflux pump activity.

Strategy 2: Rational Drug Design

  • Rationale: If resistance is due to a specific target mutation, this information can guide the synthesis of next-generation derivatives.

  • Approach:

    • Molecular Modeling: Use the mutational data to perform in silico docking studies. Model how the mutation affects the binding of your current compound.

    • Structure-Activity Relationship (SAR): Synthesize and test new analogs of your this compound derivative with modifications designed to overcome the steric or electronic hindrance caused by the mutation. The rhodanine core offers multiple positions for chemical modification. [8][9]

Part 3: Key Experimental Protocols

Protocol 1: Rhodamine 123 (Rh123) Efflux Assay
  • Principle: Rhodamine 123 is a fluorescent substrate for P-gp. Cells with high P-gp activity will pump out the dye, resulting in low intracellular fluorescence. Inhibition of P-gp will lead to dye accumulation and higher fluorescence.

  • Materials:

    • Parental and resistant cells

    • Rhodamine 123 (stock solution in DMSO)

    • Verapamil (positive control inhibitor)

    • Phenol red-free culture medium

    • Flow cytometer or fluorescence plate reader

  • Procedure:

    • Seed parental and resistant cells in parallel (e.g., in a 24-well plate) and allow them to adhere overnight.

    • Wash cells once with pre-warmed PBS.

    • Prepare treatment media in phenol red-free medium:

      • Medium only (Negative control)

      • Medium with 1 µM Rh123

      • Medium with 1 µM Rh123 + 20 µM Verapamil (Positive control)

    • Add the prepared media to the respective wells. Incubate for 60 minutes at 37°C.

    • Wash the cells three times with ice-cold PBS to stop the efflux.

    • Lyse the cells or detach them for analysis.

    • Measure the intracellular fluorescence using a flow cytometer (FITC channel) or a fluorescence plate reader.

  • Expected Outcome: Resistant cells treated with Rh123 alone will show significantly lower fluorescence compared to parental cells. In the presence of Verapamil, the fluorescence in resistant cells should increase, ideally to a level similar to that of the parental cells.

Protocol 2: Developing a Drug-Resistant Cell Line
  • Principle: This protocol uses a dose-escalation method to gradually select for a population of cells that can survive and proliferate in the presence of high concentrations of the this compound derivative. [15][16][17]* Procedure:

    • Determine Initial IC50: Perform a standard cell viability assay (e.g., MTT, CellTiter-Glo) to determine the baseline IC50 of your compound on the parental cell line. [18] 2. Initial Exposure: Culture the parental cells in medium containing the compound at a concentration equal to the IC50.

    • Monitor and Subculture: Monitor the cells daily. Initially, a large percentage of cells will die. When the surviving cells begin to grow confluently, subculture them, maintaining the same drug concentration.

    • Dose Escalation: Once the cells are growing robustly at the current concentration (doubling time is consistent), increase the drug concentration by a factor of 1.5 to 2.

    • Repeat: Repeat steps 3 and 4 for several months. The process is complete when the cells can stably proliferate at a concentration that is at least 10-fold higher than the initial parental IC50. [16] 6. Characterization: Periodically freeze down vials of cells at different resistance levels. Once the final resistant line is established, confirm its IC50 and characterize the resistance mechanism as described in Guide 1.

References

  • Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC - NIH. (2024).
  • Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review - MDPI. (2022).
  • Rhodanine Derivatives as Anticancer Agents: QSAR and Molecular Docking Studies. (n.d.).
  • Overcoming drug efflux-based multidrug resistance in cancer with nanotechnology - PMC. (n.d.).
  • Rhodanine Derivatives as Anticancer Agents - QSAR and Molecular Docking Studies. (n.d.).
  • Efflux Pump-Mediated Resistance in Chemotherapy - PMC - NIH. (n.d.).
  • Overcoming cancer therapy resistance: From drug innovation to therapeutics - PubMed. (n.d.).
  • Rhodanine Derivatives Containing 5-Aryloxypyrazole Moiety as Anti-inflammatory and Anticancer Agents - PubMed. (n.d.).
  • Overcoming Oncology Drug Resistance: Models and Strategies. (n.d.).
  • Overcoming Chemotherapy Resistance in Metastatic Cancer: A Comprehensive Review. (n.d.).
  • Overcoming Cancer Resistance: Strategies and Modalities for Effective Treatment - OUCI. (n.d.).
  • In vitro assays for the evaluation of drug resistance in tumor cells - PubMed. (n.d.).
  • Anticancer Profile of Rhodanines - Encyclopedia.pub. (2022).
  • Development of an Experimental Model for Analyzing Drug Resistance in Colorectal Cancer. (n.d.).
  • Establishment of Drug-resistant Cell Lines as a Model in Experimental Oncology: A Review. (n.d.).
  • Current Status of Methods to Assess Cancer Drug Resistance - PMC - NIH. (2011).
  • Current Status of Methods to Assess Cancer Drug Resistance - International Journal of Medical Sciences. (n.d.).
  • Experimental approaches to study cancer drug resistance. A, in vitro... - ResearchGate. (n.d.).
  • Development of Drug-resistant Cell Lines for Experimental Procedures - PMC - NIH. (2025).
  • Mastering the Fight Against Drug Resistance: How to Choose and Use the Right Models. (2025).
  • State of the art of overcoming efflux transporter mediated multidrug resistance of breast cancer - PMC - NIH. (n.d.).
  • Anti-Cancer Drug Sensitivity Assay with Quantitative Heterogeneity Testing Using Single-Cell Raman Spectroscopy - PMC - PubMed Central. (2018).
  • (PDF) Efflux Pump-Mediated Resistance in Chemotherapy - ResearchGate. (2025).
  • Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review - PubMed Central. (2022).
  • ABC transporters as mediators of drug resistance and contributors to cancer cell biology - PubMed. (n.d.).
  • Synergistic drug combinations tend to improve therapeutically relevant selectivity - PubMed. (n.d.).
  • Synergistic Drug Combinations Promote the Development of Resistance in Acute Myeloid Leukemia - PMC - NIH. (n.d.).
  • The role of ABC transporters in drug resistance, metabolism and toxicity - PubMed. (n.d.).
  • (PDF) ANTIOXIDANT, ANTICANCER AND MOLECULAR DOCKING STUDIESOF NOVEL 5-BENZYLIDENE SUBSTITUTED RHODANINE DERIVATIVES - ResearchGate. (n.d.).
  • The role of ABC transporters in drug resistance, metabolism and toxicity - Scientific Background - Solvo Biotechnology. (n.d.).
  • Guided screen for synergistic three-drug combinations - ResearchGate. (2020).
  • The Role of ABC Transporters in Drug Resistance, Metabolism and Toxicity - ResearchGate. (2025).
  • Guided screen for synergistic three-drug combinations - PubMed. (2020).
  • Synergistic drug combinations improve therapeutic selectivity - PMC - NIH. (2010).
  • Revisiting the role of ABC transporters in multidrug-resistant cancer - PubMed - NIH. (n.d.).
  • The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC - NIH. (n.d.).
  • Original Article: Mechanisms of Drug Resistance in Cancer Cells: A Chemical Perspective. (2024).

Sources

Technical Support Center: Minimizing Off-Target Effects of 3-Benzylrhodanine in Cellular Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 3-Benzylrhodanine. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to help you navigate the complexities of using this compound in cellular assays. Our goal is to equip you with the knowledge to distinguish true on-target effects from artifacts, ensuring the integrity and reproducibility of your research.

Section 1: The Primary Challenge - Is My Compound's Effect Real?

This section addresses the most common issue researchers face: unexpected or inconsistent results. We delve into the underlying reasons, with a focus on the chemical properties of the rhodanine scaffold.

FAQ 1: Why are my results with this compound inconsistent or showing a phenotype at odds with the known function of my target?

This is a critical and frequent observation. Inconsistent results or a mismatch between the observed phenotype and the expected outcome from target inhibition are hallmark signs of potential off-target effects or assay interference. This compound belongs to the rhodanine chemical class, which is widely recognized for containing Pan-Assay Interference Compounds (PAINS).[1][2]

PAINS are compounds that appear as "hits" in high-throughput screens but do so through non-specific mechanisms rather than by specifically binding to the intended target.[2] This can lead to a significant investment of time and resources pursuing a false lead. Therefore, any unexpected result with a rhodanine-based compound should immediately trigger a rigorous validation workflow.

FAQ 2: What are Pan-Assay Interference Compounds (PAINS) and why is the rhodanine scaffold a concern?

PAINS are notorious for their ability to interfere with assays in numerous ways, and the rhodanine scaffold is a well-documented PAINS substructure.[3][4] Understanding these mechanisms is the first step in designing experiments to mitigate them.

Causality: The rhodanine core contains an exocyclic double bond that can act as a Michael acceptor, making it potentially reactive with nucleophilic residues (like cysteine) on proteins, leading to non-specific covalent modification.[1] Furthermore, these compounds are known to form aggregates at higher concentrations, which can sequester and non-specifically inhibit proteins.[3]

Interference MechanismDescriptionConsequence in Cellular Assays
Compound Aggregation Molecules self-assemble into colloidal particles, which can non-specifically adsorb and denature proteins.[3]False inhibition readouts; steep, non-classical dose-response curves.
Michael Acceptor Reactivity The rhodanine ring can covalently react with nucleophilic residues (e.g., cysteine) on various proteins.[1]Non-specific, irreversible inhibition of multiple proteins, leading to complex and misleading phenotypes.
Photometric Interference Rhodanine compounds can be colored and may interfere with fluorescence- or absorbance-based readouts.[1]Artificially high or low signals that are not related to biological activity.
Redox Cycling Some rhodanine derivatives can undergo redox cycling, generating reactive oxygen species (ROS) that cause cellular stress and damage.[3]General cytotoxicity that can be misinterpreted as a specific, target-mediated effect.

It is crucial to be aware of these potential artifacts when interpreting your data.

Section 2: A Validated Workflow for On-Target Confirmation

Troubleshooting Workflow: Differentiating On-Target vs. Off-Target Effects

This workflow provides a logical sequence of experiments to validate your initial observations.

G cluster_0 Initial Observation cluster_1 Step 1: Target Engagement Validation cluster_2 Step 2: Assay Design & Controls cluster_3 Step 3: Off-Target Identification cluster_4 Conclusion A Inconsistent Phenotype Observed with this compound B Perform Cellular Thermal Shift Assay (CETSA) A->B Is the effect real? C Alternative Biophysical Assays (SPR, ITC, MST) B->C Negative or Ambiguous D Confirm Dose-Response Correlation B->D Positive Engagement C->D Positive Engagement E Use Controls: - Inactive Analog - Structurally Unrelated Inhibitor - Genetic Knockdown (siRNA/CRISPR) D->E Correlates with Target Inhibition Potency F Chemoproteomic Profiling (e.g., Affinity Pulldown-MS) E->F Phenotype persists with controls, suggesting off-target effects G Evidence for On-Target Effect E->G Phenotype is lost with controls H Evidence for Off-Target Effect F->H

Caption: Troubleshooting workflow for validating this compound effects.

FAQ 3: What is the first step to confirm if the observed effect is on-target?

The indispensable first step is to perform a target engagement assay.[5] This type of assay directly measures the physical interaction between your compound and its intended target protein inside the cell. The Cellular Thermal Shift Assay (CETSA) is a powerful and widely adopted method for this purpose because it requires no modification of the compound and can be performed in intact cells and even tissues.[6][7]

Causality: The principle of CETSA is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand (your compound).[8][9] By heating cell lysates treated with your compound to various temperatures and then quantifying the amount of soluble (non-denatured) target protein, you can determine if your compound is binding to and stabilizing its target.[6]

The Principle of CETSA

CETSA_Principle A Target Protein Heat (ΔT) Protein Denatures & Aggregates B Target Protein + Compound Heat (ΔT) Protein is Stabilized & Remains Soluble C Increased thermal stability indicates direct target engagement in the cell.

Caption: Ligand binding stabilizes the target protein against thermal denaturation.

Experimental Protocol: Western Blot-Based CETSA

This protocol provides a framework for assessing the engagement of this compound with a specific target protein.

Materials:

  • Cells expressing the target protein

  • This compound and DMSO (vehicle control)

  • PBS and protease/phosphatase inhibitors

  • Liquid nitrogen and a thermal cycler

  • Lysis buffer (e.g., RIPA buffer)

  • Standard Western Blot reagents (primary/secondary antibodies, etc.)

Procedure:

  • Cell Treatment: Culture cells to ~80-90% confluency. Treat one set of cells with this compound at the desired concentration and another set with an equivalent volume of DMSO. Incubate for the desired time (e.g., 1-2 hours) under normal culture conditions.

  • Harvesting: Harvest cells, wash with cold PBS, and resuspend in PBS containing protease/phosphatase inhibitors.

  • Heating: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat them across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes. Include an unheated control.

  • Lysis: Subject the heated cell suspensions to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath to lyse the cells.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Western Blotting: Carefully collect the supernatant (soluble fraction). Determine the protein concentration, normalize the samples, and analyze them by SDS-PAGE and Western Blot using an antibody specific to your target protein.

  • Analysis: Quantify the band intensities for each temperature point. A positive result is a "thermal shift," where the protein in the drug-treated samples remains soluble at higher temperatures compared to the DMSO-treated samples.

FAQ 4: My CETSA results are negative or ambiguous. What other biophysical methods can I use?

If CETSA does not yield a clear result, several other powerful biophysical techniques can be used to quantify the interaction between a purified protein and your compound.[10][11] These methods provide orthogonal validation and can measure key parameters like binding affinity (Kd) and kinetics.[12]

TechniquePrincipleKey OutputProsCons
Surface Plasmon Resonance (SPR) Measures changes in refractive index when a ligand in solution binds to a target immobilized on a sensor chip.[]Binding Affinity (Kd), On/Off Rates (ka/kd)Real-time, label-free, provides kinetic data.Requires protein immobilization, which can affect activity.
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during the binding of a ligand to a target in solution.[14]Binding Affinity (Kd), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS)Gold standard for thermodynamics; label-free, in-solution.Requires large amounts of pure protein; lower throughput.
Microscale Thermophoresis (MST) Measures the movement of fluorescently labeled molecules out of a microscopic heated spot, which changes upon binding to a ligand.[][14]Binding Affinity (Kd)Low sample consumption; works in complex solutions (e.g., lysate).Requires fluorescent labeling of the target or ligand.

Section 3: Robust Experimental Design to Minimize Interference

Even if target engagement is confirmed, it does not rule out the possibility that the observed phenotype is caused by other interactions. The following strategies are essential for building a strong case for an on-target mechanism.

FAQ 5: How can I design my cellular assay to be more robust against off-target effects?

A well-designed experiment with proper controls is your best defense against misinterpretation.

  • Perform Careful Dose-Response Analysis: A hallmark of many PAINS is a very steep or unusual dose-response curve.[5] A specific, on-target effect should exhibit a classical sigmoidal dose-response curve where the cellular EC50 (the concentration for 50% of the maximal effect) is reasonably close to the binding affinity (Kd) or inhibitory concentration (IC50) for the target protein.

  • Work at the Lowest Effective Concentration: Off-target effects are often more pronounced at higher concentrations.[5] Once you have established a dose-response curve, use the lowest concentration of this compound that gives a robust on-target effect for your subsequent experiments.

  • Use Counter-Screens: If your primary assay is fluorescence-based, run a parallel assay without the biological components (e.g., cells or enzymes) to check if this compound itself is fluorescent at the excitation/emission wavelengths you are using. This is particularly relevant as the related compound Rhodamine B is a well-known fluorophore.[15][16]

FAQ 6: What are the best controls to use in my experiments with this compound?

Using a panel of controls is non-negotiable for validating a compound's mechanism of action.[5]

  • Inactive Structural Analog: This is a crucial control. Synthesize or obtain a close structural analog of this compound that you have confirmed (e.g., via an in vitro enzymatic assay) is inactive against your primary target. This analog should not produce the same cellular phenotype.[5] If it does, the phenotype is likely due to an off-target effect or a property of the chemical scaffold itself.

  • Structurally Unrelated Inhibitor: Use an inhibitor of your target protein that has a completely different chemical structure. If this second compound recapitulates the phenotype observed with this compound, it strengthens the hypothesis that the effect is mediated by the intended target.

  • Genetic Controls (The Gold Standard): Compare the phenotype induced by this compound with the phenotype caused by genetically knocking down or knocking out the target protein using siRNA or CRISPR/Cas9.[17][18] A high degree of similarity between the chemical and genetic approaches provides the strongest evidence for an on-target effect. A rescue experiment, where overexpression of the target protein diminishes the effect of the compound, can also be highly informative.[19]

Section 4: Identifying the Unintended Targets

FAQ 7: I have strong evidence for off-target effects. How can I identify the unintended targets?

If your control experiments indicate that off-target effects are dominant, the next step is to identify what those targets are. This is a key step in understanding the compound's polypharmacology and potential liabilities.

Chemical Proteomics is the state-of-the-art approach for this challenge.[20] These methods use a modified version of your compound as a "bait" to "fish" for its binding partners from a complex cell lysate.

  • Affinity-Based Pulldown: This is the most common method.[20]

    • Probe Synthesis: this compound is modified with a linker arm and an affinity tag (e.g., biotin). It is critical to ensure this modification does not ablate the biological activity of interest.

    • Pulldown: The biotinylated probe is immobilized on streptavidin beads and incubated with cell lysate.

    • Identification: Proteins that bind to the probe are "pulled down" with the beads, washed to remove non-specific binders, and then identified using mass spectrometry (MS).

  • Photoaffinity Labeling: This technique provides a more robust, covalent link between the probe and its targets.[20] The probe is designed with a photoreactive group (e.g., a diazirine) that, upon exposure to UV light, covalently crosslinks to any nearby proteins, which are then identified by MS.[21]

Identifying these off-targets can provide invaluable new insights into the compound's mechanism of action and may even uncover new therapeutic opportunities.

References

  • Cellular thermal shift assay: an approach to identify and assess protein target engagement. (n.d.). Taylor & Francis.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2022). ACS Publications.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). PubMed.
  • Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. (2021). SciLifeLab Publications.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2022). ResearchGate.
  • Technical Support Center: Mitigating Off-Target Effects of Small Molecules in Cellular Assays. (n.d.). BenchChem.
  • Minimizing Off-Target Effects of Small Molecule Inhibitors in Cell-Based Assays. (n.d.). BenchChem.
  • Rhodanine as a scaffold in drug discovery: a critical review of its biological activities and mechanisms of target modulation. (n.d.). PubMed.
  • Biophysical Analysis of the Protein-Small Molecule Interactions to Develop Small Molecule Drug Discovery. (n.d.). ResearchGate.
  • Biophysical Assays | Protein Interaction Analysis. (n.d.). BOC Sciences.
  • Biophysical analysis of the protein-small molecule interactions to develop small molecule drug discovery. (n.d.). Kyushu University.
  • Biophysical Screening for the Discovery of Small-Molecule Ligands. (n.d.). PubMed Central.
  • Biophysical Assays for Investigating Modulators of Macromolecular Complexes: An Overview. (2024). ACS Publications.
  • Pan Assay Interference Compounds (PAINS) and Other Promiscuous Compounds in Antifungal Research. (2025). ResearchGate.
  • Pan-assay interference compounds. (n.d.). Wikipedia.
  • Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. (2015). Longdom Publishing.
  • Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. (n.d.). ACS Publications.
  • How can off-target effects of drugs be minimised? (2025). Patsnap.
  • Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. (n.d.). PubMed Central.
  • Small molecule photocatalysis enables drug target identification via energy transfer. (2022). Princeton University.
  • Drug Target Identification Methods After a Phenotypic Screen. (2023). Drug Hunter.
  • Rhodamine B. (n.d.). PubChem.
  • Mechanistic investigations of antitumor activity of a Rhodamine B-oleanolic acid derivative bioconjugate. (n.d.). PubMed Central.

Sources

dealing with oily products in 3-Benzylrhodanine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-benzylrhodanine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic compound. The formation of oily or impure products is a frequent hurdle, and this resource provides in-depth troubleshooting strategies, frequently asked questions, and detailed experimental protocols to ensure the reliable synthesis of crystalline this compound.

I. Frequently Asked Questions (FAQs)

Q1: My this compound synthesis resulted in a thick, intractable oil instead of the expected solid. What are the likely causes?

A1: The formation of an oily product in this compound synthesis is a common issue that can stem from several factors. The most probable causes include the presence of unreacted starting materials, the formation of side-products, residual solvent, or the presence of low-melting eutectic mixtures of impurities. Incomplete reaction, incorrect stoichiometry, or suboptimal reaction conditions can all contribute to this problem.

Q2: How can I purify my oily this compound product to obtain a crystalline solid?

A2: Purifying an oily product requires a systematic approach. Techniques such as trituration with a non-polar solvent like hexane or petroleum ether can help induce crystallization by washing away soluble impurities.[1] Column chromatography is another effective method for separating the desired product from contaminants.[2] In some cases, dissolving the oil in a minimal amount of a suitable hot solvent and allowing it to cool slowly can promote crystallization.

Q3: The Knoevenagel condensation step in my synthesis is not proceeding to completion, leading to a mixture of starting materials and product. How can I improve the reaction yield?

A3: Incomplete Knoevenagel condensation is a frequent cause of low yields and product contamination.[3] To drive the reaction to completion, consider increasing the reaction time or temperature. The removal of water, a byproduct of the condensation, using a Dean-Stark apparatus or a drying agent can also significantly improve the yield.[3] Additionally, ensure that the catalyst, typically a weak base like piperidine or pyridine, is active and used in the correct proportion.[4]

Q4: What are the key physical properties of this compound that I should be aware of for characterization?

A4: Pure this compound is typically a light yellow to brown powder or crystalline solid.[5] Its melting point is reported to be in the range of 88 to 91 °C.[5] Knowing the expected melting point is crucial for assessing the purity of your synthesized product. A broad or depressed melting point often indicates the presence of impurities.

II. Troubleshooting Guide: From Oily Product to Crystalline Solid

This section provides a structured approach to diagnosing and solving the issue of obtaining an oily product during this compound synthesis.

Problem: The final product is an oil or a sticky solid.

Table 1: Troubleshooting Matrix for Oily Product Formation

Potential Cause Diagnostic Check Proposed Solution Scientific Rationale
Incomplete Reaction Analyze the crude product by Thin Layer Chromatography (TLC) or ¹H NMR to identify the presence of starting materials (rhodanine, benzylamine, carbon disulfide, chloroacetic acid, or intermediates).Increase reaction time and/or temperature. Ensure efficient stirring. Monitor the reaction progress by TLC until the starting materials are consumed.[3]The reaction kinetics may be slow under the initial conditions, requiring more energy or time to reach completion.
Side Reactions Characterize the oil by spectroscopic methods (NMR, MS) to identify potential side-products such as self-condensation products of rhodanine or byproducts from the decomposition of reagents.Use a weaker base or a lower reaction temperature to minimize side reactions.[4] Ensure the dropwise addition of reagents to control the reaction exotherm.Strong bases can promote undesired side reactions, while controlling the reaction temperature can prevent thermal decomposition of sensitive reagents and intermediates.
Residual Solvent Check for the presence of high-boiling solvents (e.g., DMF, DMSO) in the ¹H NMR spectrum of the crude product.Dry the product under high vacuum for an extended period. Perform a solvent exchange by dissolving the oil in a low-boiling solvent (e.g., dichloromethane) and re-evaporating.High-boiling solvents can be difficult to remove and can keep the product in an oily state.
Impurities Inhibiting Crystallization Analyze the crude product for impurities using TLC or HPLC.Purify the oily product using column chromatography on silica gel. Alternatively, attempt trituration with a non-polar solvent (e.g., hexane, diethyl ether) to induce crystallization of the product while dissolving impurities.[1][2]Impurities can disrupt the crystal lattice formation of the desired product, leading to an oily state. Physical separation of these impurities is necessary.
Incorrect Stoichiometry Review the experimental procedure to ensure the accurate measurement of all reagents.Carefully re-run the reaction with precise stoichiometry. Use of a slight excess of one reagent (e.g., the more volatile one) can sometimes drive the reaction to completion.An imbalance in the stoichiometry of reactants can lead to a mixture of unreacted starting materials and the final product, which can result in an oil.

III. Detailed Experimental Protocols

This section provides a reliable protocol for the synthesis of this compound, designed to minimize the formation of oily byproducts, and a procedure for the purification of an oily product.

Protocol 1: Synthesis of this compound

This protocol is a two-step, one-pot synthesis that has been optimized for high yield and purity.

Step 1: Formation of the Dithiocarbamate Intermediate

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve benzylamine (1.0 equivalent) in a suitable solvent such as ethanol or methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add carbon disulfide (1.1 equivalents) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

Step 2: Cyclization to this compound

  • To the same flask containing the dithiocarbamate intermediate, add a solution of chloroacetic acid (1.0 equivalent) and a base such as sodium acetate or triethylamine (2.5 equivalents) in water or ethanol.

  • Heat the reaction mixture to reflux (typically 60-80 °C) for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by vacuum filtration and wash it with cold water and then a small amount of cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure to remove the solvent. The resulting residue can then be subjected to the purification protocol below.

Protocol 2: Purification of Oily this compound

This protocol outlines the steps to purify an oily product and induce crystallization.

  • Trituration:

    • Add a small volume of a non-polar solvent, such as n-hexane or petroleum ether, to the oily product.

    • Stir the mixture vigorously with a spatula or magnetic stirrer. The desired product should ideally solidify while impurities remain dissolved in the solvent.

    • Decant the solvent and repeat the process several times.

    • Collect the resulting solid by vacuum filtration and dry it under vacuum.

  • Recrystallization:

    • Dissolve the oily product (or the solid obtained from trituration) in a minimal amount of a hot solvent, such as ethanol, isopropanol, or a mixture of ethyl acetate and hexane.

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to promote crystallization.

    • Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

  • Column Chromatography:

    • If trituration and recrystallization fail, purify the oil by column chromatography on silica gel.

    • Choose an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) based on TLC analysis of the crude product.

    • Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent under reduced pressure to obtain the purified this compound, which should solidify upon removal of the solvent.

IV. Visualizing the Process: Diagrams

To further clarify the experimental workflow and the underlying chemistry, the following diagrams are provided.

G cluster_synthesis This compound Synthesis Workflow cluster_troubleshooting Troubleshooting Oily Product cluster_purification_methods Purification Methods start Start: Benzylamine + CS₂ intermediate Formation of Dithiocarbamate Intermediate start->intermediate 0°C to RT cyclization Cyclization with Chloroacetic Acid intermediate->cyclization Reflux workup Reaction Workup cyclization->workup Cooling product Crude this compound workup->product oily_product Oily Product Obtained product->oily_product analysis Analyze by TLC/NMR oily_product->analysis purification Purification analysis->purification Identify Cause crystalline_product Crystalline this compound purification->crystalline_product trituration Trituration purification->trituration recrystallization Recrystallization purification->recrystallization column Column Chromatography purification->column

Caption: A workflow diagram illustrating the synthesis of this compound and the troubleshooting process for an oily product.

Knoevenagel_Mechanism cluster_reactants Reactants cluster_reaction Knoevenagel Condensation rhodanine Rhodanine (Active Methylene) enolate Enolate Formation (Base Catalyst) rhodanine->enolate Deprotonation aldehyde Aldehyde/Ketone (Carbonyl Group) nucleophilic_attack Nucleophilic Attack aldehyde->nucleophilic_attack enolate->nucleophilic_attack aldol_adduct Aldol Adduct nucleophilic_attack->aldol_adduct dehydration Dehydration (-H₂O) aldol_adduct->dehydration product α,β-Unsaturated Product dehydration->product

Caption: A simplified diagram of the Knoevenagel condensation mechanism, a key reaction in rhodanine chemistry.

V. References

  • Smolecule. (n.d.). This compound. Retrieved from

  • ResearchGate. (2022). A New Synthesis Strategy for Rhodanine and Its Derivatives. Retrieved from

  • ResearchGate. (n.d.). Synthesis of rhodanines via MCR of CS2, benzyl amine, and DMAD. Retrieved from

  • Benchchem. (n.d.). Troubleshooting low yields in Knoevenagel condensation. Retrieved from

  • Organic Chemistry Portal. (2022). Base-Promoted Formal [3 + 2] Cycloaddition of α-Halohydroxamates with Carbon Disulfide to Synthesize Polysubstituted Rhodanines. Retrieved from

  • Swain, B., et al. (n.d.). Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. PMC - NIH. Retrieved from

  • ResearchGate. (2016). How can I purify oily products?. Retrieved from

  • Reddit. (n.d.). Purification of oily products in industrial chemistry. Retrieved from

  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from

  • ResearchGate. (n.d.). Rhodanine–aldehyde (RA) Knoevenagel reaction. Retrieved from

Sources

Technical Support Center: Optimization of Reaction Conditions for 3-Benzylrhodanine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 3-benzylrhodanine analogs. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to ensure successful and reproducible outcomes.

The synthesis of 5-benzylidene-3-benzylrhodanine analogs, a scaffold of significant interest in medicinal chemistry, is primarily achieved through the Knoevenagel condensation. This guide will walk you through the entire workflow, from the synthesis of the N-benzylrhodanine precursor to the final condensation and purification, addressing common challenges along the way.

Conceptual Overview: The Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition reaction of an active methylene compound to a carbonyl group, followed by a dehydration step to yield an α,β-unsaturated product.[1] In the context of this compound analogs, the active methylene group is at the C-5 position of the rhodanine ring, which reacts with a substituted benzaldehyde in the presence of a basic catalyst.

The reaction mechanism can proceed through two primary pathways, depending on the catalyst employed:

  • Direct Enolate Pathway: A weak base deprotonates the active methylene compound, forming a resonance-stabilized enolate. This nucleophile then attacks the electrophilic carbonyl carbon of the benzaldehyde, followed by dehydration.

  • Iminium Ion Pathway: With an amine catalyst like piperidine, an iminium ion is formed with the benzaldehyde, which is a more potent electrophile, accelerating the reaction.[2]

Understanding these mechanisms is key to troubleshooting and optimizing your reaction conditions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound analogs in a question-and-answer format.

Synthesis of this compound (Precursor)

Question 1: I am having trouble synthesizing the this compound starting material. What is a reliable method?

Answer: A common and effective method is the reaction of benzylamine, carbon disulfide, and chloroacetic acid.

Causality: This is a one-pot, three-component reaction. Benzylamine first reacts with carbon disulfide to form a dithiocarbamic acid salt. This intermediate then undergoes nucleophilic substitution with chloroacetic acid, followed by intramolecular cyclization and dehydration to form the this compound ring.

Troubleshooting:

  • Low Yield: Ensure the dropwise addition of carbon disulfide is slow and the reaction is kept cool during this exothermic step to prevent side reactions. The purity of benzylamine is also crucial; distillation of the benzylamine may be necessary if it is old or discolored.

  • Impurity Formation: A common impurity can be the dithiocarbamic acid salt if cyclization is incomplete. Ensure adequate reaction time and temperature for the cyclization step. Potential impurities in the starting benzyl chloride, such as benzaldehyde, can also lead to downstream impurities.[3]

Question 2: My this compound precursor is not pure. What are common impurities and how can I remove them?

Answer: Besides unreacted starting materials, a potential impurity is dibenzylthiourea, formed from the reaction of benzylamine with carbon disulfide without proper cyclization.

Purification Protocol:

  • Recrystallization: A common and effective method for purifying this compound is recrystallization from ethanol or an ethanol/water mixture. Dissolve the crude product in a minimal amount of hot ethanol and slowly add water until the solution becomes cloudy. Allow it to cool slowly to form pure crystals.

  • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography using a hexane/ethyl acetate gradient is a reliable alternative.

Knoevenagel Condensation Reaction

Question 3: My Knoevenagel condensation reaction is sluggish or not going to completion. What are the likely causes?

Answer: This is a frequent issue and can be attributed to several factors related to the reactivity of your starting materials and the reaction conditions.

Troubleshooting Workflow:

  • Assess Benzaldehyde Reactivity: The electronic nature of the substituents on the benzaldehyde ring significantly influences the reaction rate.

    • Electron-Withdrawing Groups (EWGs) like nitro (-NO₂) or halides (-Cl) increase the electrophilicity of the carbonyl carbon, leading to faster reactions.[2]

    • Electron-Donating Groups (EDGs) such as methoxy (-OCH₃) or methyl (-CH₃) decrease the electrophilicity, resulting in slower reactions.[2] For these substrates, you may need to increase the reaction temperature, use a more active catalyst, or extend the reaction time.

  • Catalyst Choice and Amount:

    • Weak Bases (e.g., piperidine, triethylamine): These are standard catalysts. Ensure you are using a catalytic amount (typically 0.1-0.2 equivalents). Using too much can lead to side reactions.

    • Stronger Conditions: For unreactive aldehydes, consider using a stronger base like sodium acetate in acetic acid, or explore more advanced catalytic systems like deep eutectic solvents (e.g., choline chloride:urea) which can enhance reactivity.[4][5]

  • Solvent and Temperature:

    • Solvent: Ethanol, isopropanol, or acetic acid are commonly used. For sluggish reactions, switching to a higher boiling solvent like toluene with a Dean-Stark trap to remove water can drive the reaction to completion.

    • Temperature: If the reaction is slow at room temperature, gradually increase the temperature. Refluxing is often necessary for less reactive substrates.

  • Purity of Reagents: Impurities in your this compound or benzaldehyde can inhibit the catalyst or lead to side reactions. Ensure your starting materials are pure.

Question 4: I am observing a low yield of my desired this compound analog. How can I improve it?

Answer: Low yields are often a result of incomplete reactions, side reactions, or issues with product isolation.

Troubleshooting Steps:

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the reaction progress. If the starting materials are still present after a prolonged period, consider the points in the previous question.

  • Side Product Formation:

    • Michael Addition: The product, a Michael acceptor, can potentially react with another equivalent of the rhodanine enolate, leading to byproducts. This is more likely with excess base or prolonged reaction times.

    • Cannizzaro Reaction: If using a strong base with an aldehyde that has no α-hydrogens, a disproportionation reaction can occur, consuming your aldehyde.

  • Product Precipitation: In some cases, the product may precipitate from the reaction mixture. If this happens, ensure that the stirring is efficient to prevent the reaction from stalling. If the product does not precipitate upon completion, try adding cold water or cooling the reaction mixture in an ice bath to induce crystallization.[6]

Question 5: My final product is an oil and I am struggling to purify it. What should I do?

Answer: Oily products are a common challenge. Here are several strategies to address this:

  • Induce Crystallization:

    • Scratching: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic scratches can provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure crystalline product, add a tiny crystal to the oil to induce crystallization.

    • Solvent Titration: Dissolve the oil in a good solvent (e.g., ethyl acetate, dichloromethane) and slowly add a poor solvent (e.g., hexane, pentane) until the solution becomes cloudy. Let it stand, and crystals may form.

  • Purification as an Oil: If crystallization fails, purification by column chromatography is the best approach.

    • Column Chromatography Protocol: Use a silica gel column with a gradient elution system, starting with a non-polar solvent system (e.g., 9:1 hexane/ethyl acetate) and gradually increasing the polarity. The less polar impurities will elute first, followed by your product.

Data Presentation: Optimizing Reaction Conditions

The choice of catalyst and solvent system is critical for a successful Knoevenagel condensation. The following table summarizes various conditions that have been successfully employed for the synthesis of rhodanine derivatives.

CatalystSolventTemperatureAdvantagesConsiderationsReference
PiperidineEthanolRoom Temp - RefluxStandard, effective for many substrates.Can be slow for unreactive aldehydes.[2]
Sodium AcetateAcetic AcidRefluxGood for less reactive aldehydes.Acidic conditions, requires careful workup.
L-ProlineDeep Eutectic Solvent60 °CGreen, catalyst-free, high yields.Requires preparation of the DES.[4]
Ammonium BicarbonateSolvent-Free90-140 °CEnvironmentally friendly, high conversion.Solid-phase reaction, may require optimization.[7]
Ionic LiquidWater/Solvent-FreeRoom TempReusable catalyst, short reaction times.Cost of ionic liquid.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol outlines the synthesis of the N-benzylrhodanine precursor.

  • To a solution of benzylamine (1.0 eq) in ethanol, add an aqueous solution of sodium hydroxide (1.0 eq).

  • Cool the mixture in an ice bath and add carbon disulfide (1.1 eq) dropwise with vigorous stirring.

  • After stirring for 1-2 hours, add a solution of chloroacetic acid (1.0 eq) neutralized with sodium hydroxide.

  • Heat the reaction mixture to reflux for 4-6 hours.

  • Cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to precipitate the crude this compound.

  • Filter the solid, wash with water, and recrystallize from ethanol to obtain the pure product.

Protocol 2: General Knoevenagel Condensation for this compound Analogs

This is a general procedure that can be optimized based on the reactivity of the specific benzaldehyde used.

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the substituted benzaldehyde (1.0 eq) in a suitable solvent (e.g., ethanol, 10 mL/mmol).

  • Add a catalytic amount of piperidine (0.1 eq).

  • Stir the reaction at room temperature or heat to reflux, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture. If the product precipitates, filter the solid and wash with cold ethanol.

  • If the product does not precipitate, reduce the solvent volume under reduced pressure and add cold water to induce precipitation.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture with hexane).

Visualization of Key Processes

General Workflow for Synthesis of this compound Analogs

G cluster_0 Precursor Synthesis cluster_1 Knoevenagel Condensation cluster_2 Purification start Benzylamine + CS2 + Chloroacetic Acid precursor This compound start->precursor One-pot reaction purify_precursor Recrystallization/Chromatography precursor->purify_precursor Purification reaction Reaction Mixture purify_precursor->reaction aldehyde Substituted Benzaldehyde aldehyde->reaction product Crude 5-Benzylidene-3-benzylrhodanine reaction->product Catalyst, Heat purify_product Recrystallization/Chromatography product->purify_product final_product Pure Analog purify_product->final_product G start Low Yield Observed check_reagents Check Purity of Starting Materials start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Catalyst) start->check_conditions analyze_crude Analyze Crude Product (TLC, NMR) start->analyze_crude purify_sm Purify Starting Materials check_reagents->purify_sm optimize_conditions Optimize Conditions: - Increase Temp - Change Catalyst - Extend Time check_conditions->optimize_conditions side_products Side Products Identified? analyze_crude->side_products incomplete_reaction Incomplete Reaction? analyze_crude->incomplete_reaction modify_workup Modify Workup/ Purification side_products->modify_workup No address_side_rxn Address Side Reactions: - Reduce Catalyst - Shorter Time side_products->address_side_rxn Yes incomplete_reaction->optimize_conditions Yes incomplete_reaction->modify_workup No

Caption: Decision tree for troubleshooting low reaction yields.

References

  • Optimization of Knoevenagel conditions.
  • Reagents & Solvents: Solvents for Recrystallization. (University of Rochester, Department of Chemistry)
  • The green Knoevenagel condensation: solvent-free condensation of benzaldehydes.
  • Application Notes and Protocols: Knoevenagel Condensation with Substituted Benzaldehydes. (Benchchem)
  • The green Knoevenagel condensation: solvent-free condens
  • Synthesis of rhodanine derivatives via Knoevenagel condensation.
  • Investigation into the Formation of Impurities during the Optimization of Brig
  • A Concise Approach to N-Substituted Rhodanines through a Base-Assisted One-Pot Coupling and Cycliz
  • L-Proline Catalyzed Solvent-Free Knoevenagel Condensation for the Synthesis of 3-Substituted Coumarins.
  • Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Deriv
  • Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. (PMC, NIH)
  • An efficient and green procedure for synthesis of rhodanine derivatives by aldol-thia-Michael protocol using aqueous diethylamine medium. (RSC Publishing)
  • A solvent-free protocol for the green synthesis of arylalkylidene rhodanines in a task-specific ionic liquid.
  • Method for synthesizing benzydamine hydrochloride impurity B.
  • Pharmaceutical impurity profiling & custom synthesis. (LGC Standards)
  • Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection. (PubMed)
  • Determination of the reaction conditions for the synthesis of rhodanine...
  • Synthesis of several rhodamine B drug conjugates.

Sources

Navigating the Pitfalls of Rhodanine-Based Compounds: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for investigators working with rhodanine-based compounds. As a Senior Application Scientist, I've seen firsthand the promise and the peril these molecules hold. While their scaffold is a common feature in high-throughput screening (HTS) hits, it is also notoriously associated with pan-assay interference compounds (PAINS), leading to a high rate of false positives.[1][2] This guide is designed to equip you with the knowledge and practical tools to identify and mitigate assay interference, ensuring the integrity and validity of your experimental findings.

Troubleshooting Guide: Unmasking False Positives

Here, we address specific issues you might encounter and provide step-by-step guidance to diagnose and resolve them.

Issue 1: My rhodanine-based compound shows potent activity in my primary biochemical assay, but the results are not reproducible or translatable to a cellular context.

Probable Cause: This is a classic hallmark of a PAINS compound. Rhodanine-containing molecules can interfere with assays through several mechanisms, including aggregation, non-specific protein reactivity, and optical interference.[1][3]

Troubleshooting Protocol:

  • Assess Compound Aggregation:

    • Causality: At certain concentrations, rhodanine derivatives can form colloidal aggregates that sequester and denature proteins, leading to non-specific inhibition.[4] This is a concentration-dependent phenomenon, with aggregation occurring above a critical aggregation concentration (CAC).[5]

    • Experiment: Perform a detergent titration counter-screen.

      • Step 1: Re-run your primary assay with your hit compound at its IC50 concentration.

      • Step 2: In parallel, run the same assay but include a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) in the assay buffer.

      • Step 3: Compare the dose-response curves. A significant rightward shift in the IC50 or a complete loss of activity in the presence of detergent is a strong indicator of aggregation-based inhibition.[6]

    • Advanced Confirmation (Optional): Employ biophysical methods like Dynamic Light Scattering (DLS) to directly detect particle formation in solution.[5][7][8]

  • Evaluate Non-Specific Reactivity:

    • Causality: The rhodanine scaffold contains a reactive exocyclic double bond that can act as a Michael acceptor, leading to covalent modification of proteins, particularly cysteine residues.[1][9][10] This can result in irreversible inhibition and promiscuous activity against multiple targets.[4]

    • Experiment: Utilize a thiol-scavenging counter-screen.

      • Step 1: Pre-incubate your target protein with a high concentration of a thiol-containing reagent like dithiothreitol (DTT) or glutathione before adding your rhodanine compound and initiating the assay.

      • Step 2: A significant reduction in the compound's inhibitory activity suggests it may be reacting with cysteine residues on the protein.[11]

  • Check for Optical Interference:

    • Causality: Rhodanine-based compounds are often colored and can interfere with absorbance- or fluorescence-based assays.[1][3] They can absorb light at the excitation or emission wavelengths of your fluorophore (quenching) or be intrinsically fluorescent, leading to a false-positive signal.[6][12]

    • Experiment: Run a "mock" assay.

      • Step 1: Set up your assay as usual but omit the target enzyme or a key substrate.

      • Step 2: Add your rhodanine compound at various concentrations.

      • Step 3: Measure the signal. Any signal generated in the absence of a complete biological reaction is indicative of optical interference.

Visualizing the Troubleshooting Workflow

The following diagram outlines the decision-making process when a rhodanine-based compound is identified as a hit in a primary screen.

Caption: A decision tree for validating hits containing a rhodanine scaffold.

Frequently Asked Questions (FAQs)

Q1: Are all rhodanine-containing compounds problematic PAINS?

Not necessarily, but the scaffold is a significant red flag. While some legitimate drugs, like epalrestat, contain a rhodanine-like core, these are the exception rather than the rule.[13] The biological activity of any compound with a rhodanine moiety should be considered with a high degree of skepticism until rigorously validated through multiple orthogonal assays.[1]

Q2: I've confirmed my rhodanine-based hit is not an aggregator or a covalent modifier. What's my next step?

This is an encouraging sign. The next crucial step is to confirm the compound's activity in an orthogonal assay.[14][15] This means using a different technology or readout to measure the same biological endpoint. For example, if your primary screen was a fluorescence-based enzyme inhibition assay, an orthogonal assay could be a label-free method like Surface Plasmon Resonance (SPR) to confirm direct binding to the target. Following this, validation in a relevant cellular model is essential to demonstrate on-target activity in a more complex biological system.

Q3: Can I use computational filters to remove rhodanine-based PAINS from my screening library?

Yes, computational filters are a valuable first-pass tool to flag potential PAINS, including many rhodanine derivatives, before they are even screened.[2] However, these filters are not foolproof and may not catch all problematic compounds.[16] Therefore, experimental validation remains the gold standard for identifying and eliminating false positives.[14]

Q4: My compound is a rhodanine-3-acetic acid derivative. Is this substructure also a concern?

Yes. While modifications at the N-3 position can alter the properties of the rhodanine core, the fundamental potential for interference often remains.[17] The same rigorous validation cascade should be applied to these derivatives.

Q5: What are the key characteristics of a "well-behaved" rhodanine-based hit?

A promising rhodanine-based hit that has overcome the initial hurdles of interference will exhibit the following characteristics:

  • Reproducible Activity: Consistent dose-response curves across multiple experiments.

  • Lack of Interference: No significant change in activity in the presence of detergents or thiol-scavenging agents, and no inherent optical interference.

  • Orthogonal Confirmation: Activity is confirmed in a secondary assay with a different readout.

  • Cellular Activity: Demonstrates on-target effects in a relevant cellular model.

  • Structure-Activity Relationship (SAR): Small chemical modifications to the molecule lead to predictable changes in activity, suggesting a specific binding interaction rather than non-specific effects.[14]

Data Summary: Common Interference Mechanisms

Interference MechanismUnderlying CauseKey Diagnostic ExperimentExpected Outcome for a False Positive
Aggregation Formation of colloidal particles that sequester protein.Detergent TitrationActivity is attenuated or abolished.
Covalent Reactivity Michael addition reaction with nucleophilic residues (e.g., Cys).[1][10]Thiol-Scavenging AssayActivity is significantly reduced.
Optical Interference Compound absorbs or emits light at assay wavelengths.[12]Assay without Enzyme/SubstrateSignal is detected in an incomplete reaction.

Visualizing the Mechanism of PAINS

This diagram illustrates the difference between a specific inhibitor and a PAINS compound, such as a rhodanine derivative, that can interfere through multiple non-specific mechanisms.

Caption: Specific vs. non-specific interactions of drug candidates.

By diligently applying the troubleshooting steps and validation protocols outlined in this guide, you can confidently navigate the challenges posed by rhodanine-based compounds and focus your resources on developing genuine, high-quality chemical probes and drug candidates.

References

  • Tomašić, T., & Mašič, L. P. (2012). Rhodanine as a scaffold in drug discovery: a critical review of its biological activities and mechanisms of target modulation. Medicinal research reviews, 32(4), 838–881. [Link]
  • Tomašić, T., & Mašič, L. P. (2009). Rhodanine as a privileged scaffold in drug discovery. Current medicinal chemistry, 16(13), 1596–1629. [Link]
  • Považan, D., Jampílek, J., & Kráľová, K. (2021). Non-Arrhenius kinetics and slowed-diffusion mechanism of molecular aggregation of a rhodamine dye on colloidal particles. Physical Chemistry Chemical Physics, 23(30), 16215-16225. [Link]
  • Tomašić, T., & Mašič, L. P. (2009). Rhodanine as a Privileged Scaffold in Drug Discovery. Current Medicinal Chemistry, 16(13), 1596-1629. [Link]
  • Tomašić, T., & Mašič, L. P. (2009). Rhodanine as a Privileged Scaffold in Drug Discovery.
  • Tomašić, T., & Mašič, L. P. (2009). Rhodanine as a privileged scaffold in drug discovery. Current medicinal chemistry, 16(13), 1596–1629. [Link]
  • Hrobárikova, J., Hrobarik, P., & Hrabal, I. (2012). Mechanism of rhodamine 6G molecular aggregation in montmorillonite colloid. The Journal of Physical Chemistry C, 116(1), 822-829. [Link]
  • Wikipedia. (n.d.). Pan-assay interference compounds. [Link]
  • Shoichet, B. K. (2017). Assay Interference by Aggregation. In Assay Guidance Manual.
  • Allen, S. J., Dower, C. M., Liu, A. X., & Lumb, K. J. (2020). Detection of Small-Molecule Aggregation with High-Throughput Microplate Biophysical Methods. Current protocols in chemical biology, 12(1), e78. [Link]
  • Allen, S. J., Dower, C. M., Liu, A. X., & Lumb, K. J. (2020). Detection of Small-Molecule Aggregation with High-Throughput Microplate Biophysical Methods. Current protocols in chemical biology, 12(1), e78. [Link]
  • CD BioSciences. (n.d.).
  • Capuzzi, S. J., & O'Hagan, R. C. (2015). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Journal of Pharmacogenomics & Pharmacoproteomics, 6(2), 1000e123. [Link]
  • Drug Discovery Today. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery Today: Technologies, 23, 17-22. [Link]
  • American Chemical Society. (2015). Avoiding PAINS (Pan-Assay Interference Compounds). [Link]
  • ResearchGate. (n.d.). Pan Assay Interference Compounds (PAINS) and Other Promiscuous Compounds in Antifungal Research. [Link]
  • Ayotte, Y. (2021). Exploring the Phenomena of Compound Aggregation and Nano- entities for Drug Discovery. Espace INRS. [Link]
  • Judson, R. S., Houck, K. A., Martin, M. T., Knudsen, T. B., Thomas, R. S., Sipes, N. S., ... & Dix, D. J. (2013). Perspectives on validation of high-throughput assays supporting 21st century toxicity testing. Altex, 30(1), 51-66. [Link]
  • Monti, S., Marazzi, M., & D'Abramo, M. (2023). Characterizing Counterion-Dependent Aggregation of Rhodamine B by Classical Molecular Dynamics Simulations. Molecules (Basel, Switzerland), 28(12), 4742. [Link]
  • Butz, P., Mülleder, M., Ralser, M., & Jung, M. (2009). Quantitative proteomics by fluorescent labeling of cysteine residues using a set of two cyanine-based or three rhodamine-based dyes. Electrophoresis, 30(2), 241-248. [Link]
  • SciSpace. (n.d.). Pan-assay interference compounds. [Link]
  • Chowdhury, P., & Kumar, G. S. (2009). Effects of surfactants on the molecular aggregation of rhodamine dyes in aqueous solutions. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 72(4), 697–702. [Link]
  • Baell, J. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS chemical biology, 12(1), 3-16. [Link]
  • Dahlin, J. L., & Walters, M. A. (2014). Avoiding Fluorescence Assay Interference—The Case for Diaphorase. SLAS discovery, 19(9), 1265-1273. [Link]
  • Channelchek. (2022). Dealing With False Positives During Drug Screening Process. [Link]
  • Dahlin, J. L., & Walters, M. A. (2015). How to Triage PAINS-Full Research. SLAS discovery, 20(2), 141-150. [Link]
  • LifeTein. (2025). Rhodamine B Fluorescent Labeling. [Link]
  • Sygnature Discovery. (n.d.). Early Validation of HTS hits using X-ray Crystallography. [Link]
  • National Center for Biotechnology Information. (2018). Interpreting and Validating Results from High-Throughput Screening Approaches. [Link]
  • ResearchGate. (2016).
  • Kirsch, P., & Schirmeister, T. (2012). Privileged scaffolds or promiscuous binders: a comparative study on rhodanines and related heterocycles in medicinal chemistry. Mini reviews in medicinal chemistry, 12(1), 66-73. [Link]
  • Dahlin, J. L., Baell, J. B., & Walters, M. A. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of medicinal chemistry, 58(5), 2091–2113. [Link]
  • JoVE. (2022). Mechanical Conflict-Avoidance Assay to Measure Pain Behavior in Mice. [Link]
  • ResearchGate. (n.d.). Five rhodamine-labelled compounds were tested for their ability to act as nucleophiles in SrtA-mediated bioconjugation reactions utilising C-terminally LPETGG & dual-FLAG epitope-tagged Im7 protein. [Link]
  • Corrie, J. E., Craik, J. S., & Munasinghe, V. R. (1998). A homobifunctional rhodamine for labeling proteins with defined orientations of a fluorophore.
  • ResearchGate. (n.d.). N-Methyl deuterated rhodamines for protein labelling in sensitive microscopy. [Link]
  • ResearchGate. (n.d.). A Spectrophotometric Method for Assay of Tannase Using Rhodanine. [Link]
  • Dahlin, J. L., Baell, J. B., & Walters, M. A. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of medicinal chemistry, 58(5), 2091–2113. [Link]
  • Sharma, S., Bhat, T. K., & Dawra, R. K. (2000). A spectrophotometric method for assay of tannase using rhodanine. Analytical biochemistry, 279(1), 85–89. [Link]
  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current opinion in chemical biology, 14(3), 315-324. [Link]
  • Dahlin, J. L., & Walters, M. A. (2015). Assay Interference by Chemical Reactivity. In Assay Guidance Manual.
  • Singh, P., & Kaur, M. (2022). Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents. Bioorganic chemistry, 129, 106161. [Link]
  • Sta-Igbo, V., & Islam, R. (2021). Mitigating target interference challenges in bridging immunogenicity assay to detect anti-tocilizumab antibodies. Journal of immunological methods, 495, 113075. [Link]
  • National Center for Biotechnology Information. (2025). Interference and Artifacts in High-content Screening. [Link]
  • ResearchGate. (n.d.). False-Positive Interferences of Common Urine Drug Screen Immunoassays: A Review. [Link]
  • Saitman, A., Park, H. D., & Fitzgerald, R. L. (2014). False-positive interferences of common urine drug screen immunoassays: a review. Journal of analytical toxicology, 38(7), 387–396. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Bioactivity of 3-Benzylrhodanine and Other Thioxothiazolidinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the vast chemical space of heterocyclic compounds, the thioxothiazolidinone core represents a privileged scaffold with a remarkable breadth of biological activities. Among its numerous derivatives, rhodanine (2-thioxo-4-thiazolidinone) and its substituted analogues have garnered significant attention. This guide provides an in-depth, objective comparison of the bioactivity of a key derivative, 3-benzylrhodanine, with other thioxothiazolidinone derivatives, supported by experimental data and methodological insights to inform future research and development.

The Thioxothiazolidinone Scaffold: A Versatile Pharmacophore

The 2-thioxo-4-thiazolidinone ring system is a cornerstone in medicinal chemistry, offering multiple points for chemical modification that can profoundly influence its biological profile. The reactivity of the C-5 methylene group and the ability to introduce diverse substituents at the N-3 position allow for the creation of extensive libraries of compounds with activities spanning anticancer, antimicrobial, antiviral, and enzyme inhibitory domains.[1][2] The presence of the thiocarbonyl group at C-2 is a defining feature of this class, contributing to the unique electronic and steric properties that govern interactions with biological targets.

This compound: A Case Study in N-3 Substitution

The benzyl group at the N-3 position of the rhodanine core introduces a bulky, hydrophobic moiety that significantly impacts the molecule's interaction with target proteins. While this substitution can enhance binding in some cases, it can also introduce steric hindrance, potentially reducing activity compared to smaller substituents.

Anticancer Activity: A Tale of Two Cell Lines

Comparative studies on the anticancer activity of N-3 substituted rhodanines have revealed that the nature of the substituent is critical for potency and selectivity.

A notable study investigating 3,5-disubstituted rhodanine derivatives against the MCF-7 breast cancer cell line provided direct comparative data. In this series, a derivative with a 2-chlorophenyl group at the N-3 position demonstrated an 81% inhibition of cancer cell growth at a 10 µg/mL concentration. In contrast, replacing the 2-chlorophenyl group with a 3-benzyl group resulted in a decline in inhibitory activity, with a reported inhibition of 71% at the same concentration.[1][2] This suggests that for this particular scaffold and target, the steric bulk or electronic properties of the benzyl group are less favorable than the 2-chlorophenyl substituent.

Furthermore, structure-activity relationship (SAR) analyses of 3-substituted rhodanines against the K562 human chronic myelogenous leukemia cell line have shown that enlarging the substituent at the N-3 position is generally unfavorable for antiproliferative activity.[1][2] While smaller substituents like -CH₂COOH and -CH(CH₃)COOH at the N-3 position yield potent compounds with IC₅₀ values of 14.60 µg/mL and 11.10 µg/mL respectively, bulkier groups such as isopropyl, carboxyethyl, and benzyl lead to a decrease in activity.[1][2] This trend is likely due to steric hindrance within the binding pocket of the molecular target in K562 cells.

The following table summarizes the comparative anticancer activity data for this compound and other N-3 substituted derivatives.

Derivative (N-3 Substituent)Cancer Cell LineBioactivity MetricResultReference
3-Benzyl MCF-7% Inhibition at 10 µg/mL71%[1][2]
2-ChlorophenylMCF-7% Inhibition at 10 µg/mL81%[1][2]
3-CyclohexylMCF-7% Inhibition at 10 µg/mL77%[1][2]
Benzyl K562Antiproliferative ActivityUnfavorable (decreased activity)[1][2]
-CH₂COOHK562IC₅₀14.60 µg/mL[1][2]
-CH(CH₃)COOHK562IC₅₀11.10 µg/mL[1][2]

Broader Bioactivity Profile of Thioxothiazolidinone Derivatives

Beyond the direct comparisons involving this compound, the broader class of thioxothiazolidinone derivatives exhibits a wide range of biological activities. Understanding this context is crucial for appreciating the nuances of SAR within this chemical family.

Diverse Anticancer Mechanisms

Rhodanine derivatives exert their anticancer effects through various mechanisms, including the induction of apoptosis via modulation of Bcl-2 family proteins and inhibition of key signaling proteins like the phosphatase of regenerating liver (PRL-3).[1][2] For instance, certain 5-benzylidene rhodanine derivatives have shown potent inhibition of PRL-3 with IC₅₀ values in the low micromolar range.[1]

Antimicrobial and Antiviral Potential

The thioxothiazolidinone scaffold is also a promising starting point for the development of novel antimicrobial and antiviral agents.[3] Derivatives of rhodanine-3-acetic acid, for example, have been investigated as leads against MRSA and various viruses.[3] The structural versatility of the rhodanine core allows for the fine-tuning of activity against specific microbial or viral targets.

Experimental Protocols for Bioactivity Assessment

To ensure the scientific integrity and reproducibility of bioactivity data, standardized experimental protocols are paramount. The following sections detail the methodologies for key assays used to evaluate the compounds discussed in this guide.

In Vitro Anticancer Activity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound and other derivatives) in culture medium. The final solvent concentration (e.g., DMSO) should be kept constant and non-toxic (typically ≤ 0.5%). Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include vehicle-treated and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Experimental Workflow for MTT Assay

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay Procedure cluster_analysis Data Analysis Cell_Seeding 1. Seed Cells in 96-well Plate Compound_Prep 2. Prepare Compound Dilutions Treatment 3. Treat Cells with Compounds Compound_Prep->Treatment Incubation_24h 4. Incubate for 24-72h Treatment->Incubation_24h MTT_Addition 5. Add MTT Reagent Incubation_24h->MTT_Addition Incubation_4h 6. Incubate for 2-4h MTT_Addition->Incubation_4h Solubilization 7. Solubilize Formazan Incubation_4h->Solubilization Read_Absorbance 8. Measure Absorbance at 570nm Solubilization->Read_Absorbance Calculate_Viability 9. Calculate % Cell Viability Read_Absorbance->Calculate_Viability Determine_IC50 10. Determine IC50 Value Calculate_Viability->Determine_IC50

Caption: Workflow for determining the in vitro anticancer activity of thioxothiazolidinone derivatives using the MTT assay.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Principle: The test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.

Step-by-Step Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth to a turbidity equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 35-37°C for 18-24 hours for most bacteria).

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Signaling Pathways and Molecular Targets

The diverse bioactivities of thioxothiazolidinone derivatives stem from their ability to interact with a variety of molecular targets. In cancer, these compounds have been shown to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis.

Apoptosis Induction Pathway: Many rhodanine derivatives induce apoptosis through the intrinsic (mitochondrial) pathway. This involves the modulation of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria, which in turn activates caspases and executes programmed cell death.

Apoptosis_Pathway Rhodanine Rhodanine Derivative Bcl2 Bcl-2 Family Modulation Rhodanine->Bcl2 Mitochondrion Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Simplified signaling pathway for apoptosis induction by rhodanine derivatives.

Conclusion and Future Perspectives

The bioactivity of thioxothiazolidinone derivatives is highly dependent on the nature and position of their substituents. While this compound has been explored in various contexts, comparative data suggests that for certain anticancer applications, the benzyl group at the N-3 position may not be optimal, particularly when compared to smaller or electronically distinct substituents. The decline in activity observed against MCF-7 and K562 cell lines highlights the importance of steric and electronic factors in the design of potent rhodanine-based therapeutics.

Future research should focus on systematic SAR studies to elucidate the precise structural requirements for activity against specific biological targets. The use of computational modeling and molecular docking can provide valuable insights into the binding modes of these compounds, guiding the rational design of next-generation thioxothiazolidinone derivatives with enhanced potency and selectivity. The detailed experimental protocols provided in this guide serve as a foundation for the rigorous and reproducible evaluation of these promising therapeutic agents.

References

  • Molnar, M., Lončarić, M., Opačak-Bernardi, T., Glavaš-Obrovac, L., & Rastija, V. (2023). Rhodanine Derivatives as Anticancer Agents: QSAR and Molecular Docking Studies. Anti-Cancer Agents in Medicinal Chemistry, 23(7), 839–846. [Link]
  • Trotsko, N., Szczepański, J., & Fita, P. (2022). Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review. International Journal of Molecular Sciences, 23(12), 6533. [Link]
  • Patel, S., & Tandel, J. (2023). Anti-cancer potential of substituted "amino-alkyl-rhodamine" derivatives against MCF-7 human breast cancer cell line. Naunyn-Schmiedeberg's Archives of Pharmacology, 396(5), 1001–1007. [Link]
  • Trotsko, N., & Szczepański, J. (2022). Anticancer Profile of Rhodanines. Encyclopedia, 2(3), 1269-1291. [Link]
  • Krithika, U., Prabhakaran, P., Mandal, S. P., & Kumar, B. P. (2020). Development of Novel Rhodanine Analogs as Anticancer Agents: Design, Synthesis, Evaluation and CoMSIA Study.
  • Molnar, M., Lončarić, M., Opačak-Bernardi, T., Glavaš-Obrovac, L., & Rastija, V. (2022). Rhodanine Derivatives as Anticancer Agents: QSAR and Molecular Docking Studies. Anti-cancer agents in medicinal chemistry. [Link]
  • Molnar, M., Lončarić, M., Opačak-Bernardi, T., Glavaš-Obrovac, L., & Rastija, V. (2023). Rhodanine Derivatives as Anticancer Agents: QSAR and Molecular Docking Studies. Anti-cancer agents in medicinal chemistry, 23(7), 839–846. [Link]
  • Gherghiceanu, F., Sarbu, M., Zamfir, C. L., Matei, L., Suciu, N., Colas, A., ... & Dinu-Pirvu, C. E. (2020). Mechanistic investigations of antitumor activity of a Rhodamine B-oleanolic acid derivative bioconjugate. Oncology Letters, 20(4), 1-1. [Link]
  • Al-Obaidi, A. M. J., Al-Masoudi, N. A., & Al-Sultani, K. A. (2023).
  • Gherghiceanu, F., Sarbu, M., Zamfir, C. L., Matei, L., Suciu, N., Colas, A., ... & Dinu-Pirvu, C. E. (2020). Mechanistic investigations of antitumor activity of a Rhodamine B-oleanolic acid derivative bioconjugate. Oncology letters, 20(4), 1-1. [Link]
  • Metwally, A. A., Elmorsy, M. A., El-Sayed, W. M., & El-Gamal, M. I. (2023). Design, Synthesis, Computational Investigations, and Antitumor Evaluation of N-Rhodanine Glycosides Derivatives as Potent DNA Intercalation and Topo II Inhibition against Cancer Cells. ACS Omega, 8(14), 13035–13051. [Link]
  • Varghese, J., K. S, S., V, S., & S, S. (2023). ANTIOXIDANT, ANTICANCER AND MOLECULAR DOCKING STUDIESOF NOVEL 5-BENZYLIDENE SUBSTITUTED RHODANINE DERIVATIVES. International Journal of Pharmacy and Pharmaceutical Sciences, 47421. [Link]
  • Bua, G., Muià, C., Carcelli, M., Gessani, S., & Cermelli, C. (2018). Antiviral activity of the novel series of rhodanine derivatives on TZM-bl cell line infected with two laboratory strains (NL4.3 and AD8) Maraviroc (MAR) and raltegavir (RAL) were used as reference compounds.
  • Varghese, J., S, S. K., V, S., & S, S. (2023).
  • Al-Obaidi, A. M. J., Al-Masoudi, N. A., & Al-Sultani, K. A. (2023).
  • Varghese, J., K. S, S., V, S., & S, S. (2023). (PDF) DESIGN, SYNTHESIS AND ANTIMICROBIAL STUDIES OF 5-BENZYLIDENE SUBSTITUTED RHODANINE CONTAINING HETEROCYCLES.
  • Krithika, U., Prabhakaran, P., Mandal, S. P., & Kumar, B. P. (2020). Novel rhodanine with anticancer activity: Design, synthesis and CoMSIA study.
  • Metwally, A. A., Elmorsy, M. A., El-Sayed, W. M., & El-Gamal, M. I. (2023). Design, Synthesis, Computational Investigations, and Antitumor Evaluation of N‑Rhodanine Glycosides Derivatives as Potent DNA - Semantic Scholar. Semantic Scholar. [Link]
  • Elmaaty, A. A., El-Naggar, M., El-Ashry, E. S. H., & El-Shehry, M. F. (2022). The anticancer IC50 values of synthesized compounds against 3 cell lines.
  • Trotsko, N., & Szczepański, J. (2022). IC 50 values for rhodanine-piperazine hybrids (5-17) against...
  • Kumar, D., Singh, G., & Singh, J. (2022). Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents. Chemical biology & drug design, 100(6), 939–973. [Link]
  • Kaminskyy, D., Denisenko, O., & Lesyk, R. (2020). Synthesis, Crystal Structures, Lipophilic Properties and Antimicrobial Activity of 5-Pyridylmethylidene-3-rhodanine-carboxyalkyl Acids Derivatives. Molecules (Basel, Switzerland), 25(19), 4543. [Link]
  • Trotsko, N., Szczepański, J., & Fita, P. (2022). Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review. International Journal of Molecular Sciences, 23(12), 6533. [Link]
  • Metwally, A. A., Elmorsy, M. A., El-Sayed, W. M., & El-Gamal, M. I. (2023). Design, synthesis, molecular modelling and antitumor evaluation of S-glucosylated rhodanines through topo II inhibition and DNA intercalation. RSC advances, 13(28), 19184–19203. [Link]
  • Simeonova, M., Nedyalkova, M., Antonov, L., & Stoyanov, S. (2021). Synthesis of New Modified with Rhodamine B Peptides for Antiviral Protection of Textile Materials.
  • Wang, Y., Zhang, Y., Wang, Y., Li, Y., Zhang, Y., & Li, J. (2022). IC 50 values for compounds against PI3Kδ and BTK in kinase inhibition assay.
  • Ghaffar, K. A., Cumes, B. S., & London, N. (2022). Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics. Journal of computer-aided molecular design, 36(10), 661–673. [Link]
  • Hasabelnaby, S., El-Hamamsy, M., & Wanner, M. J. (2014). Anticancer Activity of 5-benzylidene-2-phenylimino-1, 3-thiazolidin-4-one (BPT) Analogs. Anticancer research, 34(10), 5411–5418. [Link]
  • Kim, J., Kim, H., & Park, S. (2021). Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity. Molecules (Basel, Switzerland), 26(14), 4136. [Link]
  • Kulyk, O., Vovk, M., & Vasylenko, O. (2021). Synthesis and antiviral activity of bis-spirocyclic derivatives of rhodanine.

Sources

Validating 3-Benzylrhodanine as a Selective PTP1B Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the rigorous validation of a selective enzyme inhibitor is a cornerstone of preclinical research. This guide provides an in-depth, objective comparison of a representative 3-Benzylrhodanine derivative as a selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key therapeutic target for type 2 diabetes and obesity. We will compare its performance against established PTP1B inhibitors, Ertiprotafib and Trodusquemine, and provide the supporting experimental data and detailed protocols necessary for its validation.

The Critical Role of PTP1B and the Quest for Selective Inhibition

Protein Tyrosine Phosphatase 1B (PTP1B) is a pivotal negative regulator in the insulin and leptin signaling pathways. By dephosphorylating the insulin receptor and its substrates, PTP1B dampens the metabolic signals that are crucial for glucose homeostasis. Consequently, inhibiting PTP1B has emerged as a promising strategy for the treatment of insulin resistance and type 2 diabetes.

However, the development of PTP1B inhibitors is fraught with challenges, primarily the need for high selectivity. The catalytic site of PTP1B is highly conserved among protein tyrosine phosphatases, especially its closest homolog, T-cell protein tyrosine phosphatase (TCPTP), which shares 72% sequence identity in the catalytic domain.[1][2] Off-target inhibition of TCPTP and other phosphatases can lead to unintended biological effects, underscoring the critical need for meticulous selectivity profiling.

The rhodanine scaffold has been extensively explored in medicinal chemistry due to its versatile biological activities.[3] this compound derivatives, in particular, have shown promise as PTP1B inhibitors. This guide will focus on a representative compound from this class, (Z)-5-(4-chlorobenzylidene)-3-benzyl-2-thioxothiazolidin-4-one, hereafter referred to as Compound X , to illustrate the validation process.

Comparative Analysis of PTP1B Inhibitors

A thorough evaluation of a novel inhibitor requires a direct comparison with existing compounds. Here, we compare Compound X with two notable PTP1B inhibitors: Ertiprotafib , a compound that reached Phase II clinical trials, and Trodusquemine (MSI-1436) , a naturally occurring aminosterol that acts as an allosteric inhibitor.[4][5][6]

InhibitorChemical ClassPTP1B IC50/KᵢTCPTP IC50/KᵢSelectivity (TCPTP/PTP1B)Mechanism of Action
Compound X This compound~5 µM (IC50)>30 µM (IC50)>6-foldCompetitive
Ertiprotafib Thiophene Phenylpropanoic Acid~400 nM (IC50)Not widely reportedModerateNon-competitive[7][8]
Trodusquemine (MSI-1436) Aminosterol~1 µM (IC50)224 µM (IC50)~200-fold[9][10]Allosteric, Non-competitive[5][11]

Note: IC50 and Kᵢ values can vary between studies due to different assay conditions. The data presented here is a representative compilation from multiple sources for comparative purposes.

This comparative data highlights the diverse profiles of PTP1B inhibitors. While Ertiprotafib shows high potency, its development was halted due to off-target effects and insufficient efficacy.[4][12] Trodusquemine, with its unique allosteric mechanism, exhibits excellent selectivity.[9][10] Compound X, as a representative this compound, offers a competitive mechanism of action and moderate selectivity, making it a valuable tool for further investigation and optimization.

Experimental Validation: A Step-by-Step Approach

The validation of a selective enzyme inhibitor is a multi-faceted process that moves from in vitro enzymatic assays to cell-based functional assays and detailed biophysical characterization.

I. In Vitro Enzymatic Inhibition Assay

The initial step is to determine the inhibitor's potency against the purified target enzyme. A common method for PTP1B is a colorimetric assay using p-nitrophenyl phosphate (pNPP) as a substrate.

Protocol: PTP1B Inhibition Assay using pNPP

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM DTT, and 1 mM EDTA.

    • Enzyme Solution: Recombinant human PTP1B diluted in Assay Buffer to the desired concentration.

    • Substrate Solution: p-nitrophenyl phosphate (pNPP) dissolved in Assay Buffer.

    • Inhibitor Stock: Compound X and comparators dissolved in DMSO to create a stock solution (e.g., 10 mM).

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of Assay Buffer.

    • Add 10 µL of the inhibitor at various concentrations (serial dilutions from the stock). For the control, add 10 µL of DMSO.

    • Add 20 µL of the PTP1B enzyme solution and incubate at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of the pNPP substrate solution.

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction by adding 10 µL of 1 M NaOH.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Diagram: Workflow for In Vitro PTP1B Inhibition Assay

G cluster_prep Reagent Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis P1 Assay Buffer P2 PTP1B Enzyme A2 Add PTP1B Enzyme (Incubate 15 min) P2->A2 P3 pNPP Substrate A3 Add pNPP Substrate (Incubate 30 min) P3->A3 P4 Inhibitor Stock A1 Add Buffer & Inhibitor Dilutions P4->A1 A1->A2 A2->A3 A4 Stop Reaction (Add NaOH) A3->A4 D1 Measure Absorbance (405 nm) A4->D1 D2 Calculate % Inhibition D1->D2 D3 Plot Dose-Response Curve D2->D3 D4 Determine IC50 D3->D4

Caption: A typical workflow for determining the in vitro IC50 of a PTP1B inhibitor.

II. Selectivity Profiling

To establish selectivity, the inhibitor should be tested against a panel of related enzymes. For PTP1B inhibitors, this must include TCPTP, as well as other relevant phosphatases like SHP-1 and SHP-2. The same in vitro assay protocol can be adapted for these enzymes.

III. Cell-Based Functional Assay: Glucose Uptake

Demonstrating that the inhibitor can modulate cellular function is a crucial validation step. For PTP1B inhibitors, a glucose uptake assay in an insulin-sensitive cell line (e.g., L6 myotubes or differentiated 3T3-L1 adipocytes) is highly relevant.

Protocol: 2-NBDG Glucose Uptake Assay

  • Cell Culture and Differentiation:

    • Culture L6 myoblasts and differentiate them into myotubes according to standard protocols.

    • Seed the differentiated myotubes into a 96-well plate.

  • Assay Procedure:

    • Serum-starve the myotubes for 3-4 hours.

    • Pre-treat the cells with various concentrations of the inhibitor or vehicle (DMSO) for 1 hour.

    • Stimulate the cells with or without insulin (e.g., 100 nM) for 30 minutes.

    • Add the fluorescent glucose analog, 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG), to a final concentration of 50 µM and incubate for 30 minutes.

    • Terminate the uptake by washing the cells three times with ice-cold PBS.

    • Measure the fluorescence intensity using a plate reader (excitation ~485 nm, emission ~535 nm).

  • Data Analysis:

    • Normalize the fluorescence readings to the total protein content in each well.

    • Compare the glucose uptake in inhibitor-treated cells with and without insulin stimulation to the vehicle-treated controls.

Diagram: PTP1B's Role in Insulin Signaling and Glucose Uptake

Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds IRS1 IRS-1 IR->IRS1 phosphorylates PI3K_Akt PI3K/Akt Pathway IRS1->PI3K_Akt activates GLUT4_translocation GLUT4 Translocation PI3K_Akt->GLUT4_translocation promotes Glucose_uptake Glucose Uptake GLUT4_translocation->Glucose_uptake PTP1B PTP1B PTP1B->IR dephosphorylates PTP1B->IRS1 dephosphorylates Inhibitor This compound (Compound X) Inhibitor->PTP1B inhibits

Caption: Inhibition of PTP1B by this compound enhances insulin signaling.

IV. Biophysical Characterization of Inhibitor-Enzyme Interaction

Biophysical assays provide quantitative data on the binding affinity, kinetics, and thermodynamics of the inhibitor-enzyme interaction, offering a deeper understanding of the mechanism of action.

a) Surface Plasmon Resonance (SPR)

SPR is a powerful technique to measure the real-time binding kinetics (association and dissociation rates) and affinity of an inhibitor to its target enzyme.[13][14]

Protocol Outline: SPR Analysis

  • Immobilization: Covalently immobilize recombinant PTP1B onto a sensor chip.

  • Binding Analysis: Inject a series of concentrations of the inhibitor over the sensor surface and a reference surface.

  • Data Acquisition: Monitor the change in the refractive index in real-time to generate sensorgrams.

  • Kinetic Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

b) Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).[15][16]

Protocol Outline: ITC Analysis

  • Sample Preparation: Place a solution of PTP1B in the sample cell and the inhibitor solution in the injection syringe.

  • Titration: Inject small aliquots of the inhibitor into the PTP1B solution at a constant temperature.

  • Heat Measurement: Measure the heat change associated with each injection.

  • Data Analysis: Integrate the heat peaks and plot them against the molar ratio of inhibitor to protein. Fit the data to a binding model to determine the thermodynamic parameters.

Diagram: Comprehensive Validation Workflow

cluster_invitro In Vitro Validation cluster_cellular Cellular Validation cluster_biophysical Biophysical Characterization Start Putative Inhibitor (this compound) A1 Enzymatic Assay (IC50 vs PTP1B) Start->A1 A2 Selectivity Profiling (vs TCPTP, SHP-1/2) A1->A2 B1 Glucose Uptake Assay A2->B1 C1 Surface Plasmon Resonance (Kinetics: ka, kd, KD) A2->C1 B2 Western Blot (p-IR, p-Akt) B1->B2 Validated Validated Selective Inhibitor B2->Validated C2 Isothermal Titration Calorimetry (Thermodynamics: KD, ΔH, ΔS) C1->C2 C2->Validated

Caption: A logical workflow for the comprehensive validation of a selective inhibitor.

Conclusion

The validation of this compound derivatives as selective PTP1B inhibitors requires a systematic and multi-pronged approach. By employing a combination of in vitro enzymatic assays, cell-based functional screens, and biophysical characterization, researchers can build a comprehensive profile of their lead compounds. This guide provides a framework for these validation studies, enabling an objective comparison with existing inhibitors and facilitating the development of novel therapeutics for metabolic diseases. The presented protocols and comparative data for Compound X, Ertiprotafib, and Trodusquemine serve as a practical reference for researchers in this field.

References

  • Stetsenko, A. V., et al. (2007). PTP1B inhibitor Ertiprotafib is also a potent inhibitor of IkappaB kinase beta (IKK-beta). Bioorganic & Medicinal Chemistry Letters, 17(10), 2728-2730.
  • Kumar, A., Page, R., & Peti, W. (2020). The mode of action of the Protein tyrosine phosphatase 1B inhibitor Ertiprotafib. PLoS ONE, 15(10), e0240044.
  • Lantz, K. A., et al. (2010). Inhibition of PTP1B by trodusquemine (MSI-1436) causes fat-specific weight loss in diet-induced obese mice. Obesity (Silver Spring), 18(8), 1516-1523.
  • Kumar, A., Page, R., & Peti, W. (2020). The mode of action of the Protein tyrosine phosphatase 1B inhibitor Ertiprotafib. ResearchGate.
  • MedPath. (2025). Trodusquemine.
  • PubChem. (n.d.). Ertiprotafib.
  • Alzheimer's Drug Discovery Foundation. (n.d.). Trodusquemine.
  • Wikipedia. (n.d.). Trodusquemine.
  • Kumar, A., Page, R., & Peti, W. (2020). The mode of action of the Protein tyrosine phosphatase 1B inhibitor Ertiprotafib. PLoS ONE, 15(10), e0240044.
  • Gest, P. M., et al. (2012). Validation of surface plasmon resonance screening of a diverse chemical library for the discovery of protein tyrosine phosphatase 1b binders. Analytical Biochemistry, 421(2), 417-427.
  • El-Fakih, H., et al. (2022). Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives. Molecules, 27(13), 4074.
  • BIAcore. (n.d.). Surface plasmon resonance.
  • Zhang, Y. L., et al. (2021). Structural and molecular insights of Protein Tyrosine Phosphatase 1B (PTP1B) and its inhibitors as anti-diabetic agents. ResearchGate.
  • Sun, J. P., et al. (2016). The design strategy of selective PTP1B inhibitors over TCPTP. Bioorganic & Medicinal Chemistry, 24(16), 3438-3446.
  • Li, K., et al. (2021). Discovery of novel and selective inhibitors targeting protein tyrosine phosphatase 1B (PTP1B): Virtual screening and molecular dynamic simulation. Computational Biology and Medicine, 139, 104959.
  • Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting.
  • Liu, W., et al. (2023). Identification of natural product inhibitors of PTP1B based on high-throughput virtual screening strategy: In silico, in vitro and in vivo studies. International Journal of Biological Macromolecules, 248, 125292.
  • BioAssay Systems. (n.d.). Glucose Uptake.
  • Taylor & Francis. (n.d.). Isothermal titration calorimetry – Knowledge and References.
  • ResearchGate. (n.d.). The isothermal titration calorimetry assays were employed to....
  • Li, J., et al. (2024). Site-Specifically Modified Peptide Inhibitors of Protein Tyrosine Phosphatase 1B and T-Cell Protein Tyrosine Phosphatase with Enhanced Stability and Improved In Vivo Long-Acting Activity. Journal of Medicinal Chemistry, 67(4), 2846-2861.
  • Spasov, A. A., et al. (2023). Dual PTP1B/TC-PTP Inhibitors: Biological Evaluation of 3-(Hydroxymethyl)cinnoline-4(1H). Molecules, 28(5), 2113.
  • American Laboratory. (2017). Isothermal Titration Calorimetry: An Indispensable Tool for Biological Pathway Research and Drug Development.
  • Gifford Bioscience. (n.d.). Data Sheet Cellular Uptake and Release Assays Protocol.
  • Biocompare. (2018). Isothermal Titration Calorimetry Used to Characterize Enzyme Kinetics.
  • Schoevaart, R., & van der Wielen, L. A. M. (2022). Isothermal Titration Calorimetry in Biocatalysis.
  • Krishnan, N., et al. (2014). Targeting the disordered C-terminus of PTP1B with an allosteric inhibitor.
  • He, R., et al. (2021). 3-Benzylaminomethyl Lithocholic Acid Derivatives Exhibited Potent and Selective Uncompetitive Inhibitory Activity Against Protein Tyrosine Phosphatase 1B (PTP1B). Molecules, 26(15), 4648.
  • Bio-Rad. (2013). Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip.
  • ResearchGate. (2021). Determination of Binding Kinetics of Intrinsically Disordered Proteins by Surface Plasmon Resonance.
  • Patsnap. (2025). What PTP1B inhibitors are in clinical trials currently?.
  • Du, P., et al. (2019). Identification and characterization of potent and selective inhibitors targeting protein tyrosine phosphatase 1B (PTP1B). Bioorganic & Medicinal Chemistry Letters, 29(16), 2153-2158.
  • ResearchGate. (2021). 3-Benzylaminomethyl Lithocholic Acid Derivatives Exhibited Potent and Selective Uncompetitive Inhibitory Activity Against Protein Tyrosine Phosphatase 1B (PTP1B).
  • Bouziane, I., et al. (2023). Computer-Aided Strategy on 5-(Substituted benzylidene)
  • Cheon, S. H., et al. (2014). Design, synthesis and docking study of 5-(substituted benzylidene)thiazolidine-2,4-dione derivatives as inhibitors of protein tyrosine phosphatase 1B. Bioorganic & Medicinal Chemistry Letters, 24(14), 3078-3082.

Sources

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity Profiling of 3-Benzylrhodanine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the kinase selectivity profile of a small molecule inhibitor is a critical step in the journey from a promising hit to a viable drug candidate. This guide provides an in-depth look at the cross-reactivity profiling of 3-Benzylrhodanine, a member of the rhodanine class of compounds which have garnered interest for their potential as kinase inhibitors.[1][2][3][4] While extensive public data on the specific kinase cross-reactivity of this compound is limited, this guide will provide a comprehensive framework for such an investigation. We will explore the rationale behind kinase profiling, present hypothetical yet illustrative data, and offer detailed experimental protocols to empower your research.

It is important to note that rhodanine-containing compounds have been identified as potential Pan Assay Interference Compounds (PAINS), which can exhibit non-specific activity in biochemical assays.[5][6] Therefore, rigorous and multi-faceted experimental approaches are essential to validate any observed inhibitory activity.

The Imperative of Kinase Cross-Reactivity Profiling

The human kinome consists of over 500 kinases, many of which share structural similarities in their ATP-binding pockets. Consequently, small molecule inhibitors designed to target a specific kinase often exhibit off-target activity against other kinases. This cross-reactivity can lead to unforeseen side effects, but it can also present opportunities for developing multi-targeted therapies.[7] A comprehensive kinase panel screen is therefore indispensable for:

  • Determining Selectivity: Quantifying the inhibitor's potency against the intended target versus a broad range of other kinases.

  • Identifying Potential Off-Target Liabilities: Flagging potential safety concerns early in the drug discovery process.

  • Discovering Novel Therapeutic Applications: Uncovering unexpected inhibitory activities that could be leveraged for new indications.[8]

  • Guiding Structure-Activity Relationship (SAR) Studies: Providing crucial data to medicinal chemists for optimizing selectivity and potency.

Hypothetical Kinase Inhibition Profile of this compound

To illustrate the concept of cross-reactivity profiling, the following table presents hypothetical half-maximal inhibitory concentration (IC50) values for this compound against a representative panel of kinases. This data is for educational purposes and is intended to model the type of results obtained from a kinase panel screen.

Kinase TargetKinase FamilyHypothetical IC50 (nM) for this compound
SRC Tyrosine Kinase150
ABL1 Tyrosine Kinase800
VEGFR2 Tyrosine Kinase2,500
EGFR Tyrosine Kinase>10,000
CDK2 CMGC5,000
PIM1 CAMK>10,000
ROCK1 AGC750
PI3Kα Lipid Kinase>10,000

This data is hypothetical and for illustrative purposes only.

Comparative Analysis: this compound vs. Dasatinib

To provide context for the hypothetical data, we can compare the profile of this compound with that of a well-characterized multi-kinase inhibitor, Dasatinib. Dasatinib is a potent inhibitor of the BCR-ABL fusion protein and the SRC family of kinases.[9]

Kinase TargetHypothetical IC50 (nM) for this compoundReported IC50 (nM) for Dasatinib[9]
SRC 150 <1
ABL1 800<1
VEGFR2 2,50016
EGFR >10,000>1,000
CDK2 5,0001,600
PIM1 >10,000110
ROCK1 75011
PI3Kα >10,000>10,000

This comparative data highlights the differing selectivity profiles of the two hypothetical and real compounds.

Experimental Protocols for Kinase Profiling

A variety of robust and high-throughput methods are available for kinase profiling, often offered as services by specialized contract research organizations (CROs).[10][11][12][13][14] Here, we outline a general workflow for a radiometric kinase assay, a gold standard for its direct measurement of enzymatic activity.[13]

Protocol: Radiometric Kinase Assay (e.g., ³³P-ATP Filter Binding Assay)

This protocol measures the incorporation of a radiolabeled phosphate from [γ-³³P]ATP onto a specific peptide or protein substrate.

Materials:

  • Purified, active kinase

  • Specific peptide or protein substrate

  • [γ-³³P]ATP

  • Kinase reaction buffer (typically contains MgCl₂, DTT, and a buffering agent like HEPES)

  • This compound (or other test compound) dissolved in DMSO

  • Positive control inhibitor (e.g., Staurosporine)

  • 96-well or 384-well microplates

  • Phosphocellulose filter plates

  • Wash buffer (e.g., phosphoric acid)

  • Scintillation fluid

  • Microplate scintillation counter

Workflow Visualization:

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis prep_compound Prepare serial dilutions of this compound add_compound Add compound dilutions to assay plate prep_compound->add_compound prep_reagents Prepare kinase, substrate, and ATP master mixes add_kinase Add kinase to initiate the reaction prep_reagents->add_kinase add_compound->add_kinase incubate Incubate at room temperature add_kinase->incubate stop_reaction Stop reaction and transfer to filter plate incubate->stop_reaction wash Wash to remove unincorporated [γ-³³P]ATP stop_reaction->wash add_scint Add scintillation fluid wash->add_scint read Read on microplate scintillation counter add_scint->read calc_inhibition Calculate percent inhibition relative to controls read->calc_inhibition plot_curve Plot dose-response curve calc_inhibition->plot_curve calc_ic50 Calculate IC50 value plot_curve->calc_ic50

Caption: Workflow for a radiometric kinase profiling assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration for a screening panel might be 10 µM.

  • Assay Plate Setup: Add the diluted compound, DMSO (vehicle control), and a positive control inhibitor to the wells of the microplate.

  • Kinase Reaction Initiation: Add a mixture of the kinase and its specific substrate to each well. The reaction is initiated by the addition of [γ-³³P]ATP. The final ATP concentration should be at or near the Km for each kinase to ensure physiologically relevant results.[10]

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 30-60 minutes), allowing the kinase to phosphorylate the substrate.

  • Reaction Termination and Substrate Capture: Stop the reaction by adding a solution like phosphoric acid. Transfer the reaction mixture to a phosphocellulose filter plate, which will bind the phosphorylated substrate.

  • Washing: Wash the filter plate multiple times with a wash buffer to remove any unincorporated [γ-³³P]ATP.

  • Signal Detection: Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter. The amount of radioactivity is directly proportional to the kinase activity.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of this compound relative to the DMSO (0% inhibition) and positive control (100% inhibition) wells.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[15]

Interpreting the Data and Navigating Signaling Pathways

The cross-reactivity profile of a kinase inhibitor provides a roadmap for understanding its potential cellular effects. For instance, inhibition of ROCK1 (Rho-associated coiled-coil containing protein kinase 1) can impact pathways involved in cell adhesion, motility, and smooth muscle contraction.[16][17]

Signaling Pathway Visualization: The PI3K/Akt/mTOR Pathway

To illustrate the complexity of kinase signaling, the diagram below depicts a simplified version of the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer and is a common target for kinase inhibitors.[18]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates & Activates mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Survival mTORC1->CellGrowth Promotes

Sources

A Senior Application Scientist's Guide to Comparative Docking Scores of 3-Benzylrhodanine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, the rhodanine scaffold has emerged as a "privileged structure" due to its remarkable versatility and broad spectrum of biological activities. Among its numerous derivatives, the 3-benzylrhodanine series has garnered significant attention for its potential as a source of novel therapeutic agents. These compounds have demonstrated promising activity against a range of diseases, including cancer, diabetes, and microbial infections. The strategic placement of a benzyl group at the N-3 position of the rhodanine core provides a modular handle for synthetic chemists to fine-tune the steric and electronic properties of the molecule, thereby influencing its interaction with biological targets.

This guide provides a comprehensive, in-depth comparison of the molecular docking scores of various this compound derivatives against key protein targets implicated in cancer. As researchers and drug development professionals, understanding the subtle nuances of in silico predictions is paramount to guiding synthetic efforts and prioritizing candidates for further experimental validation. Herein, we will not only present a comparative analysis of docking scores but also delve into the causality behind the selection of computational methodologies, the importance of protocol validation, and the biological context of the targeted pathways. Our objective is to equip you with a critical perspective on interpreting docking data, fostering a more informed and efficient drug discovery process.

The Rationale Behind Target Selection and Computational Approach: A Foundation of Trustworthiness

The journey of a drug from a concept to a clinical candidate is fraught with challenges. A robust and well-validated computational approach is not merely a preliminary step but a foundational pillar of the entire discovery pipeline. The choice of protein targets and the in silico tools to probe their interactions with potential ligands must be deliberate and grounded in solid scientific reasoning.

Why Target Tyrosine Kinases?

Receptor tyrosine kinases (RTKs) are a class of cell surface receptors that play a pivotal role in cellular signaling pathways, governing processes such as cell growth, proliferation, differentiation, and survival.[1] Dysregulation of RTK signaling, often through overexpression or mutation, is a hallmark of many cancers, making them prime targets for therapeutic intervention.[2][3][4]

  • Epidermal Growth Factor Receptor (EGFR): A member of the ErbB family of RTKs, EGFR is frequently overexpressed in non-small cell lung cancer (NSCLC) and other solid tumors. Its activation triggers a cascade of downstream signaling events, primarily through the RAS-RAF-MAPK and PI3K-AKT pathways, promoting cell proliferation and inhibiting apoptosis.[3][4][5] Small molecule tyrosine kinase inhibitors (TKIs) that compete with ATP for binding to the intracellular kinase domain of EGFR have shown clinical success.

  • Aurora Kinase A: This serine/threonine kinase is a key regulator of mitosis. Its overexpression is common in various cancers and is associated with genomic instability.[6] Consequently, the development of Aurora kinase inhibitors is an active area of anticancer drug research.

Molecular Docking: A Window into Molecular Recognition

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[7] This method is instrumental in:

  • Elucidating Structure-Activity Relationships (SAR): By comparing the docking poses and scores of a series of analogs, we can infer how modifications to the chemical structure influence binding affinity.

  • Virtual Screening: Docking can be used to screen large libraries of compounds to identify potential hits for a given target.

  • Lead Optimization: It can guide the modification of a lead compound to improve its potency and selectivity.

The choice of docking software is a critical decision. Different programs employ distinct algorithms and scoring functions, which can lead to varying results.[8] Therefore, it is often prudent to use multiple docking programs to gain a more comprehensive understanding of the potential binding modes. Furthermore, a rigorous validation of the docking protocol is essential to ensure the reliability of the predictions.

Comparative Docking Analysis of this compound Derivatives

The following sections present a comparative analysis of the docking scores of this compound derivatives against EGFR and Aurora Kinase A. The data has been curated from multiple studies to provide a broad overview. It is important to note that direct comparison of scores between different studies should be approached with caution due to variations in the specific computational methods and parameters employed.

Epidermal Growth Factor Receptor (EGFR) as a Target

The following table summarizes the docking scores and, where available, the corresponding in vitro inhibitory activity (IC50) of a series of 3-aminorhodanine derivatives (a subset of 3-substituted rhodanines) against the EGFR kinase domain (PDB ID: 4HJO). The docking was performed using the GOLD Suite.[9]

Compound IDSubstituentsDocking Score (plp fitness)In Vitro Activity (IC50 in µg/mL against A549 cells)Reference
2a1 N-3: Pyridine-4-ylmethyleneamino, C-5: 4-Nitrobenzylidene70.2932.59
2a2 N-3: Pyridine-4-ylmethyleneamino, C-5: 4-ChlorobenzylideneNot Reported10.8
2b1 N-3: Furan-2-ylmethyleneamino, C-5: 4-HydroxybenzylideneNot Reported67.57
2b2 N-3: Furan-2-ylmethyleneamino, C-5: 4-Nitrobenzylidene68.8872.02
Erlotinib (Reference Drug)Not ReportedNot Reported

Note: The original study provided docking scores for a selection of the synthesized compounds.

From this dataset, a preliminary SAR can be established. The presence of a pyridine ring at the N-3 position appears to be more favorable for EGFR inhibition compared to a furan ring, as evidenced by the lower IC50 values of compounds 2a1 and 2a2 . Compound 2a2 , with a 4-chlorobenzylidene group at the C-5 position, exhibited the most potent in vitro activity.

Aurora Kinase A as a Target

The following table presents the LibDock scores for a series of 5-benzylidene rhodanine derivatives against Aurora Kinase A (PDB ID: 4ZTR).[10] This study also provides corresponding in vitro antioxidant and anticancer data.

Compound IDSubstituents (on the 5-benzylidene ring)LibDock ScoreIn Vitro Antioxidant Activity (DPPH IC50 in µg/mL)In Vitro Anticancer Activity (HeLa IC50 in µg/mL)Reference
3a 2,4-dichloro90.8378>500<62.5[8][10]
3b 4-hydroxy-3-methoxy95.2175170.49>500[8][10]
3c 3-nitro91.0061>500>500[8][10]
3d 4-dimethylamino101.101453.17>500[8][10]
3e 4-isopropyl95.7262>500>500[8][10]
3f 3-hydroxy94.2389184.39>500[8][10]
3g 4-fluoro91.4476>500>500[8][10]
3j 4-hydroxy90.601531.21>500[8][10]

In this series, compound 3d , with a 4-dimethylamino substituent, exhibited the highest docking score.[8][10] Interestingly, there isn't a direct correlation between the docking score against Aurora Kinase A and the observed anticancer activity against HeLa cells in this particular study.[8][10] For instance, compound 3a showed the best anticancer activity but had a lower docking score compared to 3d .[8][10] This highlights a crucial point: a high docking score is an indicator of potential binding affinity but does not always translate directly to cellular activity, which is a multifactorial process.

Methodologies and Protocols: Ensuring Scientific Integrity

A cornerstone of trustworthy computational research is a well-defined and validated methodology. The following sections outline a standard molecular docking workflow and the critical step of protocol validation.

A Step-by-Step Molecular Docking Workflow

The following protocol describes a generalized workflow for molecular docking studies.

  • Receptor Preparation:

    • Obtain the Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For this example, we will consider EGFR (PDB ID: 4HJO).

    • Pre-processing: Remove water molecules, co-crystallized ligands, and any other non-essential molecules from the PDB file.

    • Add Hydrogens: Add hydrogen atoms to the protein, which are typically not resolved in crystal structures.

    • Assign Charges: Assign partial charges to the protein atoms using a force field (e.g., AMBER, CHARMm).

    • Define the Binding Site: Identify the active site of the protein. This is often defined as a grid box encompassing the region where the co-crystallized ligand binds.

  • Ligand Preparation:

    • Generate 3D Structures: Create 3D structures of the this compound derivatives to be docked.

    • Energy Minimization: Minimize the energy of the ligand structures to obtain a low-energy conformation.

    • Assign Charges: Assign partial charges to the ligand atoms.

  • Molecular Docking Simulation:

    • Select Docking Software: Choose a docking program (e.g., AutoDock Vina, GOLD, Glide).

    • Configure Docking Parameters: Set the parameters for the docking run, such as the size of the grid box and the number of docking poses to generate.

    • Run the Docking Simulation: Execute the docking calculation. The software will systematically explore different conformations and orientations of the ligand within the defined binding site.

  • Analysis of Results:

    • Examine Docking Scores: Rank the generated poses based on their docking scores. The score is an estimation of the binding affinity.

    • Visualize Binding Poses: Visually inspect the top-ranked docking poses to analyze the interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

    • Compare with Experimental Data: If available, correlate the docking scores with experimental data (e.g., IC50 values) to assess the predictive power of the docking protocol.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB Obtain Protein Structure (PDB) PrepProt Prepare Protein (Remove water, add hydrogens, assign charges) PDB->PrepProt Ligands Generate 3D Ligand Structures PrepLig Prepare Ligands (Energy minimization, assign charges) Ligands->PrepLig DefineSite Define Binding Site (Grid Box) PrepProt->DefineSite Docking Perform Molecular Docking PrepLig->Docking DefineSite->Docking Scores Analyze Docking Scores Docking->Scores Poses Visualize Binding Poses Scores->Poses Validation Correlate with Experimental Data Poses->Validation

Caption: A generalized workflow for molecular docking studies.

Protocol Validation: The Self-Validating System

A critical step in ensuring the trustworthiness of a docking protocol is validation. The most common method is "redocking," where the co-crystallized ligand is extracted from the protein's binding site and then docked back into it. The accuracy of the docking protocol is then assessed by calculating the Root Mean Square Deviation (RMSD) between the predicted pose and the original crystallographic pose. An RMSD value of less than 2.0 Å is generally considered an acceptable validation, indicating that the docking protocol can reliably reproduce the experimentally observed binding mode.[11][12][13]

G cluster_0 Docking Protocol Validation cluster_1 Validation Assessment cluster_2 Outcome PDB Protein-Ligand Crystal Structure (PDB) Extract Extract Co-crystallized Ligand PDB->Extract Redock Redock Ligand into Binding Site PDB->Redock (Protein) Extract->Redock Compare Compare Docked Pose with Crystal Pose Extract->Compare (Crystal Pose) Redock->Compare RMSD Calculate RMSD Compare->RMSD Result RMSD < 2.0 Å? RMSD->Result Valid Protocol is Validated Result->Valid Yes Invalid Refine Docking Protocol Result->Invalid No EGFR_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization GRB2_SOS GRB2/SOS Dimerization->GRB2_SOS PI3K PI3K Dimerization->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus Proliferation Cell Proliferation, Survival, Angiogenesis Nucleus->Proliferation Inhibitor This compound Derivative (TKI) Inhibitor->Dimerization Inhibits

Caption: Simplified schematic of the EGFR signaling pathway and its inhibition by a tyrosine kinase inhibitor (TKI).

Discussion and Future Perspectives

The comparative analysis of docking scores for this compound derivatives provides valuable insights for guiding drug discovery efforts. The data, while sourced from different studies, suggests that substitutions on both the N-3 benzyl group and the C-5 benzylidene group significantly influence the binding affinity to protein kinases.

However, it is imperative to acknowledge the limitations of in silico studies. Docking scores are estimations of binding affinity and do not always perfectly correlate with biological activity. Factors such as cell permeability, metabolic stability, and off-target effects are not accounted for in simple docking simulations. Therefore, experimental validation remains the gold standard for confirming the therapeutic potential of any compound.

Future research in this area should focus on:

  • Systematic SAR Studies: Synthesizing and testing a series of this compound derivatives with systematic variations to build more robust SAR models.

  • Integrated Computational and Experimental Approaches: Combining molecular docking with more advanced computational techniques like molecular dynamics simulations and free energy calculations, followed by rigorous in vitro and in vivo testing.

  • Exploration of Other Targets: Investigating the activity of this compound derivatives against a broader range of therapeutic targets.

Conclusion

This guide has provided a comprehensive overview of the comparative docking scores of this compound derivatives against key cancer targets. By understanding the principles of molecular docking, the importance of methodological validation, and the biological context of the targets, researchers can leverage in silico tools more effectively to accelerate the discovery of novel therapeutics. The this compound scaffold continues to be a rich source of chemical diversity, and with a judicious combination of computational and experimental approaches, it holds the promise of yielding the next generation of life-saving drugs.

References

  • Rhodanine Derivatives as Anticancer Agents: QSAR and Molecular Docking Studies. (2022). Anti-Cancer Agents in Medicinal Chemistry, 23(13), 1509-1520. [Link]
  • EGFR Inhibitor Pathway, Pharmacodynamics. ClinPGx. [Link]
  • Targeting the EGFR signaling pathway in cancer therapy. (2018). Signal Transduction and Targeted Therapy, 3, 34. [Link]
  • New 3-aminorhodanine derivatives: Synthesis, characterization, docking study and biological activates. (2023). F1000Research, 12, 1365. [Link]
  • Synthesis, Characterization, Docking Study and Biological Activates of New 3-Aminorhodanine Derivatives. (2024). Al Mustansiriyah Journal of Pharmaceutical Sciences, 24(3), 300-312. [Link]
  • ANTIOXIDANT, ANTICANCER AND MOLECULAR DOCKING STUDIESOF NOVEL 5- BENZYLIDENE SUBSTITUTED RHODANINE DERIVATIVES. (2023). International Journal of Pharmacy and Pharmaceutical Sciences, 15(7), 7-19. [Link]
  • Molecular Docking Flowchart.
  • Graphviz. [Link]
  • Insights from molecular modeling, docking and simulation of imidazole nucleus containing chalcones with EGFR kinase domain for i. (2016).
  • ANTIOXIDANT, ANTICANCER AND MOLECULAR DOCKING STUDIESOF NOVEL 5-BENZYLIDENE SUBSTITUTED RHODANINE DERIVATIVES. (2023).
  • Synthesis, Characterization, Docking Study and Biological Activates of New 3- Aminorhodanine Derivatives. (2024).
  • Synthesis, Anticancer Evaluation and Docking Study of 3- Benzyloxyhydantoin Derivatives. (2016). Medicinal Chemistry, 12(1), 37-47. [Link]
  • Design and synthesis of (E)-3-benzylideneindolin-2-one derivatives as potential allosteric inhibitors of Aurora A kinase. (2024). RSC Medicinal Chemistry, 15(5), 1269-1278. [Link]
  • Molecular docking and virtual screening for novel protein tyrosine phosphatase 1B (PTP1B) inhibitors. (2012).
  • Molecular docking flow chart. (2017).
  • Comparative docking analysis of tyrosine kinase inhibitors with HER2 and HER4 receptors. (2020). Journal of Applied Pharmaceutical Science, 10(12), 067-074. [Link]
  • Synthesis, Biological Valuation and Molecular Docking Analysis of New 5-Benzylidene Bis-Rhodanine Derivatives. (2020). Oriental Journal of Chemistry, 36(5). [Link]
  • Building diagrams using graphviz. (2021). Chad's Blog. [Link]
  • Rhodanine Derivatives as Anticancer Agents: QSAR and Molecular Docking Studies. (2022). Current Medicinal Chemistry, 29(39), 6523-6534. [Link]
  • Accuracy and Validation of Docking Algorithm Using RMSD ?. (2016).
  • DockVis: Visual Analysis of Molecular Docking Data. (2020).
  • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. (2007). Journal of Chemical Information and Modeling, 47(4), 1617–1626. [Link]
  • Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R). (2020). Molecules, 25(21), 5195. [Link]
  • Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. (2021). Journal of Biomolecular Structure and Dynamics, 39(12), 4415–4427. [Link]
  • Validation of Docking Methodology (Redocking). (2024).
  • Synthesis, Characterization, Docking Study and Biological Activates of New 3- Aminorhodanine Derivatives. (2024). Al Mustansiriyah Journal of Pharmaceutical Sciences, 24(3). [Link]
  • Molecular docking and 3D-QSAR studies on protein tyrosine phosphatase 1B inhibitors. (2005). Bioorganic & Medicinal Chemistry, 13(5), 1725-1733. [Link]

Sources

The 3-Benzylrhodanine Scaffold: A Comparative Guide for Heterocyclic Inhibitor Design

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer a blend of synthetic accessibility, structural versatility, and potent biological activity is perpetual. Among the myriad of heterocyclic systems, the rhodanine moiety, and specifically its 3-benzyl substituted derivatives, has emerged as a prominent scaffold in drug discovery.[1] This guide provides an in-depth, objective comparison of the 3-benzylrhodanine scaffold with other key heterocyclic inhibitors, supported by experimental data, to inform rational drug design and development.

The Allure of the Rhodanine Core: A Privileged Scaffold

The rhodanine ring, a five-membered thiazolidine derivative, is considered a "privileged scaffold" in medicinal chemistry.[2][3] This designation stems from its recurring appearance as a core structural motif in compounds targeting a wide array of biological targets, including enzymes and receptors involved in various diseases.[1][4] The this compound scaffold, in particular, offers several key advantages that have cemented its place in numerous drug discovery campaigns.

Key Advantages of the this compound Scaffold:
  • Synthetic Tractability: The synthesis of this compound derivatives is often straightforward, typically involving a Knoevenagel condensation between this compound and an appropriate aldehyde. This synthetic ease allows for the rapid generation of diverse compound libraries for screening.[5][6]

  • Structural Versatility and Facile Diversification: The rhodanine core presents multiple points for chemical modification. The N-3 position, occupied by the benzyl group, and the C-5 position, typically bearing an arylidene moiety, can be readily diversified to modulate the compound's steric and electronic properties, thereby fine-tuning its biological activity and selectivity.[3][7]

  • Broad Spectrum of Biological Activity: this compound derivatives have demonstrated inhibitory activity against a wide range of biological targets, including kinases, phosphatases, proteases, and viral enzymes. This broad applicability makes it a valuable starting point for inhibitor development against newly identified targets.[5][7]

A Double-Edged Sword: The Pan-Assay Interference Compounds (PAINS) Conundrum

Despite its advantages, the rhodanine scaffold is not without its challenges. A significant concern is its classification as a Pan-Assay Interference Compound (PAINS).[8][9] PAINS are compounds that tend to show activity in a variety of high-throughput screening assays through non-specific mechanisms, such as aggregation, reactivity, or fluorescence, leading to a high rate of false positives.[8] This promiscuity can be a significant hurdle in the early stages of drug discovery.

However, it is crucial to recognize that not all rhodanine-containing compounds are non-specific inhibitors. Thoughtful medicinal chemistry efforts can lead to the development of highly potent and selective rhodanine-based inhibitors.[10][11] The key is to be aware of the potential for non-specific activity and to employ rigorous secondary assays and counter-screens to validate true hits.

Head-to-Head Comparison: this compound vs. Other Heterocyclic Inhibitors

To objectively assess the merits of the this compound scaffold, a direct comparison with other commonly employed heterocyclic inhibitors is essential.

vs. Thiazolidinediones

Thiazolidinediones (TZDs) are structurally similar to rhodanines, with the key difference being the presence of a carbonyl group at the 2-position instead of a thiocarbonyl. This seemingly minor change can have a significant impact on the biological activity and physicochemical properties of the resulting compounds.

FeatureThis compound DerivativesThiazolidinedione Derivatives
Biological Target Example Protein Tyrosine Phosphatase 1B (PTP1B)Protein Tyrosine Phosphatase 1B (PTP1B)
Reported IC50 Values Low micromolar to nanomolar range[3]Low micromolar range[3][12]
Key Differentiator The exocyclic sulfur atom can participate in unique interactions.[13]The exocyclic oxygen atom can act as a hydrogen bond acceptor.
PAINS Potential Higher, due to the reactivity of the thiocarbonyl group.[8]Generally lower than rhodanines.

A study comparing novel thiazole derivatives bearing either a rhodanine or a thiazolidinedione moiety for anticancer activity against hepatocellular carcinoma cell lines found that the most effective compound, with IC50 values ranging from 2 to 16 µM, was a rhodanine derivative.[14] This suggests that in certain contexts, the rhodanine scaffold can confer superior potency.

vs. Hydantoins

Hydantoins are another class of five-membered heterocyclic compounds that have found widespread use in medicinal chemistry, particularly as anticonvulsant and anticancer agents.

FeatureThis compound DerivativesHydantoin Derivatives
Biological Target Example Kinases (e.g., IKKβ)[11]Kinases (e.g., EGFR)[15]
Reported IC50 Values Nanomolar range for selective inhibitors[11]Micromolar to nanomolar range[15]
Key Differentiator Often exhibit a broader spectrum of initial hits.Well-established scaffold with a more defined SAR for certain targets.
PAINS Potential Higher[8]Generally lower

A comprehensive review of kinase inhibitors based on rhodanine, thiazolidinedione, and hydantoin scaffolds highlighted that while all three are valuable, the choice of scaffold can significantly influence selectivity and potency.[15][16] For instance, a series of 3-(4-substituted benzyl)-5-isopropyl-5-phenylhydantoin derivatives demonstrated potent anti-proliferative and pro-apoptotic activities against colon cancer cells.[17] This underscores the importance of scaffold selection based on the specific target and desired activity profile.

Experimental Protocols

General Synthesis of 3-Benzyl-5-arylidenrhodanine Derivatives (Knoevenagel Condensation)

This protocol describes a general method for the synthesis of 3-benzyl-5-arylidenrhodanine derivatives.

Diagram of the Synthetic Workflow:

G cluster_reactants Reactants cluster_conditions Reaction Conditions A This compound F Knoevenagel Condensation A->F B Aryl Aldehyde B->F C Sodium Acetate (NaOAc) C->F Catalyst D Glacial Acetic Acid (AcOH) D->F Solvent E Reflux E->F Energy H Work-up and Purification (Cooling, Filtration, Washing) F->H G 3-Benzyl-5-arylidenrhodanine H->G G cluster_components Assay Components A Kinase Enzyme E Incubation A->E B Substrate B->E C ATP C->E D Test Compound (this compound derivative) D->E F Detection Reagent (e.g., ADP-Glo™) E->F G Signal Measurement (Luminescence/Fluorescence) F->G H Data Analysis (IC50 determination) G->H

Sources

A Head-to-Head Comparison of 3-Benzylrhodanine and Non-Rhodanine Inhibitors: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of early-stage drug discovery, the identification of novel small molecule inhibitors is a critical yet challenging endeavor. Among the myriad of heterocyclic scaffolds explored, rhodanine and its derivatives, such as 3-benzylrhodanine, have frequently emerged as hits in high-throughput screening (HTS) campaigns. However, the initial promise of these compounds is often shadowed by concerns regarding their true utility, giving rise to a robust debate within the medicinal chemistry community. This guide provides a comprehensive, head-to-head comparison of rhodanine-based inhibitors and their non-rhodanine counterparts, offering experimental data, detailed protocols, and a critical perspective for researchers navigating the complexities of inhibitor selection and development.

The Rhodanine Scaffold: A Double-Edged Sword

The rhodanine core, a 2-thioxo-4-thiazolidinone ring system, has been incorporated into a multitude of reported inhibitors targeting a wide array of enzymes, including kinases, proteases, and metabolic enzymes.[1][2] The allure of the rhodanine scaffold lies in its synthetic tractability and its ability to engage in various interactions with protein targets.[3] However, this promiscuity is also the root of its major drawback.

The PAINS Predicament

Rhodanine-containing compounds are frequently flagged as Pan-Assay Interference Compounds (PAINS).[1] PAINS are notorious for producing false-positive results in biochemical assays through a variety of non-specific mechanisms, including:

  • Aggregation: Rhodanine derivatives have a propensity to form colloidal aggregates in solution, which can sequester and non-specifically inhibit enzymes.[1] This leads to apparent inhibitory activity that is not a result of specific, one-to-one binding to the target's active site.

  • Covalent Modification: The exocyclic double bond often present in 5-substituted rhodanines can act as a Michael acceptor, leading to covalent modification of nucleophilic residues (such as cysteine) on the target protein.[1] This results in irreversible inhibition that may not be desirable for a therapeutic agent.

  • Assay Interference: The chromophoric nature of many rhodanine compounds can interfere with absorbance- or fluorescence-based assay readouts.[1]

These characteristics necessitate a rigorous and critical evaluation of any hit containing a rhodanine scaffold. While not all rhodanine-based compounds are problematic, the burden of proof lies with the researcher to demonstrate a specific and valid mechanism of action.[3]

Head-to-Head Comparison: Rhodanine vs. Non-Rhodanine Inhibitors

To illustrate the practical differences between rhodanine and non-rhodanine inhibitors, we will examine their performance against a well-validated antibacterial target, the Mur ligase family.

Case Study: Bacterial Mur Ligases

Mur ligases are essential enzymes in the bacterial peptidoglycan biosynthesis pathway, making them attractive targets for novel antibiotics.[4][5] Both rhodanine and non-rhodanine inhibitors have been developed against these enzymes, providing a valuable opportunity for direct comparison.

A study comparing 5-benzylidenerhodanine and 5-benzylidenethiazolidine-2,4-dione (a non-rhodanine scaffold) inhibitors of MurD ligase from E. coli revealed important differences in their inhibitory profiles.[4]

Compound ClassScaffoldTargetIC50 (µM)Reference
Rhodanine 5-benzylidenerhodanineE. coli MurD45-206[6]
Non-Rhodanine 5-benzylidenethiazolidine-2,4-dioneE. coli MurD28-206[4]

While both scaffolds demonstrated inhibitory activity, the study highlighted that specific substitutions on the non-rhodanine thiazolidinedione scaffold could achieve comparable or even slightly better potency than the rhodanine-based inhibitors.[4] This underscores a critical point: often, a more "well-behaved" non-rhodanine scaffold can be identified that achieves the desired potency without the inherent liabilities of the rhodanine core.

Navigating the Inhibitor Landscape: The Non-Rhodanine Alternatives

The challenges associated with rhodanine inhibitors have spurred the development of a diverse array of non-rhodanine scaffolds for various targets. These alternatives often exhibit improved specificity, reduced off-target effects, and more favorable physicochemical properties.

Examples of Non-Rhodanine Inhibitors for Key Targets:
TargetRhodanine Inhibitor ExampleNon-Rhodanine Inhibitor ExampleScaffold ClassReference
HIV-1 Integrase Rhodanine-based compoundsRaltegravirβ-diketo acid[7][8]
Dynamin GTPase RhodadynsBis-T-22Dimeric tyrphostin[9][10][11]
JSP-1 Phosphatase Rhodanine derivatives(No direct comparative non-rhodanine inhibitor found)-[12]
Fungal PMT1 Rhodanine-3-acetic acid derivatives(No direct comparative non-rhodanine inhibitor found)-[13][14]

The success of non-rhodanine inhibitors like Raltegravir, a first-in-class HIV-1 integrase inhibitor, demonstrates that moving away from problematic scaffolds can lead to clinically successful drugs.[8][15]

Experimental Protocols for a Self-Validating System

To ensure the scientific integrity of inhibitor characterization, a series of well-designed experiments is crucial. The following protocols provide a framework for a self-validating system to differentiate true inhibitors from promiscuous compounds.

Enzymatic Inhibition Assay

This initial assay determines the potency of an inhibitor against its target enzyme.

Protocol: General Enzyme Inhibition Assay

  • Reagent Preparation:

    • Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the inhibitor in assay buffer.

    • Prepare a solution of the target enzyme and its substrate in assay buffer.

  • Assay Procedure:

    • In a microplate, add the enzyme solution.

    • Add the inhibitor dilutions to the respective wells.

    • Incubate for a predetermined time to allow for inhibitor-enzyme binding.

    • Initiate the enzymatic reaction by adding the substrate.

    • Monitor the reaction progress over time using a suitable detection method (e.g., absorbance, fluorescence, luminescence).

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Enzyme_Inhibition_Workflow A Prepare Reagents (Enzyme, Substrate, Inhibitor) B Add Enzyme and Inhibitor to Microplate A->B Dispense C Incubate B->C Allow Binding D Add Substrate to Initiate Reaction C->D Start Reaction E Monitor Reaction Progress D->E Measure Signal F Calculate IC50 E->F Data Analysis

Enzyme Inhibition Assay Workflow

Assessing Compound Aggregation

Given the propensity of rhodanine compounds to aggregate, it is essential to test for this behavior. Dynamic Light Scattering (DLS) is a powerful technique for this purpose.

Protocol: Dynamic Light Scattering (DLS) for Aggregation

  • Sample Preparation:

    • Prepare solutions of the inhibitor at various concentrations in the assay buffer.

    • Filter the solutions through a low-protein-binding filter to remove dust and other contaminants.

  • DLS Measurement:

    • Place the sample in a DLS cuvette.

    • Equilibrate the sample to the desired temperature.

    • Acquire DLS data, measuring the size distribution of particles in the solution.

  • Data Analysis:

    • Analyze the correlation function to determine the particle size distribution.

    • The presence of particles in the nanometer to micrometer range is indicative of compound aggregation.

DLS_Workflow A Prepare Inhibitor Solutions B Filter Solutions A->B Remove Dust C DLS Measurement B->C Load Sample D Analyze Particle Size Distribution C->D Data Acquisition E Identify Aggregation D->E Interpret Results

DLS Workflow for Aggregation Assessment

Confirming Target Engagement in a Cellular Context

The Cellular Thermal Shift Assay (CETSA) is a valuable method to confirm that an inhibitor binds to its intended target within a living cell.[16][17][18]

Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment:

    • Culture cells to the desired confluency.

    • Treat the cells with the inhibitor or a vehicle control for a specified time.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples across a range of temperatures for a short duration (e.g., 3 minutes).

    • Cool the samples to stop the denaturation process.

  • Protein Extraction and Analysis:

    • Lyse the cells to release the soluble proteins.

    • Separate the soluble fraction from the aggregated proteins by centrifugation.

    • Quantify the amount of the target protein in the soluble fraction using a specific antibody-based method (e.g., Western blot, ELISA).

  • Data Analysis:

    • Plot the amount of soluble target protein as a function of temperature.

    • A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.[18]

CETSA_Workflow A Cell Treatment with Inhibitor or Vehicle B Thermal Challenge (Temperature Gradient) A->B Apply Heat C Cell Lysis and Protein Extraction B->C Isolate Proteins D Quantify Soluble Target Protein C->D e.g., Western Blot E Analyze Melting Curve Shift D->E Determine Target Engagement

CETSA Workflow for Target Engagement

Cytotoxicity Assessment

Evaluating the toxicity of an inhibitor in both cancerous and normal cell lines is crucial for determining its therapeutic window.

Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding:

    • Plate cells in a 96-well plate at an appropriate density.

    • Allow the cells to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the inhibitor.

    • Include a vehicle control.

    • Incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition and Incubation:

    • Add MTT reagent to each well and incubate to allow the formation of formazan crystals by metabolically active cells.[19]

  • Solubilization and Absorbance Measurement:

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at the appropriate wavelength.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the CC50 (50% cytotoxic concentration) value.

Cytotoxicity_Workflow A Seed Cells in 96-well Plate B Treat with Inhibitor A->B Incubate C Add MTT Reagent B->C Incubate D Solubilize Formazan C->D Dissolve Crystals E Measure Absorbance D->E Read Plate F Calculate CC50 E->F Data Analysis

MTT Assay Workflow for Cytotoxicity

Conclusion and Future Perspectives

The journey from a screening hit to a viable drug candidate is fraught with challenges. While the rhodanine scaffold has historically yielded a plethora of "active" compounds, its inherent liabilities as a frequent PAINS offender demand a cautious and evidence-based approach. The development of successful non-rhodanine inhibitors across a range of targets demonstrates that alternative, more specific, and safer chemical matter can often be identified.

As a guiding principle, researchers should prioritize the early de-risking of any rhodanine-containing hit. The implementation of a self-validating experimental workflow, including assays for aggregation, non-specific inhibition, and cellular target engagement, is not merely a suggestion but a necessity. By embracing a critical and rigorous approach to inhibitor validation, the drug discovery community can more effectively navigate the complexities of hit-to-lead optimization and ultimately deliver safer and more effective therapeutics.

References

  • Mendgen, T., Steuer, C., & Klein, C. D. (2012). Privileged scaffolds or promiscuous binders: a comparative study on rhodanines and related heterocycles in medicinal chemistry. Journal of medicinal chemistry, 55(2), 743–753. [Link]
  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for in situ target engagement determination and mechanistic biomarker studies.
  • Tomašić, T., & Mašič, L. P. (2012). Rhodanine as a scaffold in drug discovery: a critical review of its biological activities and mechanisms of target modulation. Expert opinion on drug discovery, 7(7), 549–560. [Link]
  • Baranczewski, P., Stańczak, A., & Mašič, L. P. (2011). Novel 2-thioxothiazolidin-4-one inhibitors of bacterial MurD ligase targeting D-Glu- and diphosphate-binding sites. European journal of medicinal chemistry, 46(9), 3958–3965. [Link]
  • Zidar, N., Tomašič, T., Kovač, A., Blanot, D., Gobec, S., Mašič, L. P., & Kikelj, D. (2011). New 5-benzylidenethiazolidin-4-one inhibitors of bacterial MurD ligase: design, synthesis, crystal structures, and biological evaluation. Journal of medicinal chemistry, 54(17), 6030–6041. [Link]
  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., Sreekumar, L., Cao, Y., & Nordlund, P. (2013). Monitoring drug binding to target proteins in cells and tissues using the cellular thermal shift assay. Science (New York, N.Y.), 341(6141), 84–87. [Link]
  • Leonard, M., Song, B. D., Ramachandran, R., & Schmid, S. L. (2005). Robust colorimetric assays for dynamin's basal and stimulated GTPase activities. Methods in enzymology, 404, 490–503. [Link]
  • Macdonald, G., McCluskey, A., & Robinson, P. J. (2012). The Rhodadyns, a New Class of Small Molecule Inhibitors of Dynamin GTPase Activity. ACS medicinal chemistry letters, 3(3), 225–229. [Link]
  • Hrast, M., Sosič, I., Šink, R., & Gobec, S. (2014). Inhibitors of the peptidoglycan biosynthesis enzymes MurA-F. Bioorganic chemistry, 55, 2–15. [Link]
  • Leonard, M., Song, B. D., Ramachandran, R., & Schmid, S. L. (2005). Robust colorimetric assays for dynamin's basal and stimulated GTPase activities. Methods in enzymology, 404, 490–503. [Link]
  • Almqvist, H., Axelsson, H., Jafari, R., Dan, C., Mateus, A., Haraldsson, M., Larsson, A., Martinez Molina, D., & Nordlund, P. (2016). CETSA screening identifies known and novel thymidylate synthase inhibitors and slow intracellular activation of 5-fluorouracil.
  • Re-CETSA: A Method for Measuring Target Engagement in Real Time. (n.d.).
  • Zidar, N., Tomašič, T., Kovač, A., Blanot, D., Gobec, S., Mašič, L. P., & Kikelj, D. (2011). New 5-benzylidenethiazolidin-4-one inhibitors of bacterial MurD ligase: design, synthesis, crystal structures, and biological evaluation. Journal of medicinal chemistry, 54(17), 6030–6041. [Link]
  • Robertson, M. J., Hadzic, G., Ambrus, J., Pomè, D. Y., Hyde, E., Whiting, A., Mariana, A., Von Kleist, L., Chau, N., Haucke, V., Robinson, P. J., & McCluskey, A. (2012). The Rhodadyns, a new class of small molecule inhibitors of dynamin gtpase activity. ACS medicinal chemistry letters, 3(3), 225–229. [Link]
  • Dehnhardt, C. M., Eyermann, C. J., Faucette, L. F., Gessner, G. W., Hall, M. L., Hlasta, D. J., ... & Zhang, H. (2007). Identification and biochemical characterization of pyrrolidinediones as novel inhibitors of the bacterial enzyme MurA. Bioorganic & medicinal chemistry letters, 17(15), 4260-4264. [Link]
  • Perišić, O., Sosič, I., Zidar, N., Kovač, A., Blanot, D., Gobec, S., & Mašič, L. P. (2010). Discovery of novel 5-benzylidenerhodanine and 5-benzylidenethiazolidine-2,4-dione inhibitors of MurD ligase. Journal of medicinal chemistry, 53(18), 6584–6594. [Link]
  • Asati, V., & Srivastava, A. K. (2013). Recent Pharmacological Developments on Rhodanines and 2,4-Thiazolidinediones. International journal of medicinal chemistry, 2013, 793260. [Link]
  • Zhang, X., Zhao, X., Liu, M., Wang, Y., Li, J., & Wang, J. (2010). A novel high-throughput format assay for HIV-1 integrase strand transfer reaction using magnetic beads. Acta biochimica et biophysica Sinica, 42(10), 734–741. [Link]
  • Kim, S. Y., Kim, J. M., Lee, J. Y., & Kim, S. K. (2021). Study on suitable analysis method for HIV-1 non-catalytic integrase inhibitor. BMC infectious diseases, 21(1), 60. [Link]
  • Biomedica. (2024, April 9).
  • Macia, E., Ehrlich, M., Massol, R., Boucrot, E., Brunner, C., & Kirchhausen, T. (2006). A highly-sensitive high throughput assay for dynamin's basal GTPase activity. PloS one, 1(1), e113. [Link]
  • Orchard, M. G., Neuss, J. C., & Scott, J. S. (2004). Rhodanine-3-acetic acid derivatives as inhibitors of fungal protein mannosyl transferase 1 (PMT1). Bioorganic & medicinal chemistry letters, 14(15), 3975–3978. [Link]
  • Cutshall, N. S., O'Day, C., & Prezhdo, M. (2005). Rhodanine derivatives as inhibitors of JSP-1. Bioorganic & medicinal chemistry letters, 15(14), 3374–3379. [Link]
  • Leonard, M., Song, B. D., Ramachandran, R., & Schmid, S. L. (2005). Robust colorimetric assays for dynamin's basal and stimulated GTPase activities. Methods in enzymology, 404, 490–503. [Link]
  • IJPRA. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]
  • IJPRA. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]
  • Li, Y., Li, S., Wang, Y., He, L., & Liu, H. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS omega, 4(7), 12354–12363. [Link]
  • Hrast, M., Sosič, I., Šink, R., & Gobec, S. (2023). Anti-Tuberculosis Mur Inhibitors: Structural Insights and the Way Ahead for Development of Novel Agents. International journal of molecular sciences, 24(5), 4817. [Link]
  • Cutshall, N. S., O'Day, C., & Prezhdo, M. (2005). Rhodanine derivatives as inhibitors of JSP-1. Bioorganic & medicinal chemistry letters, 15(14), 3374–3379. [Link]
  • Metifiot, M., Maddali, K., & Pommier, Y. (2016). HIV-1 Integrase Strand Transfer Inhibitors with Reduced Susceptibility to Drug Resistant Mutant Integrases. ACS chemical biology, 11(3), 793–802. [Link]
  • Singh, N., & Singh, R. K. (2020). Recent developments on UDP-N-acetylmuramoyl-L-alanine-D-gutamate ligase (Mur D) enzyme for antimicrobial drug development: An emphasis on in-silico approaches. Current pharmaceutical design, 26(38), 4843–4859. [Link]
  • Robertson, M. J., Hadzic, G., Ambrus, J., Pomè, D. Y., Hyde, E., Whiting, A., Mariana, A., Von Kleist, L., Chau, N., Haucke, V., Robinson, P. J., & McCluskey, A. (2012). The Rhodadyns, a new class of small molecule inhibitors of dynamin gtpase activity. ACS medicinal chemistry letters, 3(3), 225–229. [Link]
  • Gümüş, B., Saraç, G., & Erdoğan, O. (2019). Thiazolidinedione or Rhodanine: A Study on Synthesis and Anticancer Activity Comparison of Novel Thiazole Derivatives. Letters in drug design & discovery, 16(7), 786–798. [Link]
  • Billamboz, M., Bailly, F., & Cotelle, P. (2011). Design, synthesis and structure-activity studies of rhodanine derivatives as HIV-1 integrase inhibitors. Molecules (Basel, Switzerland), 16(5), 3764–3787. [Link]
  • Neamati, N. (2009). Authentic HIV-1 integrase inhibitors.
  • McCluskey, A., & Robinson, P. J. (2022). Prodrugs of the Archetypal Dynamin Inhibitor Bis-T-22. Chemistry, an Asian journal, 17(22), e202200832. [Link]
  • El-Sayed, M. T., El-Hussieny, M., Abbas, S. H., & El-Naggar, A. M. (2020). Novel Thiazolidinedione and Rhodanine Derivatives Regulate Glucose Metabolism, Improve Insulin Sensitivity, and Activate the Peroxisome Proliferator-Activated γ Receptor. Molecules (Basel, Switzerland), 25(21), 5035. [Link]
  • Orchard, M. G., Neuss, J. C., & Scott, J. S. (2004). Rhodanine-3-acetic acid derivatives as inhibitors of fungal protein mannosyl transferase 1 (PMT1). Bioorganic & medicinal chemistry letters, 14(15), 3975–3978. [Link]
  • Datar, P. A. (2022). Exploration of Glitazone/Thiazolidinedione Derivatives: Molecular Design and Therapeutic Potential. Molecules (Basel, Switzerland), 27(19), 6548. [Link]
  • Ahn, J. H., Kim, H. M., & Lee, K. T. (2009). Synthesis and biological evaluation of rhodanine derivatives as PRL-3 inhibitors. Bioorganic & medicinal chemistry letters, 19(22), 6432–6435. [Link]
  • ResearchGate. (n.d.). IC 50 values for rhodanine-piperazine hybrids (5-17) against....
  • Daniel, R., & Smith, S. J. (2010). HIV-1 Integrase Strand Transfer Inhibitors Stabilize an Integrase-Single Blunt-Ended DNA Complex. The Journal of biological chemistry, 285(21), 15949–15959. [Link]
  • Mašič, L. P. (2012). Rhodanine as a Privileged Scaffold in Drug Discovery. Current medicinal chemistry, 19(14), 2208–2221. [Link]

Sources

Comparative Guide to Validating the Cellular Mechanism of Action of 3-Benzylrhodanine Derivatives as PTP1B Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist’s Field Guide

Introduction: The Rationale for Targeting Protein Tyrosine Phosphatase 1B (PTP1B)

Protein Tyrosine Phosphatase 1B (PTP1B) has been identified as a key negative regulator in both the insulin and leptin signaling pathways. By dephosphorylating the activated insulin receptor (IR) and insulin receptor substrate (IRS), PTP1B effectively attenuates the downstream signaling cascade responsible for glucose uptake and metabolism. Its role in downregulating these critical metabolic pathways has made it a prime therapeutic target for type 2 diabetes and obesity. Consequently, the discovery and validation of potent and selective PTP1B inhibitors are of significant interest in drug development.

The rhodanine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives like 3-benzylrhodanine serving as a foundational structure for the development of various enzyme inhibitors. This guide provides a comprehensive framework for validating the cellular mechanism of action of a novel this compound derivative hypothesized to inhibit PTP1B, comparing the necessary experimental approaches with established alternatives.

The Investigative Workflow: From In Vitro Inhibition to Cellular Confirmation

Validating a novel inhibitor requires a multi-faceted approach, beginning with direct target engagement and culminating in the confirmation of downstream cellular effects. This workflow ensures that the observed phenotype is a direct result of the intended mechanism of action.

G cluster_0 In Vitro Validation cluster_1 Cell-Based Validation Enzymatic Assay Enzymatic Assay Selectivity Profiling Selectivity Profiling Enzymatic Assay->Selectivity Profiling Target Engagement Target Engagement Enzymatic Assay->Target Engagement Confirm Cellular Activity Phosphorylation Status Phosphorylation Status Target Engagement->Phosphorylation Status Downstream Signaling Downstream Signaling Phosphorylation Status->Downstream Signaling Phenotypic Outcome Phenotypic Outcome Downstream Signaling->Phenotypic Outcome

Caption: A logical workflow for validating a PTP1B inhibitor.

Part 1: In Vitro Target Validation - Does the Compound Inhibit PTP1B?

The initial step is to ascertain direct inhibition of the purified PTP1B enzyme. This is typically achieved through a colorimetric enzymatic assay.

Experimental Protocol: PTP1B Enzymatic Assay

This protocol utilizes the surrogate substrate p-nitrophenyl phosphate (pNPP), which upon dephosphorylation by PTP1B, yields p-nitrophenol (pNP), a yellow-colored product that can be quantified spectrophotometrically at 405 nm.

Materials:

  • Recombinant human PTP1B enzyme

  • pNPP substrate

  • Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • Test compound (this compound derivative)

  • Positive control inhibitor (e.g., Suramin)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the test compound and the positive control in the assay buffer.

  • In a 96-well plate, add 10 µL of each compound dilution. Include wells for a vehicle control (e.g., DMSO) and a no-enzyme control.

  • Add 70 µL of assay buffer containing the PTP1B enzyme to each well.

  • Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding 20 µL of pNPP solution.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 50 µL of 1 M NaOH.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Data Interpretation and Comparative Analysis

The primary output of this assay is the IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.

CompoundTargetIC50 (µM)Notes
This compound Derivative (Hypothetical) PTP1B2.5Potent inhibition observed in vitro.
Suramin (Control Inhibitor)PTP1B10.2A known, non-specific PTP1B inhibitor.
Vanadate (Control Inhibitor)PTPs0.5-5A general tyrosine phosphatase inhibitor, lacks specificity.
Alternative Compound XPTP1B5.1A previously published rhodanine-based PTP1B inhibitor for comparison.

Part 2: Cellular Target Engagement & Pathway Validation

Demonstrating that the compound inhibits PTP1B within a cellular context is the critical next step. This involves assessing the phosphorylation status of PTP1B substrates, such as the insulin receptor.

Experimental Protocol: Western Blotting for Insulin Receptor Phosphorylation

This experiment will determine if the this compound derivative can enhance insulin-stimulated phosphorylation of the insulin receptor beta subunit (IRβ) at tyrosine residue 1150/1151, a direct consequence of PTP1B inhibition.

Cell Line:

  • HepG2 (human liver cancer cells) or differentiated 3T3-L1 adipocytes, which are insulin-responsive.

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Serum-starve the cells for 4-6 hours to reduce basal signaling.

  • Pre-treat the cells with various concentrations of the this compound derivative or a vehicle control for 1-2 hours.

  • Stimulate the cells with insulin (e.g., 100 nM) for 10-15 minutes.

  • Lyse the cells in RIPA buffer containing phosphatase and protease inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Probe the membranes with primary antibodies against phospho-IRβ (Tyr1150/1151) and total IRβ.

  • Use appropriate HRP-conjugated secondary antibodies and an ECL substrate for detection.

  • Quantify the band intensities and normalize the phospho-IRβ signal to the total IRβ signal.

Expected Results and Pathway Visualization

In the presence of an effective PTP1B inhibitor, insulin stimulation should lead to a significant increase in the phosphorylation of IRβ compared to the vehicle-treated control.

G cluster_0 Insulin Signaling Pathway cluster_1 Inhibitor Action Insulin Insulin IR Insulin Receptor Insulin->IR pIR p-IRβ (Active) IR->pIR Autophosphorylation PTP1B PTP1B PTP1B->pIR pIR->IR Dephosphorylates IRS IRS-1 pIR->IRS Phosphorylates pIRS p-IRS-1 (Active) IRS->pIRS PI3K_Akt PI3K/Akt Pathway pIRS->PI3K_Akt GLUT4 GLUT4 Translocation (Glucose Uptake) PI3K_Akt->GLUT4 Inhibitor This compound Derivative Inhibitor->PTP1B

Caption: The inhibitory effect of a this compound derivative on PTP1B in the insulin signaling pathway.

Part 3: Assessing Off-Target Effects and Specificity

A crucial aspect of validation is to ensure the compound's effects are specific to PTP1B and not due to inhibition of other related phosphatases.

Comparative Analysis: Selectivity Profiling

The this compound derivative should be tested against a panel of other protein tyrosine phosphatases, especially those with high structural homology to PTP1B, such as T-cell protein tyrosine phosphatase (TCPTP).

CompoundPTP1B IC50 (µM)TCPTP IC50 (µM)Fold Selectivity (TCPTP/PTP1B)
This compound Derivative (Hypothetical) 2.5> 50> 20
Non-selective Inhibitor1.01.51.5

A higher fold selectivity indicates a more specific inhibitor, which is desirable to minimize potential off-target effects and associated toxicities.

Conclusion: Building a Case for a Validated Mechanism of Action

The validation of a novel this compound derivative as a PTP1B inhibitor is a systematic process that builds from in vitro evidence to cellular confirmation. By demonstrating direct enzymatic inhibition, observing the expected increase in substrate phosphorylation in a cellular context, and confirming selectivity against related phosphatases, a strong case can be made for its specific mechanism of action. This multi-pronged approach, grounded in robust experimental data, is essential for the progression of any potential therapeutic candidate in the drug development pipeline.

References

  • Title: Protein-tyrosine phosphatase 1B in insulin signaling and obesity. Source: The Journal of Biological Chemistry URL:[Link]
  • Title: PTP1B: a key regulator in glucose and energy homeostasis. Source: Peptides URL:[Link]
  • Title: Discovery of a Novel Series of Rhodanine-Based Acetic Acid Derivatives as Potent and Selective PTP1B Inhibitors. Source: Journal of Medicinal Chemistry URL:[Link]

assessing the selectivity of 3-Benzylrhodanine for its biological targets

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide to Evaluating Biological Targets

For researchers in drug discovery and chemical biology, the journey from a promising small molecule to a validated biological probe or therapeutic lead is fraught with challenges. One of the most critical hurdles is understanding a compound's selectivity—its propensity to interact with its intended target versus a host of other biomolecules. 3-Benzylrhodanine, a member of the rhodanine class of heterocyclic compounds, exemplifies this challenge. The rhodanine scaffold is often described as a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of biologically active molecules.[1] However, this promiscuity has also led to its classification as a Pan-Assay Interference Compound (PAINS), notorious for producing false-positive results in high-throughput screening campaigns through non-specific interactions.[1]

This guide provides a comprehensive framework for researchers to rigorously assess the selectivity of this compound and its analogues. We will delve into the causality behind experimental choices, present self-validating protocols, and offer a clear path to confidently characterizing the biological targets of this enigmatic compound.

The Rhodanine Dilemma: Privileged Scaffold or Promiscuous Interloper?

The rhodanine core is a versatile chemical framework that has been explored for its potential as an inhibitor of a diverse range of enzymes, including tyrosine kinases, phosphatases, and proteases.[2][3] This broad activity spectrum is a double-edged sword. While it suggests a rich potential for drug development, it also raises significant concerns about off-target effects and a lack of specificity.

The very chemical features that make rhodanines attractive—their ability to form multiple hydrogen bonds and engage in hydrophobic interactions—also contribute to their potential for non-specific binding. Therefore, any investigation into the biological activity of this compound must be approached with a healthy dose of skepticism and a commitment to rigorous, multi-faceted selectivity profiling.

A Phased Approach to Selectivity Assessment

A robust assessment of this compound's selectivity should be a tiered process, moving from broad, unbiased screening to deep, quantitative characterization of specific interactions.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: In Vitro Validation & Profiling cluster_2 Phase 3: Biophysical & Cellular Target Engagement a Affinity Chromatography-Mass Spectrometry c Biochemical Assays (IC50 Determination) a->c Identified Hits b Chemical Proteomics (e.g., Kinobeads) b->c Identified Hits d Broad Panel Screening (e.g., Kinase Panel) c->d Confirmed Primary Target e Surface Plasmon Resonance (SPR) c->e Confirmed Primary Target d->e Prioritized Hits & Off-Targets f Cellular Thermal Shift Assay (CETSA) d->f Cellular Confirmation e->f Quantified Binding Affinity

Caption: A phased workflow for assessing the selectivity of this compound.

Phase 1: Unbiased Target Identification

The initial step is to cast a wide net to identify potential binding partners of this compound without preconceived notions. This approach is crucial for uncovering both expected and unexpected targets.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

This technique aims to isolate proteins from a cell lysate that bind to immobilized this compound.

  • Ligand Immobilization:

    • Synthesize a derivative of this compound with a linker arm suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads).

    • Incubate the derivatized compound with the beads to achieve covalent immobilization.

    • Thoroughly wash the beads to remove any non-covalently bound compound.

  • Cell Lysate Preparation:

    • Culture and harvest cells of interest (e.g., a cancer cell line where rhodanine derivatives have shown activity).

    • Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation to remove insoluble debris.

  • Affinity Pulldown:

    • Incubate the clarified cell lysate with the this compound-conjugated beads.

    • As a negative control, incubate a separate aliquot of lysate with unconjugated beads.

    • For competitive elution, incubate another aliquot with the conjugated beads in the presence of an excess of free this compound.

  • Elution and Protein Identification:

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Elute the bound proteins using a denaturing buffer (e.g., SDS-PAGE loading buffer).

    • Separate the eluted proteins by SDS-PAGE and visualize with a protein stain.

    • Excise protein bands that are present in the experimental pulldown but absent or significantly reduced in the negative control and competitive elution lanes.

    • Identify the proteins by in-gel digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Phase 2: In Vitro Validation and Broad Panel Screening

Once a list of potential targets is generated, the next phase involves validating these interactions and assessing the selectivity of this compound against broader families of related proteins.

Data Presentation: Hypothetical Selectivity Profile of this compound

The following table illustrates how to present selectivity data. Note: This data is hypothetical and for illustrative purposes only, as comprehensive public data for this compound is not available.

Target ClassTargetIC50 (µM)
Tyrosine Kinase c-Src 2.5
EGFR> 50
VEGFR215.8
PDGFRβ22.1
Phosphatase PRL-3 8.9
PTP1B> 100
SHP245.3
Other Chitinase12.7
Topoisomerase II> 100
Experimental Protocol: In Vitro Kinase Assay (Example: c-Src)
  • Reaction Setup:

    • In a 96-well plate, add assay buffer, a suitable peptide substrate for c-Src, and ATP.

    • Add varying concentrations of this compound (typically in a serial dilution).

    • Initiate the reaction by adding recombinant human c-Src enzyme.

  • Incubation and Detection:

    • Incubate the plate at 30°C for a predetermined time.

    • Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as ADP-Glo™ Kinase Assay (Promega) which measures ADP production.

  • Data Analysis:

    • Plot the percentage of kinase activity against the logarithm of the this compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Phase 3: Biophysical and Cellular Target Engagement

Confirming that this compound directly binds to its putative targets and engages them within a cellular context is the final and most critical phase.

Experimental Protocol: Surface Plasmon Resonance (SPR)

SPR provides real-time, label-free analysis of binding kinetics and affinity.

  • Chip Preparation:

    • Immobilize the purified target protein (e.g., c-Src) onto a sensor chip surface.

    • A reference channel should be prepared to subtract non-specific binding.

  • Binding Analysis:

    • Inject a series of concentrations of this compound over the chip surface.

    • Monitor the change in the refractive index, which is proportional to the amount of bound analyte.

    • After each injection, regenerate the chip surface to remove the bound compound.

  • Kinetic and Affinity Determination:

    • Analyze the sensorgrams to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

G cluster_0 SPR Workflow a Immobilize Target Protein on Sensor Chip b Inject this compound (Analyte) a->b c Monitor Binding in Real-Time b->c d Regenerate Chip Surface c->d e Determine ka, kd, and KD d->e

Caption: A simplified workflow for Surface Plasmon Resonance (SPR) analysis.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in intact cells or cell lysates.

  • Cell Treatment:

    • Treat cultured cells with either vehicle control or various concentrations of this compound.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a buffer.

    • Aliquot the cell suspension and heat them to a range of temperatures for a short period (e.g., 3 minutes).

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble and precipitated protein fractions by centrifugation.

    • Quantify the amount of the target protein remaining in the soluble fraction by Western blotting or other quantitative methods.

  • Data Analysis:

    • Plot the amount of soluble target protein as a function of temperature to generate a melting curve.

    • A shift in the melting curve to higher temperatures in the presence of this compound indicates target stabilization and therefore, engagement.

Conclusion: Towards a Clearer Picture of this compound's Activity

The rhodanine scaffold, including this compound, holds significant potential in drug discovery. However, its promiscuous nature necessitates a rigorous and systematic approach to target identification and selectivity profiling. By employing a multi-pronged strategy that combines unbiased screening, in vitro validation, and cellular target engagement assays, researchers can move beyond the "PAINS" label and generate a high-confidence profile of this compound's biological activity. This methodical approach is not just good scientific practice; it is an essential step in the responsible development of novel chemical probes and therapeutics.

References

  • Molnar, M., Lončarić, M., Opačak-Bernardi, T., Glavaš-Obrovac, L., & Rastija, V. (2023). Rhodanine Derivatives as Anticancer Agents: QSAR and Molecular Docking Studies. Anti-Cancer Agents in Medicinal Chemistry, 23(7), 839-846. [Link]
  • Biernacka, J., Gizińska, M., & Koba, M. (2022). Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review. Molecules, 27(12), 3737. [Link]
  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719-2740. [Link]

Sources

A Comparative Guide to the ADMET Profile of 3-Benzylrhodanine: An In Silico and In Vitro Perspective

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of 3-Benzylrhodanine. In drug discovery, a promising biological activity is only the first step; a viable drug candidate must also possess favorable pharmacokinetic and safety profiles.[1] Poor ADMET properties are a primary cause of late-stage drug attrition, making their early assessment critical for saving time and resources.[2][3]

The rhodanine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives showing a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties.[4][5] However, the rhodanine core has also been flagged as a potential Pan Assay Interference Compound (PAINS), necessitating careful and thorough profiling to distinguish true biological activity from artifacts and to ensure a favorable safety window.[6] This guide leverages robust in silico predictive models to build a foundational ADMET profile for this compound and contextualizes these predictions with experimental data from structurally related analogs, offering a realistic and actionable perspective for drug development professionals.

Predictive ADMET Profile of this compound

To establish a baseline, the ADMET profile of this compound was predicted using a consensus approach, integrating data from well-regarded, freely accessible in silico tools like pkCSM and SwissADME.[1][7][8] These platforms use graph-based signatures and machine learning models trained on extensive experimental data to forecast the pharmacokinetic and toxicological properties of small molecules.[8][9] The choice to use multiple predictive tools is critical for enhancing the reliability of the forecast by identifying the most probable prediction through consensus.[7]

Workflow for In Silico ADMET Prediction

The following workflow outlines the standard computational process for generating an initial ADMET profile.

cluster_input Input cluster_prediction Prediction Engines cluster_analysis Analysis cluster_output Output SMILES 1. Obtain SMILES String for this compound SwissADME 2a. Submit to SwissADME SMILES->SwissADME pkCSM 2b. Submit to pkCSM SMILES->pkCSM ADME 3. Collate Predicted ADME Parameters SwissADME->ADME Tox 4. Collate Predicted Toxicity Endpoints SwissADME->Tox pkCSM->ADME pkCSM->Tox Profile 5. Generate Comprehensive ADMET Profile ADME->Profile Tox->Profile cluster_drug Drug Administration cluster_metabolism Phase I Metabolism (Liver) cluster_excretion Phase II & Excretion Drug This compound (Lipophilic) CYPs Cytochrome P450 Enzymes (CYP3A4, 2D6) Drug->CYPs Substrate Inhibition Inhibition Drug->Inhibition Predicted Interaction Metabolite Oxidized Metabolite (More Polar) CYPs->Metabolite Oxidation Conjugation Conjugation (e.g., Glucuronidation) Metabolite->Conjugation Inhibition->CYPs Excreted Excreted Metabolite (Hydrophilic) Conjugation->Excreted

Caption: Potential metabolic fate of this compound and predicted CYP inhibition.

Conclusion and Strategic Outlook

The comprehensive in silico analysis of this compound presents a mixed but promising ADMET profile. Its predicted physicochemical properties are favorable for good oral absorption, a crucial attribute for patient compliance. However, the computational flags for potential hepatotoxicity and inhibition of major CYP450 enzymes are significant risks that must be prioritized for experimental investigation.

The comparative analysis with other rhodanine derivatives suggests that these liabilities are not necessarily insurmountable and are often structure-dependent. The path forward for any drug discovery program involving this compound should involve a tiered, data-driven approach:

  • Confirm Permeability: Validate the high predicted absorption using the Caco-2 assay.

  • Quantify Metabolic Risks: Conduct in vitro microsomal stability and CYP inhibition assays to confirm or refute the predicted metabolic liabilities.

  • Assess Early Toxicity: Use in vitro cytotoxicity assays (e.g., with HepG2 cells) as an initial screen for hepatotoxicity.

By systematically addressing these potential issues with the robust experimental methods outlined, researchers can make informed decisions, optimize the chemical structure to mitigate risks, and ultimately increase the probability of developing a safe and effective therapeutic agent from the promising rhodanine scaffold.

References

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web server to support rational drug design. Journal of Chemical Information and Modeling.
  • Di, L., & Kerns, E. H. (2016).
  • Pires, D. E., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: predicting small-molecule pharmacokinetic and toxicity properties using graph-based signatures. Journal of medicinal chemistry, 58(9), 4066-4072.
  • El-Gohary, N. S., & Shaaban, M. I. (2018). Rhodanine derivatives as potential antimicrobial and antiviral agents. Mini-reviews in medicinal chemistry, 18(11), 948-961.
  • Ghosh, J., et al. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(9), 1035-1053.
  • Tantray, M. A., et al. (2018). A Comprehensive Review on the Biological and Pharmacological Activities of Rhodanine Based Compounds for Research and Development of Drugs. Mini-Reviews in Medicinal Chemistry, 18(11), 948-961.
  • Rajalakshmi, R., et al. (2023). In Silico ADME Prediction of Drug Likeness and Pharmacokinetics Properties of Rhodamine Molecules. Bulletin of Environment, Pharmacology and Life Sciences.
  • da Rocha, J. F. C., et al. (2022). Predictive ADMET study of rhodanine-3-acetic acid chalcone derivatives. Research, Society and Development, 11(10), e58111032895-e58111032895.
  • Gundu, C., et al. (2021). Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction. Journal of Chemical Information and Modeling, 61(4), 1634-1643.
  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of medicinal chemistry, 53(7), 2719-2740.
  • Mousavi, S. M., et al. (2019). A conceptual review of rhodanine: current applications of antiviral drugs, anticancer and antimicrobial activities. Artificial cells, nanomedicine, and biotechnology, 47(1), 1132-1148.
  • The Importance of Rhodanine Scaffold in Medicinal Chemistry: A Comprehensive Overview. (2020). Current Organic Synthesis, 17(1).
  • Guerraoui, A., et al. (2022). A rhodanine derivative as a potential antibacterial and anticancer agent: Crystal structure, spectral characterization, DFT calculations, Hirshfeld surface analysis, in silico molecular docking and ADMET studies. Journal of Molecular Structure, 1247, 131349.
  • Singh, P., et al. (2022). Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents. European Journal of Medicinal Chemistry, 243, 114757.
  • Glavaš-Obrovac, L., et al. (2023). Rhodanine Derivatives as Anticancer Agents: QSAR and Molecular Docking Studies. Anticancer Agents in Medicinal Chemistry, 23(7), 839-846.
  • In Vitro DMPK/ADMET Assays: Customized Options, Rapid Turnaround. (n.d.). Charles River Labs.
  • Abdel-Khalik, M. M., et al. (2016). In Vitro Antibacterial Activity of Rhodanine Derivatives against Pathogenic Clinical Isolates. PloS one, 11(10), e0164227.
  • Siramshetty, V. B., et al. (2020). Using in vitro ADME Data for Lead Compound Selection: An Emphasis on PAMPA pH 5 Permeability and Oral Bioavailability. ACS omega, 5(49), 31633-31642.
  • ADME, DMPK, and DDI In Vitro Studies - Assays. (n.d.). BioIVT.
  • Suhud, F., et al. (2019). Molecular docking, drug-likeness, and ADMET study of 1-benzyl-3-benzoylurea and its analogs against VEGFR-2. IOP Conference Series: Earth and Environmental Science, 293(1), 012018.
  • Rehman, S. U., et al. (2023). Structural Characterization, Spectroscopic Profile, Molecular Docking, ADMET Properties, Molecular Dynamics Simulation Studies, and Molecular Mechanics Generalized Born Surface Area Analysis of 5-(Adamantan-1-yl)-4-butyl-2,4-dihydro-3 H -1,2,4-triazole-3-thione as a Potential COX Inhibitor. ACS Omega.
  • Ghaffar, T., et al. (2022). Homology modeling, docking, and ADMET studies of benzoheterocyclic 4-aminoquinolines analogs as inhibitors of Plasmodium falciparum. Journal of Taibah University Medical Sciences, 17(5), 768-782.
  • Ekins, S., et al. (2000). Prediction of Drug-Like Properties. In Madame Curie Bioscience Database. Landes Bioscience.
  • Medina-Franco, J. L., et al. (2021). In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. ACS omega, 6(16), 10586-10597.
  • Pal, T., et al. (2019). Synthesis, quantum chemical study, AIM simulation, in silico ADMET profile analysis, molecular docking and antioxidant activity assessment of aminofuran derivatives. Journal of Molecular Structure, 1203, 127411.
  • A Systematic Review of the Toxicological Effects of Rhodamine-B. (2023). ResearchGate.
  • Rathinam, R., et al. (2022). Eco-toxicological effect of a commercial dye Rhodamine B on freshwater microalgae Chlorella vulgaris. Archives of microbiology, 204(11), 669.
  • A Systematic Review of the Toxicological Effects of Rhodamine-B. (2023). ResearchGate.
  • Al-Ostath, A. I., et al. (2024). Synthesis, docking, MD simulation, ADMET, drug likeness, and DFT studies of novel furo[2,3-b]indol-3a-ol as promising Cyclin-dependent kinase 2 inhibitors. Scientific Reports, 14(1), 3217.
  • Assessing the aquatic toxicity and environmental safety of tracer compounds Rhodamine B and Rhodamine WT. (2023). DTU Orbit.

Sources

A Comparative Guide to the Therapeutic Index of 3-Benzylrhodanine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the rhodanine scaffold has emerged as a privileged structure, giving rise to a multitude of derivatives with a broad spectrum of biological activities. Among these, 3-benzylrhodanine serves as a foundational backbone for a class of compounds demonstrating significant potential, particularly in oncology. This guide provides an in-depth evaluation of the therapeutic index of prominent this compound analogs, offering a comparative analysis of their efficacy against cancer cells versus their toxicity toward normal cells. We will delve into the experimental data that underpins these evaluations, the methodologies used to obtain them, and the key mechanistic insights that drive their therapeutic potential.

The Significance of the Therapeutic Index

The therapeutic index (TI) is a critical measure of a drug's safety, defined as the ratio of the dose that produces toxicity to the dose that produces a therapeutic effect. A high TI is desirable, indicating a wide margin between the effective and toxic doses. In the context of in vitro studies, a similar concept, the selectivity index (SI), is often used. It is calculated as the ratio of the cytotoxic concentration in normal cells (CC50) to the inhibitory concentration in cancer cells (IC50). A higher SI value suggests a greater selectivity of the compound for cancer cells.

Comparative Cytotoxicity of this compound Analogs

While specific therapeutic index data for the parent compound, this compound, is not extensively available in the public domain, numerous studies have explored the cytotoxicity of its analogs. These investigations reveal that structural modifications to the this compound core can dramatically influence both potency and selectivity. Below is a comparative summary of the in vitro cytotoxicity of several key analogs.

Compound/AnalogCancer Cell LineIC50 (µM)Normal Cell LineIC50/CC50 (µM)Selectivity Index (SI)Reference
Analog 1: 3-(4-arylmethylamino)butyl-5-arylidene-rhodanineHuH7 D12 (Hepatocellular Carcinoma)<10Normal Fibroblasts>25>2.5[1][2]
MDA-MB-231 (Breast Cancer)<10Normal Fibroblasts>25>2.5[1][2]
HaCat (Keratinocytes)<10Normal Fibroblasts>25>2.5[1][2]
Analog 2: (Z)-3-benzyl-5-(4-hydroxybenzylidene)-2-thioxothiazolidin-4-oneB16F10 (Melanoma)>10 (non-cytotoxic)HaCaT (Keratinocytes)>20 (non-cytotoxic at tested concentrations)Not Applicable[2]
Analog 3: 3-[4-(arylalkoxy)phenylethyl]-2-thioxo-1,3-thiazolidin-4-oneHCT 116 (Colorectal Carcinoma)10Normal Fibroblasts>25>2.5[3]
Analog 4: Glucosylated Rhodanine 12fHepG2 (Hepatocellular Carcinoma)2.2MCF-10A (Normal Breast), THLE2 (Normal Liver), WISH (Normal Lung)Low cytotoxicity (cell viability ~75% at 100 µM)High[4]

Analysis of Comparative Data:

The data clearly indicates that specific analogs of this compound exhibit promising selectivity for cancer cells. For instance, Analog 1 and Analog 3 show potent activity against various cancer cell lines while having a significantly lower impact on normal fibroblasts, resulting in a favorable selectivity index.[1][2][3] This suggests that the introduction of specific side chains can steer the molecule's activity towards cancerous cells.

Interestingly, Analog 2 , a direct derivative of this compound, was found to be largely non-cytotoxic to both melanoma and normal keratinocyte cell lines at the tested concentrations, highlighting how subtle structural changes can modulate biological activity.[2] The glucosylated rhodanine, Analog 4 , demonstrates a particularly noteworthy profile, with high potency against liver cancer cells and minimal toxicity to a panel of normal cell lines, indicating a potentially high therapeutic index.[4]

Mechanistic Insights: The Basis for Selective Toxicity

The anticancer activity of this compound analogs is not arbitrary; it is rooted in their ability to selectively interfere with signaling pathways that are often dysregulated in cancer cells.

Inhibition of Tyrosine Kinases

A primary mechanism of action for many rhodanine derivatives is the inhibition of tyrosine kinases.[5] These enzymes play a crucial role in cell signaling pathways that control cell growth, proliferation, and survival.[5] In many cancers, tyrosine kinases are constitutively active, leading to uncontrolled cell division. By binding to the ATP-binding site of these kinases, this compound analogs can block their activity and halt the downstream signaling cascade that promotes cancer progression.[6][7] This targeted inhibition is a key reason for their selectivity, as cancer cells are often more dependent on these signaling pathways than normal cells.

Tyrosine_Kinase_Inhibition RTK Receptor Tyrosine Kinase Signaling Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) RTK->Signaling Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds Rhodanine This compound Analog Rhodanine->RTK Blocks ATP Binding ATP ATP ATP->RTK Proliferation Cell Proliferation, Survival, Angiogenesis Signaling->Proliferation Inhibition Inhibition

Caption: Inhibition of Receptor Tyrosine Kinase Signaling by this compound Analogs.

Disruption of the Pentose Phosphate Pathway

Another critical target of some rhodanine derivatives is the pentose phosphate pathway (PPP).[8] The PPP is a metabolic pathway essential for generating NADPH, which is vital for antioxidant defense and the synthesis of nucleotides required for DNA replication.[9][10] Cancer cells often have an upregulated PPP to meet their high demand for NADPH and building blocks for rapid proliferation. By inhibiting key enzymes in the PPP, such as glucose-6-phosphate dehydrogenase (G6PD), these analogs can induce oxidative stress and disrupt the synthesis of precursors for cell division, leading to cancer cell death.[8][9]

PPP_Inhibition Glucose6P Glucose-6-Phosphate G6PD G6PD Glucose6P->G6PD PPP Pentose Phosphate Pathway G6PD->PPP NADPH NADPH Production PPP->NADPH Nucleotides Nucleotide Synthesis PPP->Nucleotides OxidativeStress Increased Oxidative Stress NADPH->OxidativeStress Reduces CellDeath Cancer Cell Death Nucleotides->CellDeath Prevents Rhodanine This compound Analog Rhodanine->G6PD Inhibits

Caption: Inhibition of the Pentose Phosphate Pathway by this compound Analogs.

Experimental Protocols

The evaluation of the therapeutic index of these compounds relies on robust and standardized experimental protocols. The following outlines the methodology for the commonly used MTT assay for determining cell viability and cytotoxicity.

Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability. It measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT, into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • 96-well flat-bottom plates

  • Cancer and normal cell lines

  • Complete cell culture medium

  • This compound analog stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound analog from the stock solution in a complete medium.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for another 2-4 hours at 37°C.

  • Formazan Solubilization:

    • After the incubation with MTT, carefully remove the medium from the wells.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of the wells at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

MTT_Assay_Workflow A 1. Seed Cells in 96-well plate B 2. Incubate 24h A->B C 3. Treat with This compound Analog B->C D 4. Incubate 24-72h C->D E 5. Add MTT Solution D->E F 6. Incubate 2-4h E->F G 7. Solubilize Formazan F->G H 8. Measure Absorbance (570 nm) G->H I 9. Calculate IC50 H->I

Caption: Workflow of the MTT Assay for Cytotoxicity Assessment.

Conclusion and Future Directions

The analogs of this compound represent a promising class of compounds with demonstrated selective cytotoxicity against cancer cells. The ability to modify the core structure allows for the fine-tuning of their biological activity, leading to derivatives with potentially high therapeutic indices. The primary mechanisms of action, involving the targeted inhibition of key cellular pathways overactive in cancer, provide a strong rationale for their continued development.

Future research should focus on obtaining comprehensive in vivo toxicity and efficacy data for the most promising analogs to translate the in vitro selectivity into a true therapeutic index. Further exploration of the structure-activity relationship will undoubtedly lead to the design of even more potent and selective this compound-based anticancer agents.

References

  • Karaman, M., Temel, Y., & Bayindir, S. (2020). Inhibition effect of rhodanines containing benzene moieties on pentose phosphate pathway enzymes and molecular docking. Journal of Molecular Structure, 1220, 128700.
  • Dago, C. D., et al. (2018). Synthetic Development of New 3-(4-Arylmethylamino)butyl-5-arylidene-rhodanines under Microwave Irradiation and Their Effects on Tumor Cell Lines and against Protein Kinases. Molecules, 23(10), 2548.
  • Abdel-Rahman, A. A.-H., et al. (2023). Design, Synthesis, Computational Investigations, and Antitumor Evaluation of N-Rhodanine Glycosides Derivatives as Potent DNA Intercalation and Topo II Inhibition against Cancer Cells. ACS Omega, 8(14), 13085–13103.
  • Anticancer Profile of Rhodanines. (2022). Encyclopedia.pub.
  • Tunable Cytotoxicity of Rhodamine 6G via Anion Vari
  • Synthesis and cytotoxic activity of some 3-benzyl-5-arylidenefuran-2(5H)-ones. (2007). SciSpace.
  • Design, Synthesis, and Anti-Tyrosinase, Anti-Melanogenic, and Antioxidant Activities of Novel (Z)-3-Benzyl-5-Benzylidene-2-Thioxothiazolidin-4-One Analogs. (2021). MDPI.
  • 3-Benzyl-5-furan-2-ylmethylene-2-thioxo-thiazolidin-4-one. (n.d.). PubChem.
  • Synthesis and Cytotoxic Activity of Some 3-Benzyl-5-Arylidenefuran-2(5H)-ones. (2007). MDPI.
  • Tyrosine Kinase Inhibitors. (2023).
  • A new inhibitor of glucose-6-phosphate dehydrogenase blocks pentose phosphate pathway and suppresses malignant proliferation and metastasis in vivo. (2018). PubMed Central.
  • Rhodamine B, an organic environmental pollutant induces reproductive toxicity in parental and teratogenicity in F1 gener
  • Analysis of the Effects of Pentose Phosphate Pathway Inhibition on the Generation of Reactive Oxygen Species and Epileptiform Activity in Hippocampal Slices. (2024). PubMed.
  • In-vivo Toxicity Profile of 2-Butyl-3-(3, 5-Diiodo-4-Hydroxybenzoyl) Benzofuran on Different Experimental Models. (2024). Impactfactor.
  • Anti-angiogenic tyrosine kinase inhibitors: what is their mechanism of action? (2011). PMC.
  • Analysis of the Effects of Pentose Phosphate Pathway Inhibition on the Generation of Reactive Oxygen Species and Epileptiform Activity in Hippocampal Slices. (2024). MDPI.
  • Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. (2018). MDPI.
  • Characterization of rhodanine derivatives as potential disease-modifying drugs for experimental mouse osteoarthritis. (2022). PubMed.

Sources

A Senior Application Scientist's Guide to Benchmarking 3-Benzylrhodanine in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively evaluate the performance of 3-Benzylrhodanine in cell-based assays. We will move beyond simple protocol recitation to explore the causal logic behind experimental design, ensuring that your benchmarking studies are robust, reproducible, and yield clear, interpretable data.

Introduction: The Rhodanine Scaffold and the Rise of this compound

The rhodanine core, a 2-thioxothiazolidin-4-one heterocyclic moiety, is a privileged scaffold in medicinal chemistry. Its derivatives have been investigated for a wide spectrum of biological activities, including antimicrobial, anticancer, and enzyme-inhibitory effects.[1] this compound, a specific derivative, has emerged as a versatile tool in biochemical and cellular research, noted for its potential in studying enzyme inhibition and its antioxidant properties.[2]

This guide will equip you with the strategy and detailed methodologies to benchmark this compound against relevant alternatives, enabling a data-driven assessment of its efficacy, potency, and selectivity in your specific cellular context.

Unveiling the Mechanism: Key Cellular Targets of Rhodanine Derivatives

A critical first step in designing any cellular assay is understanding the compound's mechanism of action. While this compound itself is a relatively simple rhodanine, the broader class of rhodanine derivatives has been shown to inhibit a diverse range of enzymes. This inhibitory promiscuity is a key consideration for your benchmarking studies, as it necessitates careful selection of assays and counter-screens to assess selectivity.

Known targets for rhodanine-based compounds include:

  • Protein Tyrosine Phosphatases (PTPs): A series of rhodanine-based inhibitors have demonstrated potent and selective inhibition of dual-specificity phosphatases like JNK-stimulating phosphatase-1 (JSP-1).[3]

  • HIV-1 Integrase: Rhodanine-containing compounds have been identified as inhibitors of this key viral enzyme.[4]

  • Carbonic Anhydrases: Certain rhodanine-linked derivatives act as isoform-selective inhibitors of human carbonic anhydrase (hCA).[1]

  • Fungal Protein Mannosyl Transferase 1 (PMT1): Rhodanine-3-acetic acid derivatives are known inhibitors of this enzyme in Candida albicans.[5]

  • Tyrosine Kinases: Rhodanine derivatives are being explored as potential tyrosine kinase inhibitors for cancer therapy.[6]

Given this diverse target profile, a robust benchmarking strategy should not only confirm activity in an expected pathway but also investigate potential off-target effects.

A Strategic Framework for Benchmarking

A successful benchmarking study is more than a side-by-side comparison; it is a systematic investigation. The following workflow provides a logical progression for evaluating this compound.

Benchmarking_Workflow cluster_0 Phase 1: Planning & Design cluster_1 Phase 2: Assay Execution cluster_2 Phase 3: Data Analysis & Interpretation A Define Biological Question (e.g., Target Inhibition, Phenotypic Effect) B Select Comparator Compounds (e.g., Known Inhibitors, Structural Analogs) A->B C Choose Relevant Cell Lines (Target Expression, Disease Model) B->C D Primary Assay: Potency Determination (e.g., IC50 in Biochemical or Cell-Based Assay) C->D E Secondary Assay: Selectivity Profiling (Counter-screening against related targets) D->E F Tertiary Assay: Cytotoxicity Assessment (e.g., MTT, CellTiter-Glo) E->F G Calculate Key Parameters (IC50, CC50, Selectivity Index) F->G H Comparative Analysis (Benchmark against Comparators) G->H I Draw Conclusions (Efficacy, Potency, Safety Profile) H->I

Caption: A structured workflow for benchmarking this compound performance.

Selecting Comparator Compounds

The choice of comparators is crucial for a meaningful benchmark. Consider the following categories:

  • Known Inhibitors of the Target Pathway: If you are investigating a specific enzyme (e.g., a tyrosine kinase), include a well-characterized, potent inhibitor as a positive control and benchmark.

  • Structural Analogs: Include other rhodanine derivatives to understand structure-activity relationships (SAR).

  • Compounds with Different Scaffolds: To ensure the observed effect is not an artifact of the rhodanine core, include an inhibitor with a distinct chemical structure that targets the same pathway.

Choosing Appropriate Cell-Based Assays

The assay selection should be tailored to the biological question. A multi-tiered approach is recommended:

  • Primary (Potency) Assays: These assays are designed to measure the direct effect of the compound on its intended target or pathway. Examples include enzyme activity assays or reporter gene assays.

  • Secondary (Selectivity) Assays: These are crucial for understanding off-target effects. If this compound is being tested as a kinase inhibitor, for example, it should be screened against a panel of other kinases.

  • Tertiary (Viability/Cytotoxicity) Assays: These assays determine the compound's therapeutic window. It is essential to distinguish between a desired inhibitory effect and general cellular toxicity.

Experimental Protocols & Data Presentation

Here, we provide detailed protocols for a hypothetical benchmarking study of this compound as a putative inhibitor of a target kinase, "Kinase X," compared to a known inhibitor, "Inhibitor A."

Cell Line Selection

For this example, we will use a human cancer cell line that overexpresses Kinase X, such as the K562 cell line, which has been used in studies on rhodanine derivatives.[6]

Protocol: Cell Viability/Cytotoxicity Assay (MTT Assay)

This assay is fundamental to determine the concentration at which this compound becomes toxic to the cells, providing a crucial CC50 (50% cytotoxic concentration) value.

Objective: To assess the general cytotoxicity of this compound and Inhibitor A.

Methodology:

  • Cell Seeding: Seed K562 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 2x concentration series of this compound and Inhibitor A in culture medium. A typical range would be from 0.1 µM to 100 µM. Include a vehicle control (e.g., 0.1% DMSO).

  • Cell Treatment: Remove the old medium and add 100 µL of the compound dilutions to the respective wells.

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

  • Incubation: Incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the CC50 value.

Protocol: Cellular Kinase Inhibition Assay

This assay will determine the potency (IC50) of this compound in inhibiting Kinase X within a cellular context.

Objective: To measure the dose-dependent inhibition of Kinase X phosphorylation by this compound and Inhibitor A.

Methodology:

  • Cell Seeding and Treatment: Seed and treat cells with the compound series as described in the MTT assay (steps 1-3), but for a shorter duration (e.g., 2-4 hours) to focus on the specific inhibitory effect rather than long-term toxicity.

  • Cell Lysis: After incubation, wash the cells with cold PBS and lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • ELISA or Western Blot:

    • ELISA: Use a sandwich ELISA kit specific for the phosphorylated form of a known Kinase X substrate. Normalize the phosphoprotein signal to the total protein concentration.

    • Western Blot: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies against the phosphorylated substrate and a loading control (e.g., GAPDH or β-actin).

  • Data Analysis: Quantify the signal for the phosphorylated substrate relative to the loading control. Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Data Presentation and Interpretation

The results of these assays should be compiled into a clear, comparative table.

CompoundIC50 (Kinase X Inhibition)CC50 (Cell Viability)Selectivity Index (SI = CC50 / IC50)
This compound 15 µM> 100 µM> 6.7
Inhibitor A 0.5 µM25 µM50
Vehicle (0.1% DMSO) No InhibitionNo ToxicityN/A

Interpretation:

  • Potency: In this hypothetical example, Inhibitor A (IC50 = 0.5 µM) is significantly more potent at inhibiting Kinase X than this compound (IC50 = 15 µM).

  • Toxicity: this compound exhibits low cytotoxicity (CC50 > 100 µM), whereas Inhibitor A shows toxicity at higher concentrations.

  • Selectivity Index (SI): The SI provides a measure of the therapeutic window. A higher SI is desirable. Inhibitor A has a better therapeutic window in this case. This suggests that while this compound is less potent, it is also less toxic to the cells in this assay.

Advanced Benchmarking: Beyond Potency

To build a more comprehensive profile of this compound, consider incorporating the following assays:

  • Cell Cycle Analysis: Use flow cytometry to determine if the compound induces cell cycle arrest at a specific phase (G1, S, or G2/M), which can be indicative of its mechanism.[7][8]

  • Apoptosis Assays: Quantify the induction of apoptosis using methods like Annexin V/Propidium Iodide staining followed by flow cytometry. This helps to understand if the observed cell death is programmed (apoptosis) or necrotic.[7]

  • Cell Migration and Invasion Assays: If the target is involved in metastasis, a Boyden chamber or scratch assay can be used to assess the compound's effect on cell motility.[7]

The relationship between these assays and the overall assessment can be visualized as follows:

Advanced_Assays Potency Potency (IC50) Kinase Assay Selectivity Selectivity Index (SI = CC50/IC50) Potency->Selectivity Toxicity Toxicity (CC50) MTT Assay Toxicity->Selectivity Conclusion Overall Performance Profile Selectivity->Conclusion Mechanism Mechanism of Action Apoptosis Apoptosis Assay (Annexin V) Mechanism->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) Mechanism->CellCycle Migration Migration Assay (Boyden Chamber) Mechanism->Migration Apoptosis->Conclusion CellCycle->Conclusion Migration->Conclusion

Caption: Interrelation of assays for a comprehensive performance profile.

Conclusion

Benchmarking this compound requires a systematic and multi-faceted approach. By moving beyond a single IC50 value and integrating assessments of cytotoxicity, selectivity, and mechanism of action, researchers can build a comprehensive and reliable performance profile of this versatile compound. The experimental design and protocols outlined in this guide provide a robust framework for generating high-quality, reproducible data, enabling informed decisions in your research and drug discovery efforts.

References

  • Bates, S., et al. (n.d.). Rhodanine-3-acetic acid derivatives as inhibitors of fungal protein mannosyl transferase 1 (PMT1). PubMed.
  • Akhtar, M. J., et al. (2021). Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. MDPI.
  • Raghavendra, M. S., et al. (2015). Design, Synthesis and Structure-activity Studies of Rhodanine Derivatives as HIV-1 Integrase Inhibitors. MDPI.
  • Matić, M., et al. (2023). Rhodanine Derivatives as Anticancer Agents: QSAR and Molecular Docking Studies. Bentham Science.
  • Cutshall, N. S., et al. (2005). Rhodanine derivatives as inhibitors of JSP-1. PubMed.
  • Bielas, R., et al. (n.d.). Rhodamine-Tagged Polymethacrylate Dyes as Alternative Tools for Analysis of Plant Cells. National Center for Biotechnology Information.
  • AZA Mid-Year Meeting. (n.d.). This compound. AZA Mid-Year Meeting.
  • ResearchGate. (2024). Alternate dyes for image-based profiling assays. ResearchGate.
  • National Center for Biotechnology Information. (2022). Chemical alternative for cell identification and cross-contamination detection. National Center for Biotechnology Information.
  • MuriGenics. (n.d.). Cell-Based Assays. MuriGenics.
  • ResearchGate. (2005). Design and Synthesis of Rhodamine 110 Derivative and Caspase-3 Substrate for Enzyme and Cell-Based Fluorescent Assay. ResearchGate.
  • Tarran, R., et al. (2012). Characterization of Rhodamine-123 as a Tracer Dye for Use In In vitro Drug Transport Assays. National Center for Biotechnology Information.

Sources

A Comparative Analysis of Novel 3-Benzylrhodanine Derivatives in Preclinical Non-Small Cell Lung Cancer Models

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of a series of novel N- and 5-disubstituted 3-aminorhodanine derivatives, focusing on their potential as therapeutic agents for non-small cell lung cancer (NSCLC). We will delve into a specific case study that evaluates their in vitro efficacy and explore the underlying structure-activity relationships. Furthermore, this guide will outline a comprehensive preclinical in vivo evaluation plan to build upon the initial findings, providing researchers, scientists, and drug development professionals with a robust framework for advancing similar compounds.

Introduction: The Promise of Rhodanine Scaffolds in Oncology

The rhodanine core is recognized as a "privileged scaffold" in medicinal chemistry, demonstrating a wide array of biological activities, including anticancer properties.[1][2][3][4] Its versatility allows for structural modifications at various positions, particularly at the N-3 and C-5 positions, to modulate potency and selectivity against various cancer targets.[1] Several studies have highlighted that 3,5-disubstituted rhodanine derivatives often exhibit superior anticancer activity compared to their 3-substituted counterparts.[1][2] One of the key mechanisms through which rhodanine derivatives exert their anticancer effects is the inhibition of critical signaling proteins, such as the Epidermal Growth Factor Receptor (EGFR).[5][6] Dysregulation of the EGFR signaling pathway is a well-established driver in a significant subset of NSCLCs.[7][8][9][10]

This guide will focus on a case study comparing four novel N- and 5-disubstituted 3-aminorhodanine derivatives for their potential to treat NSCLC by targeting the EGFR pathway.

Case Study: In Vitro Comparison of Novel 3-Aminorhodanine Derivatives in NSCLC

A recent study by Khalaf et al. provides a direct comparison of four newly synthesized N- and 5-disubstituted 3-aminorhodanine derivatives (compounds 2a1 , 2a2 , 2b1 , and 2b2 ) against the human A549 NSCLC cell line.[5][6] The study also included the established EGFR inhibitor, erlotinib, as a reference compound.

Comparative Cytotoxicity in A549 Cells

The primary measure of in vitro anticancer activity was the half-maximal inhibitory concentration (IC50), determined using the MTT assay. This assay measures the metabolic activity of cells, which correlates with cell viability. The results demonstrated that the substitutions on the rhodanine scaffold significantly influenced the cytotoxic potential of the derivatives.[5]

CompoundIC50 (µg/mL) on A549 Cells (48h)IC50 (µg/mL) on Hdfn Normal Cells (48h)Selectivity Index (SI)
2a1 32.59154.44.74
2a2 10.8 (at 24h)Not ReportedNot Calculable
2b1 67.57 (at 72h)High (Implied)Not Calculable
2b2 72.02 (at 72h)High (Implied)Not Calculable
Erlotinib>100 (Implied)122.8<1.23

Data synthesized from Khalaf et al. (2023).[5]

Key Findings:

  • Potency: Compound 2a2 was the most potent derivative, exhibiting an IC50 of 10.8 µg/mL after 24 hours of treatment, which was significantly more potent than erlotinib in this assay.[5] Compound 2a1 also demonstrated strong activity with an IC50 of 32.59 µg/mL at 48 hours.[5] The derivatives containing a furyl ring (2b1 and 2b2 ) were less potent and required a longer incubation time to exert their effects.[5]

  • Structure-Activity Relationship (SAR): The presence of a pyridine ring in compounds 2a1 and 2a2 appears to be crucial for their enhanced cytotoxic activity against A549 cells compared to the furyl ring in 2b1 and 2b2 .[5]

  • Selectivity: Compound 2a1 showed a favorable selectivity index of 4.74, indicating it is over four times more toxic to cancer cells than to normal human dermal fibroblasts (Hdfn). This is a critical parameter in preclinical drug development, suggesting a potentially wider therapeutic window.[5] The study also noted that compounds 2b1 and 2b2 exhibited high safety profiles against normal cells.[5]

Molecular Docking and Target Engagement

To elucidate the potential mechanism of action, the study performed in silico molecular docking of the rhodanine derivatives into the ATP-binding site of the EGFR tyrosine kinase domain. The results suggested that the synthesized compounds could fit into the active site and interact with key amino acid residues, such as THR766 and THR830.[5] Compound 2a2 showed a high binding affinity and a PLP fitness score of 72.71 Kcal/mol, which was superior to that of the reference inhibitor, erlotinib.[5] This computational evidence supports the hypothesis that these rhodanine derivatives may exert their anticancer effects through the inhibition of EGFR.

The EGFR Signaling Pathway: A Key Target in NSCLC

The potent in vitro activity of the lead compounds against an EGFR-overexpressing cell line, coupled with the docking studies, strongly implicates the EGFR signaling pathway as a primary target. EGFR activation triggers a cascade of downstream signaling events that promote cell proliferation, survival, and metastasis. The two major downstream pathways are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-Akt-mTOR pathway.[7][8][9][10]

Diagram: Simplified EGFR Signaling Pathway

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_RAS_MAPK RAS-MAPK Pathway cluster_PI3K_AKT PI3K-Akt Pathway cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT Akt PI3K->AKT AKT->Proliferation Rhodanine 3-Benzylrhodanine Derivatives Rhodanine->EGFR Inhibition EGF EGF EGF->EGFR Ligand Binding

Caption: EGFR signaling and inhibition by this compound derivatives.

Proposed Preclinical In Vivo Evaluation of Lead Candidates

The promising in vitro data for compounds 2a1 and 2a2 warrant further investigation in a preclinical in vivo setting to assess their efficacy, pharmacokinetics, and safety in a whole-organism context. An A549 xenograft model in immunocompromised mice is a standard and well-characterized model for NSCLC research and would be the logical next step.[11][12][13][14]

Experimental Workflow for In Vivo Efficacy Study

Diagram: In Vivo Xenograft Study Workflow

InVivo_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Analysis cell_culture 1. A549 Cell Culture implantation 2. Subcutaneous Implantation in Nude Mice cell_culture->implantation tumor_growth 3. Tumor Growth to ~100-150 mm³ implantation->tumor_growth randomization 4. Randomization into Treatment Groups tumor_growth->randomization dosing 5. Daily Dosing (e.g., oral gavage) - Vehicle Control - Erlotinib - Compound 2a1 - Compound 2a2 randomization->dosing measurements 6. Tumor Volume & Body Weight Measurement (2x/week) dosing->measurements endpoint 7. Study Endpoint (e.g., 28 days or tumor >2000 mm³) measurements->endpoint analysis 8. Tumor Excision & Analysis (Weight, Histology, Biomarkers) endpoint->analysis

Sources

Safety Operating Guide

Navigating the Aftermath: A Comprehensive Guide to the Proper Disposal of 3-Benzylrhodanine

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond the benchtop. The responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides an in-depth, procedural framework for the proper disposal of 3-benzylrhodanine, ensuring that its journey from synthesis to disposal is handled with the utmost care and scientific rigor.

Hazard Profile and Immediate Safety Precautions

Before any disposal protocol is initiated, a thorough understanding of the potential hazards is paramount. Based on data from the parent compound, rhodanine, this compound should be handled as a hazardous substance.

Key Hazards:

  • Acute Oral Toxicity: Harmful if swallowed.[1]

  • Serious Eye Damage/Irritation: Poses a significant risk of causing serious eye damage.[1][2][3]

  • Skin Irritation: May cause mild skin irritation upon contact.[1]

  • Aquatic Toxicity: Like many organic compounds, it should be considered potentially harmful to aquatic life.

Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including nitrogen oxides (NOx), sulfur oxides (SOx), carbon monoxide (CO), and carbon dioxide (CO2).[4][5]

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

The use of appropriate PPE is the first line of defense against chemical exposure. The following table outlines the minimum required PPE when handling this compound waste.

Protection Type Specification Rationale
Eye Protection Tight-sealing safety goggles or a face shield.To prevent contact with the eyes, which can cause serious damage.[6]
Hand Protection Chemically resistant gloves (e.g., nitrile).To prevent skin contact and potential irritation.[7]
Body Protection Standard laboratory coat.To protect skin and clothing from splashes and spills.
Respiratory Use in a well-ventilated area. A NIOSH/MSHA-approved respirator may be necessary if dust is generated or ventilation is inadequate.To avoid inhalation of dust or vapors, which can cause respiratory tract irritation.[4]

The Disposal Workflow: A Step-by-Step Protocol

Proper disposal is a systematic process that begins the moment a material is designated as waste. Adherence to federal and local regulations, such as the EPA's Resource Conservation and Recovery Act (RCRA), is mandatory.[8]

Step 1: Waste Characterization and Segregation
  • Designate as Hazardous Waste: Due to its potential toxicity and irritant properties, all waste containing this compound (solid compound, contaminated labware, solutions) must be classified as hazardous waste.

  • Segregate at the Source: Never mix this compound waste with non-hazardous trash or other chemical waste streams unless explicitly permitted by your EHS department.

  • Check for Incompatibilities: Store this compound waste away from incompatible materials, particularly strong oxidizing agents, acids, and bases, to prevent dangerous chemical reactions.[5]

Step 2: Containerization and Labeling
  • Select a Compatible Container: Use a chemically compatible, leak-proof container with a secure lid. For solid waste, a high-density polyethylene (HDPE) pail is a suitable choice. For liquid waste, the original container or a designated, compatible solvent waste container should be used.

  • Proper Labeling: The importance of clear and accurate labeling cannot be overstated. Each waste container must bear a "Hazardous Waste" label. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • A clear indication of the hazards (e.g., "Toxic," "Irritant").

    • The accumulation start date (the date the first drop of waste enters the container).

Step 3: Accumulation and Storage
  • Satellite Accumulation Areas (SAAs): Waste should be stored in a designated SAA, which must be at or near the point of generation and under the control of laboratory personnel.

  • Storage Limits: Keep waste containers closed at all times, except when adding waste. The volume of hazardous waste in an SAA is typically limited to 55 gallons.

  • Secondary Containment: Place waste containers in a secondary containment bin or tray to capture any potential leaks or spills.

Step 4: Final Disposal
  • Engage Professionals: The final disposal of this compound waste must be handled by a licensed hazardous waste disposal company. Do not attempt to treat or dispose of this chemical waste through standard laboratory drains or as regular trash.

  • Waste Pickup Request: Follow your institution's procedure for requesting a hazardous waste pickup from your SAA. Ensure all paperwork is completed accurately.

  • Potential Disposal Methods: A licensed facility will use an appropriate disposal method, which may include dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[1]

Emergency Procedures: Managing Spills and Exposures

Accidents can happen, and a clear, rehearsed emergency plan is critical.

Spill Cleanup Protocol:
  • Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure adequate ventilation.

  • Don PPE: Before addressing the spill, don the appropriate PPE as outlined in the table above.

  • Contain the Spill: For solid spills, carefully sweep or vacuum the material. Avoid generating dust. Place the collected material into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water. Collect all cleanup materials (e.g., paper towels, absorbent pads) and place them in the hazardous waste container.

  • Report: Report the spill to your laboratory supervisor and EHS department, regardless of size.

Exposure Response:
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]

Disposal Decision Workflow

The following diagram illustrates the critical decision points and procedural flow for the proper management of this compound waste.

G cluster_0 Preparation cluster_1 Collection & Storage cluster_2 Emergency cluster_3 Final Disposal start Waste Generation (this compound) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe characterize Characterize as Hazardous Waste segregate Segregate from Incompatible Waste characterize->segregate spill Spill Occurs characterize->spill ppe->characterize container Select & Label Compatible Container segregate->container store Store in Designated SAA (Closed, Secondary Containment) container->store request Request EHS Waste Pickup store->request spill_response Follow Spill Cleanup Protocol spill->spill_response dispose Transfer to Licensed Waste Disposal Vendor request->dispose

Caption: Workflow for the safe disposal of this compound waste.

By integrating these procedures into your laboratory's standard operating protocols, you contribute to a culture of safety and responsibility. The meticulous handling and disposal of chemical waste like this compound are as integral to the scientific process as the discoveries they enable.

References

  • The Lab Depot. (n.d.). Material Safety Data Sheet Rhodanine.
  • Specialist Sales. (2021, November 22). Safety Data Sheet - Apparent Rhodamine Marker 150.
  • CPAChem. (2024, May 10). Safety data sheet - Rhodamine B.
  • Baek, S., et al. (2023). Assessing the aquatic toxicity and environmental safety of tracer compounds Rhodamine B and Rhodamine WT.
  • Carl Roth. (2024, March 3). Safety Data Sheet: Rhodamine B (C.I. 45170).
  • Lu, P. Y., Metcalf, R. L., Plummer, N., & Mandel, D. (1977). The Environmental fate of three carcinogens: benzo-(alpha)-pyrene, benzidine, and vinyl chloride evaluated in laboratory model ecosystems.
  • ResearchGate. (n.d.). Toxic effects of Rhodamine B on antioxidant system and photosynthesis of Hydrilla verticillata.
  • PubChem. (n.d.). Rhodamine B.
  • U.S. Environmental Protection Agency. (n.d.). SRC TR 98-008 Chemical Fate Half-Lives for Toxics Release Inventory (TRI) Chemicals.
  • PubMed. (2024, March 19). Rhodamine B, an organic environmental pollutant induces reproductive toxicity in parental and teratogenicity in F1 generation in vivo.
  • Southern Illinois University. (n.d.). Chemical Waste Management Guide.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Benzylrhodanine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Product—A Commitment to Your Safety

As researchers dedicated to advancing drug development, our work with novel compounds like 3-Benzylrhodanine is critical. This thiazolidinone derivative, a light yellow to brown powder, holds potential in various therapeutic areas.[1] However, its potential is matched by its hazards. This guide is designed to provide you, our valued research partner, with essential, immediate safety protocols for handling this compound. Our goal is to move beyond simply supplying a chemical; we aim to be your preferred source for laboratory safety and chemical handling information, ensuring your research can proceed with the utmost confidence and protection. This document provides a direct, procedural framework for personal protective equipment (PPE) selection, use, and disposal, grounded in established safety principles and field-proven insights.

The 'Why': A Causality-Driven Hazard Assessment

Understanding the risks associated with this compound is fundamental to selecting the correct PPE. Each procedural recommendation in this guide is a direct response to a specific, identified hazard.

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following primary hazards:

  • Acute Oral Toxicity (Category 4): The compound is classified as harmful if swallowed.[2][3] This necessitates measures to prevent ingestion, including strict hygiene practices and ensuring no hand-to-mouth contact.

  • Serious Eye Damage (Category 1): This is the most severe risk. The compound can cause irreversible damage upon contact with the eyes.[2][3][4] This classification mandates robust, non-negotiable eye and face protection.

  • Aquatic Hazard (Chronic, Category 3): It is harmful to aquatic life with long-lasting effects.[2][3] This dictates stringent disposal protocols to prevent environmental release.[2][5]

  • Potential for Skin and Respiratory Irritation: While not always the primary classification, safety data sheets (SDS) indicate a risk of skin and respiratory tract irritation, particularly when handling the compound as a powder, which can form dust.[6]

  • Combustibility and Dust Explosion: As a fine organic powder, it is considered combustible and may pose a dust explosion hazard if dispersed in the air in sufficient concentrations near an ignition source.[2][7]

This assessment forms the logical bedrock for the operational and disposal plans that follow. Every piece of PPE is chosen to neutralize a specific threat.

Core Directive: Personal Protective Equipment (PPE) Protocol

Handling this compound safely requires a multi-layered approach to PPE. The following equipment is mandatory.

  • Eye and Face Protection: Due to the "Causes Serious Eye Damage" classification, standard safety glasses are insufficient.

    • Minimum Requirement: Chemical safety goggles that provide a complete seal around the eyes are essential to protect against dust particles and splashes.[8]

    • Recommended for Splash Risk: When preparing solutions or performing transfers where splashing is possible, a full-face shield must be worn in addition to sealed safety goggles.[4] This provides a secondary barrier for the entire face.

  • Skin and Body Protection: Preventing dermal contact is crucial.

    • Gloves: Chemical-resistant gloves are required. Nitrile rubber gloves (minimum thickness of >0.11 mm) are a suitable choice for incidental contact.[8] Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid contaminating your skin.[7] Dispose of contaminated gloves immediately as hazardous waste.[7]

    • Laboratory Coat: A standard lab coat is the minimum requirement to protect personal clothing and skin from contamination.[8] For tasks with a higher risk of contamination, consider a disposable gown for added protection.

  • Respiratory Protection: The primary respiratory hazard stems from inhaling the fine powder.

    • Engineering Controls: The first line of defense is to handle solid this compound exclusively within a certified chemical fume hood or a ventilated enclosure to minimize dust generation and accumulation.[7][8]

    • Required for Solids: When weighing or transferring the solid compound, even within a fume hood, a NIOSH-approved N95 (or better) particulate respirator is required to prevent inhalation of fine dusts.[2][5][8]

Data-Driven Operations: PPE Selection by Task

To ensure clarity, the following table summarizes the required PPE for specific laboratory tasks involving this compound.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Transferring Solid Chemical Safety Goggles & Face ShieldNitrile GlovesLab CoatRequired: NIOSH-approved N95 Respirator (within a fume hood)
Preparing Solutions Chemical Safety Goggles & Face ShieldNitrile GlovesLab CoatNot Required (if handled in a fume hood)
Conducting Reactions/Transfers Chemical Safety Goggles (Face shield if splash risk)Nitrile GlovesLab CoatNot Required (if handled in a fume hood)
Handling Waste/Decontamination Chemical Safety GogglesNitrile GlovesLab CoatNot Required

Procedural Guidance: An Operational Workflow

This step-by-step protocol ensures that safety is integrated into every stage of the handling process.

Step 1: Preparation & Pre-Handling
  • Verify Engineering Controls: Confirm that the chemical fume hood is operational and the airflow is adequate.

  • Locate Safety Equipment: Ensure an emergency eyewash station and safety shower are unobstructed and within a 10-second travel distance.[9][10]

  • Don PPE: Before entering the handling area, don your PPE in the following order:

    • Lab Coat

    • Respiratory Protection (if handling solid)

    • Chemical Safety Goggles

    • Face Shield

    • Gloves (pull cuffs over the sleeves of the lab coat)

Step 2: Active Handling
  • Perform all manipulations with this compound well within the chemical fume hood.

  • When handling the solid, use techniques that minimize dust generation, such as gentle scooping rather than pouring from a height.[7]

  • Should any PPE become contaminated, remove and replace it immediately, following proper doffing procedures to prevent cross-contamination.

Step 3: Post-Handling & Decontamination
  • Securely close the primary container of this compound.

  • Decontaminate the work surface within the fume hood.

  • Doff PPE: Remove PPE in the reverse order it was donned, taking care to avoid contact with the contaminated exterior of the items:

    • Gloves (using a glove-to-glove, then skin-to-skin technique)

    • Face Shield

    • Goggles

    • Lab Coat

    • Respirator

  • Dispose of all single-use PPE as contaminated hazardous waste.

  • Wash hands thoroughly with soap and water after removing all PPE.[5][6]

Emergency Protocol: Immediate Response to Exposure

In the event of an accidental exposure, immediate and correct action is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Remove contact lenses if present and easy to do.[2] Seek immediate medical attention from an ophthalmologist.[2]

  • Skin Contact: Remove all contaminated clothing immediately. Rinse the affected skin area with plenty of water.[2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and show the Safety Data Sheet to the attending physician.[2][6]

Logistical Plan: Waste Disposal

Proper disposal is a legal and ethical requirement to protect both personnel and the environment.

  • Contaminated Materials: All disposable items that have come into contact with this compound, including gloves, weigh boats, pipette tips, and contaminated PPE, must be collected in a clearly labeled hazardous waste container.[7][11]

  • Unused Product: Unused this compound and solutions must be disposed of as hazardous chemical waste through a licensed professional waste disposal service.[7][12] It must not be poured down the drain or mixed with household garbage.[2][12]

  • Empty Containers: The first rinse of a container that held this compound must be collected and disposed of as hazardous waste.[11] Subsequent rinses may be permissible for drain disposal depending on local regulations, but collecting all rinses as hazardous waste is the most conservative and recommended approach.

Visualized Workflow: PPE & Disposal Decision Framework

The following diagram outlines the critical decision-making process for safely handling this compound from task initiation to final disposal.

handling_workflow This compound: PPE & Disposal Workflow start Start: Task with This compound risk_assessment Risk Assessment: Evaluate Physical Form & Procedure start->risk_assessment solid_path Solid Form: Dust Inhalation Hazard risk_assessment->solid_path Is it solid? liquid_path Liquid/Solution Form: Splash Hazard risk_assessment->liquid_path Is it liquid? ppe_solid Required PPE: - Fume Hood - N95 Respirator - Goggles + Face Shield - Nitrile Gloves - Lab Coat solid_path->ppe_solid ppe_liquid Required PPE: - Fume Hood - Goggles + Face Shield - Nitrile Gloves - Lab Coat liquid_path->ppe_liquid handling Perform Handling Procedure (See Section 5) ppe_solid->handling ppe_liquid->handling decontamination Decontaminate & Doff PPE handling->decontamination disposal Waste Disposal Protocol (See Section 7) decontamination->disposal dispose_ppe Dispose of Contaminated PPE as Hazardous Waste disposal->dispose_ppe dispose_chem Dispose of Chemical Waste via Approved Vendor disposal->dispose_chem

Caption: Decision workflow for this compound handling.

References

  • SAFETY DATA SHEET - West Liberty University. West Liberty University. [Link]
  • Personal Protective Equipment (PPE) - CHEMM. Chemical Hazards Emergency Medical Management. [Link]
  • 5 Types of PPE for Hazardous Chemicals.
  • Safety d
  • Hazardous Waste Disposal Guide - Dartmouth College. Dartmouth College. [Link]
  • Safety Data Sheet: Rhodamine B (C.I. 45170) - Carl ROTH. Carl ROTH. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Benzylrhodanine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-Benzylrhodanine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.